Product packaging for H-D-Val-OBzl.TosOH(Cat. No.:CAS No. 17662-84-9)

H-D-Val-OBzl.TosOH

Cat. No.: B613078
CAS No.: 17662-84-9
M. Wt: 379.48
InChI Key: QWUQVUDPBXFOKF-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-D-Val-OBzl.TosOH, also known as this compound, is a useful research compound. Its molecular formula is C19H25NO5S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO5S B613078 H-D-Val-OBzl.TosOH CAS No. 17662-84-9

Properties

IUPAC Name

benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQVUDPBXFOKF-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659781
Record name 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17662-84-9
Record name 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-D-Val-OBzl.TosOH physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of H-D-Val-OBzl.TosOH for Advanced Research Applications

Introduction

This compound, known systematically as benzyl (2R)-2-amino-3-methylbutanoate 4-methylbenzenesulfonate, is a protected amino acid derivative of significant interest in the fields of medicinal chemistry and materials science.[1] As a chiral building block, its utility is prominently featured in peptide synthesis and the development of novel pharmaceuticals, where stereochemical integrity is paramount to biological activity and therapeutic efficacy.[1][2] The compound's design, incorporating a benzyl ester for carboxyl protection and a p-toluenesulfonate (tosylate) salt for enhanced stability and handling, makes it a versatile and reliable reagent in complex synthetic workflows.[1][3]

This technical guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the core physicochemical properties of this compound. We will delve into its molecular architecture, detail its key physical characteristics, present standardized protocols for its analytical characterization, and discuss its practical applications. The objective is to provide researchers, scientists, and drug development professionals with the authoritative data and field-proven insights necessary to effectively utilize this compound in their research endeavors.

Chapter 1: Molecular Architecture and Identification

The functionality of this compound is a direct result of its sophisticated molecular structure, which combines three key components: a D-valine core, a benzyl (Bzl) ester protecting group, and a p-toluenesulfonate (TosOH) counter-ion.[1]

  • D-Valine Core : The foundation of the molecule is the D-enantiomer of valine. The use of a D-amino acid is a strategic choice in peptide synthesis to confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the resulting peptide. Its specific stereochemistry can also be critical for influencing the final conformation and target-binding affinity of a drug molecule.[1]

  • Benzyl (Bzl) Ester : The carboxylic acid group of D-valine is protected as a benzyl ester. This protection is crucial to prevent unwanted side reactions during peptide coupling. The benzyl group is stable under various reaction conditions, including the mildly acidic conditions used for the removal of N-terminal Boc protecting groups, but can be selectively cleaved via catalytic hydrogenolysis, offering an orthogonal deprotection strategy.[4]

  • p-Toluenesulfonate (Tosylate) Salt : The free amino group of the D-valine benzyl ester is protonated and forms an ionic bond with the tosylate anion. This salt formation serves a dual purpose: it transforms the typically oily or low-melting free base into a stable, high-melting crystalline solid, which simplifies handling, purification, and storage.[1] It also improves the compound's solubility in certain organic solvents used in synthesis.

main This compound valine D-Valine Core main->valine Provides Chirality benzyl Benzyl Ester Group main->benzyl Protects Carboxyl Group tosylate Tosylate Counter-ion main->tosylate Confers Stability & Crystalline Form

Caption: Molecular components of this compound.

For unambiguous identification and sourcing, the following identifiers are crucial.

Identifier Value Source(s)
CAS Number 17662-84-9[1][5][6]
IUPAC Name benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid[1][6]
Molecular Formula C19H25NO5S[1][5][6][7]
Molecular Weight 379.47 g/mol [1][5]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(N)C[1][6]
InChI Key QWUQVUDPBXFOKF-RFVHGSKJSA-N[1][5][6]

Chapter 2: Core Physical Properties

The physical properties of this compound are fundamental parameters that dictate its handling, reaction conditions, purification strategies, and storage. A thorough understanding of these characteristics is essential for successful and reproducible experimental outcomes.

Property Value Source(s)
Appearance White crystalline substance[7]
Melting Point 162 °C[5]
Specific Optical Rotation +4.0° (c=3.2 in Methanol)[5]
Solubility Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[8]
Expert & Experience-Based Insights
  • Melting Point as a Purity Indicator : The reported melting point of 162 °C is a critical quality control parameter.[5] A sharp melting range (e.g., 1-2 °C) is indicative of high purity. A broad or depressed melting range would suggest the presence of impurities or residual solvent, necessitating further purification before use in sensitive applications like peptide synthesis.

  • Optical Rotation for Stereochemical Integrity : The specific optical rotation is a direct measure of the compound's enantiomeric purity. The positive value of +4.0° confirms the presence of the D-enantiomer.[5] Any significant deviation from this value could indicate racemization during synthesis or storage, which would be detrimental to its function as a chiral auxiliary or building block. This is a critical self-validating check; if the optical rotation is off, the material's stereochemistry is compromised.

  • Solubility Dictates Application : The compound's solubility profile is key to its practical application.[8] Good solubility in solvents like dichloromethane (DCM) and dimethylformamide (DMF) is essential for its use in standard solution-phase peptide synthesis protocols. Its solubility in methanol is leveraged for analytical techniques like HPLC and for measuring optical rotation.

Chapter 3: Analytical Characterization and Quality Control

Verifying the identity, purity, and integrity of this compound is a non-negotiable prerequisite for its use in research and development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse method for purity assessment, while Mass Spectrometry (MS) provides definitive structural confirmation.[9]

start This compound (Raw Material) prep Sample Preparation (Dissolve in Mobile Phase) start->prep hplc HPLC-UV Analysis prep->hplc Inject ms LC-MS Analysis prep->ms Inject purity_check Purity > 99%? hplc->purity_check mw_check Correct Mass? ms->mw_check purity_check->mw_check Yes fail Repurify or Reject purity_check->fail No pass Qualified for Use mw_check->pass Yes mw_check->fail No start This compound (Stable, Chiral Building Block) peptide Peptide Synthesis start->peptide Used in pharma Pharmaceutical Development start->pharma Used in bio_pep Biologically Active Peptides (Enzyme Resistant) peptide->bio_pep Leads to neuro Drugs for Neurological Disorders pharma->neuro Leads to antimicrobial Antimicrobial Agents pharma->antimicrobial Leads to

Sources

An In-depth Technical Guide to H-D-Val-OBzl.TosOH (CAS: 17662-84-9): A Chiral Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of D-Valine Derivatives in Drug Development

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability and unique biological activity is paramount. Native peptides, composed exclusively of L-amino acids, are often susceptible to rapid enzymatic degradation, limiting their in vivo half-life and therapeutic efficacy[1]. The strategic incorporation of D-amino acids, the non-natural enantiomers, is a powerful and well-established strategy to overcome this limitation[1][2][3][4]. Peptides containing D-amino acids exhibit remarkable resistance to common proteases, which are stereospecific for L-amino acid substrates[1][4]. This increased stability can lead to prolonged therapeutic action and improved bioavailability[4].

H-D-Val-OBzl.TosOH, or D-Valine benzyl ester p-toluenesulfonate, is a key chiral building block that facilitates the introduction of a D-valine residue into a peptide sequence. Valine, with its bulky, hydrophobic isopropyl side chain, can play a crucial role in peptide structure and receptor binding[5]. The use of the D-enantiomer not only confers proteolytic resistance but can also induce specific conformational constraints, potentially leading to novel receptor interactions and biological activities[2][4].

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on this compound. We will delve into its chemical and physical properties, synthesis and purification, detailed analytical characterization, and practical applications in both solid-phase and solution-phase peptide synthesis. This guide emphasizes the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

I. Physicochemical and Spectroscopic Characterization

This compound is a white to off-white crystalline solid that serves as a stable and easily handleable form of D-valine benzyl ester[5][6]. The p-toluenesulfonate (tosylate) counter-ion is not merely an inert component; it imparts crystallinity and improves the handling characteristics of the otherwise oily free base of the amino acid ester, facilitating accurate weighing and dissolution[7].

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 17662-84-9[8]
Molecular Formula C₁₉H₂₅NO₅S[6]
Molecular Weight 379.47 g/mol [5][6]
Appearance White to Almost white powder/crystal[9][10][11]
Melting Point 160-164 °C[9][10][11]
Purity (by HPLC) >98.0%[9][10][11]
Optical Rotation +2.0 to +5.0 deg (c=3.2, methanol)[9][10][11]
Solubility Soluble in methanol[9][10][11]
Spectroscopic Profile: Confirming Structure and Purity

Spectroscopic analysis is critical for verifying the identity and purity of this compound before its use in synthesis.

The ¹H NMR spectrum provides a detailed fingerprint of the molecule's structure. In a suitable deuterated solvent like DMSO-d₆ or CDCl₃, the following characteristic resonances are expected[5]:

  • Valine Protons:

    • The isopropyl methyl groups (CH₃)₂ appear as distinct doublets around δ 0.9-1.0 ppm.

    • The isopropyl methine proton (CH) will be a multiplet further downfield.

    • The α-proton (α-CH) is a key stereogenic center and typically appears as a characteristic pattern in the δ 3.6-4.1 ppm region[5].

  • Benzyl Ester Protons:

    • The benzylic methylene protons (CH₂) appear as a singlet (or two doublets if diastereotopic) around δ 5.1-5.3 ppm[5].

    • The aromatic protons of the phenyl ring resonate in the δ 7.2-7.4 ppm region[5].

  • Tosylate Counter-ion Protons:

    • The methyl group (CH₃) of the tosylate appears as a sharp singlet around δ 2.3 ppm[5].

    • The aromatic protons show a characteristic AA'BB' system with two doublets in the δ 7.0-7.8 ppm range[5].

  • Amine Protons:

    • The protonated amine (NH₃⁺) will appear as a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum further confirms the carbon skeleton. Key expected chemical shifts include the ester carbonyl carbon around δ 170-175 ppm, with the various aliphatic and aromatic carbons appearing in their respective characteristic regions[5]. For comparison, the ¹³C NMR spectrum of the closely related L-Valine benzyl ester hydrochloride shows signals for the carbonyl at ~170 ppm, the α-carbon at ~58 ppm, the β-carbon at ~30 ppm, and the isopropyl methyl carbons at ~18 ppm[12].

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational modes[5].

  • N-H Stretching: A broad band in the 3100-3300 cm⁻¹ region is characteristic of the stretching vibrations of the protonated primary amine (NH₃⁺)[5][13].

  • C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponds to the carbonyl stretch of the ester group[5].

  • S=O Stretching: The sulfonate group of the tosylate anion will exhibit strong, characteristic asymmetric and symmetric stretching bands, typically in the 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

  • Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.

II. Synthesis and Purification

The synthesis of this compound is typically achieved via a Fischer-Speier esterification. This method involves the direct reaction of D-valine with benzyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid, which also serves to precipitate the final product as its tosylate salt. A key aspect of this synthesis is the removal of water to drive the equilibrium towards the ester product.

Experimental Protocol: Fischer-Speier Esterification with Azeotropic Removal of Water

This protocol is adapted from established methods for the synthesis of amino acid benzyl ester tosylates.

Materials:

  • D-Valine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • An azeotroping solvent (e.g., cyclohexane or toluene)

  • Ethyl acetate (for precipitation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine D-valine (1.0 eq), benzyl alcohol (5.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and the azeotroping solvent (e.g., cyclohexane).

  • Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Crystallization: Cool the reaction mixture to room temperature. Add ethyl acetate to induce precipitation of the product. Stir the resulting slurry for 1-2 hours to ensure complete crystallization.

  • Isolation and Purification: Collect the white crystalline product by vacuum filtration. Wash the filter cake with cold ethyl acetate to remove residual benzyl alcohol and unreacted starting materials.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Causality of Experimental Choices:

  • Excess Benzyl Alcohol: Using an excess of benzyl alcohol helps to shift the reaction equilibrium towards the product side.

  • Azeotropic Solvent: Cyclohexane is a preferred solvent as it forms a low-boiling azeotrope with water, allowing for its efficient removal without requiring excessively high temperatures that could lead to racemization. Toluene can also be used, but may require higher temperatures[14].

  • p-Toluenesulfonic Acid: It acts as both the acid catalyst for the esterification and the counter-ion to form the stable, crystalline salt of the product.

  • Ethyl Acetate for Precipitation: this compound has lower solubility in ethyl acetate compared to the starting materials and byproducts, enabling its selective precipitation and purification.

III. Applications in Peptide Synthesis

This compound is a versatile reagent for introducing a C-terminal D-valine residue in both solid-phase and solution-phase peptide synthesis. The benzyl ester serves as a robust C-terminal protecting group, stable to the conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid) but readily cleavable under strong acid conditions (e.g., anhydrous HF) or by catalytic hydrogenolysis.

A. Boc-Based Solid-Phase Peptide Synthesis (SPPS)

In the Boc/Bzl strategy, this compound is used to esterify the solid support, typically a chloromethylated resin (Merrifield resin).

spss_workflow cluster_prep Step 1: Free Amine Generation cluster_coupling Step 2: Resin Attachment cluster_synthesis Step 3: Peptide Elongation cluster_cleavage Step 4: Cleavage start This compound free_amine D-Val-OBzl (Free Amine) start->free_amine Neutralization base Base (e.g., DIEA) in DMF base->free_amine coupled_resin D-Val-OBzl-Resin free_amine->coupled_resin Esterification resin Merrifield Resin (Chloromethylated) resin->coupled_resin deprotection Boc Deprotection (TFA) coupled_resin->deprotection coupling Couple next Boc-AA deprotection->coupling Neutralization coupling->deprotection Repeat Cycle cleavage_reagent HF or TFMSA coupling->cleavage_reagent Completed Sequence final_peptide Final Peptide cleavage_reagent->final_peptide Cleavage & Deprotection

Caption: Workflow for Boc-SPPS using this compound.

  • Resin Swelling: Swell the Merrifield resin (1% DVB, 1.0 meq/g) in DMF for at least 1 hour.

  • Free Amine Preparation: In a separate flask, dissolve this compound (1.5 eq. relative to resin substitution) in DMF. Add diisopropylethylamine (DIEA) (1.5 eq.) and stir for 10 minutes at room temperature to neutralize the tosylate salt and generate the free amine.

  • Esterification: Add the solution of the free D-valine benzyl ester to the swollen resin. Heat the mixture at 50-60°C for 12-24 hours with gentle agitation.

  • Capping and Washing: After the coupling, wash the resin thoroughly with DMF and DCM. To cap any unreacted chloromethyl sites, treat the resin with a solution of DIEA in DCM/Methanol.

  • Peptide Elongation: The D-Val-OBzl-resin is now ready for standard Boc-SPPS cycles, involving deprotection with TFA and coupling of the subsequent Boc-protected amino acids.

Overcoming Steric Hindrance of Valine: The bulky isopropyl side chain of valine can slow down coupling reactions. To ensure complete coupling onto the N-terminus of a valine residue:

  • Use Potent Coupling Reagents: Reagents like HATU, HCTU, or COMU are highly effective for coupling sterically hindered amino acids[4][15]. These reagents form highly reactive activated esters that can overcome the steric barrier.

  • Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, repeating the coupling step with fresh reagents is a reliable strategy to drive the reaction to completion[8].

  • Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) can improve yields[16].

B. Solution-Phase Peptide Synthesis (SPPS)

This compound is also an excellent starting material for the synthesis of dipeptides and larger peptide fragments in solution.

solution_phase_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_workup Step 3: Work-up & Purification boc_aa N-Boc-Amino Acid activated_aa Activated N-Boc-AA boc_aa->activated_aa coupling_reagent Coupling Reagent (e.g., HATU, DIC/HOBt) coupling_reagent->activated_aa dipeptide Boc-AA-D-Val-OBzl activated_aa->dipeptide d_val This compound free_amine D-Val-OBzl d_val->free_amine base Base (e.g., DIEA) base->free_amine free_amine->dipeptide extraction Aqueous Extraction dipeptide->extraction chromatography Column Chromatography extraction->chromatography pure_dipeptide Pure Protected Dipeptide chromatography->pure_dipeptide

Caption: Workflow for solution-phase dipeptide synthesis.

  • Free Amine Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or DCM. Add DIEA (1.1 eq) and stir for 15 minutes at room temperature.

  • Carboxyl Group Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and a coupling additive like HOBt (1.0 eq) in anhydrous DMF. Cool the solution to 0°C. Add a coupling reagent such as DIC (1.1 eq) and stir for 15 minutes at 0°C to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated Boc-L-Ala-OH solution to the flask containing the free D-valine benzyl ester. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide, Boc-L-Ala-D-Val-OBzl.

IV. Cleavage of the Benzyl Ester Protecting Group

The final step in many peptide syntheses is the removal of the C-terminal benzyl ester. The two most common methods are strong acidolysis and catalytic hydrogenolysis. The choice depends on the presence of other protecting groups and sensitive residues in the peptide sequence.

Method 1: Anhydrous Hydrogen Fluoride (HF) Cleavage

HF cleavage is a robust method used in Boc-SPPS that simultaneously cleaves the peptide from the resin and removes most benzyl-based side-chain protecting groups[2][17][18].

WARNING: Anhydrous HF is extremely corrosive, toxic, and can cause severe burns that may not be immediately painful. This procedure must only be performed by trained personnel in a dedicated, HF-resistant apparatus within a certified fume hood, with appropriate personal protective equipment and a calcium gluconate antidote readily available[2][17].

General Procedure:

  • Preparation: Place the dry peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger cocktail (e.g., anisole, p-cresol) to trap the carbocations generated during cleavage[19].

  • HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and condense anhydrous HF into the vessel.

  • Cleavage Reaction: Allow the mixture to warm to 0°C and stir for 1-2 hours.

  • HF Removal: Remove the HF under a stream of nitrogen or by vacuum, trapping it in a calcium oxide scrubber.

  • Peptide Precipitation: Wash the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.

  • Purification: The crude peptide is then purified, typically by reverse-phase HPLC.

Method 2: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a much milder method for cleaving benzyl esters and is ideal for solution-phase synthesis or when acid-sensitive modifications are present on the peptide[3][6][11]. It is highly selective for benzyl groups and generally does not affect other common protecting groups like Boc or t-butyl esters.

cleavage_workflow cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_transfer Catalytic Transfer Hydrogenolysis cluster_acidolysis Strong Acidolysis peptide_obzl Peptide-OBzl peptide_oh_h Deprotected Peptide-OH peptide_obzl->peptide_oh_h Hydrogenation h2_pdc H₂ Gas, Pd/C in Methanol h2_pdc->peptide_oh_h peptide_obzl_t Peptide-OBzl peptide_oh_t Deprotected Peptide-OH peptide_obzl_t->peptide_oh_t Transfer Hydrogenation donor_pdc H-Donor (e.g., Ammonium Formate) Pd/C in Methanol donor_pdc->peptide_oh_t peptide_obzl_a Peptide-OBzl-Resin peptide_oh_a Deprotected Peptide-OH peptide_obzl_a->peptide_oh_a Cleavage hf Anhydrous HF + Scavengers hf->peptide_oh_a

Caption: Comparison of major benzyl ester cleavage methods.

Detailed Protocol: Catalytic Transfer Hydrogenation This method avoids the need for a pressurized hydrogen gas apparatus.

  • Reaction Setup: Dissolve the protected peptide (e.g., Boc-L-Ala-D-Val-OBzl) in methanol.

  • Catalyst and Hydrogen Donor: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate). Then, add a hydrogen donor such as ammonium formate (5 eq)[3].

  • Reaction: Stir the mixture at room temperature or gently heat to reflux to accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide product.

Comparison of Cleavage Methods
MethodReagentsAdvantagesDisadvantages
HF Cleavage Anhydrous HF, ScavengersPowerful; removes most benzyl-based groups simultaneously; standard in Boc-SPPS.Extremely hazardous; requires specialized equipment; can cause side reactions with certain amino acids[2][17][19].
Catalytic Hydrogenolysis H₂ gas, Pd/CVery clean and high-yielding; mild conditions; selective for benzyl groups.Requires hydrogenation apparatus; catalyst can be poisoned by sulfur-containing residues; will reduce other functional groups (alkenes, alkynes)[6][11].
Catalytic Transfer Hydrogenolysis H-donor (e.g., Ammonium Formate), Pd/CAvoids pressurized H₂ gas; convenient for standard lab setups; mild conditions[1][10][20].May be slower than direct hydrogenation; introduces additional reagents to be removed during work-up[6].

V. Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

Hazard Identification (Based on SDS for CAS 17662-84-9)[8]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions[8]:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles with side shields or a face shield.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of advanced peptide therapeutics. Its D-configuration provides a direct route to enhancing the proteolytic stability of peptides, a critical attribute for successful drug development. The benzyl ester offers robust C-terminal protection compatible with the widely used Boc/Bzl strategy, while the tosylate salt form ensures ease of handling and storage. By understanding the principles behind its synthesis, purification, and application, and by employing the appropriate coupling and cleavage strategies, researchers can effectively leverage this compound to create novel peptides with improved pharmacokinetic profiles and therapeutic potential. Adherence to proper safety protocols is essential when handling this and all laboratory chemicals.

References

  • The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. (2026, January 6). Ningbo Inno Pharmchem Co., Ltd.
  • D-Amino Acid-Containing Peptide Synthesis.
  • Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl-PEG Ethers. (2025). BenchChem.
  • Should My Peptides Have D-Amino Acids?. (2024, October 18). LifeTein.
  • Safety Data Sheet - this compound. (2025, December 15). ChemScene.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. (2015, June 19). PubMed.
  • Safety D
  • 17662-84-9 | this compound. AiFChem.
  • D-Valine Benzyl Ester p-Toluenesulfon
  • H-D-Val-OBzl TosOH, CAS 17662-84-9, D-Valine benzyl ester tosyl
  • Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH. (2025). BenchChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • D-Valine Benzyl Ester p-Toluenesulfon
  • D-Valine Benzyl Ester p-Toluenesulfonate 17662-84-9. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Benzyl Ester vs.
  • This compound | CAS#:17662-84-9. Chemsrc.
  • HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl str
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI.
  • Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis. (2025). BenchChem.
  • Removal of some commonly used protecting groups in peptide syntheses by c
  • Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.
  • Dipeptide Syntheses via Activated α-Amino Esters. (2024, December 4). Thieme.
  • H-D-Ala-OBzl·TosOH. RayBiotech.
  • Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • L-Valine benzyl ester hydrochloride(2462-34-2) 13C NMR spectrum. ChemicalBook.
  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry.
  • H-Val-OBzl TosOH [16652-76-9]. Aapptec Peptides.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str
  • H-Gly-OBzl.TosOH: A Technical Guide for Researchers. (2025). BenchChem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Dilun.
  • Buy this compound | 17662-84-9. (2023, August 15). Smolecule.
  • Bioactive Peptides. MDPI.
  • Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridiz
  • Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. (2025). BenchChem.
  • FTIR spectrum of PVA and four different amino acid salts.
  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Hydrogenolysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Synthesis of Peptides Containing Multiple D-Valine Residues. (2025). BenchChem.
  • L-Valine benzyl ester 4-toluenesulfon
  • H-Gly-OBzl.TosOH: A Technical Guide for Researchers. (2025). BenchChem.

Sources

An In-depth Technical Guide to the Physicochemical Properties and Applications of H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Val-OBzl.TosOH, or D-Valine benzyl ester p-toluenesulfonate salt, is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry. Its specific stereochemistry and the presence of orthogonal protecting groups make it an invaluable building block for the synthesis of complex peptides and pharmaceutical intermediates. This guide provides a comprehensive analysis of its core physicochemical properties, with a primary focus on its molecular weight and the practical implications for laboratory applications. We will delve into its synthesis, characterization, and critical role in both solution-phase and solid-phase peptide synthesis, offering detailed protocols and expert insights to ensure experimental success.

Chemical Identity and Significance

This compound is the p-toluenesulfonic acid salt of the benzyl ester of D-valine.[1][2] This compound is a cornerstone in peptide synthesis for several strategic reasons:

  • D-Configuration: The "D" designation indicates the R-configuration at the alpha-carbon, distinguishing it from the naturally occurring L-valine.[3] The incorporation of D-amino acids into peptide chains is a common strategy in drug development to enhance metabolic stability by reducing susceptibility to enzymatic degradation.

  • Carboxyl Protection: The carboxyl group of D-valine is protected as a benzyl ester (-OBzl). This group is stable under various reaction conditions, particularly the mildly acidic treatments used to remove N-terminal protecting groups like Boc (tert-butyloxycarbonyl), but can be readily cleaved via catalytic hydrogenolysis.[4]

  • Amine Salt Formation: The free amino group is protonated by p-toluenesulfonic acid (TosOH), forming a tosylate salt. This serves two key purposes: it prevents the free amine from undergoing unwanted side reactions and converts the often-oily free base into a stable, crystalline, and easily handleable white powder.[3]

These features make this compound a versatile reagent for the controlled, stepwise elongation of peptide chains.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis, particularly for accurate stoichiometric calculations.

PropertyValueSource(s)
Molecular Weight 379.47 g/mol (often rounded to 379.5)[1][2][3]
Molecular Formula C₁₉H₂₅NO₅S[2][3]
Exact Mass 379.145355[2]
CAS Number 17662-84-9[1]
Appearance White crystalline powder[3]
Melting Point 162°C[2][3]
Solubility Soluble in organic solvents such as DMSO, dichloromethane, and ethyl acetate.[3]
Deconstruction of the Molecular Weight

The molecular weight of 379.47 g/mol is the sum of its constituent parts: the D-valine benzyl ester cation and the p-toluenesulfonate anion.

  • D-Valine Benzyl Ester (C₁₂H₁₇NO₂): Molecular Weight ≈ 207.27 g/mol

  • p-Toluenesulfonic Acid (C₇H₈O₃S): Molecular Weight ≈ 172.20 g/mol

Understanding this composition is crucial. When calculating molar equivalents for a reaction, the full molecular weight of the salt (379.47 g/mol ) must be used to ensure accurate measurement of the active amino acid component.

Synthesis and Purification

The industrial preparation of this compound typically employs a modified Fischer-Speier esterification. This process involves the direct reaction of D-valine with benzyl alcohol in the presence of p-toluenesulfonic acid.[5][6]

Synthetic Workflow

The reaction is driven to completion by the azeotropic removal of water using a solvent like cyclohexane or toluene.[5][6][7] The use of hazardous solvents such as benzene and carbon tetrachloride has been largely replaced by safer alternatives.[5][6] Upon cooling and addition of a less polar solvent like ethyl acetate, the desired product precipitates as a pure, crystalline tosylate salt, which simplifies purification.[6]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification DVal D-Valine Reflux Reflux in Cyclohexane (Azeotropic Water Removal) DVal->Reflux BnOH Benzyl Alcohol BnOH->Reflux TosOH p-Toluenesulfonic Acid TosOH->Reflux Product This compound (in solution) Reflux->Product Esterification & Salt Formation Precipitate Precipitation (add Ethyl Acetate) Product->Precipitate FinalProduct Crystalline this compound Precipitate->FinalProduct Isolation

Caption: Synthesis workflow for this compound.

Application in Peptide Synthesis

This compound is a versatile building block for introducing a C-terminal D-valine residue in peptide synthesis.[8] Its application spans both solution-phase and solid-phase methodologies.

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, this compound serves as the starting C-terminal amino acid.[4] The tosylate salt is typically neutralized in situ with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free amine, which is then coupled with an N-protected amino acid.

Experimental Protocol: Synthesis of Boc-L-Ala-D-Val-OBzl

This protocol details a standard coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • This compound (1.0 eq)

  • Boc-L-Ala-OH (1.05 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq) - Acts as a racemization suppressor.

  • Water-Soluble Carbodiimide (WSC/EDC) (1.1 eq) - Serves as the coupling agent.

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq) - For in-situ neutralization of the tosylate salt.

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) - Reaction solvent.

  • Ethyl Acetate, 1N HCl, 5% NaHCO₃, Brine - For workup and extraction.

  • Anhydrous MgSO₄ - Drying agent.

Procedure:

  • Dissolution: Dissolve this compound and Boc-L-Ala-OH in THF in a reaction vessel.

  • Activation: Add HOBt to the solution. Cool the mixture to 0-5°C in an ice bath. Rationale: Pre-activation with HOBt forms an active ester, which minimizes the risk of racemization during coupling.

  • Neutralization: Add DIPEA to the cooled solution and stir for 10 minutes. This neutralizes the tosylate salt to generate the free amine of D-valine benzyl ester, making it available for coupling.

  • Coupling: Add WSC to the reaction mixture. Rationale: WSC activates the carboxylic acid of Boc-L-Ala-OH, allowing it to react with the free amine of the D-Val-OBzl.

  • Reaction: Stir the reaction at 0-5°C for one hour, then allow it to warm to room temperature and stir overnight.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, 1N HCl, and finally brine. Rationale: The basic wash removes unreacted HOBt and excess Boc-L-Ala-OH. The acidic wash removes any remaining base (DIPEA).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the ethyl acetate to yield the crude product, which can be further purified by crystallization or chromatography.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Isolation Reagents This compound Boc-L-Ala-OH HOBt in THF Cooling Cool to 0-5°C Reagents->Cooling Neutralize Add DIPEA (Neutralize Tosylate Salt) Cooling->Neutralize Couple Add WSC (Activate & Couple) Neutralize->Couple Stir Stir Overnight Couple->Stir Concentrate Remove Solvent Stir->Concentrate Extract Dissolve in Ethyl Acetate & Perform Washes Concentrate->Extract Dry Dry with MgSO₄ Extract->Dry Isolate Filter & Concentrate to yield Boc-L-Ala-D-Val-OBzl Dry->Isolate

Caption: Workflow for a typical solution-phase peptide coupling.

Conclusion

The molecular weight of this compound (379.47 g/mol ) is a fundamental parameter that underpins its use in quantitative chemical synthesis. This guide has contextualized this value by detailing the compound's chemical identity, synthesis, and critical role as a protected amino acid. For researchers in peptide chemistry and drug development, a thorough understanding of not just the value, but the composition and implications of this molecular weight, is essential for designing and executing robust, reproducible synthetic strategies. The provided protocols and workflows serve as a practical foundation for the successful application of this key reagent.

References

  • APIChem Topic: H-D-Val-OBzl TosOH, CAS 17662-84-9. [Link]
  • Chemsrc Topic: this compound | CAS#:17662-84-9. [Link]
  • RayBiotech Topic: H-D-Ala-OBzl·TosOH. [Link]
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonates. University of Milan Institutional Research Archive. [Link]
  • Crysdot LLC Topic: this compound. [Link]
  • Google Patents: Process for producing l-valine benzyl ester p-toluenesulfon

Sources

A Comprehensive Technical Guide to H-D-Val-OBzl•TosOH: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding H-D-Val-OBzl•TosOH

H-D-Val-OBzl•TosOH, known formally as benzyl (2R)-2-amino-3-methylbutanoate 4-methylbenzenesulfonate, is a protected amino acid derivative of significant utility in synthetic organic chemistry, particularly in the realm of peptide synthesis.[1][2][3] This compound strategically combines the D-enantiomer of valine with a benzyl ester protecting group for the carboxylic acid and a p-toluenesulfonate (tosylate) salt for the amino group. This dual-protection scheme renders it a stable, crystalline solid that is readily handled and incorporated into synthetic workflows.[1] The tosylate salt form not only enhances crystallinity and stability but also facilitates purification.[1] Its primary application lies as a crucial building block in the synthesis of peptides, where the controlled, sequential addition of amino acids is paramount.[1][4]

The choice of the D-enantiomer of valine is often dictated by the desired stereochemistry of the final target molecule, which is of critical importance in the development of chiral drugs where biological activity is intimately linked to the three-dimensional arrangement of atoms.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of H-D-Val-OBzl•TosOH is essential for its effective use in the laboratory. These properties dictate its solubility, stability, and reactivity.

PropertyValueSource(s)
Chemical Name benzyl (2R)-2-amino-3-methylbutanoate; 4-methylbenzenesulfonic acid[1][3]
Synonyms D-Valine benzyl ester p-toluenesulfonate salt, H-D-Val-OBzl p-tosylate[1][2]
CAS Number 17662-84-9[1][5]
Molecular Formula C19H25NO5S[1][6]
Molecular Weight 379.47 g/mol [1][6]
Appearance White crystalline powder[1]
Melting Point 161.89 °C[7]
Solubility Soluble in organic solvents such as dimethyl sulfoxide, dichloromethane, and ethyl acetate.[1]

The structure of H-D-Val-OBzl•TosOH is a salt composed of the D-valine benzyl ester cation and the tosylate anion.

G cluster_cation D-Valine Benzyl Ester Cation cluster_anion Tosylate Anion N NH3+ CA N->CA H_alpha H CA->H_alpha C_beta CA->C_beta CO C=O CA->CO H_beta H C_beta->H_beta C_gamma1 CH3 C_beta->C_gamma1 C_gamma2 CH3 C_beta->C_gamma2 O_ester O CO->O_ester CH2_benzyl CH2 O_ester->CH2_benzyl C_aryl CH2_benzyl->C_aryl S S O1 O- S->O1 O2 =O S->O2 O3 =O S->O3 C_tosyl_aryl S->C_tosyl_aryl CH3_tosyl CH3 C_tosyl_aryl->CH3_tosyl

Caption: Chemical structure of H-D-Val-OBzl•TosOH.

Synthesis of H-D-Val-OBzl•TosOH: A Step-by-Step Protocol

The most common and efficient method for the synthesis of H-D-Val-OBzl•TosOH is the Fischer-Speier esterification.[8] This reaction involves the direct esterification of D-valine with benzyl alcohol, catalyzed by p-toluenesulfonic acid. The acid serves a dual purpose: it catalyzes the esterification and also forms the tosylate salt of the resulting amino ester, which facilitates its isolation as a crystalline solid. A key aspect of this synthesis is the removal of water, a byproduct of the esterification, to drive the reaction equilibrium towards the product. This is typically achieved by azeotropic distillation.

A highly efficient and environmentally conscious protocol has been developed that avoids the use of hazardous solvents like benzene or carbon tetrachloride, opting instead for cyclohexane.[7][9]

Protocol: Fischer-Speier Esterification using Cyclohexane

This protocol is adapted from the work of Bolchi et al., which reports a high yield and excellent enantiomeric purity for the synthesis of amino acid benzyl ester tosylates.[7][9]

Materials:

  • D-Valine

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine D-valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.

  • Azeotropic Reflux: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically takes several hours.

  • Crystallization: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to the flask and stir for approximately one hour to induce the crystallization of the product.

  • Isolation and Purification: Collect the crystalline product by filtration. Wash the collected solid with a small amount of cold ethyl acetate to remove any residual impurities.

  • Drying: Dry the purified H-D-Val-OBzl•TosOH under vacuum to a constant weight.

Expected Yield: This method has been reported to produce H-D-Val-OBzl•TosOH in high yield (e.g., 88%) and with excellent enantiomeric purity (100% e.e.).[7]

G cluster_synthesis Synthesis Workflow Reactants D-Valine, Benzyl Alcohol, p-Toluenesulfonic Acid, Cyclohexane Reflux Azeotropic Reflux (Dean-Stark) Reactants->Reflux Heat Cooling Cooling to Room Temperature Reflux->Cooling Crystallization Addition of Ethyl Acetate Cooling->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying Product H-D-Val-OBzl•TosOH Drying->Product

Caption: Workflow for the synthesis of H-D-Val-OBzl•TosOH.

Analytical Characterization

Ensuring the identity and purity of H-D-Val-OBzl•TosOH is crucial for its successful application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (Reference: L-enantiomer in CDCl₃): [7]

  • δ 0.88 (pt, J = 6.4 Hz, 6H): Two overlapping doublets corresponding to the two diastereotopic methyl groups of the valine side chain.

  • δ 2.18 (m, 1H): Multiplet for the β-proton of the valine side chain.

  • δ 2.31 (s, 3H): Singlet for the methyl group of the tosylate counter-ion.

  • δ 3.90 (m, 1H): Multiplet for the α-proton of the valine residue.

  • δ 5.01 (d, J = 12.3 Hz, 1H) and 5.12 (d, J = 12.3 Hz, 1H): Two doublets for the diastereotopic protons of the benzyl group's methylene bridge.

  • δ 7.09 (d, J = 8.2 Hz, 2H): Doublet for the two aromatic protons of the tosylate ring ortho to the methyl group.

  • δ 7.28 (s, 5H): Singlet for the five protons of the benzyl ring.

  • δ 7.75 (d, J = 8.2 Hz, 2H): Doublet for the two aromatic protons of the tosylate ring ortho to the sulfonate group.

  • δ 8.23 (br s, 3H): Broad singlet corresponding to the three protons of the ammonium group.

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. A representative IR spectrum for D-Valine benzyl ester 4-methylbenzenesulfonate is available.[10]

Expected Key IR Absorptions:

  • ~3000-2800 cm⁻¹: C-H stretching vibrations of the alkyl and aromatic groups.

  • ~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

  • ~1600 cm⁻¹ and ~1495 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1220 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonate group.

  • ~1120 cm⁻¹: C-O stretching vibration of the ester.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of H-D-Val-OBzl•TosOH. The method involves using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. While a specific method for H-D-Val-OBzl•TosOH is not detailed in the provided search results, a general approach for the analysis of valine enantiomers involves derivatization to enhance detection and separation.[11] However, direct separation on polysaccharide-based CSPs is also possible and often preferred to avoid potential racemization during derivatization.[7]

General Protocol Outline for Chiral HPLC Analysis:

  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® or Chiralpak® series) is often a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve good resolution and reasonable retention times.

  • Detection: UV detection at a wavelength where the aromatic rings of the benzyl and tosyl groups absorb (e.g., 220 nm or 254 nm) is suitable.

  • Sample Preparation: A dilute solution of H-D-Val-OBzl•TosOH is prepared in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected onto the HPLC system, and the retention times of the D- and L-enantiomers are compared to those of authentic standards to determine the enantiomeric excess.

Application in Peptide Synthesis

H-D-Val-OBzl•TosOH is a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[4][12][13]

Role in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, the temporary Nα-protecting group is the acid-labile Boc group, while more stable, acid-cleavable groups like benzyl esters are used for C-terminal and side-chain protection.[14][15]

G cluster_sp_ps Boc-SPPS Cycle Start Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Final_Cleavage Final Cleavage (e.g., HF) Repeat->Final_Cleavage Sequence Complete

Caption: General workflow of the Boc-SPPS cycle.

H-D-Val-OBzl•TosOH is used to introduce the C-terminal D-valine residue onto the solid support, typically a chloromethylated polystyrene resin such as Merrifield resin.[4]

Protocol: Coupling of H-D-Val-OBzl•TosOH to Merrifield Resin

This protocol describes the attachment of the first amino acid, D-valine, to Merrifield resin. The tosylate salt is neutralized in situ to generate the free amine for the coupling reaction.[4]

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • H-D-Val-OBzl•TosOH

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in the reaction vessel for at least 30 minutes.

  • Resin Washing: Drain the DCM and wash the resin several times with DMF.

  • Preparation of Amino Acid Solution: In a separate flask, dissolve H-D-Val-OBzl•TosOH (1.5-2.0 eq relative to the resin's substitution level) in DMF.

  • In Situ Neutralization: Add DIEA (1.0 eq relative to H-D-Val-OBzl•TosOH) to the amino acid solution and stir for a few minutes at room temperature. This neutralizes the tosylate salt to form the free amine.

  • Coupling to Resin: Add the neutralized D-valine benzyl ester solution to the swollen and washed resin in the reaction vessel.

  • Reaction: Agitate the reaction mixture at an elevated temperature (e.g., 50 °C) for 24-48 hours.

  • Washing: After the coupling reaction is complete, filter the resin and wash it sequentially with DMF, a mixture of DMF and water, DMF, DCM, and finally MeOH to remove unreacted reagents and byproducts.

  • Drying: Dry the D-valine-loaded resin under vacuum to a constant weight.

The loading of the amino acid onto the resin can be quantified using methods such as the picric acid test or by cleaving the amino acid from a small sample of the resin and analyzing the cleavagte.

Cleavage of the Benzyl Ester and Deprotection

At the end of the peptide synthesis, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically achieved in a single step using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4] The benzyl ester is susceptible to these strong acidic conditions and is cleaved to yield the free carboxylic acid at the C-terminus of the peptide.

Conclusion

H-D-Val-OBzl•TosOH stands as a well-characterized and highly effective protected amino acid for the synthesis of peptides and other chiral molecules. Its synthesis via a refined Fischer-Speier esterification protocol offers high yields and excellent enantiomeric purity. Its stability, crystallinity, and compatibility with the robust Boc/Bzl solid-phase peptide synthesis strategy make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is key to its successful implementation in the laboratory.

References

  • Chemsrc. H-D-Val-Obzl.TosOH | CAS#:17662-84-9. [Link]
  • American Peptide Company.
  • Fisher Scientific. CAS RN 17662-84-9. [Link]
  • LookChem. CAS No.17662-84-9,D-Valine benzy ester 4... [Link]
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 941-949. [Link]
  • ResearchGate. (PDF) One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]
  • CONICET.
  • Royal Society of Chemistry.
  • Yakhak Hoeji.
  • ChemSrc. Cas no 17664-93-6 (HD-Leu-obzl tos). [Link]
  • RayBiotech. H-D-Ala-OBzl·TosOH. [Link]
  • National Center for Biotechnology Information. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. [Link]
  • American Peptide Company.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Aapptec. H-Val-OBzl TosOH [16652-76-9]. [Link]
  • AiFenChem. 17662-84-9 | this compound. [Link]
  • National Center for Biotechnology Information.

Sources

H-D-Val-OBzl.TosOH solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of H-D-Val-OBzl.TosOH

Introduction

This compound, the p-toluenesulfonate salt of D-valine benzyl ester, is a pivotal chiral building block in modern synthetic chemistry.[1][2] Its primary application lies in peptide synthesis, where it serves as a protected derivative of the amino acid D-valine, enabling the controlled, sequential assembly of peptide chains.[1] The solubility of this compound is a paramount physical property that dictates its handling, reaction kinetics, purification efficiency, and ultimately, its utility in both research and industrial applications.[3][4] An inadequate understanding of its solubility profile can lead to suboptimal reaction conditions, reduced yields, and challenges in downstream processing.

This guide provides a comprehensive exploration of the solubility of this compound, grounded in fundamental physicochemical principles and field-proven experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to effectively work with this essential reagent.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid. Its structure combines the D-enantiomer of valine, a hydrophobic benzyl ester protecting group on the C-terminus, and a p-toluenesulfonate (tosylate) counter-ion associated with the free amine.[1] This specific combination of a bulky, nonpolar amino acid side chain with an ionic salt form gives it a distinct solubility profile.

PropertyValueReferences
CAS Number 17662-84-9[1][2]
Molecular Formula C₁₉H₂₅NO₅S[1][2][5]
Molecular Weight 379.47 g/mol [1][2][5]
Melting Point ~162 °C[5]

Theoretical Framework of Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. Three key structural features of the molecule are critical to understanding this behavior:

  • D-Valine Side Chain: The isopropyl group is nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.[6]

  • Benzyl Ester Group: The benzyl group is also significantly hydrophobic, further enhancing solubility in organic media.

  • Ammonium Tosylate Salt: This ionic portion of the molecule is the primary driver of its solubility. The large, organic tosylate counter-ion often improves solubility in common organic solvents like dichloromethane and chloroform compared to smaller, inorganic counter-ions like chloride.[7] This ionic character also allows for solubility in more polar solvents.

The overall solubility is thus a complex interplay. The molecule's behavior is not simply that of a nonpolar amino acid derivative but that of an organic salt. Factors such as solvent polarity, temperature, and the presence of other ionic species will significantly influence the dissolution process.[6][8][9]

Qualitative Solubility Profile

While precise quantitative data is not widely published, a qualitative solubility profile can be inferred from the behavior of analogous compounds, such as H-Gly-OBzl.TosOH, and the general properties of tosylate salts.[7][10][11]

SolventExpected SolubilityRationale & Expert Insights
Dichloromethane (DCM) SolubleThe tosylate salt structure generally imparts good solubility in chlorinated solvents, which are common in peptide synthesis.[7]
Chloroform SolubleSimilar to DCM, chloroform is an effective solvent for many organic salts used in synthesis.[7]
Methanol (MeOH) SolubleAs a polar protic solvent, methanol can solvate both the ionic salt portion and interact with the ester group.[10][11] A solubility of ~0.1 g/mL has been noted for the similar glycine derivative.[11]
Dimethylformamide (DMF) SolubleA highly polar aprotic solvent widely used in peptide synthesis. The addition of a tertiary amine base to neutralize the tosylate salt can further increase solubility, a common practice before coupling reactions.[10]
Dimethyl Sulfoxide (DMSO) SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts.[7]
Water Sparingly Soluble to InsolubleDespite the ionic salt, the large, hydrophobic valine side chain and benzyl group significantly reduce aqueous solubility.[6] The solubility of amino acids in water decreases as the nonpolar character of the side chain increases.[6][9]
Ethyl Acetate SolubleA moderately polar solvent often used in extraction and purification steps.[7]
Acetone SolubleA polar aprotic solvent that can effectively dissolve many organic salts.[7]

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, rigorous experimental protocols are required. The choice of method depends on the specific needs of the researcher, balancing factors like accuracy, throughput, and the type of solubility data required (thermodynamic vs. kinetic).[3]

G cluster_0 Solubility Determination Workflow Start Define Solubility Requirement Decision Need Equilibrium Data for Formulation? (Thermodynamic) Start->Decision Decision2 Need High-Throughput Data for Screening? (Kinetic) Start->Decision2 Thermo Thermodynamic Assay (Shake-Flask Method) Decision->Thermo Yes Kinetic Kinetic Assay (Turbidimetric Method) Decision2->Kinetic Yes Prep Prepare Saturated Solution & Standards Thermo->Prep PrepK Prepare DMSO Stock & Buffer Kinetic->PrepK Equilibrate Equilibrate (e.g., 24-48h) Prep->Equilibrate Separate Separate Solid & Liquid Phases (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., HPLC-UV) Separate->Analyze Report Calculate & Report Solubility (e.g., mg/mL or µM) Analyze->Report Dispense Dispense Stock into Buffer PrepK->Dispense Measure Measure Turbidity/Precipitation (Nephelometry) Dispense->Measure Measure->Report

Caption: General workflow for determining the solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility, which represents the true saturation point of the compound in a solvent at a given temperature.[12]

Principle: A surplus of the solid compound is agitated in the solvent for an extended period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then measured.[12][13]

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., HPLC-grade Methanol)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC-UV system or other suitable analytical instrument

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid remains after equilibration) to a pre-weighed 2 mL glass vial.

    • Expert Rationale: Using a clear excess of solid is critical to ensure the final solution is truly saturated.[12]

  • Solvent Addition: Add a precise volume of the solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate the suspension for 24 to 48 hours.

    • Expert Rationale: A long equilibration time is necessary to overcome kinetic barriers and reach a true thermodynamic equilibrium.[12] Insufficient time can lead to an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the solid settle. Then, centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining solid.

    • Expert Rationale: This step is crucial to separate the saturated liquid phase from the undissolved solid without altering the equilibrium.[3]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.

    • Expert Rationale: Filtration removes any fine particulate matter that could interfere with the analysis and artificially inflate the measured concentration.[3]

  • Analysis: Prepare a series of dilutions of the filtered sample. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known standards.[13][14]

  • Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Protocol 2: Kinetic Solubility Determination (High-Throughput Nephelometry)

This method measures the concentration at which a compound precipitates when a concentrated organic stock solution is added to an aqueous buffer. It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is widely used in early drug discovery.[3][4][13]

Principle: A laser beam is passed through the solution, and the amount of light scattered by suspended particles (precipitate) is measured at a 90° angle. Higher scattering indicates lower solubility.[4]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Nephelometer or plate reader with turbidity measurement capabilities

  • 96-well microplates

  • Automated liquid handler (recommended)

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

    • Expert Rationale: DMSO is used as a "generic" organic solvent to dissolve the compound fully before introducing it to the aqueous environment.[3][13]

  • Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the highest desired concentration (e.g., 2 µL of 20 mM stock into 198 µL of buffer for a final concentration of 200 µM and 1% DMSO).

    • Expert Rationale: The rapid change in solvent polarity from DMSO to aqueous buffer induces the precipitation of poorly soluble compounds.[13]

  • Serial Dilution: Perform serial dilutions directly in the plate to create a range of concentrations.

  • Incubation & Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity (nephelometry) of each well.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Factors Influencing Experimental Results & Practical Considerations

The accurate determination of solubility requires careful control over several variables.

G cluster_1 Key Experimental Factors Factors Critical Factors in Solubility Measurement Compound Purity Solid-State Form (Polymorphism) Solvent Purity & pH Temperature Control Equilibration Time Analytical Method Validation Purity_Desc Impurities can act as solubilizing or anti-solubilizing agents, skewing results. Factors:p->Purity_Desc Affects Polymorph_Desc Amorphous vs. crystalline forms have different free energies and thus different solubilities. Factors:p->Polymorph_Desc Affects Solvent_Desc Traces of water or pH shifts can dramatically alter the solubility of ionizable compounds. Factors:p->Solvent_Desc Affects Temp_Desc Solubility is temperature-dependent; precise control is essential for reproducibility. Factors:p->Temp_Desc Affects Time_Desc Crucial for thermodynamic measurements to ensure true equilibrium is reached. Factors:p->Time_Desc Affects Method_Desc The accuracy of the result depends entirely on the reliability of the concentration measurement. Factors:p->Method_Desc Affects

Caption: Critical factors that must be controlled during solubility experiments.

  • Solid-State Properties: The solubility value is only meaningful if the solid-state form (e.g., crystalline polymorph, amorphous solid) is known, as different forms can have different solubilities.[3]

  • pH of the Medium: For amino acid derivatives, pH is a critical factor.[6] In aqueous or protic solvents, changes in pH can alter the ionization state of any residual carboxylic acid or the primary amine, thereby affecting solubility.[9]

  • In-situ Neutralization: In synthetic applications like peptide coupling, the solubility of this compound in solvents like DMF is often enhanced by the in-situ addition of a non-nucleophilic base (e.g., DIPEA).[15] This neutralizes the ammonium tosylate salt to form the free amine of the D-valine benzyl ester, which can be more soluble and is the reactive species required for amide bond formation.

Conclusion

This compound is an organic salt whose solubility is a product of its hydrophobic amino acid and benzyl ester components and its ionic ammonium tosylate group. This duality results in good solubility in a range of common organic solvents essential for peptide synthesis, but limited solubility in aqueous media. For researchers and developers, moving beyond qualitative estimates to precise, quantitative data is crucial for robust process development and formulation. The thermodynamic shake-flask method provides the definitive equilibrium solubility value, while kinetic assays offer a high-throughput alternative for rapid screening. By applying the rigorous protocols detailed in this guide and controlling for key experimental variables, scientists can generate reliable and reproducible solubility data, enabling the full potential of this versatile synthetic building block to be realized.

References

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Lund University Publications. (n.d.).
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
  • ResearchGate. (2024). Solubility of Amino Acids, Sugars, and Proteins. [Link]
  • Aapptec. (n.d.).
  • National Institutes of Health. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. PubMed Central. [Link]
  • University of Rhode Island. (1969). The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • National Institutes of Health. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PubMed Central. [Link]
  • SpringerLink. (2018).
  • Aapptec. (n.d.). H-Val-OBzl TosOH [16652-76-9]. [Link]
  • National Institutes of Health. (n.d.).
  • Chemsrc. (n.d.). This compound | CAS#:17662-84-9. [Link]

Sources

An In-depth Technical Guide to H-D-Val-OBzl.TosOH: Safety, Handling, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of H-D-Val-OBzl.TosOH in Peptide Chemistry

H-D-Valine benzyl ester p-toluenesulfonate salt (this compound) is a pivotal building block in the intricate field of peptide synthesis. Its utility for researchers and drug development professionals stems from the strategic protection of the D-valine carboxyl group as a benzyl ester and the protonation of the amino group as a stable, crystalline tosylate salt. This combination offers distinct advantages in both solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. The benzyl ester provides robust protection for the C-terminus, stable to the mildly acidic conditions used for Boc group removal, yet readily cleavable under specific, controlled conditions.[1] The tosylate counter-ion enhances the compound's crystallinity and handling characteristics, transforming the typically oily free base of the amino acid ester into a manageable solid. This guide provides a comprehensive overview of the material safety data, expert handling protocols, and detailed applications of this compound, grounded in established chemical principles to ensure both scientific integrity and laboratory safety.

I. Compound Identification and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is the bedrock of its safe and effective use.

PropertyValueSource
Chemical Name D-Valine benzyl ester p-toluenesulfonate salt[2]
Synonyms H-D-Val-OBzl TosOH, D-Valine benzyl ester tosylate salt[2]
CAS Number 17662-84-9[2]
Molecular Formula C₁₉H₂₅NO₅S[3]
Molecular Weight 379.47 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 162°C[3]
Storage Conditions Store at room temperature. Some suppliers recommend storage at ≤5°C (41°F).[1][3]

II. Material Safety Data Sheet (MSDS) Analysis: A Component-Based Hazard Assessment

While a comprehensive, experimentally derived safety datasheet for this compound is not extensively published, a robust hazard assessment can be constructed by analyzing its constituent components: D-valine, benzyl alcohol, and p-toluenesulfonic acid.

Toxicity Profile of Constituent Moieties:
  • D-Valine: As an enantiomer of the essential amino acid L-valine, D-valine is generally considered to have low toxicity. The GHS classification for DL-Valine does not meet the criteria for hazardous substances.[5][6] However, as with any chemical, it should be handled with appropriate laboratory precautions.

  • Benzyl Alcohol: Benzyl alcohol exhibits low acute toxicity with an oral LD50 of 1.2 g/kg in rats.[4] However, at high concentrations, it can cause toxic effects, including respiratory failure, hypotension, and paralysis.[4] It is a known skin and eye irritant.[7][8] In its pure form, it can cause corneal necrosis.[7] Prolonged or repeated exposure may lead to contact dermatitis.[7]

  • p-Toluenesulfonic Acid (TosOH): This is a strong organic acid and is corrosive.[9] It can cause severe skin burns and eye damage.[10][11] Inhalation may lead to respiratory tract irritation, causing symptoms such as burning sensations, coughing, and shortness of breath.[1] While not considered carcinogenic, genotoxic, or a reproductive toxin, its corrosive nature necessitates careful handling.[9]

Based on this analysis, this compound should be handled as a compound that is irritating to the skin, eyes, and respiratory system , with the potential for more severe effects upon prolonged or significant exposure due to the properties of its constituent parts.

III. Exposure Control and Personal Protective Equipment (PPE): A Self-Validating System for Safety

The following protocols are designed to create a self-validating system of safety, minimizing exposure and mitigating risk during the handling and use of this compound.

Engineering Controls:
  • Ventilation: All manipulations of this compound, especially those that may generate dust, should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1]

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A laboratory coat should be worn and buttoned to protect the skin. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used.

IV. Handling, Storage, and Disposal: Ensuring Stability and Environmental Responsibility

Safe Handling Procedures:
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Keep away from heat and sources of ignition.[1]

  • Wash hands thoroughly after handling.

Storage:
  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • While some sources suggest room temperature storage, refrigeration (≤5°C) may prolong shelf life.[1][3]

Disposal:
  • Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local environmental control regulations.[2]

  • Waste should be considered hazardous and disposed of through a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

G cluster_handling Safe Handling Workflow start Receipt of This compound storage Store in a cool, dry, well-ventilated area start->storage ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves storage->ppe handling Handle in a chemical fume hood ppe->handling weighing Weigh required amount handling->weighing reaction Use in peptide synthesis protocol weighing->reaction waste Segregate waste into 'Hazardous Chemical Waste' reaction->waste disposal Dispose of waste via licensed contractor waste->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

V. Application in Peptide Synthesis: Protocols and Mechanistic Insights

This compound is a versatile reagent for introducing a C-terminal D-valine residue with a benzyl-protected carboxyl group. The following protocols provide detailed, step-by-step methodologies for its use in solution-phase peptide synthesis.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-Boc-protected amino acid to this compound.

Materials:

  • This compound

  • N-Boc-protected amino acid (e.g., Boc-L-Alanine-OH)

  • Coupling agent (e.g., HBTU, DCC)

  • Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Standard work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • Neutralization of the Amino Acid Salt:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

    • Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes. This step is crucial as it deprotonates the amino group, rendering it nucleophilic for the subsequent coupling reaction.[12]

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and a coupling agent like HBTU (0.98 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to this solution and stir for 5-10 minutes at room temperature. The coupling agent facilitates the formation of a highly reactive ester intermediate, which is susceptible to nucleophilic attack by the free amine.[12]

  • Coupling Reaction:

    • Add the activated N-Boc-amino acid solution to the flask containing the neutralized H-D-Val-OBzl.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and by-products.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude dipeptide can be purified by column chromatography on silica gel.

G cluster_coupling Peptide Coupling Workflow start This compound neutralization Neutralization with DIPEA start->neutralization free_amine Free Amine of D-Val-OBzl neutralization->free_amine coupling Coupling Reaction free_amine->coupling boc_aa N-Boc-Amino Acid activation Activation with HBTU/DIPEA boc_aa->activation active_ester Activated Ester activation->active_ester active_ester->coupling dipeptide Protected Dipeptide coupling->dipeptide

Caption: Workflow for the solution-phase coupling of an N-Boc-amino acid with this compound.

Protocol 2: Deprotection of the Benzyl Ester

The benzyl ester is typically removed at a later stage of the synthesis, often concurrently with other benzyl-based side-chain protecting groups. Catalytic hydrogenolysis is a common and mild method for this deprotection.[13]

Materials:

  • Protected peptide containing the D-Val-OBzl moiety

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, or a mixture with Acetic Acid)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected peptide in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

VI. Conclusion

This compound is a valuable and versatile reagent for the synthesis of peptides containing D-valine. Its stable, crystalline nature facilitates handling, while the benzyl ester protecting group offers strategic advantages in multi-step syntheses. By understanding its chemical properties, adhering to stringent safety protocols based on a component-level hazard assessment, and employing validated experimental procedures, researchers can confidently and safely leverage this important building block in the pursuit of novel therapeutics and scientific discovery.

VII. References

  • McCluskey, K. K., et al. (1986). Toxicity of benzyl alcohol in adult and neonatal mice. Journal of Pharmaceutical Sciences, 75(7), 702-705. [Link]

  • Medlab Gear. (2017, March 31). Benzyl Alcohol Toxicity. [Link]

  • Wikipedia. Benzyl alcohol. [Link]

  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. [Link]

  • National Toxicology Program. (1989). NTP Toxicology and Carcinogenesis Studies of Benzyl Alcohol (CAS No. 100-51-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 343, 1-158. [Link]

  • PubChem. D-Valine. [Link]

  • Chemsrc. This compound. [Link]

  • New Jersey Department of Health. (2008). Right to Know Hazardous Substance Fact Sheet: p-Toluene Sulfonic Acid. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - p-Toluenesulfonic Acid TS. [Link]

  • Government of Canada. (2019). Screening assessment - p-toluenesulfonic acid. [Link]

  • Carl Roth. (2021). Safety Data Sheet: DL-Valine. [Link]

  • Carl Roth. (2020). Safety Data Sheet: Benzyl alcohol. [Link]

  • Michigan Department of Environmental Quality. (2016). File for p-toluenesulfonic acid (CAS# 104-15-4). [Link]

  • ChemRadar. p-toluenesulfonic acid (containing a maximum of 5 % H2SO4) CAS#104-15-4. [Link]

  • PubChem. DL-valine. [Link]

  • Moore, G. J., & McMaster, D. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian journal of biochemistry, 58(8), 641–643. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of l-valine produced using Corynebacterium glutamicum CGMCC 11675 for all animal species. EFSA journal. European Food Safety Authority, 16(11), e05476. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Laboratorium Discounter. (2023). p-Toluenesulphonic acid monohydrate ≥98 %, pure. [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: Benzyl alcohol. [Link]

  • Carl Roth. (2020). Safety Data Sheet: Benzyl alcohol ROTI®STAR Primary Standard. [Link]

  • Wang, P. et al. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & biomolecular chemistry, 10(44), 8819–8824. [Link]

  • Alchemyst. Peptides Notes. [Link]

  • Alpha Chemika. (n.d.). DL-VALINE For Biochemistry. [Link]

Sources

An In-depth Technical Guide to the Synthesis of D-Valine Benzyl Ester Tosylate Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of D-valine benzyl ester tosylate salt, a critical building block in peptide chemistry and chiral synthesis. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and offer insights into the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of D-Valine Benzyl Ester Tosylate Salt

D-valine, a non-polar, proteinogenic amino acid, is a fundamental chiral starting material in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. However, its zwitterionic nature and the reactivity of its carboxylic acid and amino groups necessitate the use of protecting groups during multi-step syntheses.

The protection of the carboxylic acid as a benzyl ester and the protonation of the amino group with p-toluenesulfonic acid (TsOH) to form the tosylate salt offers a stable, crystalline, and easily handleable derivative. This specific salt, D-valine benzyl ester tosylate, is particularly valuable for several reasons:

  • Carboxyl Group Protection: The benzyl ester effectively masks the reactivity of the carboxylic acid, preventing it from participating in unwanted side reactions during subsequent synthetic steps, such as peptide coupling.

  • Amine Group Protection/Activation: The tosylate salt protonates the primary amine, protecting it from oxidation and other reactions. This acidic protection is easily removed under basic conditions.

  • Enhanced Crystallinity: The formation of the tosylate salt often induces crystallization, providing a simple and efficient method for purification of the final product, which is a significant advantage over purifying the often-oily freebase form.

  • Improved Solubility: The salt form can improve the solubility of the amino acid ester in certain organic solvents used in subsequent reactions.

This guide will focus on the most common and robust method for its preparation: the direct Fischer-Speier esterification of D-valine with benzyl alcohol using p-toluenesulfonic acid as a catalyst, which also serves as the counter-ion for the final salt.

The Chemical Rationale: Mechanism and Key Principles

The synthesis of D-valine benzyl ester tosylate salt is a classic example of an acid-catalyzed esterification, followed by salt formation. The reaction proceeds in a single pot, leveraging the dual role of p-toluenesulfonic acid.

The Dual Role of p-Toluenesulfonic Acid (TsOH)

p-Toluenesulfonic acid monohydrate is the reagent of choice for this transformation. It acts as both a catalyst for the esterification and the protonating agent that forms the final ammonium tosylate salt.

  • Catalyst for Esterification: The reaction between a carboxylic acid and an alcohol to form an ester is typically slow. TsOH, a strong acid, protonates the carbonyl oxygen of the D-valine carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.

  • Salt Formation: After the ester is formed, the basic amino group of the D-valine benzyl ester is protonated by the acidic TsOH, forming the stable ammonium tosylate salt.

Reaction Mechanism

The diagram below illustrates the step-by-step mechanism of the acid-catalyzed esterification and subsequent salt formation.

G cluster_esterification Part A: Acid-Catalyzed Esterification cluster_salt Part B: Salt Formation DValine D-Valine ProtonatedValine Protonated Carboxyl Group (Enhanced Electrophilicity) DValine->ProtonatedValine + H⁺ (from TsOH) Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedValine->Tetrahedral_Intermediate + Benzyl Alcohol (Nucleophilic Attack) BenzylAlcohol Benzyl Alcohol ProtonatedEster Protonated Ester Tetrahedral_Intermediate->ProtonatedEster - H₂O (Water Elimination) Water H₂O EsterFreebase D-Valine Benzyl Ester (Free Base) ProtonatedEster->EsterFreebase - H⁺ (Regenerates Catalyst) FinalProduct D-Valine Benzyl Ester Tosylate Salt EsterFreebase->FinalProduct + TsOH (Protonation of Amine) TsOH TsOH

Caption: Mechanism of D-Valine Benzyl Ester Tosylate Salt Synthesis.

The Role of the Azeotropic Water Removal

A critical aspect of driving the esterification reaction to completion is the removal of water, a byproduct of the reaction. According to Le Châtelier's principle, removing a product will shift the equilibrium towards the formation of more products. In this synthesis, toluene is used as the solvent. Toluene and water form a low-boiling azeotrope (boiling point ~85°C), which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This is a highly efficient method for driving the equilibrium towards the ester product.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. Adherence to the specified conditions and observation of the expected physical changes (e.g., dissolution, precipitation) provide confidence in the reaction's progress.

Reagents and Materials
ReagentMolecular Weight ( g/mol )MolesMass/VolumePurityNotes
D-Valine117.150.10 mol11.72 g>99%Ensure it is completely dry.
p-Toluenesulfonic acid monohydrate190.220.11 mol20.92 g>98%1.1 equivalents are used to catalyze and form the salt.
Benzyl Alcohol108.140.30 mol32.44 g (31.1 mL)>99%Used in excess to act as a co-solvent and drive the reaction.
Toluene92.14-150 mLAnhydrousUsed as the solvent for azeotropic water removal.
Diethyl Ether74.12-~200 mLAnhydrousUsed for precipitation and washing of the final product.
Equipment
  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Synthesis Workflow

The following workflow provides a detailed procedure for the synthesis.

G A 1. Setup & Reagent Charging Combine D-Valine, TsOH·H₂O, Benzyl Alcohol, and Toluene in flask. B 2. Azeotropic Reflux Heat to reflux (~110-120°C) with stirring. Collect water in Dean-Stark. A->B C 3. Monitor Reaction Continue reflux for 3-5 hours until no more water is collected. B->C D 4. Cool Down Cool the clear, homogeneous solution to room temperature. C->D E 5. Precipitation Slowly add the reaction mixture to vigorously stirred diethyl ether. D->E F 6. Isolation Collect the white precipitate by vacuum filtration. E->F G 7. Washing & Drying Wash the solid with diethyl ether. Dry under vacuum. F->G H 8. Characterization Analyze the final product (MP, NMR, IR). G->H

Caption: Experimental Workflow for Synthesis.

  • Apparatus Setup: Assemble the 500 mL three-neck flask with the Dean-Stark apparatus, reflux condenser, and a magnetic stirrer. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add D-valine (11.72 g, 0.10 mol), p-toluenesulfonic acid monohydrate (20.92 g, 0.11 mol), benzyl alcohol (31.1 mL, 0.30 mol), and toluene (150 mL).

  • Azeotropic Distillation: Heat the mixture to a gentle reflux using the heating mantle. The mixture will become a clear, homogeneous solution as it heats. Water will begin to collect in the arm of the Dean-Stark apparatus. Continue refluxing for approximately 3-5 hours, or until the theoretical amount of water (~3.6 mL total: ~2.0 mL from TsOH·H₂O and ~1.8 mL from the reaction) has been collected.

  • Cooling: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Precipitation: In a separate beaker, place ~200 mL of anhydrous diethyl ether and stir vigorously. Slowly pour the cooled reaction mixture into the diethyl ether. A white precipitate of the desired product will form immediately. The use of diethyl ether is crucial as the product is highly soluble in the toluene/benzyl alcohol mixture but insoluble in ether.

  • Filtration: Allow the suspension to stir for 15-20 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with two portions of diethyl ether (~50 mL each) to remove any residual toluene and unreacted benzyl alcohol. Transfer the white solid to a watch glass and dry under vacuum to a constant weight.

Expected Results and Characterization
  • Yield: A typical yield for this procedure is in the range of 85-95%.

  • Appearance: A white to off-white crystalline solid.

  • Melting Point: The reported melting point is typically in the range of 152-155°C. A sharp melting point is a good indicator of purity.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Expect to see characteristic peaks for the valine side chain, the α-proton, the benzyl group, and the tosyl group.

    • IR Spectroscopy: Look for a strong carbonyl stretch (C=O) for the ester at approximately 1730-1750 cm⁻¹ and strong S=O stretches from the tosylate group around 1220 and 1160 cm⁻¹.

Conclusion and Best Practices

The synthesis of D-valine benzyl ester tosylate salt via acid-catalyzed esterification with azeotropic water removal is a robust, scalable, and high-yielding procedure. The key to success lies in the careful exclusion of moisture (beyond what is intentionally removed) and the efficient removal of the water byproduct to drive the reaction to completion. The crystallinity of the tosylate salt provides a significant advantage for purification, making this method highly attractive for both academic and industrial applications. This protocol, when followed with precision, offers a reliable pathway to a high-purity product essential for advanced chemical synthesis.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
  • Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]
  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]

role of H-D-Val-OBzl.TosOH in peptide chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of H-D-Val-OBzl.TosOH in Peptide Chemistry

Abstract

This technical guide provides a comprehensive examination of H-D-Valine Benzyl Ester p-Toluenesulfonate (this compound), a pivotal chiral building block in modern peptide chemistry. We will dissect the molecule's constituent parts—the D-valine residue, the benzyl ester carboxyl-protecting group, and the p-toluenesulfonate counterion—to elucidate the specific function and strategic advantage of each. This guide offers field-proven insights into its application in both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on addressing the unique challenges posed by the sterically hindered D-valine moiety. Detailed, self-validating protocols, mechanistic discussions, and troubleshooting strategies are provided for researchers, scientists, and drug development professionals aiming to leverage this reagent for the synthesis of advanced, proteolytically stable peptide therapeutics.

Introduction: Deconstructing this compound

This compound, identified by CAS Number 17662-84-9, is a crystalline solid that serves as a protected, activated form of the non-proteinogenic amino acid D-valine.[1][2][3] Its utility in peptide synthesis stems from a deliberate molecular design where each component serves a distinct and critical purpose. The incorporation of D-amino acids like D-valine is a cornerstone strategy in medicinal chemistry to develop peptide-based drugs with enhanced therapeutic profiles.[4][5] Peptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases and peptidases, leading to longer in-vivo half-lives and improved bioavailability.[4][6]

The strategic value of this compound can be understood by examining its three core components, as illustrated in the diagram below.

G cluster_main This compound Breakdown main This compound (D-Valine Benzyl Ester p-Toluenesulfonate) dval D-Valine Core main->dval bzl Benzyl (Bzl) Ester (Carboxyl Protection) main->bzl tos Tosylate (TosOH) (Amine Salt Counterion) main->tos dval_role Provides steric bulk & chirality. Confers proteolytic resistance. Influences peptide conformation. dval->dval_role bzl_role Protects C-terminus from unwanted reactions. Removable via strong acid (Boc-SPPS) or hydrogenolysis (Solution Phase). bzl->bzl_role tos_role Forms a stable, crystalline salt. Improves handling and shelf-life. Enhances solubility in organic solvents. tos->tos_role

Caption: Core components and their respective functions in this compound.

Physicochemical and Quality Control Parameters

Precise and reliable synthesis requires starting materials of confirmed identity and purity. This compound is a white crystalline powder whose properties facilitate its use in standard laboratory protocols.[1] A multi-pronged analytical approach involving HPLC, NMR, and Mass Spectrometry is essential for quality assurance.[7]

PropertyValueSignificance in Synthesis
CAS Number 17662-84-9[1][3][8]Unambiguous identification of the chemical entity.
Molecular Formula C19H25NO5S[1][2]Used for calculating molar equivalents and reaction stoichiometry.
Molecular Weight 379.48 g/mol [1][3]Critical for accurate mass calculations.
Appearance White to off-white crystalline powder[1]A key physical characteristic for initial quality assessment.
Melting Point 162°C[2]A sharp melting range is a strong indicator of high purity.
Solubility Soluble in organic solvents like DMF, DMSO, DCM, and Methanol.[1][9]Crucial for achieving homogeneous reaction conditions in both solution and solid-phase synthesis.

The Strategic Role of Each Component

The D-Valine Core: Engineering Stability and Structure

Valine is a β-branched aliphatic amino acid, meaning its side chain introduces significant steric bulk near the peptide backbone. This inherent hindrance can impede coupling reactions but is also a tool for influencing peptide secondary structure.[10] The use of the D-enantiomer is a deliberate choice to confer proteolytic stability.[4]

  • Enzymatic Resistance: Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acid sequences. The presence of a D-valine residue acts as a "stop sign" for these enzymes, dramatically increasing the peptide's circulating half-life.[4][6]

  • Conformational Constraint: Introducing a D-amino acid into an L-peptide sequence can disrupt or modify secondary structures like α-helices or β-sheets.[11] This can be strategically employed to stabilize a desired bioactive conformation or to alter receptor binding affinity and selectivity.

The Benzyl (Bzl) Ester: C-Terminal Protection

In peptide synthesis, all reactive functional groups not involved in the immediate coupling reaction must be masked with protecting groups.[12] The benzyl ester in this compound protects the carboxylic acid moiety.

  • Orthogonality: The Bzl group is stable to the mildly basic conditions used to remove Fmoc N-terminal protecting groups in SPPS and the mildly acidic conditions used for Boc-group removal in solution-phase synthesis.[12][13] This orthogonality is fundamental to selective chain elongation.[14]

  • Deprotection: In the context of Boc/Bzl SPPS, the C-terminal benzyl ester is removed simultaneously with side-chain protecting groups during the final, strong-acid cleavage step (e.g., using HF or TFMSA).[14][15] In solution-phase synthesis, it is most commonly removed under mild conditions via catalytic hydrogenolysis (H₂/Pd-C).[13]

The p-Toluenesulfonate (Tosylate) Salt: Enhancing Practicality

While the free amine of D-valine benzyl ester is a reactive oil, its salt form with p-toluenesulfonic acid provides significant practical advantages. The tosylate anion is the conjugate base of a strong acid, making it a stable, non-nucleophilic counterion.[16]

  • Crystalline Nature: The tosylate salt is a stable, free-flowing crystalline solid, which simplifies weighing, handling, and long-term storage compared to the corresponding free base or even the hydrochloride salt.[1][17]

  • Enhanced Solubility: The tosylate counterion, being larger and more organic than a chloride ion, often improves the solubility of the amino acid ester in the organic solvents commonly used for peptide coupling, such as DMF or DCM.[1][17] This facilitates the preparation of concentrated, homogeneous reaction mixtures, which is critical for driving coupling reactions to completion.

Application in Peptide Synthesis: Protocols and Causality

This compound is primarily a reagent for solution-phase peptide synthesis (SPPS). For solid-phase synthesis, the corresponding N-terminally protected building block, Fmoc-D-Val-OH, is used. However, the challenges associated with incorporating the sterically hindered D-valine residue are universal.

Solution-Phase Dipeptide Synthesis Workflow

This protocol details the synthesis of a protected dipeptide, Boc-L-Ala-D-Val-OBzl, a common step in the fragment-based assembly of larger peptides.

G start Starting Materials: 1. Boc-L-Ala-OH 2. This compound step1 Step 1: Neutralization Dissolve this compound in DMF. Add DIEA to generate free amine (nucleophile). Stir for 15-20 min. start->step1 step3 Step 3: Coupling Combine activated acid with free amine solution. Stir at room temperature for 2-4 hours. step1->step3 step2 Step 2: Activation In a separate vessel, dissolve Boc-L-Ala-OH and coupling reagent (e.g., HBTU) in DMF. Add DIEA to activate carboxyl group. Stir for 5-10 min. step2->step3 step4 Step 4: Workup & Purification Concentrate mixture. Perform aqueous/organic extraction. Dry organic layer and evaporate solvent. step3->step4 end Final Product: Boc-L-Ala-D-Val-OBzl step4->end

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

Experimental Protocol: Synthesis of Boc-L-Ala-D-Val-OBzl

  • Neutralization of Amine Salt:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIEA) (1.1 eq) to the solution. The extra 0.1 eq ensures complete neutralization of the tosylate salt to form the free amine, which is the active nucleophile for the coupling reaction.[17]

    • Stir the mixture for 15-20 minutes at room temperature.

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and a coupling reagent such as HBTU (0.98 eq) in anhydrous DMF. HBTU is a highly efficient uronium-based coupling reagent often chosen to overcome the steric hindrance presented by valine.

    • Add DIEA (2.0 eq) to this solution and stir for 5-10 minutes. This pre-activation step generates a highly reactive O-acylisourea intermediate, primed for aminolysis.

  • Coupling Reaction:

    • Add the activated Boc-L-Ala-OH solution to the flask containing the free D-valine benzyl ester.

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove most of the DMF.

    • Dissolve the residue in a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer successively with 1N HCl, 5% NaHCO₃ solution, and brine to remove unreacted starting materials and coupling byproducts.[13]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The final product, Boc-L-Ala-D-Val-OBzl, can be purified by crystallization or column chromatography.

Incorporating D-Valine in Solid-Phase Peptide Synthesis (SPPS)

While this compound is not directly used in SPPS, the principles for incorporating its N-protected counterpart (Fmoc-D-Val-OH) are highly relevant and illustrate the core challenges of this residue.

Causality Behind the Protocol: The β-branching and hydrophobicity of the valine side chain lead to two primary issues: slow coupling kinetics due to steric hindrance and peptide aggregation on the solid support, which blocks reactive sites.[10] The following protocol is a self-validating system designed to overcome these challenges.

G start Peptide-Resin with Free N-terminal Amine step1 Step 1: Activation Pre-activate Fmoc-D-Val-OH (3-4 eq) with HATU (2.9-3.9 eq) and DIEA (6-8 eq) in DMF for 2-3 minutes. start->step1 step2 Step 2: First Coupling Add activated mixture to resin. Agitate at room temperature for 2-4 hours. step1->step2 step3 Step 3: Monitoring (Trustworthiness Check) Perform Kaiser (Ninhydrin) Test on resin beads. step2->step3 step4_pos Positive Test (Blue Beads) Incomplete Coupling step3->step4_pos Result? step4_neg Negative Test (Clear/Yellow Beads) Coupling Complete step3->step4_neg Result? step5 Step 4: Second Coupling (Troubleshooting) Drain and repeat coupling step with a fresh solution of activated Fmoc-D-Val-OH. step4_pos->step5 end Wash Resin (DMF, DCM) Proceed to next Fmoc-deprotection cycle. step4_neg->end step5->step2

Caption: A self-validating workflow for incorporating sterically hindered D-Valine in SPPS.

Experimental Protocol: Fmoc-D-Val-OH Coupling in SPPS

  • Resin Preparation: Start with the peptide-resin following a standard Fmoc-deprotection step (e.g., 20% piperidine in DMF) and thorough washing to expose the free N-terminal amine.[10]

  • Activation Mixture:

    • Rationale: Standard coupling reagents may be insufficient. A more potent phosphonium (e.g., PyBOP) or uronium salt-based reagent like HATU is required to achieve a high degree of activation for the sterically hindered valine carboxyl group.[10]

    • In a separate vessel, dissolve Fmoc-D-Val-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 eq) in DMF. Add DIEA (6-8 eq) and allow the mixture to pre-activate for 2-3 minutes.

  • Coupling and Monitoring:

    • Add the activation mixture to the deprotected resin and agitate at room temperature for 2-4 hours.

    • Self-Validation: Perform a Kaiser test on a few resin beads. A positive result (blue/purple color) indicates the presence of unreacted primary amines and signifies an incomplete coupling.[10]

  • Troubleshooting - Double Coupling:

    • Rationale: If the Kaiser test is positive, the most effective strategy is to drive the reaction to completion by providing a fresh supply of activated amino acid.[10]

    • Drain the reaction vessel and immediately repeat the coupling step with a fresh solution of activated Fmoc-D-Val-OH for another 2-4 hours.

    • Perform a second Kaiser test. Once the test is negative, the reaction is complete.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove all excess reagents and byproducts before proceeding to the next synthesis cycle.[10]

Conclusion

This compound is more than a simple amino acid derivative; it is a highly engineered chemical tool. The D-chiral center provides a defense against enzymatic degradation, the benzyl ester offers robust and orthogonal carboxyl protection, and the tosylate counterion ensures the reagent is a stable, soluble, and easy-to-handle solid. Understanding the distinct role of each component allows chemists to anticipate challenges, such as the steric hindrance of the valine residue, and to implement logical, field-proven strategies like the use of potent coupling reagents and double coupling protocols. For professionals in drug discovery and development, mastering the application of reagents like this compound is essential for the successful synthesis of next-generation peptide therapeutics with enhanced stability and efficacy.

References

  • Title: Synthesis of Peptides Containing Multiple D-Valine Residues - Benchchem.
  • Title: Buy this compound | 17662-84-9 - Smolecule.
  • Title: this compound | CAS#:17662-84-9 | Chemsrc.
  • Title: H-D-Val-OBzl TosOH, CAS 17662-84-9, D-Valine benzyl ester tosylate salt.
  • Title: Valine: Definition, Properties, Structure, Benefits, and Uses.
  • Title: The Significance of Chirality: Why D-Amino Acids Matter in Peptide Chemistry.
  • Title: Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases.
  • Title: D-Valine: A High-Purity Essential Amino Acid for Pharmaceutical and Food Applications.
  • Title: The Importance of High-Purity D-Valine in Modern Drug Development.
  • Title: 17662-84-9 | this compound - AiFChem.
  • Title: Minimal Protection Strategies for SPPS.
  • Title: Chirality Effects in Peptide Assembly Structures.
  • Title: Application and microbial preparation of D-valine.
  • Title: Overview of Solid Phase Peptide Synthesis (SPPS).
  • Title: Amino Acide Derivatives - this compound.
  • Title: Protecting Groups in Peptide Synthesis.
  • Title: Spectroscopic Characterization of H-Gly-OBzl.TosOH: A Technical Guide.
  • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Title: Amino acid C-tosylation?
  • Title: Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB.
  • Title: A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis.
  • Title: SPPS Reagents Explained: A Complete Guide.
  • Title: Exploring L-Valine Benzyl Ester p-Toluenesulfonate Salt: Properties and Applications.
  • Title: A Researcher's Guide to Purity Assessment of H-Gly-OBzl.TosOH: A Comparative Analysis of Analytical Methods.
  • Title: Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis.
  • Title: Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis.
  • Title: The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
  • Title: Tosyl group - Wikipedia.
  • Title: Improving the solubility of H-Gly-OBzl.TosOH in organic solvents.

Sources

Introduction: The Imperative of Chirality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to H-D-Val-OBzl.TosOH as a Chiral Building Block

In the landscape of pharmaceutical development, chirality is a fundamental principle, not an afterthought. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment where only one enantiomer of a chiral drug will elicit the desired therapeutic effect.[1] The other may be inactive or, in worst-case scenarios, responsible for adverse effects. This reality has solidified the importance of chiral building blocks—enantiomerically pure molecules that serve as foundational components for constructing complex, single-enantiomer active pharmaceutical ingredients (APIs).[2][3][4]

Using optically pure building blocks accelerates drug discovery by enabling the rapid, predictable synthesis of chiral compound libraries and facilitating more precise structure-activity relationship (SAR) studies.[2] Among the arsenal of such synthons, protected amino acids are particularly valuable. This guide provides a deep technical dive into one such molecule: D-Valine benzyl ester p-toluenesulfonate salt (this compound) . We will explore its synthesis, the strategic roles of its constituent protecting groups, its application in synthesis, and the critical analytical methods required to validate its quality, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Core Characteristics of this compound

Before its application, a thorough understanding of a building block's physical and chemical properties is essential for process development, handling, and storage. This compound is a white to off-white crystalline solid, a form that is advantageous for its stability and ease of handling compared to a free base oil.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17662-84-9[5][6]
Molecular Formula C₁₉H₂₅NO₅S (or C₁₂H₁₇NO₂ · C₇H₈O₃S)[5][6]
Molecular Weight 379.47 g/mol [5][6]
Melting Point ~162 °C[5]
Appearance White to off-white crystalline powder[7]
Storage Condition Store at room temperature[5]

Strategic Synthesis: The Fischer-Speier Esterification

The most common and efficient method for preparing this compound is a direct Fischer-Speier esterification of the parent amino acid, D-Valine.[8][9] This reaction is elegant in its simplicity, using the acid catalyst not only to promote the reaction but also to isolate the final product as a stable, purifiable salt.

The overall transformation involves reacting D-Valine with benzyl alcohol in the presence of p-toluenesulfonic acid (TsOH) and an appropriate solvent capable of azeotropically removing the water generated during the reaction.[8][9] The removal of water is crucial as it drives the equilibrium towards the ester product, ensuring a high conversion rate.

G cluster_reactants Reactants cluster_process Process cluster_products Isolation & Purification DVal D-Valine Mix Mix & Heat in Azeotropic Solvent (e.g., Cyclohexane) DVal->Mix BnOH Benzyl Alcohol BnOH->Mix TsOH p-Toluenesulfonic Acid TsOH->Mix DeanStark Water Removal via Dean-Stark Trap Mix->DeanStark Drives Equilibrium Cool Cool Reaction Mixture DeanStark->Cool Precipitate Precipitate with Anti-Solvent (e.g., Ethyl Acetate) Cool->Precipitate Filter Filter & Dry Precipitate->Filter Final This compound (Crystalline Solid) Filter->Final

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory scale and equipment.

  • Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: To the flask, add D-Valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3-5 eq), and cyclohexane (approx. 2-3 mL per gram of amino acid). The use of cyclohexane is a modern, safer alternative to historically used hazardous solvents like benzene or toluene.[8]

  • Reaction: Heat the mixture to reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add an anti-solvent, such as ethyl acetate or diethyl ether, to precipitate the product.[8]

  • Purification: Stir the resulting slurry, then collect the crystalline solid by vacuum filtration. Wash the filter cake with the anti-solvent to remove excess benzyl alcohol and other impurities.

  • Drying: Dry the purified this compound salt under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

The Dual-Role Architecture: Benzyl Ester and Tosylate Salt

The structure of this compound is a testament to strategic chemical design, where each component serves a distinct and critical purpose for its function as a building block.

Caption: Functional breakdown of the this compound molecule.

  • Benzyl (OBzl) Ester: The carboxylic acid of D-valine is protected as a benzyl ester. This is a "semi-permanent" protecting group. It is stable to the mildly acidic or basic conditions often used for the removal of N-terminal protecting groups (like Boc or Fmoc), making it an orthogonal protection strategy.[10] Its primary advantage is its clean removal via catalytic hydrogenolysis (e.g., H₂/Pd-C), which yields the free carboxylic acid and toluene, a volatile byproduct.[11]

  • p-Toluenesulfonate (Tosylate) Salt: The primary amino group of the valine ester is protonated by the strong acid, p-toluenesulfonic acid, to form an ammonium tosylate salt. This has two major benefits. First, it renders the highly nucleophilic amine unreactive, preventing unwanted side reactions.[12] Second, it confers high crystallinity to the molecule, which is immensely beneficial for purification by precipitation and recrystallization and for long-term storage stability.[8] The free amine is readily liberated in-situ just before a coupling reaction by adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[13]

Applications in Asymmetric Synthesis

This compound is primarily employed as a C-terminal starting material in peptide synthesis and as a chiral synthon for complex molecule construction.

Solution-Phase Peptide Synthesis (SPPS)

This building block is ideal for initiating the synthesis of a peptide with a C-terminal D-Valine residue. The general workflow involves liberating the free amine from the tosylate salt and then coupling it with an N-terminally protected amino acid.

G cluster_activation Step 1: Activation & Neutralization cluster_coupling Step 2: Coupling Reaction cluster_product Step 3: Product Start This compound Neutralize Add Base (DIPEA) to this compound to form free amine Start->Neutralize N_AA N-Protected Amino Acid (e.g., Boc-L-Ala-OH) Activate Add Coupling Reagents (e.g., WSC, HOBt) to N-Protected AA N_AA->Activate Couple Combine activated acid and free amine Neutralize->Couple Activate->Couple Reaction Peptide Bond Formation Couple->Reaction Dipeptide Protected Dipeptide (Boc-L-Ala-D-Val-OBzl) Reaction->Dipeptide

Caption: Workflow for dipeptide synthesis using this compound.

Protocol: Synthesis of Boc-Ala-D-Val-OBzl
  • Dissolution: In a reaction vessel, dissolve this compound (1.0 eq), N-Boc-L-Alanine (1.05 eq), and a racemization suppressor like 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in a suitable aprotic solvent (e.g., DMF or THF).[10]

  • Neutralization: Cool the solution to 0-5 °C in an ice bath. Add DIPEA (1.1 eq) dropwise to neutralize the tosylate salt and liberate the free amine of the D-valine ester.

  • Coupling Agent Addition: Add a coupling agent, such as a water-soluble carbodiimide (WSC/EDC) (1.1 eq), to the cooled solution.[10]

  • Reaction: Allow the mixture to stir at 0-5 °C for one hour, then warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% NaHCO₃ solution, water, 1N HCl, and brine.[10]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude protected dipeptide, which can be purified further by chromatography or recrystallization.

Table 2: Representative Data for Dipeptide Synthesis

ProductStarting MaterialsTypical Yield (%)
Boc-Ala-Gly-OBzlBoc-Ala-OH, H-Gly-OBzl.TosOH92.3
Boc-Phe-Gly-OBzlBoc-Phe-OH, H-Gly-OBzl.TosOH85.0
Data adapted from representative protocols for analogous glycine derivatives.[10]

Quality Control: A Self-Validating Analytical System

Ensuring the identity, purity, and, most importantly, the enantiomeric integrity of a chiral building block is paramount. A multi-pronged analytical approach is required for comprehensive quality control.

Table 3: Comparison of Analytical Methods for this compound

Analytical MethodPrincipleAdvantages for this CompoundDisadvantages
HPLC-UV Chromatographic separation with UV detection.Simple, robust. The benzyl and tosylate groups are strong UV chromophores, enabling sensitive detection.[14]Lower selectivity than MS; cannot confirm enantiomeric purity.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis.Provides definitive mass information for structural confirmation.[14]Does not distinguish between enantiomers.
Chiral HPLC Separation of enantiomers on a chiral stationary phase (CSP).The "gold standard" for determining enantiomeric purity and quantifying enantiomeric excess (ee).[15][16]Requires specialized columns and method development.
NMR Spectroscopy Nuclear magnetic resonance.Confirms overall structure. Can determine enantiomeric purity using a chiral solvating agent (e.g., Mandelic acid).[17]Lower sensitivity for detecting minor enantiomeric impurities compared to chiral HPLC.[17]
Protocol: Enantiomeric Purity Analysis by Chiral HPLC

The objective is to separate and quantify the desired D-enantiomer from any contaminating L-enantiomer. The exact conditions will vary based on the specific chiral column used.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., Methanol) at a concentration of approximately 0.5-1.0 mg/mL. Prepare a racemic (D/L) standard for method development and peak identification.

  • Chromatographic System:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® series) is often effective for amino acid derivatives.[15]

    • Mobile Phase: Typically a mixture of hexane/isopropanol or other organic solvents.[15] A common starting point is 90:10 Hexane:IPA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 220 nm or 254 nm.

  • Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their retention times.

    • Inject the this compound sample.

    • Integrate the peak areas for both the D- and L-enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of D-peak - Area of L-peak) / (Area of D-peak + Area of L-peak) ] × 100

    • For a high-quality building block, the % ee should be >99%.

Safety and Handling

While specific toxicity data is limited, this compound should be handled with standard laboratory precautions for chemical reagents.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid dust formation.[18] Use in a well-ventilated area or a chemical fume hood.

  • First Aid: In case of skin contact, wash with soap and water. In case of eye contact, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.[18]

  • Spills: Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[18]

Conclusion

This compound is more than just a protected amino acid; it is a highly engineered chiral building block designed for efficiency, stability, and versatility. The strategic combination of a readily removable benzyl ester and a crystallinity-inducing tosylate salt makes it an ideal starting material for the synthesis of peptides and other complex chiral molecules containing a D-Valine moiety. By understanding the rationale behind its synthesis, the function of its components, and the rigorous analytical methods required to verify its purity, researchers can confidently deploy this synthon to accelerate the development of next-generation therapeutics.

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
  • How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.
  • Chiral Building Blocks Selection. (n.d.). Enamine.
  • Synthesis of chiral building blocks for use in drug discovery. (n.d.). PubMed.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC - NIH.
  • This compound | CAS#:17662-84-9. (n.d.). Chemsrc.
  • A Researcher's Guide to Chiral Purity Analysis of N,N-Dimethyl-L-Valine. (2025). Benchchem.
  • Development of an enantiomeric separation of D & L valine as their corresponding isoindole adducts by RP-HPLC. (n.d.).
  • Amino Acid-Protecting Groups. (2009). Chemical Reviews.
  • A Comparative Guide to Enantiomeric Purity Analysis of N-Boc-N-methyl-D-Valinol by Chiral HPLC. (2025). Benchchem.
  • Amino Acid-Protecting Groups. (n.d.).
  • Tosyl group. (n.d.). Wikipedia.
  • Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC. (2014). RSC Publishing.
  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (2019).
  • Tosyl-α-amino Acids. I. Degradation of the Acid Chlorides and Azides by Aqueous Alkali. (1957). Journal of the American Chemical Society.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides. (n.d.). RSC Publishing.
  • Benzyl Ester vs.
  • Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. (n.d.). Bulletin of the Chemical Society of Japan.
  • One-step preparation of enantiopure L- or D-amino acid benzyl esters. (n.d.). AIR Unimi.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • H-D-Val-OBzl TosOH, CAS 17662-84-9. (n.d.). AAPPTec.
  • H-D-Ala-OBzl·TosOH. (n.d.). RayBiotech.
  • Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis. (2025). Benchchem.
  • General method to prepare amino acids benzyl esters. (n.d.).
  • An In-depth Technical Guide to the Safe Handling of H-Gly-OBzl.TosOH. (n.d.). Benchchem.
  • Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • H-D-Lys-OBzl HCl TosOH. (n.d.). AAPPTec.
  • A Comparative Guide to the HPLC and Mass Spectrometry Analysis of H-Gly-OBzl·TosOH. (2025). Benchchem.
  • Safety D
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis. (n.d.). RSC Publishing.
  • Tag-assisted liquid-phase peptide synthesis using hydrophobic benzyl alcohols as supports. (2013). Journal of Organic Chemistry.
  • An In-depth Technical Guide on the Physical Properties of H-Gly-OBzl·TosOH. (n.d.). Benchchem.
  • Application of chiral sulfoxides in asymmetric synthesis. (2018). MedCrave online.
  • Request A Quote. (n.d.). ChemUniverse.
  • Beyond ADCs: Biotherapeutics Analysis with TSKgel HIC-ADC Columns. (n.d.). Tosoh Bioscience.
  • Oxazolidinones for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • TSKgel® HPLC Columns. (n.d.). Tosoh Bioscience.
  • TSKgel® UP-SW3000 Method Optimiz

Sources

A Senior Application Scientist's Guide to Sourcing H-D-Val-OBzl.TosOH for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Qualification of Commercial H-D-Val-OBzl.TosOH Suppliers

Introduction: The Critical Role of a Starting Material

This compound, or D-Valine benzyl ester p-toluenesulfonate salt (CAS 17662-84-9), is a protected amino acid derivative indispensable for the synthesis of complex peptides and chiral active pharmaceutical ingredients (APIs).[1][2] Its structure incorporates a D-valine core, essential for introducing specific stereochemistry, a benzyl (Bzl) ester protecting group on the C-terminus, and a tosylate (TosOH) counter-ion that renders the compound a stable, crystalline, and easily handleable solid.[2] The quality of this starting material directly dictates the purity, yield, and safety profile of the final drug product. Therefore, a rigorous, technically grounded approach to selecting and qualifying a commercial supplier is not merely a procurement exercise; it is a foundational step in risk mitigation for any drug development program.

This guide provides a framework for evaluating commercial suppliers of this compound, moving beyond catalog specifications to a holistic assessment of quality, consistency, and regulatory compliance.

Part 1: The Pillars of Supplier Qualification

The selection of a raw material supplier, particularly for Good Manufacturing Practice (GMP) applications, must be a systematic and documented process.[3][4][5] For a critical starting material like this compound, the following technical pillars are paramount.

1.1 Purity and Impurity Profiling: Beyond the Percentage

A supplier's Certificate of Analysis (CoA) will typically state a purity value, often ≥98% or ≥99%. However, a Senior Scientist must probe deeper.

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of peptides and their derivatives.[6][7] The purity is generally determined by the area of the main peak relative to the total area of all peaks, detected via UV at 210–220 nm.[6] It is crucial to request the chromatogram to visualize the impurity profile. Are the impurities known or unknown? Are they process-related (e.g., residual starting materials) or degradation products?

  • Chiral Purity (Enantiomeric Excess): This is arguably the most critical parameter. The presence of the L-enantiomer (H-L-Val-OBzl.TosOH) can lead to the formation of diastereomeric impurities in the final peptide, which are often difficult and costly to remove. The supplier must provide data from a validated chiral HPLC or GC-MS method confirming high enantiomeric excess (e.e.), typically >99.5%. Partial racemization during synthesis or hydrolysis is a known risk that must be controlled.[7]

  • Residual Solvents & Water Content: The manufacturing process may leave residual solvents. The CoA should specify limits for these, often determined by Gas Chromatography (GC). Water content, typically measured by Karl Fischer titration, is also important as it can affect reaction stoichiometry.

1.2 Documentation, Traceability, and Regulatory Support

For drug development, especially for materials used in clinical trials and commercial production, robust documentation is non-negotiable.[3][8]

  • Certificate of Analysis (CoA): A lot-specific CoA is mandatory. It should not be a generic technical data sheet. It must detail the tests performed, the specifications, and the actual results for that specific batch.[9]

  • Traceability: The supplier must demonstrate full traceability of all raw materials used in the synthesis.[8] This is a core tenet of GMP.[3][4]

  • CMC Support: Will the supplier provide information for the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings (e.g., IND, NDA)? A reliable partner will have a regulatory support team to assist with such requests.

1.3 Manufacturing Scale and Consistency

A supplier who can provide a 5-gram sample for research may not be equipped for a 50-kilogram order for a Phase III trial.

  • Scalability: Inquire about the supplier's manufacturing capacity and whether the synthesis process is validated for larger scales. Process changes during scale-up can alter the impurity profile.

  • Lot-to-Lot Consistency: Request CoAs from several different lots to assess consistency. Significant variation in purity, impurity profiles, or physical properties is a major red flag. This consistency is a primary goal of adhering to GMP standards.[4]

Part 2: Comparative Analysis of Commercial Suppliers

The market for specialty chemicals like this compound includes a range of suppliers, from large global distributors to specialized peptide-focused manufacturers. The following table provides a representative comparison based on publicly available data.

SupplierProduct NameCAS NumberStated PurityKey Analytical Data ProvidedNotes
TCI America D-Valine Benzyl Ester p-Toluenesulfonate17662-84-9>98.0% (T)Specifications, CoA availableStrong focus on chemical reagents, good documentation. (T) refers to Titration.
Santa Cruz Biotechnology D-Valine benzyl ester 4-toluenesulfonate salt17662-84-9≥99%Lot-specific CoA availablePrimarily for research use, but high purity stated.[10]
AAPPTEC H-D-Val-OBzl TosOH17662-84-9Lot-specificCoA available upon requestSpecializes in peptides and amino acid derivatives.[9]
GL Biochem (Shanghai) Ltd. This compound17662-84-9InquiryInquiryA primary manufacturer, often supplying other distributors. Good for scale-up inquiries.[1]
Nanjing Peptide Biotech Ltd. This compound17662-84-9InquiryInquirySpecializes in peptide reagents, offering various scales from grams to kilograms.[1]

Note: This table is for illustrative purposes. Researchers must contact suppliers directly for the most current, lot-specific information and to perform their own qualification.

Part 3: Incoming Quality Control (QC) Workflow

Trust, but verify. Regardless of the supplier's reputation, it is imperative to perform in-house QC on every incoming batch of critical raw material. This self-validating system ensures that the material meets the required standards before being committed to a costly synthesis.

Workflow Diagram: Supplier Qualification & Incoming QC

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Incoming QC Protocol cluster_2 Phase 3: Final Disposition A Identify Potential Suppliers (e.g., TCI, SCBT, AAPPTEC) B Request Documentation: - Lot-Specific CoAs - Purity Data (HPLC) - Chiral Purity Data A->B Inquiry C Assess Manufacturing Scale & Regulatory Support B->C Review D Down-select to 1-2 Suppliers & Order Samples C->D Decision E Receive Sample Batch D->E Sample Received F Visual Inspection (Color, Form) E->F G Identity Confirmation (¹H NMR, MS) F->G Pass H Purity Verification (RP-HPLC) G->H Identity OK I Chiral Purity Check (Chiral HPLC) H->I Purity ≥ Spec. J Final Decision I->J Chiral Purity OK K APPROVE BATCH for GMP Use J->K All Specs Met L REJECT BATCH Contact Supplier J->L Out of Spec.

Caption: Workflow for supplier qualification and incoming material acceptance.

Experimental Protocol: Incoming QC for this compound
  • Visual Inspection:

    • Procedure: Visually inspect the material in its original container.

    • Specification: Should be a white to off-white crystalline powder, free of foreign particulates.

  • Identity Confirmation by ¹H NMR:

    • Procedure: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire a ¹H NMR spectrum.

    • Specification: The resulting spectrum must match the known structure. Key expected signals include: aromatic protons from the benzyl and tosylate groups, the alpha-proton of valine, and the isopropyl methyl protons. Compare against a reference standard or literature data.

  • Identity Confirmation by Mass Spectrometry (MS):

    • Procedure: Prepare a dilute solution and analyze via Electrospray Ionization (ESI-MS).

    • Specification: In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated D-Valine benzyl ester cation [M+H]⁺ (C₁₂H₁₈NO₂⁺), with a calculated m/z of 208.13.

  • Purity Assessment by Reverse-Phase HPLC (RP-HPLC):

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient appropriate for separating the main peak from potential impurities (e.g., 10-90% B over 20 minutes).

    • Detection: UV at 215 nm.

    • Procedure: Prepare a standard solution of ~1 mg/mL. Inject 10 µL.

    • Specification: Purity should be ≥ 99.0% by area percent. No single impurity should be > 0.5%.

  • Chiral Purity by Chiral HPLC:

    • Procedure: Use a specialized chiral column (e.g., a cyclodextrin- or crown ether-based stationary phase) and an isocratic mobile phase system as recommended by the column manufacturer for separating valine enantiomers.

    • Specification: The area of the L-enantiomer peak should be ≤ 0.5% of the total area, corresponding to an enantiomeric excess (e.e.) of ≥ 99.0%.

Conclusion

Sourcing this compound for pharmaceutical applications requires a multi-faceted approach that integrates analytical chemistry, quality assurance, and supply chain management. By moving beyond a simple price comparison and implementing a rigorous qualification and incoming QC program, researchers and drug developers can ensure the integrity of their synthesis and the quality of their final product. Partnering with suppliers who demonstrate transparency, robust quality systems, and strong regulatory support is essential for navigating the path from discovery to commercialization.

References

  • GenScript. (2024, April 11). Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control. GenScript. [Link]
  • Chemsrc. (2025, August 23). This compound | CAS#:17662-84-9. Chemsrc. [Link]
  • Han, J., et al. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • AmbioPharm. (n.d.). Requirements for cGMP Manufactured Products. AmbioPharm. [Link]
  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids.
  • NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities. NJ Labs. [Link]
  • AAPPTEC. (n.d.).
  • AAPPTEC. (n.d.). H-Val-OBzl TosOH [16652-76-9]. AAPPTEC. [Link]
  • Amerigo Scientific. (n.d.). H-Val-OBzl.TosOH. Amerigo Scientific. [Link]
  • Polypeptide. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide Group. [Link]
  • RayBiotech. (n.d.). H-D-Ala-OBzl·TosOH. RayBiotech. [Link]

Sources

The Chiral Architect: A Technical Guide to the Applications of D-Valine Derivatives in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Mirror Image

In the landscape of molecular science, chirality is a fundamental principle, dictating the function and interaction of molecules in biological systems. While L-amino acids form the near-exclusive backbone of life as we know it, their mirror-image counterparts, the D-amino acids, offer a unique and powerful toolkit for the modern researcher. Among these, D-valine and its derivatives have emerged as indispensable chiral architects, enabling scientists to construct complex molecules with exquisite stereochemical control, enhance the durability of therapeutic peptides, and create novel pharmaceuticals.

This guide eschews a conventional template, instead offering an in-depth exploration structured around the core applications where D-valine derivatives provide a distinct and decisive advantage. We will delve into the causality behind experimental choices, provide field-proven protocols, and ground our claims in authoritative literature, offering a practical and scientifically rigorous resource for researchers, chemists, and drug development professionals.

The Foundation: Unique Properties of D-Valine

D-valine, or (R)-2-amino-3-methylbutanoic acid, is the non-proteinogenic enantiomer of the essential amino acid L-valine.[1] Its utility in research stems directly from its stereochemistry. The bulky, hydrophobic isopropyl side chain, when presented in the D-configuration, provides a unique spatial arrangement that is not recognized by most endogenous enzymes, which have evolved to process L-amino acids.[2][3] This inherent resistance to proteolysis is a cornerstone of its application in peptide therapeutics.[2] Furthermore, the defined (R)-configuration at its α-carbon makes it an invaluable source of chirality for building complex stereocenters in asymmetric synthesis.[4]

Asymmetric Synthesis: The Art of Stereocontrol

Perhaps the most impactful application of D-valine derivatives is in asymmetric synthesis, where they serve as temporary chiral auxiliaries to direct the formation of a desired stereoisomer. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which it is cleaved and can often be recovered.[5]

The Evans Oxazolidinone Auxiliary: A Paradigm of Diastereoselectivity

Derived from D-valinol (the reduction product of D-valine), the D-valine-derived oxazolidinone is a class-leading chiral auxiliary popularized by David A. Evans.[6][7] The bulky isopropyl group at the 4-position of the oxazolidinone ring creates a highly controlled steric environment.[8]

Causality of Stereoselection: When an N-acyl oxazolidinone is deprotonated to form an enolate, the metal counterion chelates with both the enolate oxygen and the oxazolidinone carbonyl oxygen. This locks the enolate into a rigid, planar conformation. The bulky isopropyl group effectively shields one face of the enolate (the si face), forcing electrophiles, such as alkyl halides or aldehydes, to approach from the less hindered re face.[5][9] This facial bias results in exceptionally high levels of diastereoselectivity.

G cluster_prep Preparation cluster_reaction Stereoselective Reaction cluster_cleavage Cleavage & Recovery DVal D-Valine DValinol D-Valinol DVal->DValinol Reduction Aux Chiral Oxazolidinone ((R)-4-isopropyl-2-oxazolidinone) DValinol->Aux Cyclization AcylAux N-Acyl Oxazolidinone (Substrate) Aux->AcylAux Acylation Enolate Formation of (Z)-Enolate (e.g., with LDA or NaHMDS) AcylAux->Enolate Deprotonation Alkylation Diastereoselective Alkylation (Electrophile attacks less hindered face) Enolate->Alkylation Add Electrophile (E+) Product_Aux Alkylated Product (High Diastereomeric Purity) Alkylation->Product_Aux Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) Product_Aux->Cleavage FinalProduct Enantiomerically Enriched Carboxylic Acid / Alcohol Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Data Presentation: Asymmetric Alkylation

The effectiveness of the D-valine-derived auxiliary is demonstrated by the high diastereomeric excess (d.e.) achieved in alkylation reactions.

Auxiliary PrecursorN-Acyl GroupElectrophile (E+)Base/TempDiastereomeric RatioReference
D-ValinolPropionylBenzyl Bromide (BnBr)LDA, 0 °C>99 : 1[9][10]
D-ValinolPropionylMethyl Iodide (MeI)NaHMDS, -78 °C91 : 9[9]
L-Valinol*PropionylBenzyl Bromide (BnBr)LDA, 0 °C1 : 99[9]

*Note: L-Valinol auxiliary gives the opposite enantiomer, demonstrating the power of auxiliary choice.

The Evans Aldol Reaction and the Zimmerman-Traxler Model

In aldol reactions, the boron enolates of N-acyl oxazolidinones react with aldehydes to form β-hydroxy carbonyl compounds, simultaneously creating two new contiguous stereocenters with high control.[5]

Causality of Stereoselection: The stereochemical outcome is rationalized by the Zimmerman-Traxler model.[11][12] The reaction proceeds through a highly organized, six-membered chair-like transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[11][13] For the (Z)-enolate formed from the D-valine derivative, this transition state forces the aldehyde's substituent (R) into a pseudo-equatorial position to avoid steric clashes, leading predictably to the syn-aldol product.[2] The chirality of the auxiliary then directs the aldehyde to one face of the enolate, yielding a single enantiomer of the syn-adduct.[14]

TS [label=< Chair-like 6-membered transition state. The bulky isopropyl group (R_aux) on the D-valine derived auxiliary directs the aldehyde (R'-CHO) to attack from the less-hindered face. The R' group of the aldehyde occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading to the SYN product.

>]; } Caption: Zimmerman-Traxler transition state for a D-valine auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction

This protocol outlines a typical Evans "syn" aldol reaction.[13]

  • Enolate Formation: a. Dissolve the N-propionyl-(R)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., Argon). b. Cool the solution to 0 °C. c. Add diisopropylethylamine (DIPEA) (1.2 eq) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf) (1.1 eq). d. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Z-boron enolate.

  • Aldol Addition: a. Cool the reaction mixture to -78 °C. b. Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise. c. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Workup and Cleavage: a. Quench the reaction by adding methanol, followed by a buffered solution of hydrogen peroxide (e.g., MeOH/30% H₂O₂ in a NaHCO₃ buffer). b. Stir vigorously at 0 °C for 1 hour to oxidatively cleave the boron and liberate the aldol adduct. c. Perform a standard aqueous workup and extract the product with an organic solvent. d. The chiral auxiliary can be cleaved from the purified product via hydrolysis (e.g., LiOH/H₂O₂) to yield the chiral carboxylic acid, or via reduction (e.g., LiBH₄) to yield the chiral 1,3-diol. The auxiliary can then be recovered and recycled.

Peptide Chemistry: Engineering Stability and Function

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases in the body, leading to a short biological half-life.[3] Incorporating D-valine or other D-amino acids is a powerful and widely used strategy to overcome this limitation.[4]

Causality of Stability: Proteases are highly stereospecific enzymes, with active sites evolved to recognize and cleave peptide bonds between L-amino acids.[3] The introduction of a D-valine residue disrupts this stereospecific recognition. The altered spatial orientation of the isopropyl side chain prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage.[2] This steric shield significantly enhances the peptide's stability and prolongs its circulation half-life in vivo.[2][4]

Data Presentation: Enhanced Peptide Stability in Serum

Peptide SequenceModificationMatrixHalf-Life (t½)Reference
L-peptide (RDP215)All L-amino acidsHuman SerumDegraded within 7 days[15]
D-peptide (9D-RDP215)9 L- to D-amino acid substitutionsHuman SerumNo degradation observed after 7 days[15]
MUC2 epitopeAll L-amino acidsHuman SerumProne to degradation[16]
tp-TPTGTQ-tptD-amino acids at N- and C-terminiHuman SerumCompletely stable[16]
Generic L-peptideAll L-amino acidsIn vivo (mice)~2-6 minutes (expected)[17]
mB27 (D-aa modified)Contains D-amino acidsIn vivo (mice)~36 minutes[17]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with D-Valine

This protocol details the manual incorporation of Fmoc-D-Val-OH into a peptide sequence using the standard Fmoc/tBu strategy.[18]

  • Resin Preparation: Swell the synthesis resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 10 minutes to remove the N-terminal Fmoc protecting group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF, Isopropanol (IPA), and Dichloromethane (DCM) to remove residual piperidine and byproducts.

  • Coupling of Fmoc-D-Val-OH: a. In a separate vial, pre-activate Fmoc-D-Val-OH (3 eq.) with a coupling agent like HBTU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF. b. Add the activated D-valine solution to the deprotected peptide-resin. c. Agitate the reaction mixture at room temperature for 1-4 hours. The extended reaction time is often necessary to overcome the steric hindrance of the valine side chain.

  • Monitoring: Perform a qualitative Kaiser test. A blue/purple color indicates incomplete coupling (free amines present), while a yellow/orange color indicates completion. If incomplete, the coupling step should be repeated.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Final Cleavage: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Organometallic Catalysis: Crafting Chiral Ligands

The principles of steric control that make D-valine derivatives effective as chiral auxiliaries also make them excellent precursors for chiral ligands in transition metal-catalyzed asymmetric reactions.[19] Ligands derived from D-valinol, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, create a well-defined chiral pocket around a metal center (e.g., Copper, Rhodium, Palladium, Nickel).[10][20]

Causality of Enantioselection: These C₂-symmetric ligands coordinate to the metal in a specific geometry, often tridentate for PyBOX or bidentate for BOX.[10][21] The bulky isopropyl groups from the original D-valine scaffold project into the space around the metal's active site. This steric arrangement blocks substrate approach from one direction, forcing it to coordinate in a specific orientation and leading to highly enantioselective transformations.[10]

G cluster_box BOX Ligand Synthesis cluster_pybox PyBOX Ligand Synthesis cluster_catalysis Asymmetric Catalysis DValinol D-Valinol BOX D-Valine Derived BOX Ligand DValinol->BOX Condensation PyBOX D-Valine Derived PyBOX Ligand DValinol->PyBOX Amidation & Cyclization Malononitrile Malononitrile Malononitrile->BOX Condensation Catalyst Chiral Metal Complex (e.g., Cu-BOX) BOX->Catalyst Pyridine 2,6-Dicarboxypyridine Derivative Pyridine->PyBOX Amidation & Cyclization PyBOX->Catalyst Metal Metal Precursor (e.g., Cu(OTf)₂, NiCl₂) Metal->Catalyst Reaction Enantioselective Reaction (Diels-Alder, Alkylation, etc.) Catalyst->Reaction

Protocol: Synthesis of a D-Valine Derived PyBOX Ligand

This generalized protocol is based on established methods for PyBOX synthesis.[21][22]

  • Amide Formation: a. Dissolve D-valinol (2.2 eq) in a suitable solvent like isopropyl acetate. b. Add a base (e.g., aqueous NaOH) to the solution. c. Slowly add a solution of 2,6-pyridinedicarbonyl dichloride (1.0 eq) in a compatible solvent. d. Heat the reaction (e.g., to 65 °C) to facilitate the formation of the bis(amide) intermediate, which often precipitates from the solution. e. Isolate the bis(amide) solid by filtration.

  • Cyclization (Dehydration): a. Suspend the bis(amide) intermediate in a suitable solvent (e.g., toluene). b. Add a dehydrating agent/Lewis acid, such as Boron trifluoride etherate (BF₃·Et₂O). c. Heat the mixture to a high temperature (e.g., 120 °C) for several hours to drive the cyclization to form the two oxazoline rings.

  • Purification: a. After cooling, perform an aqueous workup to quench the reaction. b. Extract the PyBOX ligand with an organic solvent. c. Purify the crude product by crystallization or column chromatography to yield the pure D-valine-derived PyBOX ligand.

Pharmaceutical and Agrochemical Building Blocks

The chiral nature of D-valine makes it a crucial starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[4][23] Its incorporation allows for the creation of enantiomerically pure compounds, which is critical for drug efficacy and safety.[23]

Notable Applications:

  • Antibiotics: D-valine is a precursor in the biosynthesis of certain macrolide antibiotics like tylosin.[23] It is also used in the semi-synthesis of pleuromutilin antibiotics such as Valnemulin, an important veterinary drug.[4][24] Furthermore, derivatives have been explored in the synthesis of vancomycin analogues to combat resistant bacteria.[25][26]

  • Anticancer Agents: D-valine derivatives have been investigated for their potential in cancer therapy. For example, they have been incorporated into cyclotriphosphazene structures, with the resulting compounds showing cytotoxic properties against cancer cell lines.[22]

  • Agrochemicals: D-valine is a key intermediate in the production of fluvalinate, a broad-spectrum pyrethroid insecticide known for its low toxicity to mammals.[4][24]

Chiral Resolution and Analytical Applications

D-valine derivatives are also employed in the separation of racemic mixtures, a process known as chiral resolution.

Chiral Stationary Phases (CSPs) for HPLC

Derivatives of D-valine can be immobilized onto a solid support (typically silica gel) to create a Chiral Stationary Phase (CSP) for High-Performance Liquid Chromatography (HPLC).[11][27]

Mechanism of Chiral Recognition: The separation of enantiomers on a D-valine-based CSP relies on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector.[18] The D-valine derivative on the stationary phase presents a specific three-dimensional environment. One enantiomer of the analyte will have a more favorable set of interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions) with the CSP than its mirror image. This difference in interaction strength leads to different retention times on the column, allowing for their separation.[18]

CSP [label=< Silica Support Immobilized D-Valine Derivative (Chiral Selector)

>];

Enantiomer1 [label="(R)-Enantiomer", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Enantiomer2 [label="(S)-Enantiomer", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

Interaction1 [label="Stronger, Multi-point Interaction\n(H-bond, Steric fit)\n= Longer Retention Time", shape=note, fillcolor="#E8F0FE", style=filled]; Interaction2 [label="Weaker, Steric Repulsion\n= Shorter Retention Time", shape=note, fillcolor="#FCE8E6", style=filled];

Enantiomer1 -> CSP [label="More Favorable Binding"]; CSP -> Interaction1 [dir=none];

Enantiomer2 -> CSP [label="Less Favorable Binding"]; CSP -> Interaction2 [dir=none]; } Caption: Differential interaction model for enantiomer separation on a CSP.

Protocol: Chiral Purity Analysis of L-Valine

This HPLC method can be used to quantify trace amounts of D-valine in a sample of L-valine after derivatization.[11][28]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Polysaccharide-based CSP, such as Chiralcel OD-3R (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The exact gradient should be optimized for the specific system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: a. Prepare a 1.0 mg/mL solution of the valine sample. b. Derivatize the primary amine of both D- and L-valine with a chromophore-containing reagent like o-phthaldialdehyde (OPA) to enhance UV detection and facilitate separation.[28] c. Inject the derivatized solution into the HPLC system.

  • Analysis: Quantify the D-valine peak area relative to the L-valine peak area to determine the chiral purity.

Future Outlook

The applications of D-valine derivatives continue to expand. In organocatalysis, new D-valine-derived ligands are being developed to catalyze reactions with ever-greater efficiency and selectivity. The field of peptide therapeutics is exploring more complex modifications, using D-valine to create stapled peptides and other constrained structures with enhanced stability and cell permeability. As our understanding of biocatalysis grows, engineered enzymes may be used to produce novel D-valine derivatives, opening up new avenues for synthesis and drug discovery. The unique stereochemistry of D-valine ensures that it will remain a vital tool for researchers pushing the boundaries of chemical synthesis, materials science, and medicine.

References

  • Title: Polysaccharide-based CSPs Source: Chiralpedia URL:[Link]
  • Title: A) Zimmerman–Traxler model (determination of relative configuration); (B) an illustrative example for an Evans aldol reaction (absolute configuration controlled by the chiral auxiliary)
  • Title: Application and microbial preparation of D-valine Source: PubMed URL:[Link]
  • Title: Application and microbial preparation of D-valine | Request PDF Source: ResearchG
  • Title: L/D-Amino Acids: Differences and Importance Source: BioPharmaSpec URL:[Link]
  • Title: Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis in Streptomyces ambofaciens and Streptomyces fradiae Source: PMC - PubMed Central - NIH URL:[Link]
  • Title: 4.4: The aldol reaction Source: Chemistry LibreTexts URL:[Link]
  • Title: D-amino acid peptides Source: LifeTein synthesis URL:[Link]
  • Title: Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid Source: NIH URL:[Link]
  • Title: Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF Source: ResearchG
  • Title: Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction Source: MedCrave online URL:[Link]
  • Title: Synthesis and evaluation of vancomycin aglycon analogues that bear modifications in the N-terminal D-leucyl amino acid Source: PubMed URL:[Link]
  • Title: Chiral auxiliary Source: Wikipedia URL:[Link]
  • Title: The First Chalcone Derivatives of Valine‐Based Spiro‐Cyclotriphosphazenes: In Vitro Cytotoxic Properties, Molecular Docking and DNA Damage Mechanism Studies Source: NIH URL:[Link]
  • Title: SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL] Source: NIH URL:[Link]
  • Title: Evans Aldol Reaction | Chem-Station Int. Ed.
  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex Source: Williams College URL:[Link]
  • Title: Routes for microbial preparation of d-valine from different starting materials Source: ResearchG
  • Title: Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma Source: PMC - PubMed Central URL:[Link]
  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: PMC URL:[Link]
  • Title: evans enolate alkylation-hydrolysisx Source: Unknown URL:[Link]
  • Title: D-Valine | C5H11NO2 | CID 71563 Source: PubChem - NIH URL:[Link]
  • Title: Bisoxazoline ligand Source: Wikipedia URL:[Link]
  • Title: Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utiliz
  • Title: Evans Auxiliaries and a Friend for Aldol Reactions Source: YouTube URL:[Link]
  • Title: Concise Synthesis of Conformationally Constrained Pybox Ligands Source: d
  • Title: Asymmetric Alkylation of Enol

Sources

The Multifaceted Role of Tosylate in Amino Acid Chemistry: A Technical Guide for Drug Development and Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the p-toluenesulfonyl (tosyl) group and its corresponding anion, tosylate, serve as exceptionally versatile tools. Their application to amino acid derivatives is critical for advancing drug development and complex molecular synthesis. This technical guide provides an in-depth exploration of the function of tosylate in this context, moving beyond simple definitions to explain the underlying chemical principles and strategic applications. We will dissect its role as a superior counterion for the isolation and purification of amino acid esters, its function as a robust and orthogonal protecting group for amines in peptide synthesis, and its utility in activating other functional groups. This paper is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis to guide strategic decisions in the laboratory.

Introduction: Defining the Tosyl and Tosylate Moieties

The tosyl group (Ts), an abbreviation for p-toluenesulfonyl, is a functional group with the structure CH₃C₆H₄SO₂–.[1] It is typically introduced using p-toluenesulfonyl chloride (TsCl). The tosylate anion (TsO⁻), by contrast, is the conjugate base of the strong acid p-toluenesulfonic acid (p-TsOH), CH₃C₆H₄SO₃H.[2] While structurally related, their functions in the context of amino acid chemistry are distinct yet complementary. The tosyl group forms covalent sulfonamide or sulfonate ester bonds, whereas the tosylate anion forms ionic salts. Understanding this distinction is fundamental to harnessing their full potential in the synthesis and manipulation of amino acid derivatives. This guide will illuminate the strategic applications of both the covalently-bound tosyl group and the ionic tosylate salt, providing a clear framework for their use.

Chapter 1: The Tosylate Anion as a Superior Counterion for Isolation and Purification

One of the most powerful and routine applications of p-toluenesulfonic acid in amino acid chemistry is its use in forming crystalline, stable, and easily handled salts of amino acid esters.[3] Amino acid esters, particularly benzyl esters, are crucial intermediates in peptide synthesis, but they are often generated as oils or amorphous solids that are difficult to purify by crystallization.

Core Principle: Leveraging Salt Formation for Enhanced Crystallinity and Stability

The conversion of a basic amino acid ester into its p-toluenesulfonate (tosylate) salt introduces a bulky, rigid, and symmetric counterion. The strong ionic interaction between the protonated amine of the amino acid ester and the sulfonate group of the tosylate anion significantly increases the lattice energy of the solid state, which promotes the formation of a well-ordered crystalline structure. This principle is central to simplifying the purification process, often allowing the desired product to be isolated in high purity directly from a reaction mixture by precipitation and filtration, thereby avoiding laborious chromatographic methods.[4][5]

Key Application: Fischer-Speier Esterification and In Situ Salt Formation

A classic and highly efficient method for preparing amino acid benzyl esters is the Fischer-Speier esterification.[3] In this reaction, the amino acid is treated with benzyl alcohol in the presence of p-TsOH. The p-TsOH serves a dual purpose: it acts as an acid catalyst for the esterification of the carboxylic acid, and it serves as the counterion source to precipitate the final amino acid ester product as its tosylate salt.[5]

The reaction is typically performed in a solvent like cyclohexane, which forms an azeotrope with the water generated during the esterification.[4][5] The continuous removal of water via a Dean-Stark apparatus drives the reaction equilibrium toward the product, ensuring a high conversion rate. The choice of solvent is critical; while historically solvents like benzene were used, cyclohexane is a safer and equally effective alternative.[4] Using higher-boiling solvents like toluene can lead to racemization of sensitive amino acids.[5]

Experimental Protocol: Synthesis of L-Phenylalanine Benzyl Ester p-Toluenesulfonate Salt

This protocol describes a validated method for preparing an amino acid benzyl ester tosylate salt, avoiding hazardous solvents.[5]

Reagents and Materials:

  • L-Phenylalanine (1 equiv)

  • p-Toluenesulfonic acid monohydrate (1.2 equiv)

  • Benzyl alcohol (5 equiv)

  • Cyclohexane

  • Ethyl acetate

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

Procedure:

  • To a round-bottom flask, add L-Phenylalanine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane (approx. 6 mL per gram of amino acid).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.

  • Continue refluxing for 4-6 hours, or until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate to the cooled solution to induce precipitation of the product.

  • Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold ethyl acetate.

  • Dry the product under vacuum to yield L-Phenylalanine benzyl ester p-toluenesulfonate salt as a crystalline white solid.

This self-validating protocol yields a product that is typically of high purity without requiring further purification steps, demonstrating the power of tosylate salt formation.

Visualization: Workflow for Amino Acid Ester Tosylate Salt Synthesis

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Isolation & Purification reactants L-Amino Acid + Benzyl Alcohol + p-TsOH + Cyclohexane setup Assemble Flask with Dean-Stark Trap reflux Heat to Reflux setup->reflux Dual Function of p-TsOH: 1. Catalyst 2. Salt Former water_removal Azeotropic Removal of Water reflux->water_removal water_removal->reflux cool Cool to Room Temp water_removal->cool precipitate Add Ethyl Acetate to Precipitate Salt cool->precipitate filter Vacuum Filtration precipitate->filter product Crystalline Amino Acid Benzyl Ester Tosylate Salt filter->product

Caption: Fischer-Speier esterification and tosylate salt isolation workflow.

Chapter 2: The Tosyl Group as a Robust Amine Protecting Group

In peptide synthesis, the selective formation of amide bonds requires that the α-amino group of the acylating amino acid be temporarily blocked or "protected". The most common strategies, Fmoc/tBu and Boc/Bn, rely on protecting groups that can be removed under specific, mild conditions.[6] The N-tosyl (N-Ts) group offers a distinct and powerful alternative due to its exceptional stability.[7]

Core Principle: Orthogonality in Protecting Group Strategy

The primary advantage of the N-tosyl group is its orthogonality to both the Fmoc and Boc protecting groups.[7] An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups in the molecule.[6] The N-tosyl sulfonamide bond is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc removal.[7]

This remarkable stability means the N-tosyl group is not used as a temporary Nα-protecting group for routine chain elongation. Instead, it is employed for specialized applications where a permanent or semi-permanent modification is desired.

Key Applications of N-Tosyl Protection
  • Synthesis of Peptidomimetics: The sulfonamide linkage (–SO₂–NH–) of an N-tosylated amino acid is a stable mimic of the natural peptide bond (–CO–NH–). Incorporating an N-tosyl amino acid, such as N-tosyl-L-arginine, into a sequence allows for the creation of peptidomimetics with altered enzymatic stability and conformational properties.[7][8]

  • Protection of Specific Residues: In the synthesis of complex peptides or cyclic peptides, it may be necessary to protect the amino group of a specific residue while performing extensive chemical modifications on other parts of the molecule. The N-tosyl group serves as a reliable shield that will withstand a wide range of reaction conditions.[7]

Deprotection: A Deliberate Challenge

The stability that makes the N-tosyl group so useful also makes it difficult to remove. Cleavage typically requires harsh, reductive conditions that are performed at the final stage of a synthesis. Common methods include:

  • Sodium in liquid ammonia: A powerful dissolving metal reduction.[9]

  • Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA): Extremely strong acids used in final cleavage cocktails in Boc-based SPPS.[7]

These conditions are generally incompatible with many other functional groups, reinforcing the N-tosyl group's role as a final-stage or permanent protecting group.

Visualization: Orthogonality of Amine Protecting Groups

G Peptide Fmoc-NH Peptide Backbone Boc-NH Peptide Backbone Tosyl-NH Piperidine Piperidine (Base) Piperidine->Peptide:f0 Cleaves Fmoc TFA TFA (Acid) TFA->Peptide:f2 Cleaves Boc Harsh Na / liq. NH₃ or Anhydrous HF Harsh->Peptide:f4 Cleaves Tosyl

Caption: Orthogonality of N-Tosyl vs. Fmoc and Boc protecting groups.

Chapter 3: Advanced Applications and Related Functions

Beyond its primary roles in purification and protection, the chemistry of tosylates extends to other critical transformations of amino acid derivatives.

Carboxyl Group Activation for Peptide Coupling

p-Toluenesulfonyl chloride (TsCl) can react with the carboxylate of an N-protected amino acid to form a mixed p-toluenesulfonic-carboxylic anhydride.[10] This anhydride is a highly activated species capable of reacting with the amino group of another amino acid ester to form a peptide bond. However, this method is fraught with a high risk of racemization, particularly when activating peptide fragments rather than single amino acids.[10] The strong activation can facilitate the formation of an oxazolone intermediate, which readily epimerizes. For this reason, this method has been largely superseded by modern coupling reagents (e.g., carbodiimides, phosphonium/uronium salts) that offer better control over stereochemical integrity.

The Tosylate as a Premier Leaving Group

A foundational concept in organic synthesis is the conversion of poor leaving groups into excellent ones.[11][12] The hydroxyl groups of alcohols, including those on amino alcohol derivatives, are poor leaving groups. By reacting an amino alcohol with TsCl, the hydroxyl group is converted into a tosylate ester (–OTs). The tosylate is an outstanding leaving group because its negative charge is extensively stabilized by resonance.[11]

This transformation unlocks a wide range of synthetic possibilities, most notably nucleophilic substitution (Sₙ2) reactions. A key example is the synthesis of chiral N-tosyl aziridines from 2-amino alcohols (which can be derived from amino acids by reduction).[13] In this process, both the amino and hydroxyl groups are tosylated, followed by an intramolecular Sₙ2 reaction where the sulfonamide anion displaces the tosylate leaving group, forming the strained three-membered ring.[13]

Chapter 4: Data Summary and Comparative Analysis

To provide a clear, actionable summary for the laboratory professional, the distinct functions of p-TsOH and TsCl in amino acid chemistry are compared below.

FunctionKey ReagentChemical TransformationPrimary PurposeKey Considerations
Salt Formation p-Toluenesulfonic Acid (p-TsOH)Acid-base reaction with a free amine to form an ionic salt.Isolation, purification, and improved handling of amino acid esters.[3][4]Excellent for inducing crystallinity. Dual role as a catalyst in Fischer-Speier esterification.[5]
Amine Protection p-Toluenesulfonyl Chloride (TsCl)Covalent bond formation with an amine to create a stable sulfonamide.Permanent or semi-permanent protection of amino groups; synthesis of peptidomimetics.[7]Orthogonal to Fmoc and Boc groups. Requires harsh conditions for deprotection.[7][9]
Leaving Group Formation p-Toluenesulfonyl Chloride (TsCl)Covalent bond formation with a hydroxyl group to create a sulfonate ester (-OTs).Activation of alcohols for nucleophilic substitution or elimination reactions.[12][13]Does not alter the stereochemistry at the carbon center during installation.[12]
Carboxyl Activation p-Toluenesulfonyl Chloride (TsCl)Reaction with a carboxylate to form a mixed anhydride.Activation of the carboxyl group for amide bond formation.High risk of racemization; largely replaced by modern coupling reagents.[10]

Conclusion

The tosylate moiety, whether utilized as an ionic counterion derived from p-toluenesulfonic acid or as a covalently bound protecting group from tosyl chloride, represents a cornerstone of synthetic amino acid chemistry. Its role in facilitating the purification of crucial ester intermediates via salt formation is a testament to its practical utility, streamlining multi-step syntheses and improving yields. As a protecting group, its exceptional stability provides an orthogonal strategy essential for the synthesis of complex peptides and peptidomimetics. By understanding the distinct principles governing each application—from ionic interactions driving crystallization to the covalent stability of the sulfonamide bond—researchers and drug development professionals can strategically leverage tosylate chemistry to overcome synthetic challenges and accelerate the creation of novel therapeutics.

References

  • Theodoropoulos, D., & Craig, L. C. (1956). Peptide Synthesis. I. The Use of p-Toluenesulfonyl Chloride for Carboxyl Activation. Journal of Organic Chemistry, 21(11), 1376-1378.
  • Bolchi, C., et al. (2019). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate.
  • Beecham, A. F. (1957). Tosyl-a-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Upadhyay, R. K. (2015). Answer to "Amino acid C-tosylation?". ResearchGate.
  • Wikipedia contributors. (2023). Tosyl group. Wikipedia.
  • Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. SciSpace.
  • Gergely, A., et al. (1977). The role of the tosyl group in the coordination ability of N-protected amino acids. 2. Behavior of the copper(II) ion-N-tosylglycinate system in aqueous solution. Journal of the American Chemical Society.
  • Beecham, A. F. (1957). Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society.
  • Boruah, M., & Konwar, D. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • Arhangelskis, M., et al. (2019). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications.
  • Bolchi, C., et al. (2018). l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. RSC Advances.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
  • Lee, J., et al. (2007). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed.
  • Varkey, J. T., et al. (2007). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate.
  • Japan Organo Co., Ltd. (n.d.). Separation and Refining of Amino acids.
  • Li, Y., et al. (2012). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library.
  • Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding carcinogenic solvents and racemization. AIR Unimi.
  • U.S. Patent No. 4,379,941. (1983). Resolution of racemic amino acids. Google Patents.
  • U.S. Patent No. 2,404,503. (1946). Preparation of amino acids from their salts. Google Patents.
  • Bensebaa, F., et al. (2010). Chiral resolution with frozen aqueous amino acids. Analytical Methods.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry.
  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Al-Gousous, J., & Langguth, P. (2015). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. ResearchGate.
  • Al-Gousous, J., & Langguth, P. (2015). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. PubMed.

Sources

Methodological & Application

Application Notes and Protocols for H-D-Val-OBzl.TosOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the application of D-Valine benzyl ester p-toluenesulfonate salt (H-D-Val-OBzl.TosOH) in solid-phase peptide synthesis (SPPS). Primarily utilized within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, this valine derivative serves as a critical starting material for initiating peptide synthesis on a solid support. We will explore the underlying chemical principles, provide detailed, field-proven protocols for resin loading, peptide chain elongation, and final cleavage, and present quantitative data and workflow visualizations to guide researchers, scientists, and drug development professionals in achieving successful synthesis outcomes.

Introduction: The Strategic Role of this compound in SPPS

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, enables the efficient construction of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[1][2] This approach simplifies the purification process to mere filtration and washing, allowing for the use of excess reagents to drive reactions to completion.[3]

Within the SPPS paradigm, the choice of protecting groups is paramount. The Boc/Bzl strategy, while a more traditional method, remains highly relevant for the synthesis of certain peptides. It employs the acid-labile Boc group for temporary Nα-amino protection and more robust, benzyl-based groups for "permanent" side-chain protection.[3][4] this compound is a specifically designed building block for this strategy.

  • D-Valine Core: Provides the D-enantiomer of valine, a β-branched, sterically hindered amino acid. The use of D-amino acids is a common strategy in drug development to increase peptide stability against enzymatic degradation.[5]

  • Benzyl Ester (OBzl): This group protects the C-terminal carboxylic acid. It is stable to the mildly acidic conditions (e.g., Trifluoroacetic Acid, TFA) used for Boc deprotection but is cleaved by strong acids like anhydrous Hydrogen Fluoride (HF) in the final step.[6]

  • Tosylate Salt (TosOH): The p-toluenesulfonic acid forms a stable, crystalline salt with the free α-amino group, improving the compound's shelf-life and handling characteristics compared to the free base. This salt must be neutralized in situ before coupling reactions.[7]

This compound's primary role is to be loaded onto a chloromethylated polystyrene resin (Merrifield resin) to initiate the synthesis of a peptide with a C-terminal D-valine residue.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 17662-84-9[8]
Molecular Formula C₁₉H₂₅NO₅S[9]
Molecular Weight 379.47 g/mol [9]
Appearance White to off-white solid[7]
Melting Point 162 °C[9]
Solubility Soluble in Methanol, DMF, DCM[7][9]

The Boc/Bzl Protection Strategy: A "Quasi-Orthogonal" System

In SPPS, an orthogonal protection scheme allows for the removal of one class of protecting groups without affecting others.[3] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Bzl) groups are removed by acid, but their lability differs significantly.[4][6]

  • Temporary Nα-Boc Group: Removed with a moderate acid, typically 25-50% TFA in Dichloromethane (DCM).

  • Permanent Benzyl Groups: Removed with a very strong acid, typically anhydrous HF, during the final cleavage from the resin.

This differential acid lability is the cornerstone of the Boc/Bzl strategy, allowing for the selective deprotection of the N-terminus to permit chain elongation while keeping the side-chains and C-terminal linkage intact until the final step.

start Start: Merrifield Resin (Cl⁻) loading Protocol 1: Loading This compound start->loading resin_val Resin-D-Val-OBzl loading->resin_val Ester bond formation deprotection Protocol 2: SPPS Cycle 1. Boc Deprotection (TFA) resin_val->deprotection neutralization 2. Neutralization (DIEA) deprotection->neutralization coupling 3. Coupling (Boc-AA-OH + Activator) neutralization->coupling repeat Repeat Cycle (n-1) times coupling->repeat Peptide bond formed repeat->deprotection full_peptide Resin-Peptide(Full) repeat->full_peptide After n-1 cycles cleavage Protocol 3: Final Cleavage (Anhydrous HF) full_peptide->cleavage Cleavage & Deprotection end End: Purified Peptide cleavage->end cluster_reagents Reagents cluster_reaction Reaction Vessel (DMF, 50°C) cluster_products Products resin Merrifield Resin (P)-CH₂Cl reaction SN2 Reaction: Cesium salt of Valine attacks chloromethyl group resin->reaction valine This compound valine->reaction base Cs₂CO₃ base->reaction loaded_resin Loaded Resin (P)-CH₂-O-CO-D-Val-NH₂ reaction->loaded_resin byproduct Cesium Chloride (CsCl) reaction->byproduct

Figure 2: Chemical logic for loading this compound onto Merrifield resin via the cesium salt method.

Protocol 2: The SPPS Elongation Cycle (Boc/Bzl Strategy)

Objective: To perform one complete cycle of amino acid addition following the initial loading of D-Valine. This cycle is repeated for each amino acid in the peptide sequence.

Materials:

  • D-Valine-loaded resin (from Protocol 1)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DIEA (N,N-Diisopropylethylamine)

  • Boc-protected amino acid (next in sequence, 3 equivalents)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Swell the D-Valine-loaded resin in DCM (15 mL/g) for 30 minutes. Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM (v/v) to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. [6] * Drain the solution and wash the resin thoroughly with DCM (5 x 15 mL/g) to remove all traces of acid.

  • Neutralization:

    • Wash the resin with a solution of 10% DIEA in DCM (v/v) (2 x 15 mL/g), agitating for 2 minutes each time. This converts the N-terminal ammonium trifluoroacetate salt to a free amine. [6] * Wash the resin thoroughly with DCM (5 x 15 mL/g) to remove excess base.

  • Amino Acid Coupling:

    • Pre-activation: In a separate vessel, dissolve the next Boc-amino acid (3 eq) and HBTU (3 eq) in DMF. Add DIEA (6 eq) and allow the mixture to react for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Validation & Washing:

    • Kaiser Test: Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads to check for the presence of free primary amines. A yellow/colorless result indicates complete coupling; a blue/purple result indicates incomplete coupling. [5] * Troubleshooting: If the Kaiser test is positive, drain and repeat the coupling step ("double coupling") with freshly activated amino acid. [5] * Once coupling is complete, drain the solution and wash the resin with DMF (3 x 15 mL/g) and DCM (3 x 15 mL/g). The resin is now ready for the next cycle starting from Step 2.

Protocol 3: Final Cleavage and Deprotection with Hydrogen Fluoride (HF)

Objective: To cleave the completed peptide from the resin support and simultaneously remove all benzyl-based side-chain protecting groups.

CRITICAL SAFETY WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance that can cause severe, penetrating burns. This procedure must only be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF cleavage apparatus and appropriate personal protective equipment (HF-resistant gloves, apron, and face shield). An HF-neutralizing agent (calcium gluconate gel) must be readily available.

Materials:

  • Dried peptide-resin

  • Anisole (scavenger)

  • Anhydrous Hydrogen Fluoride (HF)

  • HF cleavage apparatus (Kel-F or similar)

  • Cold diethyl ether

  • Magnetic stir bar

Procedure:

  • Preparation: Place the thoroughly dried peptide-resin (e.g., 500 mg) and a magnetic stir bar into the reaction vessel of the HF apparatus.

  • Adding Scavenger: Add anisole (1.0 mL per 100 mg of resin) to the vessel. Anisole acts as a scavenger to trap the highly reactive benzyl and tert-butyl cations generated during cleavage, preventing side reactions like alkylation of sensitive residues (e.g., Trp, Met). [6][10]3. HF Condensation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Carefully condense liquid HF (approx. 10 mL per gram of resin) into the vessel.

  • Cleavage Reaction:

    • Remove the cooling bath and allow the vessel to warm to 0 °C.

    • Stir the mixture at 0 °C for 1 hour.

  • HF Removal: After the reaction is complete, remove the HF by a slow stream of nitrogen gas or under vacuum, ensuring the exhaust is passed through a suitable scrubber.

  • Peptide Precipitation and Washing:

    • The residue in the vessel contains the cleaved peptide and resin beads. Add cold diethyl ether to the vessel to precipitate the crude peptide.

    • Transfer the slurry to a centrifuge tube. Wash the resin beads with additional ether to recover all the peptide.

    • Centrifuge the slurry, decant the ether, and wash the peptide pellet two more times with cold ether.

  • Extraction and Lyophilization:

    • Decant the final ether wash and allow the crude peptide pellet to air dry briefly in a fume hood to remove residual ether.

    • Dissolve the peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Filter the solution to remove the resin beads.

    • Freeze the filtered solution and lyophilize (freeze-dry) to obtain the crude peptide as a fluffy powder, which can then be purified by reverse-phase HPLC.

Table 2: Common Scavengers for HF Cleavage in Boc/Bzl SPPS
ScavengerTarget Side ReactionTypical Concentration (v/v)
Anisole General carbocation scavenger, protects Tyr, Trp5-10%
p-Cresol Scavenges benzyl cations, protects Tyr5-10%
Thioanisole Protects Met from sulfoxidation, aids cleavage of Arg(Tos)5%
Ethanedithiol (EDT) Scavenges t-butyl cations, protects Trp2-5%

Conclusion and Best Practices

The use of this compound is a robust and well-established method for initiating the synthesis of D-Valine-containing peptides via the Boc/Bzl SPPS strategy. Success hinges on a methodical approach with careful attention to detail at each stage. Key best practices include ensuring anhydrous conditions for coupling reactions, validating the completion of each coupling step with a qualitative test, and exercising extreme caution during the final HF cleavage step. While newer Fmoc/tBu chemistry is now more common, the Boc/Bzl approach remains indispensable for specific applications and its understanding is fundamental to the field of peptide chemistry. [11]

References

  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio.
  • CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec.
  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. Taylor & Francis. [Link]
  • BenchChem. (2025). A Technical Guide to Solid-Phase Peptide Synthesis. BenchChem.
  • Iwasaki, T., et al. (1972). Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University. [Link]
  • BenchChem. (2025). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis. BenchChem.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Unnamed Source. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts.
  • BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. BenchChem.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Chemsrc. (2025). This compound | CAS#:17662-84-9. Chemsrc.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. BenchChem.
  • Iris Biotech GmbH. (n.d.). H-D-Val-OBzl TosOH, CAS 17662-84-9. Iris Biotech GmbH.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • BenchChem. (2025). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. BenchChem.

Sources

Application Note: Solution-Phase Synthesis of a Protected Dipeptide using H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the solution-phase synthesis of a protected dipeptide, specifically focusing on the coupling of an N-terminally protected Boc-L-amino acid with D-Valine benzyl ester p-toluenesulfonate salt (H-D-Val-OBzl.TosOH). This guide is intended for researchers, chemists, and professionals in drug development and peptide chemistry. It emphasizes the critical aspects of reagent selection, reaction mechanism, control of stereochemistry, and purification strategies. The protocols are designed to be self-validating, with in-depth explanations to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Strategic Importance of D-Amino Acids in Peptide Synthesis

The incorporation of D-amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate biological activity, and control secondary structure. Solution-phase peptide synthesis (SPPS), while often considered a classical technique, offers significant advantages for the production of short peptides and fragments, particularly on a larger scale where reagent stoichiometry and cost are critical considerations.[1]

This document details the synthesis of a model dipeptide, Boc-L-Ala-D-Val-OBzl, from its constituent protected amino acids: N-α-Boc-L-Alanine (Boc-L-Ala-OH) and this compound. The choice of protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group for the N-terminus and the hydrogenolysis-labile benzyl (Bzl) ester for the C-terminus—provides an orthogonal protection scheme, allowing for selective deprotection in subsequent synthetic steps. The tosylate (TosOH) salt form of the D-valine benzyl ester ensures a stable, crystalline starting material that requires in-situ neutralization prior to coupling.

The Core of the Synthesis: Mechanism and Rationale

The formation of the peptide bond is a condensation reaction between a carboxylic acid and an amine.[2] This process is not spontaneous under mild conditions and requires the "activation" of the carboxyl group to make it a better electrophile.[3] Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for this purpose.[2]

The key steps, illustrated below, are:

  • Neutralization: The tosylate salt of H-D-Val-OBzl is neutralized with a non-nucleophilic base, typically a tertiary amine like N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA), to generate the free amine nucleophile.[4]

  • Carboxyl Activation: DCC reacts with the carboxylic acid of Boc-L-Ala-OH to form a highly reactive O-acylisourea intermediate.[5]

  • Racemization Suppression: This intermediate is susceptible to racemization via oxazolone formation, a significant risk for most amino acids (excluding glycine and proline).[5][6] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly traps the O-acylisourea to form a more stable, yet still highly reactive, HOBt-active ester, which minimizes the window for racemization.[6]

  • Peptide Bond Formation: The free amine of D-Val-OBzl attacks the carbonyl carbon of the HOBt-active ester, forming the desired peptide bond and releasing HOBt.

  • Byproduct Formation: The DCC is consumed in the reaction, forming N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that can be removed by filtration.[4]

Logical Workflow for Dipeptide Synthesis

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification reagents Dissolve Boc-L-Ala-OH and this compound base Add NMM for in-situ neutralization of TosOH salt reagents->base Generates free amine cool Cool reaction mixture to 0°C base->cool add_hobt Add HOBt (Racemization Suppressor) cool->add_hobt add_dcc Add DCC (Coupling Agent) add_hobt->add_dcc Forms O-acylisourea, then HOBt active ester react Stir at 0°C, then warm to RT (12-18 hours) add_dcc->react Peptide bond formation filter Filter to remove insoluble DCU byproduct react->filter extract Aqueous Workup: 1. Dilute with EtOAc 2. Wash with 1M HCl, sat. NaHCO₃, Brine filter->extract purify Purify by Silica Gel Column Chromatography extract->purify Isolates dipeptide characterize Characterize final product (NMR, IR, MS) purify->characterize caption Figure 1. Experimental workflow for the solution-phase synthesis of Boc-L-Ala-D-Val-OBzl.

Caption: Figure 1. Experimental workflow for the solution-phase synthesis of Boc-L-Ala-D-Val-OBzl.

Detailed Experimental Protocol

This protocol describes the synthesis of Boc-L-Ala-D-Val-OBzl.

Materials and Reagents
ReagentChemical NameRoleTypical Purity
Boc-L-Ala-OHN-(tert-butoxycarbonyl)-L-alanineN-terminal protected amino acid>99%
This compoundD-Valine benzyl ester p-toluenesulfonateC-terminal protected amino acid>99%
DCCN,N'-DicyclohexylcarbodiimideCoupling agent>99%
HOBt1-Hydroxybenzotriazole monohydrateRacemization suppressor>97%
NMMN-MethylmorpholineNon-nucleophilic base>99%
DCMDichloromethaneReaction solventAnhydrous, >99.8%
EtOAcEthyl AcetateExtraction solventACS Grade
1M HClHydrochloric Acid (1 Molar)Aqueous wash solutionACS Grade
sat. NaHCO₃Saturated Sodium BicarbonateAqueous wash solutionACS Grade
BrineSaturated Sodium ChlorideAqueous wash solutionACS Grade
Anhydrous MgSO₄Anhydrous Magnesium SulfateDrying agentACS Grade
Step-by-Step Methodology
  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Ala-OH (1.0 eq., e.g., 1.89 g, 10 mmol) and this compound (1.0 eq., 3.79 g, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

    • Stir the mixture until all solids are dissolved.

  • Neutralization and Pre-cooling:

    • To the stirred solution, add N-Methylmorpholine (NMM) (1.0 eq., 1.1 mL, 10 mmol) dropwise. Stir for 10-15 minutes at room temperature to ensure complete neutralization of the tosylate salt.

    • Cool the reaction flask to 0°C in an ice-water bath.

  • Activation and Coupling:

    • Add 1-Hydroxybenzotriazole (HOBt) monohydrate (1.1 eq., 1.69 g, 11 mmol) to the cold solution. Stir for 5 minutes. This is a critical step to minimize racemization.[6]

    • In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq., 2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (~10 mL).

    • Add the DCC solution dropwise to the cold, stirred reaction mixture over 10 minutes. A white precipitate (DCU) will begin to form almost immediately.

    • Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let the reaction proceed at room temperature overnight (12-18 hours).

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 30-50% Ethyl Acetate in Hexanes. The disappearance of the starting Boc-L-Ala-OH spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Workup and Extraction:

    • After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Dilute the organic solution with Ethyl Acetate (to a total volume of ~150 mL).

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) - to remove unreacted NMM and any residual DCC.

      • Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted HOBt and the carboxylic acid starting material.

      • Brine (1 x 50 mL) - to reduce the water content in the organic phase.

    • Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or viscous oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% Ethyl Acetate in Hexanes and gradually increasing to 40% Ethyl Acetate, is typically effective for separating the dipeptide from non-polar impurities.

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield the pure Boc-L-Ala-D-Val-OBzl.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized dipeptide.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).[7]

  • Chiral HPLC: To confirm the stereochemical integrity and quantify any potential epimerization.

Expertise from the Field: Troubleshooting and Critical Insights

  • Incomplete Reactions: If TLC indicates a significant amount of unreacted starting material, the cause may be insufficient activation or deactivated reagents. Ensure DCC is fresh and anhydrous solvents are used. A second equivalent of DCC can sometimes be added, but this complicates purification.

  • DCU Removal: DCU is notoriously difficult to remove completely if it co-precipitates with the product. The filtration step while the solution is cold is crucial. For solution-phase synthesis where DCU is problematic, using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for its corresponding urea byproduct to be removed during the aqueous workup.[4]

  • Racemization: The use of HOBt is the primary defense against racemization. Performing the initial activation and coupling at 0°C is also critical. The choice of base can also have an impact; while NMM is effective, a more hindered base like DIEA can sometimes offer advantages, though it is often more difficult to remove during workup.[4]

  • Solvent Choice: DCM is an excellent choice for the coupling reaction as it effectively dissolves the reactants while being a poor solvent for the DCU byproduct.

Chemical Reaction Mechanism

G cluster_mech BocAla Boc-Ala-OH DCC + DCC Oacyl [O-Acylisourea Intermediate] (Highly Reactive) DCC->Oacyl Activation HOBt_reac + HOBt HOBt_ester [HOBt Active Ester] (Less Racemization Prone) HOBt_reac->HOBt_ester Suppression DVal + H-D-Val-OBzl (free amine) Peptide Boc-Ala-D-Val-OBzl DVal->Peptide Coupling DCU + DCU HOBt_prod + HOBt

Caption: Figure 2. Simplified reaction mechanism highlighting the key stages of activation, racemization suppression, and coupling.

Conclusion

The solution-phase synthesis of peptides remains a highly relevant and powerful technique. By understanding the mechanistic principles behind carboxyl activation, racemization suppression, and byproduct management, researchers can reliably synthesize high-purity dipeptides and other small peptide fragments. The protocol detailed herein for the synthesis of Boc-L-Ala-D-Val-OBzl from this compound provides a robust and validated framework for incorporating D-amino acids into peptide chains, a critical capability in the design of modern peptide-based therapeutics.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Wang, P., et al. (2015). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
  • Marchetti, L., & DeBoef, B. (2014). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course.
  • Wikipedia. (2023). Peptide synthesis.
  • Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
  • Guzman, F., & Albericio, F. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]
  • MDPI. (2023).

Sources

Application Notes and Protocols for Enzymatic Peptide Synthesis Utilizing H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Enzymatic Peptide Synthesis

The synthesis of peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to diagnostic tools. While traditional chemical methods like solid-phase peptide synthesis (SPPS) are powerful, they often involve harsh reaction conditions, toxic reagents, and laborious protection-deprotection steps.[1][2][3] Chemoenzymatic peptide synthesis has emerged as a compelling alternative, leveraging the exquisite stereoselectivity and mild reaction conditions offered by enzymes, primarily proteases.[1][2] This approach minimizes side-chain protection strategies and reduces the environmental impact, aligning with the principles of green chemistry.[1][4]

This document provides a comprehensive guide to the enzymatic synthesis of dipeptides using D-Valine benzyl ester p-toluenesulfonate salt (H-D-Val-OBzl.TosOH) as the nucleophilic amine component. This compound is a commercially available derivative of the D-amino acid valine, making it a valuable building block for constructing peptides with unnatural configurations, which can enhance proteolytic stability and bioavailability.[5][6][7] The protocols detailed herein are centered on the use of proteases such as papain and thermolysin, which have demonstrated broad utility in catalyzing peptide bond formation.[4][8][9][10]

Underlying Scientific Principles: Kinetically Controlled Synthesis

Protease-catalyzed peptide synthesis can proceed via two distinct mechanisms: equilibrium-controlled and kinetically controlled synthesis.[1][11] This application note focuses on the more efficient kinetically controlled approach .

In this strategy, the acyl donor, typically an N-protected amino acid ester, reacts with the enzyme to form a covalent acyl-enzyme intermediate.[12][13] This activated intermediate can then be attacked by a nucleophile. In the desired synthetic pathway, the amino group of this compound acts as the nucleophile, leading to the formation of a new peptide bond. However, water present in the reaction medium can also act as a competing nucleophile, leading to the hydrolysis of the acyl-enzyme intermediate and regeneration of the starting acyl donor.[1]

To favor synthesis over hydrolysis, the reaction conditions are carefully optimized. Key strategies include:

  • Use of Organic Co-solvents: The addition of water-miscible or immiscible organic solvents reduces the concentration and activity of water, thereby suppressing the hydrolytic side reaction.[1]

  • pH Optimization: The pH of the reaction medium is critical for maintaining the enzyme's catalytic activity and ensuring the nucleophile is in its unprotonated, reactive state.[1][14] For many proteases used in synthesis, a slightly alkaline pH is often optimal.[8][15]

  • Product Precipitation: If the synthesized peptide product is insoluble in the reaction medium, its precipitation will drive the equilibrium towards synthesis according to Le Chatelier's principle.[4]

Enzyme Selection: Papain and Thermolysin

Papain , a cysteine protease, exhibits broad substrate specificity, making it a versatile catalyst for peptide synthesis.[16][17] It can accommodate a wide range of amino acid residues at both the acyl donor and nucleophile positions, including D-amino acids.[15] Papain's activity can be modulated by pH, with synthetic activity often favored at alkaline pH values (pH 8-9.5).[8][15]

Thermolysin , a thermostable metalloproteinase, is another widely used enzyme for peptide synthesis.[4][9] It typically shows a preference for hydrophobic residues at the P1' position (the amino acid residue of the nucleophile).[18][19] The optimal pH for thermolysin-catalyzed synthesis can vary depending on the substrates but is generally in the neutral to slightly acidic range.[14][18]

Experimental Protocols

PART 1: Papain-Catalyzed Synthesis of Z-L-Phe-D-Val-OBzl

This protocol describes the synthesis of the dipeptide N-benzyloxycarbonyl-L-phenylalanyl-D-valine benzyl ester (Z-L-Phe-D-Val-OBzl) using papain.

Materials:

  • N-benzyloxycarbonyl-L-phenylalanine methyl ester (Z-L-Phe-OMe) - Acyl donor

  • This compound - Nucleophile[5][6][7]

  • Papain (crude or immobilized)

  • Tris-HCl buffer (0.1 M, pH 8.5)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Reaction vessel (e.g., round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Neutralization of Nucleophile: In the reaction vessel, dissolve this compound (1.1 equivalents) in a minimal amount of water and add ethyl acetate. While stirring vigorously, add saturated sodium bicarbonate solution dropwise until the aqueous layer reaches a pH of approximately 8.5. Separate the organic layer containing the free base of H-D-Val-OBzl and dry it over anhydrous magnesium sulfate.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve Z-L-Phe-OMe (1.0 equivalent) in a 1:1 mixture of Tris-HCl buffer (pH 8.5) and methanol.

  • Addition of Nucleophile: Add the dried ethyl acetate solution containing the free H-D-Val-OBzl to the reaction mixture.

  • Enzyme Addition: Add papain to the reaction mixture. The optimal enzyme concentration should be determined empirically but a good starting point is 1-5% (w/w) relative to the acyl donor.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 37°C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, filter to remove the enzyme (if immobilized). If using free enzyme, it will be removed during the aqueous washes.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 0.1 M Tris-HCl buffer (pH 8.5), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Concentrate the dried organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

    • Characterize the final product by HPLC for purity assessment and by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity.[20][21][22][23][24]

PART 2: Thermolysin-Catalyzed Synthesis of Z-L-Asp-D-Val-OBzl

This protocol outlines the synthesis of the dipeptide N-benzyloxycarbonyl-L-aspartyl-D-valine benzyl ester (Z-L-Asp-D-Val-OBzl) using thermolysin.

Materials:

  • N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp-OH) - Acyl donor

  • This compound - Nucleophile[5][6][7]

  • Thermolysin (free or immobilized)

  • MES buffer (0.1 M, pH 6.0)

  • Ethyl acetate

  • 4 M Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Reaction vessel with temperature control

  • Centrifuge or filtration apparatus

Protocol:

  • Reaction Mixture Preparation: In a reaction vessel, combine Z-L-Asp-OH (1.0 equivalent) and this compound (1.5 equivalents).

  • Solvent Addition: Add MES buffer (pH 6.0) and ethyl acetate in a 1:1 volume ratio.

  • pH Adjustment: Vigorously stir the biphasic mixture and adjust the pH of the aqueous phase to 6.0 with 4 M NaOH.

  • Enzyme Addition: Add thermolysin to the reaction mixture.

  • Incubation: Incubate the reaction at 40°C with vigorous stirring. The product, Z-L-Asp-D-Val-OBzl, is expected to precipitate out of the solution, which drives the reaction towards completion.[4] Monitor the reaction for up to 24 hours.

  • Product Isolation:

    • Isolate the precipitated product by centrifugation or filtration.

    • Wash the precipitate with deionized water to remove unreacted substrates and buffer salts.

    • Wash the precipitate with cold ethyl acetate to remove any remaining starting materials.

  • Purification and Characterization:

    • Dry the product under vacuum.

    • Further purification can be achieved by recrystallization if necessary.

    • Analyze the product purity and yield using HPLC.[20][22][24]

    • Confirm the product's identity using NMR and MS.[21][23]

Data Presentation & Visualization

Table 1: Key Reaction Parameters

ParameterPapain-Catalyzed SynthesisThermolysin-Catalyzed Synthesis
Enzyme PapainThermolysin
Acyl Donor Z-L-Phe-OMeZ-L-Asp-OH
Nucleophile This compoundThis compound
pH 8.56.0
Temperature 37°C40°C
Solvent System Tris-HCl buffer/Methanol/Ethyl acetateMES buffer/Ethyl acetate
Expected Yield 50-80%60-90%

Diagrams:

Enzymatic_Peptide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis AcylDonor Acyl Donor (e.g., Z-L-Phe-OMe) ReactionMix Combine & Stir (pH & Temp Control) AcylDonor->ReactionMix Nucleophile Nucleophile (this compound) Nucleophile->ReactionMix Enzyme Enzyme (Papain/Thermolysin) Enzyme->ReactionMix Buffer Buffer & Solvents Buffer->ReactionMix Isolation Product Isolation (Filtration/Extraction) ReactionMix->Isolation Purification Purification (Chromatography) Isolation->Purification Analysis Characterization (HPLC, NMR, MS) Purification->Analysis

Caption: General workflow for enzymatic dipeptide synthesis.

Kinetically_Controlled_Synthesis E Enzyme (E) ES Acyl-Enzyme Intermediate (E-S) E->ES + S S Acyl Donor (S) (R-CO-OR') ES->E + P1 P2 Dipeptide Product (P) ES->P2 + N S_hydrolyzed Hydrolyzed Acyl Donor (S) ES->S_hydrolyzed + H₂O P1 Leaving Group (R'-OH) N Nucleophile (N) (H-D-Val-OBzl) H2O Water (H₂O)

Caption: Kinetically controlled enzymatic peptide synthesis mechanism.

Troubleshooting and Key Considerations

  • Low Yield:

    • Suboptimal pH: Verify the pH of the reaction mixture throughout the incubation period.

    • Enzyme Inactivation: Ensure the enzyme has not been denatured by temperature or organic solvents. Consider using an immobilized enzyme for enhanced stability.

    • Hydrolysis: Increase the concentration of the organic co-solvent or decrease the water content to disfavor hydrolysis.

  • Side Reactions:

    • Racemization: Enzymatic synthesis is highly stereospecific, so racemization is generally not a concern.

    • Secondary Hydrolysis of Product: If the synthesized peptide is a substrate for the enzyme, it may be hydrolyzed. This can be minimized by choosing an appropriate enzyme or by precipitating the product as it forms.

  • Solubility Issues:

    • The tosylate salt of H-D-Val-OBzl generally has good solubility in organic solvents.[25] If solubility issues arise with the acyl donor or the product, consider alternative solvent systems.

Conclusion

The use of this compound in enzymatic peptide synthesis provides a robust and stereoselective method for the incorporation of D-valine into peptide chains. The protocols outlined in this application note, utilizing either papain or thermolysin, offer versatile and green alternatives to traditional chemical synthesis methods. By carefully controlling reaction parameters such as pH, temperature, and solvent composition, researchers can achieve high yields of desired dipeptide products. The mild conditions and high specificity of enzymatic catalysis make this an invaluable tool for the synthesis of complex and novel peptides in pharmaceutical and biotechnological research.

References

  • Kuhl, P., et al. (1984). Peptide synthesis catalyzed by papain at alkaline pH values. International Journal of Peptide and Protein Research, 23(5), 528-534. [Link]
  • König, S., et al. (2011). Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters. Chembiochem, 12(14), 2154-2161. [Link]
  • Reaction scheme of the papain-catalyzed synthesis of peptides with a nylon unit. (n.d.).
  • Pillai, V. N. R., & Mutter, M. (1991). Peptide synthesis catalysed by papain immobilised on polymer supports. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(2), 133-148. [Link]
  • Barbas, C. F., & Wong, C. H. (1988). Papain Catalysed Peptide Synthesis: Control of Amidase Activity and the Introduction of Unusual Amino Acids.
  • Numata, K., & Osanai, M. (2014). Recent Advances in Chemoenzymatic Peptide Syntheses. Molecules, 19(9), 13755-13775. [Link]
  • Scheidig, A. J., et al. (2009). Structure of a serine protease poised to resynthesize a peptide bond. Proceedings of the National Academy of Sciences, 106(30), 12307-12312. [Link]
  • Wang, J., et al. (2020). Role of Thermolysin in Catalytic-Controlled Self-Assembly of Fmoc-Dipeptides. CCS Chemistry. [Link]
  • Oyama, K., et al. (2001). Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. Biotechnology and Bioengineering, 76(3), 256-262. [Link]
  • Serine protease. (n.d.). Wikipedia. [Link]
  • Protease-catalysed synthesis/hydrolysis of dipeptides in solution and... (n.d.).
  • Fischer, L., et al. (1992). A two-step enzymatic synthesis of dipeptides. Biotechnology and Bioengineering, 39(2), 132-140. [Link]
  • Isowa, Y., et al. (1979). Peptide bond synthesis catalyzed by thermolysin. Bulletin of the Chemical Society of Japan, 52(9), 2672-2676. [Link]
  • Numata, K., & Osanai, M. (2014). Recent advances in chemoenzymatic peptide syntheses. Molecules, 19(9), 13755-13775. [Link]
  • Lecture 16: Enzyme Mechanism: Serine Proteases. (2005). Carnegie Mellon University. [Link]
  • Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. (n.d.). MDPI. [Link]
  • This compound | CAS#:17662-84-9. (n.d.). Chemsrc. [Link]
  • Scheidig, A. J., et al. (2009). Structure of a serine protease poised to resynthesize a peptide bond. PubMed. [Link]
  • Serine Proteases Substrate Specificity. (n.d.). University of Arizona. [Link]
  • Fruton, J. S. (1982). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 79(12), 3671-3674. [Link]
  • Guzmán, F., et al. (2007). Peptide synthesis: Chemical or enzymatic. Electronic Journal of Biotechnology, 10(2). [Link]
  • Enzymatic synthesis of peptides on a solid support. (n.d.).
  • Adaro, F., et al. (2023). Enzymatic synthesis of new antimicrobial peptides for food purposes. Frontiers in Chemistry, 11. [Link]
  • The Role of HPLC Analysis in Peptide Characteriz
  • Pineda, S. S., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(11), 437. [Link]
  • H-D-Val-OBzl TosOH, CAS 17662-84-9, D-Valine benzyl ester tosyl
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE. [Link]
  • Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]
  • Adaro, F., et al. (2023). Enzymatic synthesis of new antimicrobial peptides for food purposes. Colibri. [Link]

Sources

Application Notes and Protocols for the Efficient Coupling of Sterically Hindered D-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of sterically hindered D-amino acids into peptide sequences is a formidable challenge in synthetic chemistry, yet it is a critical step in the development of novel peptide-based therapeutics with enhanced proteolytic stability, conformational rigidity, and receptor affinity. The bulky nature of these residues, arising from α,α-disubstitution (e.g., Aib), N-methylation, or large side chains, significantly impedes the kinetics of peptide bond formation, often leading to incomplete reactions, low yields, and an increased risk of epimerization. This comprehensive guide provides a detailed exploration of the underlying principles and practical strategies to overcome these synthetic hurdles. We will delve into the judicious selection of coupling reagents, the optimization of reaction parameters, and present detailed, field-proven protocols. This document is intended to empower researchers to navigate the complexities of synthesizing peptides containing these challenging moieties, thereby accelerating the discovery and development of next-generation peptide drugs.

The Challenge of Steric Hindrance in Peptide Synthesis

The formation of a peptide bond is a nucleophilic acyl substitution reaction between the carboxyl group of one amino acid and the amino group of another.[1] In an ideal scenario, this reaction proceeds smoothly and efficiently. However, the introduction of sterically demanding D-amino acids creates a significant kinetic barrier.[2] This steric clash can arise from several sources:

  • α,α-Disubstituted Amino Acids: Residues such as α-aminoisobutyric acid (Aib) possess two substituents on the α-carbon, physically obstructing the approach of the incoming nucleophile.[3][4][5]

  • N-Methylated Amino Acids: The presence of a methyl group on the amide nitrogen not only increases steric bulk but also alters the electronic properties of the amine, reducing its nucleophilicity.[6]

  • β-Branched and Bulky Side Chains: Amino acids with large or branched side chains (e.g., Val, Ile, Tic) can also hinder the coupling reaction, although generally to a lesser extent than α,α-disubstitution or N-methylation.[7][8]

The consequences of this steric hindrance are manifold, leading to:

  • Slowed reaction kinetics: Requiring extended reaction times.

  • Incomplete coupling: Resulting in deletion sequences and difficult purification.

  • Increased racemization/epimerization: Particularly at the activated carboxyl group.[9][10]

To overcome these challenges, a multi-faceted approach involving the careful selection of reagents and optimization of reaction conditions is paramount.

Strategic Selection of Coupling Reagents and Additives

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often inefficient for coupling sterically hindered amino acids.[11][12] More potent activating agents are required to drive these difficult reactions to completion.[8]

Onium Salt-Based Reagents: The Workhorses for Hindered Couplings

Onium salts, including uronium/aminium and phosphonium salts, are the reagents of choice for most challenging coupling reactions.[10][13] They react with the carboxylic acid to form highly reactive intermediates that are more susceptible to nucleophilic attack.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These reagents are highly efficient and widely used.

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is particularly effective due to the formation of a highly reactive OAt-ester, with the nitrogen atom in the triazole ring providing anchimeric assistance.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent that incorporates the OxymaPure® leaving group.[9][14] It offers comparable or even superior performance to HATU, with the added benefits of being non-explosive and having a lower allergenic potential.[9][14]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective and have the advantage of not being susceptible to guanidinylation, a side reaction that can occur with uronium salts where the reagent reacts with the N-terminal amine, capping the peptide chain.[13]

The Crucial Role of Additives

Coupling additives are essential for both accelerating the reaction and suppressing racemization.

  • Oxyma Pure® (Ethyl (hydroxyimino)cyanoacetate): This additive has largely replaced the potentially explosive HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole).[9][14] When used in conjunction with a carbodiimide like DIC, it forms a highly reactive O-acylisourea intermediate that efficiently acylates the incoming amine.[7][11]

Acyl Fluorides: A Powerful Strategy for Extreme Cases

For exceptionally challenging couplings where even potent onium salts fail, the in situ generation of acyl fluorides can be a highly effective strategy.[2][9] Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) convert the carboxylic acid to the corresponding acyl fluoride.[9][15] The small size of the fluoride leaving group minimizes steric hindrance during the subsequent nucleophilic attack.[14]

Data Presentation: Comparative Efficacy of Coupling Reagents
Coupling Reagent/CocktailTypical Coupling TimeRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
DIC/Oxyma Pure 2 - 4 hoursModerate to HighCost-effective, safe.May be slower than onium salts for very hindered residues.[7]
HBTU 45 - 90 minutesHighWidely used, effective for many hindered couplings.[13]Potential for guanidinylation side reaction.
HATU 45 - 60 minutesVery HighHighly reactive due to OAt-ester formation.Higher cost, based on potentially explosive HOAt.
COMU 45 - 60 minutesVery HighExcellent reactivity, safer alternative to HATU.[9][14]Higher cost.
PyBOP 45 - 90 minutesHighNo risk of guanidinylation.[13]Generates potentially hazardous byproducts.[10]
TFFH (Acyl Fluoride) VariableExtremely HighExcellent for the most sterically demanding couplings.[9][15]Requires anhydrous conditions.[11]

Optimizing Reaction Conditions: A Multi-Pronged Approach

Beyond the choice of reagents, several other factors can be manipulated to enhance the efficiency of coupling sterically hindered D-amino acids.

Double Coupling

A straightforward and often effective strategy is to perform the coupling reaction twice.[2][8] After the initial coupling, the resin is washed, and a fresh solution of the activated amino acid is added to acylate any remaining unreacted amino groups.

Temperature and Reaction Time

Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings. However, this must be balanced against the increased risk of racemization.[9] Similarly, extending the reaction time from the standard 1-2 hours to overnight can improve yields for sluggish reactions.[2]

Microwave-Assisted Peptide Synthesis (MA-SPPS)

Microwave irradiation has emerged as a powerful tool for accelerating difficult chemical reactions, including peptide synthesis.[3][5] The use of microwave energy can dramatically reduce reaction times and drive challenging couplings, such as those involving Aib or N-methylated amino acids, to completion with high efficiency and purity.[3][4][5][16]

Solvent Selection

The choice of solvent is critical for ensuring proper solvation of the growing peptide chain and reagents, which is essential for efficient reaction kinetics.[2] N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their high polarity and solvating properties.[17] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[2]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and the nature of the steric hindrance.

Protocol 1: Standard Coupling of a Sterically Hindered D-Amino Acid using HATU
  • Deprotection: Swell the resin-bound peptide in DMF. Treat with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected sterically hindered D-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add a hindered base such as diisopropylethylamine (DIPEA) or collidine (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[12]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.[12]

  • Incubation: Agitate the reaction mixture at room temperature for 45-90 minutes.[12]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[12]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Double Coupling Protocol

This protocol is recommended if the Kaiser test remains positive after the initial coupling attempt.[12]

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • First Kaiser Test: Perform a Kaiser test. If positive, proceed to the next step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[12]

  • Second Coupling: Repeat the amino acid activation (step 2 of Protocol 1) with a fresh solution of the Fmoc-protected D-amino acid, HATU, and base. Add this to the resin and incubate for another 45-90 minutes.[12]

  • Final Monitoring and Washing: Perform a final Kaiser test. Wash the resin as described in step 6 of Protocol 1.

Protocol 3: Coupling using DIC/Oxyma Pure
  • Deprotection: As described in Protocol 1, step 1.

  • Solution Preparation: In a separate vessel, dissolve the Fmoc-protected sterically hindered D-amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents).[7]

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.[7]

  • Monitoring and Washing: As described in Protocol 1, steps 5 and 6.

Visualizing the Workflow and Mechanisms

Decision-Making Workflow for Coupling Hindered D-Amino Acids

G start Start: Hindered D-Amino Acid Coupling assess Assess Steric Hindrance (e.g., Aib, N-Me, β-branched) start->assess reagent_choice Select Coupling Reagent assess->reagent_choice dic_oxyma DIC/Oxyma Pure reagent_choice->dic_oxyma Moderate Hindrance onium_salt Onium Salt (HATU, COMU) reagent_choice->onium_salt High Hindrance acyl_fluoride Acyl Fluoride (TFFH) reagent_choice->acyl_fluoride Extreme Hindrance protocol Perform Single Coupling Protocol dic_oxyma->protocol onium_salt->protocol acyl_fluoride->protocol kaiser_test Kaiser Test protocol->kaiser_test double_couple Perform Double Coupling kaiser_test->double_couple Positive mw_spps Consider Microwave-Assisted SPPS kaiser_test->mw_spps Still Positive success Coupling Successful kaiser_test->success Negative failure Troubleshoot Further (Solvent, Temperature) kaiser_test->failure Persistently Positive double_couple->kaiser_test mw_spps->kaiser_test

Caption: A workflow for selecting the appropriate coupling strategy for sterically hindered D-amino acids.

General Mechanism of Peptide Bond Formation via an Onium Salt

G reagents Fmoc-AA-COOH + Onium Salt (e.g., HATU) + Base activation Activated Intermediate (e.g., OAt-ester) + Byproducts reagents->activation Activation coupling Peptide Bond Formation activation->coupling peptide Fmoc-AA-Peptide-Resin coupling->peptide amine H2N-Peptide-Resin amine->coupling Nucleophilic Attack

Caption: The general mechanism of peptide bond formation using an onium salt coupling reagent.

Troubleshooting

Problem Potential Cause Recommended Solution
Positive Kaiser Test after Coupling Incomplete reaction due to steric hindrance.1. Perform a double coupling.[2][8] 2. Switch to a more potent coupling reagent (e.g., from DIC/Oxyma to COMU or HATU).[8] 3. Increase reaction time and/or temperature.[2] 4. Utilize microwave-assisted synthesis.[3][4][5]
Low Yield of Final Peptide Accumulation of incomplete couplings throughout the synthesis.Optimize coupling conditions for each hindered residue. Consider capping unreacted amines with acetic anhydride after difficult couplings to prevent the formation of deletion peptides.
Epimerization/Racemization Over-activation of the carboxylic acid or prolonged exposure to base.1. Use a weaker base like collidine instead of DIPEA.[9] 2. Minimize pre-activation and coupling times where possible. 3. Ensure the use of an effective racemization suppressant like Oxyma Pure.[9][14]

Conclusion

The successful incorporation of sterically hindered D-amino acids is a challenging yet achievable goal in peptide synthesis. By moving beyond standard coupling protocols and embracing more potent reagents like onium salts and acyl fluorides, in conjunction with optimized reaction conditions such as double coupling and microwave assistance, researchers can effectively overcome the kinetic barriers imposed by steric bulk. A systematic and informed approach to reagent selection and protocol design, as outlined in this guide, will undoubtedly facilitate the synthesis of complex and novel peptide therapeutics, paving the way for new discoveries in medicine and biotechnology.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.[Link]
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis.[Link]
  • Comparative study of methods to couple hindered peptides - PubMed - NIH.[Link]
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - ResearchG
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.[Link]
  • Highly Sterically Hindered Peptide Bond Form
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Peptide Coupling Reagents, More than a Letter Soup.[Link]
  • (PDF)
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.[Link]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Public
  • An electronic effect on protein structure - PMC - NIH.[Link]
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.[Link]
  • Coupling Reagents - Aapptec Peptides.[Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.[Link]
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.[Link]
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed.[Link]
  • Peptide therapeutics - Wikipedia.[Link]
  • (PDF)
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv.[Link]
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.[Link]
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.[Link]
  • Methods and protocols of modern solid phase peptide synthesis.[Link]
  • (PDF)
  • Title: Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.[Link]
  • Optimizing Peptide Coupling: Key Techniques.[Link]

Sources

Application Notes & Protocols: Strategic Use of H-D-Val-OBzl.TosOH in Boc-Protected Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of D-Valine benzyl ester p-toluenesulfonate salt (H-D-Val-OBzl.TosOH) in peptide synthesis employing the tert-butyloxycarbonyl (Boc) protection strategy. This compound is a critical building block for introducing a C-terminal D-valine residue, a modification often explored to enhance peptide stability against enzymatic degradation. The guide details the underlying chemical principles, step-by-step protocols for coupling and deprotection, and proven methods for purification and characterization. By explaining the causality behind experimental choices, this note serves as both a practical manual and an educational resource for synthesizing complex peptides with high fidelity.

Foundational Principles: The Chemistry of this compound and the Boc/Bzl Strategy

Anatomy of the Starting Material: this compound

This compound is a salt composed of the D-valine benzyl ester cation and the p-toluenesulfonate (tosylate) anion.[1][2] Understanding the role of each component is crucial for its successful application:

  • D-Valine: The non-proteinogenic D-enantiomer of valine is incorporated to confer resistance to proteolysis, a common strategy in therapeutic peptide design.

  • Benzyl Ester (OBzl): This group protects the C-terminal carboxylic acid. The benzyl group is relatively stable to the mildly acidic conditions used for Nα-Boc group removal but can be cleaved using strong acids (e.g., HF, TFMSA) or via catalytic hydrogenolysis.[3]

  • p-Toluenesulfonate (TosOH) Salt: The free amine of valine benzyl ester is a viscous oil, making it difficult to handle and purify. The formation of a tosylate salt renders the compound a stable, crystalline, and easily weighable solid, significantly improving its practicality in the laboratory.[4] The tosylate anion must be neutralized to liberate the nucleophilic free amine required for peptide bond formation.

The Boc/Bzl Protection Strategy: A Quasi-Orthogonal Approach

The combination of a tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based groups (like the OBzl ester) for semi-permanent C-terminal or side-chain protection is a classic and robust method in peptide synthesis.[5][6]

This strategy is considered "quasi-orthogonal" because both protecting groups are cleaved by acid, but their lability differs significantly.[7][8]

  • Boc Group Removal: Achieved with moderate acids, most commonly Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[5][9]

  • Benzyl Group Removal: Requires much stronger acids like anhydrous Hydrogen Fluoride (HF) or through catalytic hydrogenation (e.g., H₂/Pd-C).[3][7]

This differential stability allows for the selective removal of the Nα-Boc group at each cycle of peptide elongation without disturbing the C-terminal benzyl ester or other benzyl-based side-chain protecting groups.[8]

Experimental Workflow and Protocols

This section provides detailed, step-by-step methodologies for the key stages of incorporating this compound into a growing peptide chain.

Diagram 1: Overall Solution-Phase Workflow

The following diagram illustrates the cyclical process of incorporating a Boc-protected amino acid.

G cluster_0 cluster_1 cluster_2 A This compound (Starting Material) B Neutralization (Liberate Free Amine) A->B Add Tertiary Base (e.g., DIPEA) C H-D-Val-OBzl (Free Amine) B->C E Peptide Coupling C->E Add Coupling Reagent (e.g., HATU, DCC/HOBt) D Boc-AA-OH (Next Amino Acid) D->E F Boc-AA-D-Val-OBzl (Protected Dipeptide) E->F G Nα-Boc Deprotection F->G Add Acid (e.g., TFA/DCM) H H-AA-D-Val-OBzl.TFA (Deprotected Dipeptide Salt) G->H I Repeat Cycle for Next Amino Acid H->I

Caption: General workflow for one cycle of amino acid coupling.

Protocol 1: In-situ Neutralization of this compound

Rationale: Before coupling, the tosylate salt must be neutralized to generate the free primary amine, which acts as the nucleophile in the subsequent amide bond formation. A non-nucleophilic tertiary base like N,N-Diisopropylethylamine (DIPEA) is ideal as it does not compete in the coupling reaction.[10]

Materials:

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Add DIPEA (1.05 eq.) dropwise to the solution while stirring at room temperature.

  • Stir the mixture for 15-20 minutes. The resulting solution containing the free amine of D-valine benzyl ester is now ready for the coupling step. Do not isolate; use directly in the next protocol.

Protocol 2: Solution-Phase Peptide Coupling

Rationale: This protocol describes the formation of the peptide bond between the C-terminus of an incoming Nα-Boc-protected amino acid and the newly liberated N-terminus of H-D-Val-OBzl. The choice of coupling reagent is critical for efficiency and minimizing side reactions like racemization.[11] Carbodiimides (like DCC) activated with additives (like HOBt) or modern aminium/uronium salts (like HATU) are commonly used.[12][13]

Materials:

  • Solution of neutralized H-D-Val-OBzl from Protocol 1

  • Nα-Boc-protected amino acid (Boc-AA-OH) (1.0 eq.)

  • Coupling Reagent System (choose one from Table 1)

  • Anhydrous solvent (DCM or DMF)

Table 1: Common Coupling Reagent Systems

Reagent SystemComponents (Equivalents relative to limiting reagent)Key Considerations
DCC/HOBt N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.), 1-Hydroxybenzotriazole (HOBt) (1.1 eq.)Cost-effective and reliable. Forms insoluble dicyclohexylurea (DCU) byproduct, which is removed by filtration.[14][15]
HATU/DIPEA HATU (1.1 eq.), DIPEA (2.0 eq. total, including neutralization)Highly efficient, fast reactions, low racemization. Ideal for sterically hindered couplings.
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), HOBt (1.1 eq.)Water-soluble carbodiimide; byproduct is also water-soluble, simplifying work-up.[13][16]

Procedure (using DCC/HOBt):

  • In a separate flask, dissolve the Boc-AA-OH (1.0 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF or DCM.

  • Cool this solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq.) to the cooled Boc-AA-OH/HOBt solution. Stir at 0 °C for 20 minutes. A white precipitate of DCU will begin to form.

  • Add the activated amino acid mixture from step 3 to the neutralized H-D-Val-OBzl solution from Protocol 1.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor reaction completion using Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Once complete, proceed to Protocol 4 for work-up and purification.

Protocol 3: Nα-Boc Group Deprotection

Rationale: The temporary Boc protecting group is removed to expose the N-terminal amine for the next coupling cycle. A solution of TFA in DCM is the standard reagent.[5] During this process, the acid-labile Boc group is cleaved, generating a reactive tert-butyl cation. To prevent this cation from causing side reactions (e.g., alkylating nucleophilic side chains), a "scavenger" like anisole is often included.[6][9]

Materials:

  • Protected peptide (Boc-AA-D-Val-OBzl)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., Anisole or Triethylsilane, optional but recommended)

Procedure:

  • Dissolve the purified, dried protected peptide in DCM (approx. 0.1 M).

  • Add a scavenger such as anisole (5% v/v).

  • Prepare a deprotection solution of 25-50% TFA in DCM (v/v).

  • Slowly add the TFA solution to the peptide solution at 0 °C.

  • Remove the ice bath and stir at room temperature for 30-60 minutes.

  • Monitor deprotection completion by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The resulting product is the TFA salt of the dipeptide (H-AA-D-Val-OBzl.TFA), which can be carried forward to the next coupling cycle after neutralization.

Diagram 2: Key Chemical Transformations

G cluster_0 1. Neutralization cluster_1 2. Peptide Coupling cluster_2 3. Boc Deprotection A H₃N⁺-D-Val-OBzl (TosO⁻ Salt) B H₂N-D-Val-OBzl (Free Amine) A->B + DIPEA - DIPEA.H⁺.TosO⁻ D Boc-AA-CO-D-Val-OBzl (Protected Dipeptide) B->D + Boc-AA-COOH + Coupling Reagent C Boc-AA-COOH E H₃N⁺-AA-D-Val-OBzl (TFA⁻ Salt) D->E + TFA - Isobutylene, - CO₂

Caption: Core chemical reactions in the synthesis cycle.

Protocol 4: Work-up and Purification

Rationale: After coupling, the crude reaction mixture contains the desired peptide, unreacted starting materials, and byproducts from the coupling reagents. A standard aqueous work-up removes water-soluble impurities, followed by chromatographic purification to isolate the target peptide.[14] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[17][18]

Procedure (for DCC/HOBt coupling):

  • Filtration: Filter the reaction mixture to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the oily residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 5% citric acid or 1N HCl (to remove unreacted amine and excess base)

    • Saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and HOBt)

    • Brine (saturated NaCl solution) (to reduce the water content in the organic layer)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude protected peptide.

  • Purification: Purify the crude product by flash chromatography or preparative RP-HPLC using a suitable gradient of acetonitrile in water (often with 0.1% TFA as a modifier).[17]

Characterization and Quality Control

Verifying the identity and purity of the product at each stage is essential for a successful synthesis.

Table 2: Analytical Techniques for Peptide Characterization

TechniquePurposeExpected Outcome
HPLC Purity assessment and reaction monitoring.[19]A single major peak for the desired product with purity >95%. Retention time will increase with peptide length and hydrophobicity.[20]
Mass Spectrometry (MS) Molecular weight confirmation.[19][21]The observed mass should match the calculated molecular weight of the expected product, confirming its identity.
NMR Spectroscopy Structural elucidation.¹H and ¹³C NMR spectra can confirm the presence of specific amino acid residues and the integrity of the protecting groups.[22]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient activation time. 2. Sterically hindered amino acids. 3. Incomplete neutralization of the amine salt.1. Ensure pre-activation of the carboxylic acid (e.g., with DCC) for at least 20 min at 0°C. 2. Switch to a more powerful coupling reagent like HATU. 3. Confirm addition of at least 1.05 eq. of DIPEA and allow sufficient time for neutralization.
Incomplete Boc Deprotection 1. Insufficient TFA concentration or reaction time. 2. Presence of water in the reaction.1. Increase TFA concentration to 50% or extend reaction time to 60 minutes. Monitor by TLC. 2. Use anhydrous solvents and fresh TFA.
Low Yield After Work-up 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous phase.1. Add more brine to the separatory funnel to break the emulsion. 2. Minimize the number of aqueous washes or perform back-extraction of the combined aqueous layers.
Side Product Formation 1. Racemization during coupling. 2. Alkylation by tert-butyl cation during deprotection.1. Ensure an additive like HOBt or HOAt is used with carbodiimide reagents. Keep activation temperature at 0°C. 2. Always include a scavenger (e.g., anisole) in the Boc deprotection step.[9]

References

  • ResolveMass Laboratories Inc. (2025).
  • Chemical Communications (RSC Publishing). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Sunresin. Boc / Bzl Solid Phase Synthesis.
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • ResearchGate.
  • Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • International Journal of Science and Research Archive. (2025).
  • Slideshare. T boc fmoc protocols in peptide synthesis.
  • Aapptec. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Benchchem.
  • Intertek. Peptide Characterisation Supporting Peptide Drug Development.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Aapptec Peptides. Coupling Reagents.
  • Taylor & Francis Online. (2005).
  • ResearchGate. (2025).
  • JPT.
  • Benchchem. BOC-L-Alanine benzyl ester stability in acidic deprotection conditions.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • CUSABIO. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Chemsrc. (2025). This compound | CAS#:17662-84-9.
  • ResearchGate. (2007). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • RSC Publishing. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
  • Benchchem. Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Aapptec.
  • Benchchem. Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis.
  • Benchchem. Spectroscopic Characterization of H-Gly-OBzl.TosOH: A Technical Guide.
  • Frontiers. Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis.
  • Organic Chemistry Portal. p-Toluenesulfonamides.
  • ResearchGate. (2005). MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts.
  • ResearchG
  • Benchchem. H-Gly-OBzl.TosOH: A Technical Guide for Researchers.
  • Bachem.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Google Patents. Method for purifying branched chain amino acids.
  • RayBiotech. H-D-Ala-OBzl·TosOH.
  • Digital CSIC.
  • The Royal Society of Chemistry.
  • Benchchem. Technical Support Center: Purification Strategies for Peptides Containing Z-Glu-OBzl.
  • Agilent.

Sources

Application Notes and Protocols for the Use of H-D-Val-OBzl.TosOH in Fmoc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development and chemical biology, the incorporation of unnatural amino acids is a cornerstone for enhancing peptide stability, modulating conformation, and improving biological activity.[1][2] D-amino acids, the enantiomers of their naturally occurring L-counterparts, are particularly valuable in this regard as they can confer resistance to enzymatic degradation and allow for the exploration of novel structural motifs.[3] This document provides a comprehensive guide to the application of H-D-Val-OBzl.TosOH, a tosylate salt of the benzyl ester of D-valine, within the framework of the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

This compound is a key building block for introducing a C-terminal D-valine residue or for its incorporation within a peptide sequence. The benzyl (Bzl) ester protects the carboxylic acid, while the tosylate (TosOH) salt improves the handling and solubility of the free amino acid derivative.[4][5] The Fmoc/tBu (tert-butyl) strategy, which relies on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for side-chain protection, provides an orthogonal system that is compatible with the benzyl ester.[6]

This guide will detail the physicochemical properties of this compound, present a logical workflow for its use in Fmoc SPPS, provide step-by-step protocols for its coupling and subsequent Fmoc deprotection, and discuss common challenges and troubleshooting strategies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 17662-84-9[7][8]
Molecular Formula C19H25NO5S (C12H17NO2 · C7H8O3S)[7][8]
Molecular Weight 379.47 g/mol [7]
Melting Point 162°C[7]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol and DMF
Storage Store at room temperature[7]

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a growing peptide chain on a solid support follows a cyclical process of deprotection, coupling, and washing.

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Solid Support (e.g., Wang Resin) Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling Coupling of Fmoc-AA-OH Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification coupling_mechanism Fmoc_AA Fmoc-NH-CHR-COOH Fmoc-protected Amino Acid Activated_Ester Fmoc-NH-CHR-CO-OBt Activated OBt Ester Fmoc_AA->Activated_Ester Activation HBTU HBTU Coupling Reagent HBTU->Activated_Ester DIPEA DIPEA Base DIPEA->Activated_Ester Peptide_Bond Fmoc-NH-CHR-CO-NH-Peptide-Resin Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine H2N-Peptide-Resin Resin-bound Amine Resin_Amine->Peptide_Bond

Caption: Simplified mechanism of peptide bond formation using HBTU.

HBTU activates the carboxylic acid of the Fmoc-amino acid to form a more reactive HOBt ester. [9]The deprotected amine on the resin then acts as a nucleophile, attacking the activated ester to form the new peptide bond. [10]

Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed elimination reaction.

deprotection_mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Fmoc-protected Peptide Deprotonation Fluorenyl Anion Intermediate Fmoc_Peptide->Deprotonation Proton Abstraction Piperidine Piperidine Base Piperidine->Deprotonation Adduct DBF-Piperidine Adduct Piperidine->Adduct Elimination Dibenzofulvene (DBF) + H2N-Peptide-Resin Deprotonation->Elimination β-Elimination Elimination->Adduct Trapping of DBF

Sources

cleavage cocktail for peptides containing D-valine benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Cleavage Cocktails for Peptides Containing D-Valine Benzyl Ester

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, pharmacology, and drug development.

Introduction: The Challenge of C-Terminal Benzyl Ester Cleavage

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide manufacturing, enabling the creation of complex biomolecules for therapeutic and research applications. The choice of protecting group strategy is fundamental to the success of SPPS, with the Boc/Bzl (tert-butoxycarbonyl/benzyl) approach being a classic and robust method for many sequences.[1] In this strategy, the C-terminal amino acid is often protected as a benzyl ester, which offers excellent stability during the iterative acid-mediated deprotection of the N-terminal Boc group.[2]

The incorporation of D-amino acids, such as D-valine, is a key strategy to enhance the enzymatic stability and therapeutic half-life of peptide drug candidates. While the D-configuration of valine primarily influences coupling kinetics during synthesis, the final cleavage step is dictated by the chemistry of the protecting groups used throughout the peptide.[3]

The terminal challenge in a Boc/Bzl synthesis is the "global deprotection" step, where the completed peptide is cleaved from the resin support and all side-chain protecting groups, including the C-terminal benzyl ester, are removed simultaneously. This process requires strong acidic conditions that generate highly reactive carbocations (e.g., benzyl cations).[4] These electrophilic species can irreversibly modify sensitive amino acid residues, leading to a heterogeneous final product and compromising yield and purity.[5]

This document serves as an in-depth technical guide to the principles and practices of designing and implementing an effective cleavage cocktail for peptides synthesized with a C-terminal benzyl ester, ensuring high-yield recovery of the target peptide with minimal side-product formation.

The Chemistry of Acidolytic Cleavage and the Role of Scavengers

Global deprotection in Boc/Bzl chemistry is an acid-catalyzed process, typically employing strong acids like Trifluoroacetic Acid (TFA), Hydrogen Fluoride (HF), or Trifluoromethanesulfonic Acid (TFMSA).[6][7] The reaction proceeds via an SN1 mechanism, where the acid protonates the ester and ether linkages of the protecting groups, leading to their departure as stable carbocations.

These carbocations are the primary source of side reactions. Without intervention, they can alkylate nucleophilic side chains, particularly the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), the thiol of Cysteine (Cys), and the phenolic ring of Tyrosine (Tyr).[4] To mitigate this, the cleavage cocktail must contain "scavengers"—nucleophilic molecules designed to trap these reactive carbocations before they can damage the peptide.[8]

PG Benzyl Protecting Group (e.g., Benzyl Ester) Protonated_PG Protonated Intermediate Acid Strong Acid (e.g., TFA) Acid->PG Protonation Carbocation Reactive Benzyl Cation Protonated_PG->Carbocation Cleavage Peptide Nucleophilic Residue on Peptide (e.g., Trp) Carbocation->Peptide Side Reaction (Alkylation) Scavenger Scavenger (e.g., Thioanisole) Carbocation->Scavenger Desired Reaction (Trapping) Side_Product Alkylated Side-Product (Undesired) Trapped_Cation Stable, Scavenged Cation start Start: Dried Peptidyl-Resin add_cocktail 1. Add Cleavage Cocktail (e.g., Reagent K) start->add_cocktail incubate 2. Incubate at RT (2-4 hours) add_cocktail->incubate filter 3. Filter to Separate Resin incubate->filter resin_waste Resin (Waste) filter->resin_waste Discard filtrate TFA Filtrate (Contains Peptide) filter->filtrate Collect precipitate 4. Precipitate in Cold Ether filtrate->precipitate centrifuge 5. Centrifuge to Pellet Peptide precipitate->centrifuge wash 6. Wash Pellet with Ether (3x) centrifuge->wash dry 7. Dry Crude Peptide wash->dry end End: Crude Peptide Ready for Purification & Analysis dry->end

Figure 2: General workflow for peptide cleavage and precipitation.

Troubleshooting Common Cleavage Issues

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Cleavage 1. Insufficient reaction time for benzyl ester cleavage. 2. TFA concentration too low. 3. Presence of highly stable protecting groups (e.g., Arg(Tos)).1. Extend the cleavage time to 4-6 hours, monitoring a small aliquot by HPLC if possible. 2. Ensure TFA is >95%. 3. Consider a stronger acid system (e.g., TFMSA-TFA) if the problem persists. [5]
Low Yield 1. Peptide precipitation was incomplete. 2. Peptide is soluble in ether. 3. Accidental loss during washing steps.1. Ensure ether is sufficiently cold (-20°C or lower) and that at least a 10-fold volume excess is used. 2. If the peptide is small or hydrophobic, try precipitating with cold methyl-t-butyl ether (MTBE). 3. Be careful when decanting supernatant after centrifugation.
Presence of Side Products (checked by MS) 1. Inadequate scavenging for specific residues (e.g., +77 Da on Trp indicates t-butyl adduct). 2. Oxidation of Met or Cys.1. Review the peptide sequence and adjust the scavenger cocktail. For Trp-containing peptides, TIS is critical. For Met, thioanisole is recommended. [4][9] 2. Ensure the procedure is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a major concern.
Peptide is Colored 1. Scavenger byproducts, especially from phenol or thioanisole. 2. Reattachment of cleaved linker moieties to the peptide.1. This is often normal; the color is usually due to scavenger polymers that are removed during ether washes and subsequent HPLC purification. 2. Ensure an adequate concentration of scavengers is used to trap linker cations. [5]

References

  • Benchchem. A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis. Accessed January 10, 2026.
  • Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins. Accessed January 10, 2026.
  • Benchchem. Application Notes and Protocols for Cleavage Cocktail Composition in BOC-Protected Peptide Synthesis. Accessed January 10, 2026.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Cleavage after tert-Butoxycarbonyl/Benzyl Synthesis. Accessed January 10, 2026.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 10, 2026.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. Accessed January 10, 2026.
  • Benchchem. Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH. Accessed January 10, 2026.
  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed.
  • Merck. Novabiochem® - Fmoc resin cleavage protocols. Accessed January 10, 2026.
  • Google Patents. Cleavage of synthetic peptides. Accessed January 10, 2026.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Accessed January 10, 2026.
  • Benchchem. Application Notes and Protocols for Cleavage of Peptides from Rink Amide Resin. Accessed January 10, 2026.
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.
  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. Accessed January 10, 2026.
  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. Accessed January 10, 2026.
  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Accessed January 10, 2026.
  • Benchchem. BOC-L-Alanine benzyl ester stability in acidic deprotection conditions. Accessed January 10, 2026.
  • Benchchem. Benzyl Ester vs.

Sources

Application Notes & Protocols for the Incorporation of H-D-Val-OBzl.TosOH in Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of H-D-Val-OBzl.TosOH into bioactive peptides. This document delves into the strategic advantages of utilizing D-valine, the functional roles of the benzyl ester and tosylate salt, and provides detailed, field-proven protocols for both solid-phase and solution-phase peptide synthesis.

Introduction: The Strategic Value of D-Valine Incorporation

The inclusion of non-natural D-amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic potential.[1][2][3] Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo half-life and bioavailability. The incorporation of D-amino acids, such as D-valine from this compound, confers significant resistance to enzymatic breakdown.[2][4][5] This increased stability can lead to prolonged therapeutic effects.

Furthermore, the stereochemistry of D-amino acids can induce specific conformational constraints on the peptide backbone. This can lead to altered binding affinities for biological targets and, in some cases, enhanced bioactivity.[1][6] Retro-inverso peptides, which are composed of D-amino acids in the reverse sequence of their L-counterparts, are a notable example of how this strategy can yield highly stable and active compounds.[2]

This compound is a key building block in this endeavor. It consists of:

  • D-Valine: The core D-amino acid that imparts proteolytic resistance.

  • Benzyl Ester (OBzl): A robust protecting group for the C-terminal carboxylic acid, particularly well-suited for Boc-based solid-phase peptide synthesis (SPPS).[7][8][9]

  • Tosylate (TosOH): A non-hygroscopic, crystalline counter-ion for the primary amine, which improves the handling and stability of the amino acid derivative compared to its free base form.[10][11]

Foundational Chemistry: Protecting Groups and Neutralization

Successful peptide synthesis hinges on the precise control of reactive groups. This is achieved through the use of orthogonal protecting groups that can be selectively removed at different stages of the synthesis.[9][12]

  • Nα-Protection: In the protocols described below, we will primarily focus on the Boc (tert-butoxycarbonyl) strategy. The Boc group is acid-labile and is removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester remains intact.[7][13]

  • C-Terminal Protection: The benzyl ester (OBzl) in this compound is stable to the acidic conditions used for Boc deprotection.[7] It is typically removed at the final stage of synthesis under stronger conditions, such as hydrogenolysis or strong acid cleavage (e.g., HF).[9][14]

A critical step when using amino acid salts like this compound is the in-situ neutralization of the amine. The tosylate salt must be converted to the free amine to enable its nucleophilic attack on the activated carboxyl group of the incoming amino acid.[11][15] This is typically achieved with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS is the method of choice for the routine synthesis of peptides, allowing for the use of excess reagents to drive reactions to completion and easy purification by simple filtration and washing.[16][17] This protocol details the incorporation of this compound as the first amino acid onto a Merrifield resin.

Workflow for SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

spips_workflow Resin Merrifield Resin (Chloromethylated Polystyrene) Loading Step 1: Loading of this compound Resin->Loading Val_Resin D-Val-OBzl-Resin Loading->Val_Resin Boc_Deprotection Step 2: Nα-Boc Deprotection (TFA in DCM) Val_Resin->Boc_Deprotection For subsequent cycles H_Val_Resin H-D-Val-OBzl-Resin Boc_Deprotection->H_Val_Resin Wash Washing Steps (DCM, DMF, MeOH) H_Val_Resin->Wash Neutralization Step 3: Neutralization (DIEA in DCM/DMF) Wash2 Washing Steps Neutralization->Wash2 Coupling Step 4: Coupling of next Boc-AA-OH (e.g., DCC/HOBt or HBTU) Peptide_Resin Boc-AA-D-Val-OBzl-Resin Coupling->Peptide_Resin Wash3 Washing Steps Peptide_Resin->Wash3 Final_Cleavage Final Cleavage from Resin (e.g., Anhydrous HF) Peptide_Resin->Final_Cleavage After final AA Wash->Neutralization Wash2->Coupling Wash3->Boc_Deprotection Repeat for each amino acid Bioactive_Peptide Purified Bioactive Peptide Final_Cleavage->Bioactive_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
ReagentRole
This compoundFirst amino acid building block
Merrifield Resin (1% DVB)Solid support
Boc-protected amino acidsSubsequent amino acid building blocks
Dichloromethane (DCM)Solvent for swelling, washing, reactions
N,N-Dimethylformamide (DMF)Solvent for coupling and washing
Diisopropylethylamine (DIEA)Non-nucleophilic base for neutralization
Trifluoroacetic acid (TFA)Reagent for Boc-group deprotection
Dicyclohexylcarbodiimide (DCC)Coupling agent
1-Hydroxybenzotriazole (HOBt)Racemization suppressor
Anhydrous HFFinal cleavage reagent
AnisoleScavenger during cleavage
Detailed Protocol: Loading the First Amino Acid

This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin).

  • Resin Swelling: Swell 1g of Merrifield resin (1.0 meq/g) in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.

  • Preparation of Amino Acid Solution: In a separate flask, dissolve this compound (2 equivalents based on resin substitution) in DMF (approx. 5 mL/g of resin).

  • Neutralization: Add DIEA (2 equivalents) to the amino acid solution and stir for 10-15 minutes at room temperature. This generates the free amine of D-valine benzyl ester.

  • Coupling to Resin: Add the neutralized amino acid solution to the swollen resin. Shake the reaction mixture at room temperature for 24-48 hours. The extended reaction time is often necessary for loading the first amino acid, especially with a sterically hindered one like valine.

  • Washing: After the coupling period, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Validation: The loading efficiency can be determined by methods such as picric acid titration or by cleaving the amino acid from a small sample of resin and analyzing the quantity.

Protocol: Peptide Chain Elongation (One Cycle)

This protocol outlines one cycle of adding the next Boc-protected amino acid.

  • Boc Deprotection: Treat the D-Val-OBzl-resin with a solution of 50% TFA in DCM (v/v) for 2 minutes. Drain, and then treat with fresh 50% TFA in DCM for 30 minutes to ensure complete removal of the Boc group.[13]

  • Washing: Wash the resin thoroughly with DCM (5 x 10 mL/g) to remove all traces of TFA.

  • Neutralization: Wash the resin with 5% DIEA in DCM (v/v) (2 x 10 mL/g) to neutralize the TFA salt of the amine, followed by washing with DCM (5 x 10 mL/g).[15]

  • Amino Acid Coupling:

    • In a separate flask, dissolve the next Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DCC (3 eq.) and stir for 10 minutes at 0°C to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction mixture for 2-4 hours at room temperature.

  • Validation of Coupling: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g). The resin is now ready for the next cycle.

Final Cleavage and Purification

After the final amino acid has been coupled, the peptide is cleaved from the resin.

  • Preparation: Dry the peptide-resin thoroughly under vacuum and place it in the reaction vessel of an HF cleavage apparatus.

  • Adding Scavenger: Add anisole (1 mL per 100 mg of resin) to scavenge reactive cations generated during cleavage.[13]

  • HF Cleavage: Cool the reaction vessel to -78°C and condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

  • Extraction and Purification: Extract the peptide with a suitable aqueous buffer (e.g., 10% acetic acid) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Final Validation: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Solution-Phase Peptide Synthesis (SPPS) Protocol

Solution-phase synthesis is advantageous for large-scale production of shorter peptides. Here, this compound serves as the C-terminal component.

Workflow for Solution-Phase Synthesis

solution_phase_workflow Start Boc-AA-OH + this compound Neutralization Step 1: Neutralization of Tosylate Salt (DIEA in THF/DMF) Start->Neutralization Coupling Step 2: Coupling Reaction (WSC/HOBt) Neutralization->Coupling Dipeptide Boc-AA-D-Val-OBzl Coupling->Dipeptide Workup Step 3: Aqueous Workup & Extraction (Ethyl Acetate) Dipeptide->Workup Purification Step 4: Purification (Crystallization or Chromatography) Workup->Purification Deprotection Step 5: Deprotection (Optional) - Boc Removal (TFA) - OBzl Removal (Hydrogenolysis) Purification->Deprotection Final_Product Final Dipeptide Deprotection->Final_Product

Caption: Workflow for solution-phase dipeptide synthesis.

Materials and Reagents
ReagentRole
This compoundC-terminal amino acid
Boc-protected amino acidN-terminal amino acid
Water-Soluble Carbodiimide (WSC)Coupling agent
1-Hydroxybenzotriazole (HOBt)Racemization suppressor
Tetrahydrofuran (THF)Reaction solvent
Ethyl AcetateExtraction solvent
1N HCl, 5% NaHCO₃Aqueous wash solutions
Anhydrous MgSO₄Drying agent
Palladium on Carbon (Pd/C)Catalyst for hydrogenolysis (deprotection)
Detailed Protocol: Dipeptide Synthesis

This protocol describes the synthesis of a model dipeptide, Boc-Ala-D-Val-OBzl.

  • Reactant Preparation: In a reaction vessel, dissolve Boc-Ala-OH (1.0 eq), this compound (1.0 eq), and HOBt (1.1 eq) in THF.

  • Neutralization: Add DIEA (1.1 eq) to the solution to neutralize the tosylate salt. Stir for 15 minutes.

  • Coupling: Cool the solution to 0°C. Add WSC (1.1 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir overnight.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the ethyl acetate layer successively with 1N HCl (twice), 5% aqueous NaHCO₃ (twice), and water.[14]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. The crude product can be purified by crystallization.[14]

C-Terminal Deprotection: Benzyl Ester Removal

This protocol outlines the removal of the C-terminal benzyl group via catalytic hydrogenolysis.

  • Reaction Setup: Suspend the purified Boc-Ala-D-Val-OBzl in methanol (MeOH).

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C to the suspension.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 4-6 hours.

  • Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, remove the Pd/C catalyst by filtration through Celite. Evaporate the solvent to obtain the deprotected product, Boc-Ala-D-Val-OH.

Conclusion

This compound is a versatile and valuable building block for the synthesis of bioactive peptides with enhanced stability. The protocols provided herein offer robust and validated methods for its incorporation using both solid-phase and solution-phase techniques. By understanding the underlying chemical principles—the roles of the protecting groups, the necessity of neutralization, and the conditions for coupling and cleavage—researchers can confidently utilize this reagent to advance their drug discovery and development programs.

References

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
  • Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (n.d.). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids.
  • Applied and Environmental Microbiology. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase.
  • Wikipedia. (n.d.). Peptide synthesis.
  • University of Calgary. (n.d.). Ch27: Peptide synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PNAS. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB.
  • PubMed Central. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • SpringerLink. (2017). Evaluation of the effect of D-amino acid incorporation into amyloid-reactive peptides.
  • LifeTein. (2018). How to generate highly stable D-amino acid analogs of bioactive helical peptides?
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • NIH. (n.d.). Introduction to Peptide Synthesis.
  • ElectronicsAndBooks. (n.d.). Tosyl-a-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali.

Sources

large-scale synthesis of peptides with H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of H-D-Val-OBzl.TosOH in the Large-Scale Synthesis of Peptides

Authored by a Senior Application Scientist

Abstract

The increasing prominence of peptide-based therapeutics in the pharmaceutical landscape has escalated the demand for robust, scalable, and economically viable manufacturing processes.[1][2][3] The synthesis of complex peptides on an industrial scale requires a strategic selection of building blocks, protecting groups, and synthesis methodologies. This guide provides an in-depth technical overview of the application of this compound (D-Valine benzyl ester p-toluenesulfonate salt), a critical chiral building block, in large-scale peptide synthesis. We will explore its role within different manufacturing strategies, including solution-phase, solid-phase, and hybrid approaches, providing detailed protocols, process logic, and quantitative data to guide researchers and process chemists in drug development and manufacturing.

Introduction: The Strategic Importance of this compound

This compound is a specialized amino acid derivative whose structure is ideally suited for specific applications in large-scale peptide manufacturing.[4] Understanding its components is key to leveraging its advantages:

  • D-Valine (D-Val): The incorporation of D-amino acids is a common strategy to enhance the metabolic stability of peptide drugs by making them resistant to enzymatic degradation. D-Valine, with its bulky, hydrophobic side chain, can also influence peptide conformation and binding affinity.

  • Benzyl Ester (-OBzl): The benzyl group serves as a robust protecting group for the C-terminal carboxylic acid.[5] It is stable to the mildly acidic conditions used for the removal of Nα-Boc groups, a key feature of the Boc/Bzl orthogonal protection strategy.[6][7] Its removal typically requires strong acidic conditions (e.g., anhydrous HF) or catalytic hydrogenolysis, performed at the final stage of synthesis.

  • p-Toluenesulfonate Salt (.TosOH): The tosylate counter-ion imparts a crystalline, solid nature to the otherwise oily free base of the amino acid ester.[5] This property is highly advantageous for large-scale manufacturing, as it improves the handling, stability, and accurate weighing of the raw material.

Foundational Decision: Choosing the Right Large-Scale Synthesis Strategy

The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a critical decision point in process development.[8] Each methodology offers distinct advantages that must be weighed against project-specific requirements such as peptide length, complexity, and desired scale.[9]

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Hybrid Synthesis
Principle The peptide is built on an insoluble resin support.[10][11]All reactions occur in a homogeneous solution.[10]Short peptide fragments are made via SPPS or LPPS and then coupled together in solution.[12]
Advantages - High efficiency for long peptides- Automation-friendly[10][13]- Simplified removal of excess reagents (by washing)[8]- Better economies of scale for short peptides[12]- Intermediates can be purified to high quality[8]- Easier to handle difficult/aggregating sequences- Leverages the speed of SPPS for fragment creation- Mitigates yield loss over very long sequences- Allows for purification of intermediate fragments[1]
Limitations - Yields can decrease with very long peptides[12]- Large excess of reagents needed- High volume of solvent waste[3]- Labor-intensive purification after each step[10]- Not well-suited for peptides longer than ~15 residues[3]- Requires expertise in both methodologies- Fragment coupling can be challenging (solubility, racemization)
Best For Peptides in the 10-50 amino acid range for discovery and moderate scale.[14]Large quantities of short peptides (<15 amino acids).[3][12]Very large peptides (>40-50 amino acids) at commercial scale.[14]

For the direct application of this compound as the starting C-terminal residue, LPPS is the most direct and often most economical approach, particularly for shorter peptide sequences.

Application Protocol I: Solution-Phase Synthesis of a Model Tripeptide

This protocol details the synthesis of Boc-L-Ala-L-Phe-D-Val-OBzl, demonstrating the core principles of LPPS starting with this compound. This method is grounded in the Boc/Bzl protection strategy, where the Nα-Boc group is selectively removed, leaving the C-terminal benzyl ester intact until the final deprotection.

Workflow for Solution-Phase Dipeptide Synthesis

LPPS_Workflow cluster_0 Step 1: C-Terminal Amino Acid Preparation cluster_1 Step 2: Incoming Amino Acid Activation cluster_2 Step 3: Coupling & Purification A This compound B Add DIPEA in Ethyl Acetate A->B Neutralization C Liberated Free Amine: H-D-Val-OBzl B->C G Combine Activated Ester and Free Amine C->G D Boc-L-Phe-OH E Add HBTU/HOBt D->E Activation F Activated Ester E->F F->G H Aqueous Work-up (Acid/Base Washes) G->H Coupling Reaction I Crystallization/Precipitation H->I Purification J Purified Dipeptide: Boc-L-Phe-D-Val-OBzl I->J Hybrid_Workflow cluster_SPPS N-Terminal Fragment Synthesis (SPPS) cluster_LPPS C-Terminal Fragment Synthesis (LPPS) cluster_Condensation Fragment Condensation & Final Steps S1 Fmoc-SPPS Cycles on 2-CTC Resin S2 Mild Acid Cleavage (e.g., 1% TFA in DCM) S1->S2 S3 Purified N-Terminal Protected Fragment S2->S3 C1 Solution-Phase Coupling of Fragments S3->C1 Fragment 1 L1 Synthesize Boc-Phe-D-Val-OBzl (See Protocol I) L2 Boc Deprotection (TFA) L1->L2 L3 Purified C-Terminal Fragment Salt (H-Phe-D-Val-OBzl) L2->L3 L3->C1 Fragment 2 C2 Global Deprotection (e.g., Anhydrous HF + Scavengers) C1->C2 C3 Large-Scale Purification (Preparative HPLC) C2->C3 C4 Final Peptide API C3->C4

Sources

Application Notes & Protocols: Strategic Incorporation of H-D-Val-OBzl.TosOH in the Synthesis of Advanced Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond the Standard Building Block

In the landscape of drug discovery and chemical biology, peptide libraries represent a powerful tool for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrate specificities.[1][2] The chemical diversity of these libraries is paramount, and the strategic inclusion of non-natural amino acids is a cornerstone of modern peptide design. H-D-Val-OBzl.TosOH (D-Valine benzyl ester tosylate salt) is a specialized reagent that offers three distinct advantages for library synthesis: the introduction of a D-amino acid for enhanced proteolytic stability, C-terminal protection via a benzyl ester compatible with Boc/Bzl synthesis strategies, and a tosylate salt form that ensures stability and ease of handling.

This guide provides an in-depth analysis of this compound, moving beyond simple procedural lists to explain the causality behind its application. We present validated protocols for its use in solid-phase peptide synthesis (SPPS), data-driven insights for optimizing reaction conditions, and the strategic rationale for its deployment in constructing diverse and robust peptide libraries.

The Reagent Deconstructed: A Trifecta of Chemical Advantages

Understanding the constituent parts of this compound is critical to leveraging its full potential. The molecule is not merely D-Valine, but a carefully engineered building block for specific synthetic schemes.

  • Chemical Identity:

    • Synonym: D-Valine benzyl ester p-toluenesulfonate salt[3][4][5]

    • CAS Number: 17662-84-9[3]

    • Molecular Formula: C₁₂H₁₇NO₂ · C₇H₈O₃S[3]

    • Molecular Weight: 379.5 g/mol [3]

The Benzyl (Bzl) Ester: A Classic C-Terminal Protecting Group

The carboxylic acid of D-Valine is protected as a benzyl ester (OBzl). This is a deliberate choice that dictates the overall synthetic strategy.

  • Causality & Expertise: The benzyl ester is a robust protecting group, stable to the mildly acidic conditions used for the removal of Nα-Boc groups (e.g., trifluoroacetic acid, TFA).[6][7] This orthogonality is the foundation of the Boc/Bzl synthesis strategy. The Bzl group is typically removed only at the final stage of synthesis using strong acids, most commonly anhydrous hydrofluoric acid (HF).[6][8][9] This allows for the simultaneous cleavage of the peptide from the resin and the removal of all benzyl-based side-chain protecting groups in a single, efficient step.[9]

The Tosylate (TosOH) Salt: Ensuring Stability and Reactivity

The primary amino group of D-Valine is protonated with p-toluenesulfonic acid (TosOH), forming a tosylate salt.

  • Causality & Expertise: Supplying amino acid esters as salts is standard practice to enhance shelf-life and prevent unwanted side reactions, such as self-polymerization. The tosylate anion is a non-nucleophilic counter-ion that does not interfere with subsequent coupling reactions.[10] Critically, the protonated amine is unreactive. To participate in peptide bond formation, it must be converted to the free amine in situ. This is accomplished by adding a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) immediately before the coupling step.[6][11] This transient deprotection ensures the nucleophilic amine is available only when needed.

The D-Configuration: Engineering for Biological Resilience

The use of D-Valine instead of its natural L-isomer is a key feature for therapeutic peptide design. Peptides constructed from L-amino acids are often susceptible to rapid degradation by endogenous proteases. Incorporating D-amino acids can sterically hinder protease recognition, significantly increasing the peptide's in-vivo half-life and bioavailability.

Workflow & Protocols: Solid-Phase Synthesis of a D-Valine-Containing Peptide

The following protocols are designed for a standard Boc/Bzl solid-phase peptide synthesis (SPPS) workflow. The core principle involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support (resin).

Visualizing the SPPS Cycle

The diagram below illustrates the fundamental iterative cycle of solid-phase peptide synthesis used to incorporate amino acid residues, including the this compound building block after its initial loading phase.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle Resin Boc-AA(n)-Resin Deprotection Step 1: Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Washing1 Wash (DCM/DMF) Deprotection->Washing1 Neutralization Step 2: Neutralization (DIPEA in DCM/DMF) Washing2 Wash (DCM/DMF) Neutralization->Washing2 Coupling Step 3: Coupling (Boc-AA(n+1), Activator) Washing3 Wash (DCM/DMF) Coupling->Washing3 Washing1->Neutralization Washing2->Coupling Washing3->Resin Repeat for next AA

Caption: Iterative workflow for Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Loading of this compound onto Merrifield Resin

This protocol details the attachment of the first amino acid, D-Valine, to a chloromethylated polystyrene support (Merrifield resin). This establishes the C-terminal residue of the peptide.

Materials:

  • Merrifield resin (1% DVB, 1.0 meq/g substitution)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the Merrifield resin (1.0 eq) in a peptide synthesis vessel. Swell the resin in DCM (15 mL/g) for 1 hour, then wash with DMF (3 x 15 mL/g).

  • Cesium Salt Formation: In a separate flask, dissolve this compound (2.0 eq) in DMF. Add Cs₂CO₃ (1.0 eq) and stir at 40°C for 2 hours. The formation of the cesium salt of the carboxylic acid enhances its nucleophilicity for attachment to the resin.

  • Resin Loading (Anchoring): Filter the cesium salt solution to remove any excess solid Cs₂CO₃ and add the filtrate to the swollen resin. Add DIPEA (0.5 eq) to the slurry. Agitate the mixture at 50°C for 24-48 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 1 hour. Wash as described in step 4.

  • Drying: Dry the resin under high vacuum to a constant weight. Determine the loading efficiency via picric acid titration or elemental analysis.

Protocol 2: Peptide Chain Elongation (Post-Loading)

This protocol outlines a single cycle for adding the next Nα-Boc-protected amino acid to the resin-bound D-Valine.

Materials:

  • D-Valine-loaded resin from Protocol 1

  • 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • 5% DIPEA in DCM (v/v)

  • Nα-Boc-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC)

  • Additive: 1-Hydroxybenzotriazole (HOBt)

  • Solvents: DCM, DMF

Procedure:

  • Resin Swelling: Swell the D-Valine-loaded resin in DCM (15 mL/g) for 30 minutes.

  • Boc Deprotection: Drain the DCM. Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes. Drain. Add a fresh portion of 50% TFA/DCM and agitate for 30 minutes to ensure complete removal of the Boc group.[7]

  • Washing: Drain the acid solution. Wash the resin thoroughly with DCM (5 x 15 mL/g) to remove residual TFA.

  • Neutralization: Wash the resin with 5% DIPEA/DCM (2 x 15 mL/g for 5 minutes each) to neutralize the ammonium trifluoroacetate salt and generate the free amine. Wash again with DCM (5 x 15 mL/g).[6]

  • Amino Acid Coupling:

    • In a separate flask, pre-activate the incoming amino acid. Dissolve Boc-Ala-OH (3.0 eq) and HOBt (3.0 eq) in a minimum amount of DMF. Cool the solution to 0°C.

    • Add DCC (3.0 eq, dissolved in DCM) to the cooled amino acid solution. Stir at 0°C for 30 minutes. The HOBt is crucial here as it acts as a racemization suppressor.[12][13]

    • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (a negative test indicates no free primary amines remain). Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). The resin is now ready for the next coupling cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol uses anhydrous HF to cleave the completed peptide from the resin while simultaneously removing the C-terminal benzyl ester and other acid-labile side-chain protecting groups.

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

Materials:

  • Peptide-resin

  • Anhydrous Hydrofluoric Acid (HF)

  • Scavengers: Anisole, p-cresol, or thiocresol

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin (0.2 mmol) and a Teflon-coated stir bar into the HF apparatus reaction vessel.

  • Add Scavengers: Add a scavenger mixture (e.g., 1 mL anisole) to the resin.[9] Scavengers are critical to trap reactive carbocations generated during the cleavage of protecting groups, preventing side reactions with sensitive residues like Met, Trp, or Tyr.

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill approximately 10 mL of HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0-5°C for 60-90 minutes.[9]

  • HF Evaporation: Remove the HF under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the residual peptide and resin with a small amount of TFA. Filter this solution into a centrifuge tube containing cold diethyl ether (8-10 times the volume of TFA). The peptide will precipitate as a white solid.

  • Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Decant the ether. Wash the peptide with cold ether to remove residual scavengers. The crude peptide can then be purified by reverse-phase HPLC.

Quantitative Data & Strategic Considerations

Table 1: Reagent Stoichiometry for Coupling Step
ReagentRoleTypical Equivalents (vs. Resin Capacity)Rationale
Nα-Boc-Amino AcidBuilding Block2.0 - 4.0A large excess drives the coupling reaction to completion, maximizing yield at each step.[14]
DCC / DICActivating Agent1.0 (relative to AA)Stoichiometric amount activates the carboxyl group to form a reactive intermediate for acylation.[15]
HOBt / HOSuAdditive1.0 (relative to AA)Suppresses racemization of the activated amino acid and can improve coupling efficiency.[13]
DIPEABase (for neutralization)2.0 - 3.0A non-nucleophilic base that generates the free amine without competing in the coupling reaction.[6]
Visualizing the Orthogonal Protection Strategy

The Boc/Bzl strategy relies on the differential acid lability of the protecting groups. This diagram clarifies the logic behind the selective deprotection steps.

Protection_Strategy cluster_Peptide Fully Protected Peptide on Resin cluster_Steps Deprotection Steps cluster_Result Final Product Peptide Nα-Boc Peptide Backbone C-Terminus-Bzl SideChain-Bzl Step1 Step 1: Iterative Deprotection Reagent: Mild Acid (TFA) Peptide:N->Step1 Selectively Removes Nα-Boc Step2 Step 2: Final Cleavage Reagent: Strong Acid (HF) Peptide->Step2 Simultaneously Removes Step1->Peptide:N Allows chain elongation FinalPeptide Free Peptide (All protecting groups removed) Step2->FinalPeptide

Caption: Orthogonal protection scheme in Boc/Bzl solid-phase peptide synthesis.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of sophisticated peptide libraries. Its unique combination of a D-amino acid core, a benzyl ester for C-terminal protection, and a stable tosylate salt form makes it ideally suited for the well-established Boc/Bzl SPPS strategy. By understanding the chemical principles behind each component and adhering to validated protocols for loading, elongation, and cleavage, researchers can effectively incorporate this building block to create libraries with enhanced biological stability and structural diversity, thereby accelerating the discovery of novel peptide-based therapeutics.

References

  • Benchchem. Benzyl Ester vs.
  • Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Aapptec.
  • Aapptec.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Golemi-Kotra, D., & Merz, K. M. (2002). Synthesis and screening of peptide libraries with free C-termini. PMC - NIH.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B. (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
  • Chemsrc. This compound | CAS#:17662-84-9.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Vizzavona, J., & Giraud, M. (2011). Protecting Groups in Peptide Synthesis.
  • Wikipedia. Tosyl group. Wikipedia.
  • Starck, S. R., & Houghten, R. A. (2009).
  • Hunt, I. Peptide Synthesis: Protecting groups. University of Calgary, Department of Chemistry.
  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • ResearchGate. Amino acid C-tosylation?
  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Digital Commons.
  • Bacsa, J., & Kenwright, A. M. (2006). The role of the tosyl group in the coordination ability of N-protected amino acids. 2. Behavior of the copper(II) ion-N-tosylglycinate system in aqueous solution. Journal of the American Chemical Society, 128(49), 15691-15701.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Vale, W., Rivier, J., & Brown, M. (1997). Introduction to Peptide Synthesis. PMC - NIH.
  • ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?
  • AiFChem. 17662-84-9 | this compound. AiFChem Product Page.
  • Benchchem. Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis. Benchchem Technical Guides.
  • Benchchem. Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis. Benchchem Technical Guides.
  • Benchchem. A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. Benchchem Technical Guides.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

Application Notes and Protocols for N-Terminal Modification Using H-D-Val-OBzl·TosOH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic N-Terminal Modification with D-Valine for Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by rapid in-vivo degradation by proteases.[1][][3] A proven strategy to overcome this limitation is the incorporation of non-natural D-amino acids, which are not readily recognized by endogenous proteases, thereby significantly extending the peptide's half-life.[1][3][4] The N-terminus of a peptide is a particularly vulnerable site for enzymatic cleavage by aminopeptidases. Therefore, modification at this position with a D-amino acid, such as D-Valine, offers a robust approach to steric shielding and enhanced stability.[4]

H-D-Val-OBzl·TosOH, or D-Valine benzyl ester tosylate salt, is a key building block for this purpose.[5][6] It comprises a D-Valine core, which provides proteolytic resistance and can induce favorable conformational constraints like β-turns.[4][7] The amino group is presented as a tosylate salt, enhancing the compound's stability and handling properties, while the carboxylic acid is protected as a benzyl ester (OBzl), which is orthogonal to many N-terminal protecting groups used in standard peptide synthesis.[8][9]

This guide provides a comprehensive overview of the application of H-D-Val-OBzl·TosOH for the N-terminal modification of peptides, detailing both solution-phase and solid-phase protocols. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights gleaned from practical application.

Physicochemical Properties of H-D-Val-OBzl·TosOH

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSignificance in Synthesis
CAS Number 17662-84-9[5]Unique identifier for the chemical substance.
Molecular Formula C₁₉H₂₅NO₅S[6]Used for calculating molecular weight and elemental analysis.
Molecular Weight 379.47 g/mol [6]Critical for accurate stoichiometric calculations in coupling reactions.
Appearance White to off-white solid[10]A visual indicator of purity.
Melting Point ~162 °C[6]An indicator of purity; significant deviations may suggest impurities.
Solubility Soluble in organic solvents like DMF, DCM, and Chloroform.[10]The tosylate salt generally improves solubility in common organic synthesis solvents compared to the free base, facilitating homogeneous reaction conditions.[10]

Experimental Workflows and Protocols

The N-terminal modification of a peptide with H-D-Val-OBzl·TosOH can be achieved through either solution-phase or solid-phase synthesis. The choice of method depends on the scale of the synthesis, the nature of the peptide, and available resources.

Diagram: General Workflow for N-Terminal Modification

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Post-Coupling Peptide_Substrate Peptide with free N-terminus Neutralization Neutralization of Tosylate Salt (e.g., with DIPEA) Peptide_Substrate->Neutralization Reagent H-D-Val-OBzl·TosOH Reagent->Neutralization Activation Activation of Peptide C-terminus (Solution-Phase) or Activation of D-Valine (Solid-Phase) Neutralization->Activation Coupling Peptide Bond Formation Activation->Coupling Purification Purification of D-Val-Peptide-OBzl Coupling->Purification Deprotection Cleavage of Benzyl Ester (OBzl) Purification->Deprotection Final_Purification Final Purification of D-Val-Peptide Deprotection->Final_Purification

Caption: General workflow for N-terminal peptide modification.

Protocol 1: Solution-Phase N-Terminal Coupling

This protocol is suitable for smaller peptides or when a larger scale synthesis is required. It involves the coupling of H-D-Val-OBzl·TosOH to a peptide with a free N-terminus in solution.

Causality of Experimental Choices:

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are chosen for their ability to dissolve both the peptide and the coupling reagents, ensuring a homogeneous reaction mixture.[9]

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial. It neutralizes the tosylate salt of H-D-Val-OBzl·TosOH and the acidic byproducts of the coupling reaction without competing as a nucleophile.[11][12]

  • Coupling Reagents: A combination of a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) and an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® is used to form a highly reactive activated ester of the peptide's C-terminus, which then reacts with the free amine of D-Valine. This combination is effective and minimizes racemization.[13][14][15] Alternatively, phosphonium or aminium salts like HBTU or HATU can be used for more challenging couplings.[12][13]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the N-terminally deprotected peptide (1 equivalent) in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

    • In a separate flask, dissolve H-D-Val-OBzl·TosOH (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to this solution and stir for 10 minutes at room temperature. This neutralizes the tosylate salt to free the amine for coupling.

  • Activation and Coupling:

    • To the peptide solution, add HOBt (or Oxyma Pure®) (1.2 equivalents).

    • Cool the peptide solution to 0 °C in an ice bath.

    • Slowly add DIC (1.2 equivalents) to the cooled peptide solution and stir for 15 minutes. This pre-activates the C-terminal carboxyl group of the peptide.

    • Add the neutralized H-D-Val-OBzl·TosOH solution to the activated peptide solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using TLC or LC-MS.

    • Once complete, dilute the reaction mixture with a solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.[9]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]

    • Purify the crude product (D-Val-Peptide-OBzl) by flash column chromatography or preparative HPLC.

Self-Validation:

  • Expected Outcome: A high yield (typically >80%) of the desired D-Val-Peptide-OBzl conjugate.

  • Quality Control: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy. The mass spectrum should show the expected molecular weight of the coupled product.

Protocol 2: On-Resin N-Terminal Modification in SPPS

This protocol is integrated into a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. The modification is performed after the final Fmoc deprotection of the peptide chain while it is still attached to the solid support.[16][17]

Causality of Experimental Choices:

  • On-Resin Approach: Performing the reaction on the solid support simplifies purification, as excess reagents and byproducts are easily washed away.[7][18]

  • Reagent Stoichiometry: A larger excess of H-D-Val-OBzl·TosOH and coupling reagents is used compared to solution-phase synthesis to drive the reaction to completion on the sterically hindered solid support.[16][19]

  • Coupling Reagents for SPPS: HATU and HBTU are highly efficient coupling reagents for SPPS, especially for sterically hindered amino acids like valine.[11][12][13] They rapidly form active esters that readily react with the free N-terminus of the resin-bound peptide.[13]

Step-by-Step Methodology:

  • Resin Preparation:

    • Following the synthesis of the desired peptide sequence on a suitable resin (e.g., Rink Amide resin), perform the final Fmoc deprotection using 20% piperidine in DMF.[20]

    • Thoroughly wash the peptide-resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve H-D-Val-OBzl·TosOH (3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and vortex briefly to activate the D-Valine.

  • On-Resin Coupling:

    • Add the activated H-D-Val-OBzl·TosOH solution to the washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time helps to overcome potential steric hindrance from both the D-Valine and the resin-bound peptide.[11]

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

    • Perform a qualitative ninhydrin test to confirm the completion of the coupling. A negative result (no blue color) indicates a successful reaction.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[7]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the crude peptide by reverse-phase HPLC.

Self-Validation:

  • Expected Outcome: A high yield of the N-terminally modified peptide with the D-Valine-OBzl moiety. The subsequent cleavage will yield the final D-Val-Peptide.

  • Quality Control: Analyze the purified peptide by LC-MS to confirm the correct mass. MS/MS fragmentation can be used to verify the sequence and the N-terminal modification.

Protocol 3: Deprotection of the Benzyl Ester (OBzl)

The final step after coupling and purification of the D-Val-Peptide-OBzl is the removal of the C-terminal benzyl protecting group from the newly introduced D-Valine.

Causality of Experimental Choices:

  • Catalytic Hydrogenolysis: This is the most common and mildest method for benzyl ester deprotection.[9][21] It is highly selective and generally does not affect other functional groups in the peptide, with the exception of certain sulfur-containing residues or other reducible groups.[21] Palladium on carbon (Pd/C) is a standard and effective catalyst.[9]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the purified D-Val-Peptide-OBzl in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture with acetic acid.[9]

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation:

    • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the final D-Val-Peptide.

    • If necessary, perform a final purification step by HPLC.

Self-Validation:

  • Expected Outcome: Quantitative conversion to the deprotected peptide.

  • Quality Control: Confirm the removal of the benzyl group by LC-MS (a mass decrease of 90.05 Da) and NMR spectroscopy (disappearance of the benzyl protons).

Diagram: Chemical Reaction Scheme

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Peptide Synthesis with H-D-Val-OBzl·TosOH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for H-D-Val-OBzl·TosOH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and prevent common side reactions, ensuring the successful incorporation of this valuable building block into your peptide synthesis workflows.

Introduction: Understanding the Chemistry of H-D-Val-OBzl·TosOH

H-D-Val-OBzl·TosOH, or D-valine benzyl ester p-toluenesulfonate salt, is a widely used derivative in peptide synthesis. The benzyl ester (OBzl) provides robust protection for the carboxylic acid, while the tosylate (TosOH) counter-ion enhances the compound's crystallinity and handling properties, making it a stable, free-flowing solid.[1][2] However, the unique steric bulk of the valine side chain and the conditions required for peptide bond formation can present challenges. This guide will address the most common issues—racemization and diketopiperazine formation—and provide actionable protocols to maintain the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the tosylate counter-ion and how do I handle it in my reaction?

The p-toluenesulfonate (tosylate) is a non-coordinating counter-ion that forms a salt with the free amino group of D-valine benzyl ester. This imparts crystallinity and stability to the compound, making it easier to handle and store compared to the free amine, which is often an oil.[2][3]

Before the amino group can participate in a coupling reaction, it must be neutralized to the free amine. This is a critical step and should be performed in situ using a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA).[2][4] The use of less hindered bases like triethylamine should be avoided as they can increase the risk of racemization.[5]

Q2: My peptide is showing a diastereomeric impurity. What is causing this and how can I prevent it?

This is likely due to racemization of the D-valine residue to L-valine during the activation and coupling steps. Valine is particularly susceptible to racemization because of the steric hindrance from its isopropyl side chain, which can slow down the desired coupling reaction and provide a window for the competing racemization pathway.[6]

Racemization typically proceeds through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[6][7] The presence of base facilitates the abstraction of the alpha-proton, leading to loss of stereochemical integrity.

Prevention Strategies for Racemization:

  • Choice of Coupling Reagent: Employ modern uronium/aminium or phosphonium salt-based coupling reagents such as HATU, HBTU, or PyBOP. These reagents are highly efficient and can minimize the time the amino acid spends in an activated state, thereby reducing the opportunity for racemization.[6]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization.[5][8]

  • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM).[5] Avoid stronger, less hindered bases like triethylamine.

  • Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to decrease the rate of racemization.[9]

  • Pre-activation Time: Minimize the pre-activation time before adding the amine component to the reaction mixture.[9]

Q3: I am experiencing low yield and have identified a cyclic dipeptide impurity. What is this and how can I avoid it?

You are likely observing diketopiperazine (DKP) formation. This is an intramolecular cyclization reaction that can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.[10] While sequences containing proline are particularly prone to DKP formation, it can occur with other amino acid residues as well, especially under basic conditions used for Fmoc-deprotection.[10][11]

Strategies to Mitigate Diketopiperazine (DKP) Formation:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC resin can inhibit the back-biting cyclization reaction that leads to DKP formation.[10]

  • Optimized Deprotection Conditions: Instead of the standard 20% piperidine in DMF, consider using a deprotection cocktail known to suppress DKP formation, such as 2% DBU/5% piperazine in NMP.[10][11]

  • Coupling of a Pre-formed Dipeptide: The most robust method to bypass this side reaction is to synthesize the first two amino acids as a dipeptide unit in solution and then couple the protected dipeptide to the resin. This completely avoids the vulnerable dipeptidyl-resin stage.[10]

  • In Situ Neutralization: When using Boc-based solid-phase peptide synthesis (SPPS), employing in situ neutralization protocols can help suppress DKP formation.[8]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Appearance of a new peak with the same mass as the desired peptide in HPLC/MS analysis. Racemization of the D-valine residue.1. Incorporate additives like HOBt or HOAt into your coupling protocol.[5][8]2. Switch to a less racemization-prone coupling reagent like HATU.[6]3. Ensure the use of a sterically hindered base (DIPEA).[5]4. Perform the coupling reaction at 0°C.[9]
Low overall yield, especially in longer sequences starting with D-Val. Diketopiperazine (DKP) formation at the dipeptide stage.1. Switch to a 2-chlorotrityl chloride resin.[10]2. Use an optimized Fmoc-deprotection cocktail (e.g., 2% DBU/5% piperazine in NMP).[11]3. Couple the first two amino acids as a pre-formed dipeptide.[10]
Incomplete coupling reaction. Steric hindrance from the valine side chain or peptide aggregation.1. Increase the coupling time or temperature.[8]2. Consider a double coupling protocol for the amino acid following the D-valine residue.[12]3. If aggregation is suspected, switch to a solvent like NMP or add chaotropic salts.[8]
Presence of unexpected byproducts. Side reactions with protecting groups or the tosylate counter-ion.1. Ensure complete neutralization of the tosylate salt before coupling.[2][4]2. Review the compatibility of all protecting groups with the reaction conditions.[13]3. Thoroughly wash the resin between steps to remove residual reagents.[4]

Experimental Protocols

Protocol 1: Standard Coupling of H-D-Val-OBzl·TosOH in Solution-Phase Synthesis

This protocol describes a standard method for coupling H-D-Val-OBzl·TosOH to an N-terminally protected amino acid.

Materials:

  • N-Boc-protected amino acid (e.g., Boc-Ala-OH)

  • H-D-Val-OBzl·TosOH

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a reaction vessel, dissolve the N-Boc-protected amino acid (1.0 eq) and HATU (0.98 eq) in anhydrous DMF.

  • In a separate vessel, dissolve H-D-Val-OBzl·TosOH (1.0 eq) in anhydrous DMF.

  • To the H-D-Val-OBzl·TosOH solution, add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to neutralize the tosylate salt and form the free amine.

  • Add the activated N-Boc-amino acid solution to the free amine solution of H-D-Val-OBzl.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC or HPLC.

  • Upon completion, proceed with standard aqueous work-up and purification.[2]

Protocol 2: Chiral Analysis by HPLC to Detect Racemization

This protocol outlines a method to determine the enantiomeric purity of the valine residue after cleavage from the peptide.

Procedure:

  • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[9]

  • Derivatization:

    • Dry the hydrolysate to remove the acid.

    • Redissolve the residue in a suitable buffer (e.g., 1 M NaHCO₃).

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and incubate at 40°C for 1 hour.[6]

    • Quench the reaction by adding 2 M HCl.[6]

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives.

    • The L-D diastereomer will elute earlier than the D-D diastereomer. The percentage of the L-isomer (racemized product) can be calculated from the peak areas.[6]

Visualizing the Pathways: Side Reaction Mechanisms

To better understand the challenges, the following diagrams illustrate the key side reaction pathways.

racemization_mechanism cluster_0 Racemization via Oxazolone Activated D-Val Activated D-Val Oxazolone Oxazolone Activated D-Val->Oxazolone - H₂O Enol_Intermediate Enol Intermediate Oxazolone->Enol_Intermediate + Base - H⁺ Enol_Intermediate->Oxazolone + H⁺ Racemized_Product Racemized Product (D/L Mixture) Enol_Intermediate->Racemized_Product + Nu⁻

Caption: Mechanism of racemization through an oxazolone intermediate.

dkp_formation cluster_1 Diketopiperazine Formation Dipeptidyl_Resin H₂N-Xaa-Val-Resin Cyclization Intramolecular Cyclization Dipeptidyl_Resin->Cyclization Base (e.g., Piperidine) DKP Diketopiperazine Cyclization->DKP Cleaved_Resin Cleaved Resin Cyclization->Cleaved_Resin

Caption: Pathway for diketopiperazine (DKP) formation from a dipeptidyl-resin.

References

  • BenchChem. (2025). Preventing racemization of N,N-Dimethyl-L-Valine during coupling. BenchChem Tech Support.
  • BenchChem. (2025). Application of cis-Tosylate Chemistry in Peptide Synthesis: A Detailed Guide. BenchChem Tech Support.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Prevention of Diketopiperazine Formation in Dipeptide Synthesis. BenchChem Tech Support.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • BenchChem. (2025).
  • ACS Spring 2023. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • ElectronicsAndBooks. (n.d.). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R. ElectronicsAndBooks.
  • BenchChem. (2025). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis. BenchChem Tech Support.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • PubMed. (1996).
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Chemsrc. (2025). H-D-Val-Obzl.TosOH | CAS#:17662-84-9. Chemsrc.
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.
  • Reddit. (2023). Peptide synthesis troubleshooting. Reddit.
  • BenchChem. (2025). Technical Support Center: BOC-L-Alanine Benzyl Ester in Peptide Synthesis. BenchChem Tech Support.
  • Royal Society of Chemistry. (n.d.). Amino-acids m d Peptides. Part X VI.l Further Studies of Racemisation during Peptide Synthesi. RSC Publishing.
  • ResearchGate. (n.d.). Counter-ion influence on peptide formulations.
  • ApexBio. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis. BenchChem Tech Support.
  • BenchChem. (2025). A Researcher's Guide to Purity Assessment of H-Gly-OBzl.TosOH: A Comparative Analysis of Analytical Methods. BenchChem Tech Support.
  • RayBiotech. (n.d.). H-D-Ala-OBzl·TosOH. RayBiotech.
  • National Institutes of Health. (2020). The Role of Counter-Ions in Peptides—An Overview. NIH.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
  • Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
  • BenchChem. (2025). A Researcher's Guide to Purity Assessment of H-Gly-OBzl.TosOH: A Comparative Analysis of Analytical Methods. BenchChem Tech Support.
  • PubMed. (n.d.). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). PubMed.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
  • PubMed. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. PubMed.
  • MDPI. (n.d.).
  • PubMed. (2020). The Role of Counter-Ions in Peptides-An Overview. PubMed.
  • ResearchGate. (2025). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization.
  • BenchChem. (2025). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. BenchChem Tech Support.
  • National Institutes of Health. (n.d.).
  • Almac. (n.d.).
  • TOSOH. (n.d.). ST AIA-PACK PROGII. TOSOH.
  • ApexBio. (n.d.).

Sources

minimizing epimerization of D-valine during peptide coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Epimerization for Researchers and Process Development Scientists

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating sterically hindered amino acids like D-valine presents unique challenges, with epimerization being a primary concern. The inversion of stereochemistry at the α-carbon can compromise the final peptide's purity, structure, and biological activity, leading to costly purification challenges and potentially failed syntheses.

This guide provides an in-depth exploration of the causes of D-valine epimerization and offers field-proven troubleshooting strategies and optimized protocols to maintain its stereochemical integrity during peptide coupling.

Section 1: Frequently Asked Questions - The Chemistry of D-Valine Epimerization

This section addresses the fundamental principles governing the epimerization of D-valine. Understanding these core concepts is the first step toward effective troubleshooting and prevention.

Q1: What exactly is epimerization in the context of D-valine coupling?

Epimerization is a chemical process where the configuration at one of several stereocenters in a molecule is inverted.[1] For D-valine, which has a single chiral center at its α-carbon, epimerization results in its conversion to the L-valine diastereomer. During peptide synthesis, this unwanted side reaction leads to the incorporation of the incorrect stereoisomer into the growing peptide chain, creating a diastereomeric impurity that is often difficult to separate from the desired product due to their similar physical properties.[2]

Q2: Why is D-valine more prone to epimerization than other amino acids?

D-valine's susceptibility is largely due to the steric hindrance from its β-branched isopropyl side chain.[3][4] This bulkiness slows down the kinetics of the desired coupling reaction.[4] The activated carboxyl group of D-valine remains "live" for a longer period before the incoming amine can attack. This extended lifetime of the highly reactive intermediate increases the probability of competing side reactions, including the abstraction of the α-proton, which is the initiating step for epimerization.[5]

Q3: What are the primary chemical mechanisms that cause epimerization?

There are two main pathways through which epimerization occurs during the activation step of peptide coupling[1][6]:

  • Oxazolone Formation: The activated carboxyl group of the N-protected D-valine can be attacked intramolecularly by the carbonyl oxygen of the protecting group (e.g., Fmoc, Boc). This forms a planar, achiral 5(4H)-oxazolone intermediate. This intermediate is readily deprotonated by a base at the C4 position, and subsequent reprotonation can occur from either face, leading to a mixture of D and L configurations. This is the dominant pathway for N-acyl amino acids.[6][7]

  • Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the acidic α-proton from the activated D-valine. This forms a planar enolate intermediate. Similar to the oxazolone pathway, reprotonation of this achiral intermediate can occur from either side, resulting in epimerization.[1] This pathway is a significant concern, especially when strong bases are used.[7]

Epimerization_Mechanisms Mechanisms of D-Valine Epimerization cluster_start cluster_oxazolone Pathway 1: Oxazolone Formation cluster_enolization Pathway 2: Direct Enolization cluster_end start Activated Fmoc-D-Val-OH oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) start->oxazolone Intramolecular Cyclization enolization Direct α-Proton Abstraction start->enolization Strong Base reprotonation1 Re-protonation oxazolone->reprotonation1 Base-catalyzed tautomerization end_product Epimerized Product (Fmoc-L-Val-Peptide) reprotonation1->end_product enolate Enolate Intermediate (Planar, Achiral) enolization->enolate reprotonation2 Re-protonation enolate->reprotonation2 reprotonation2->end_product

Caption: The two primary pathways leading to D-valine epimerization.

Q4: What are the critical experimental factors that I need to control?

Several reaction parameters must be carefully optimized to suppress epimerization. The most critical are:

  • Coupling Reagent: The choice of activating agent is paramount. Highly reactive reagents can accelerate oxazolone formation.[7]

  • Base: The type, strength, and stoichiometry of the base used can promote direct proton abstraction.[5][7]

  • Additives: Certain additives can intercept the activated intermediate to form a more stable species that is less prone to epimerization.[6][8]

  • Temperature: Higher temperatures increase the rate of all reactions, including epimerization.[3][5]

  • Solvent: Polar aprotic solvents can stabilize the charged intermediates that lead to epimerization.[3][5]

  • Activation Time: Longer pre-activation times increase the opportunity for the activated amino acid to epimerize before it couples.[5]

Section 2: Troubleshooting Guide

Problem: You have completed your peptide synthesis and subsequent analysis (e.g., HPLC, LC-MS) reveals a significant peak corresponding to a diastereomeric impurity, indicating D-valine has epimerized to L-valine.

Initial Assessment: First, confirm the identity of the impurity. Collect the impurity peak and the main product peak and subject them to hydrolysis followed by chiral amino acid analysis or tandem MS (MS/MS) fragmentation.[9][10] This provides definitive proof that the impurity is the L-valine diastereomer.

Systematic Troubleshooting Workflow: Follow this workflow to systematically identify and remedy the source of epimerization in your protocol.

Troubleshooting_Workflow Troubleshooting Workflow for D-Valine Epimerization start High Epimerization Detected reagent_check Step 1: Review Coupling Reagent start->reagent_check reagent_info Are you using a carbodiimide (DCC, DIC, EDC) without an additive, or a highly activating reagent like PyBrOP? reagent_check->reagent_info Check reagent_solution Action: Switch to a uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyAOP) reagent. ALWAYS use an additive like HOAt or Oxyma. reagent_info->reagent_solution If Yes base_check Step 2: Review Base reagent_info->base_check If No reagent_solution->base_check base_info Are you using an excess of a strong base (e.g., >2 eq. DIPEA)? base_check->base_info Check base_solution Action: Reduce base equivalents. Switch to a weaker/more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. base_info->base_solution If Yes temp_check Step 3: Review Reaction Conditions base_info->temp_check If No base_solution->temp_check temp_info Is the coupling performed at room temperature or higher? Is pre-activation longer than 5 minutes? temp_check->temp_info Check temp_solution Action: Perform coupling at 0°C. Minimize pre-activation time (<2 minutes) or add coupling reagent directly to the resin mixture. temp_info->temp_solution If Yes solvent_check Step 4: Review Solvent temp_info->solvent_check If No temp_solution->solvent_check solvent_info Are you using a highly polar solvent like pure DMF? solvent_check->solvent_info Check solvent_solution Action: If solubility allows, consider using a less polar solvent mixture (e.g., DCM/DMF) to reduce the rate of epimerization. solvent_info->solvent_solution If Yes end Re-synthesize and Analyze solvent_info->end If No solvent_solution->end

Caption: A step-by-step workflow to diagnose and solve epimerization issues.
Section 3: Proactive Strategies & Optimized Protocols

The most effective strategy is prevention. By selecting the right combination of reagents and conditions from the start, you can minimize the risk of epimerization.

Reagent Selection for Stereochemical Integrity

The choice of coupling reagent, additive, and base is the most critical decision to control epimerization.

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent ClassExamplesEpimerization Risk (for D-Valine)Comments
Carbodiimides DCC, DIC, EDCHigh Risk is significantly reduced with additives like Oxyma or HOAt, but still higher than onium salts for hindered residues.[6][7]
Phosphonium Salts PyBOP, PyAOPLow to Medium Highly efficient, but can be aggressive. PyAOP is generally superior to PyBOP as it is based on the less-racemizing HOAt.[6][11]
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMULow Generally the preferred choice. HATU (based on HOAt) and COMU (based on Oxyma) are considered state-of-the-art for providing high coupling efficiency with minimal epimerization.[6][12][13]
Other DEPBTVery Low Known for its exceptionally low epimerization rates, making it excellent for fragment condensation or coupling highly sensitive residues, though it can be slower.[12][14]

The Critical Role of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential racemization suppressors.[15] They function by reacting with the initially formed highly reactive species to generate an active ester. This active ester is stable enough to resist epimerization but reactive enough to couple efficiently.

  • Oxyma and HOAt are significantly more effective than HOBt at suppressing epimerization, especially for hindered couplings.[5][6] HOAt's effectiveness is attributed to a neighboring group effect from its pyridine nitrogen.[11][13]

Choosing the Right Base: The base neutralizes the protonated amine of the incoming amino acid but can also cause epimerization via direct α-proton abstraction.

  • Recommendation: Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) .[5] For extremely sensitive couplings, the highly hindered and weaker base 2,4,6-collidine can be beneficial, though it may slow the reaction.[6][16] Use the minimum number of equivalents necessary for the reaction.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the low-epimerization incorporation of Fmoc-D-Val-OH in solid-phase peptide synthesis (SPPS).

Protocol 1: Low-Epimerization Coupling using HATU/HOAt

This protocol utilizes a modern uronium salt known for its high efficiency and low racemization potential, making it ideal for challenging residues like D-valine.[11]

  • Materials:

    • Fmoc-Rink Amide resin (or other suitable resin with N-terminal deprotected peptide)

    • Fmoc-D-Val-OH (3–5 equivalents)

    • HATU (3–5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6–10 equivalents)

    • Dimethylformamide (DMF), peptide synthesis grade

  • Procedure:

    • Resin Preparation: Ensure the resin-bound peptide is swollen in DMF and the N-terminal Fmoc group has been removed with 20% piperidine in DMF, followed by thorough washing.

    • Amino Acid Activation (In a separate vessel):

      • Dissolve Fmoc-D-Val-OH (e.g., 3 eq.) and HATU (e.g., 2.9 eq.) in DMF.

      • Add DIPEA (e.g., 6 eq.) to the solution.

      • Crucially, allow the mixture to pre-activate for no more than 1-2 minutes. [5]

    • Coupling:

      • Immediately add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, perform the coupling at 0°C for 2-4 hours.

    • Monitoring & Washing:

      • Monitor reaction completion using a qualitative test (e.g., the bromophenol blue test, as the Kaiser test is not suitable for the subsequent proline or other secondary amine coupling).

      • If the reaction is incomplete, a second coupling can be performed.

      • Once complete, thoroughly wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle.

Protocol 2: Low-Epimerization Coupling using DIC/Oxyma

This protocol is an excellent, cost-effective alternative using a carbodiimide in conjunction with a modern, highly effective racemization suppressor.[6][17]

  • Materials:

    • Fmoc-Rink Amide resin (or other suitable resin with N-terminal deprotected peptide)

    • Fmoc-D-Val-OH (3–5 equivalents)

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3–5 equivalents)

    • N,N'-Diisopropylcarbodiimide (DIC) (3–5 equivalents)

    • Dimethylformamide (DMF), peptide synthesis grade

  • Procedure:

    • Resin Preparation: Prepare the resin as described in Protocol 1.

    • Coupling (In situ activation):

      • To the vessel containing the swollen, deprotected resin, add the Fmoc-D-Val-OH (e.g., 3 eq.) and Oxyma (e.g., 3 eq.) dissolved in a minimal amount of DMF.

      • Agitate for 1-2 minutes to ensure dissolution and distribution.

      • Add the DIC (e.g., 3 eq.) to the resin slurry. Note: No external base is typically required for carbodiimide couplings unless the incoming amine is a salt (e.g., HCl salt).

    • Reaction:

      • Agitate the mixture at room temperature for 2-4 hours. The reaction is generally slower than with HATU but very effective at preventing epimerization.

    • Monitoring & Washing:

      • Monitor and wash the resin as described in Protocol 1.

Section 4: Advanced Considerations

Fragment Condensation: When synthesizing very long peptides, coupling pre-synthesized peptide fragments is a common strategy. The C-terminal amino acid of the carboxylic fragment is highly susceptible to epimerization. If this residue is D-valine, it is critical to use a low-racemization coupling reagent such as DEPBT.[12][14]

Inorganic Salt Additives: Research has shown that the simultaneous use of CuCl₂ with HOBt in carbodiimide-mediated couplings can dramatically suppress epimerization to nearly undetectable levels (<0.1%).[18] This method provides an orthogonal strategy for achieving high stereochemical purity, particularly in solution-phase couplings.[8][18]

Section 5: Analytical Method for Quantifying Epimerization

Accurate quantification of the D/L ratio is essential for validating your protocols.

Protocol 3: Quantification of D/L-Valine Ratio via Derivatization and HPLC

This method uses Marfey's reagent to create diastereomers that can be separated on a standard reverse-phase HPLC column.[5]

  • Materials:

    • Final, cleaved synthetic peptide

    • 6 M HCl

    • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

    • Acetone, 1 M NaHCO₃, 2 M HCl

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Peptide Hydrolysis: Place the dried peptide sample in a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110 °C for 24 hours to break all amide bonds.

    • Derivatization:

      • Evaporate the hydrolyzed sample to dryness.

      • Dissolve the resulting amino acid mixture in 100 µL of 1 M NaHCO₃.

      • Add a solution of Marfey's reagent (1% w/v in acetone, 1.2 equivalents relative to total amino acids).

      • Incubate the mixture at 40 °C for 1 hour.

      • Cool the reaction to room temperature and quench by adding 2 M HCl until the solution is acidic.

    • HPLC Analysis:

      • Inject the derivatized sample into the HPLC system.

      • Separate the diastereomeric derivatives on a C18 column using a water/acetonitrile gradient with 0.1% formic or trifluoroacetic acid.

      • The L-Val-FDAA and D-Val-FDAA derivatives will have different retention times. The D-amino acid derivative typically elutes later.

      • Quantify the peaks by integrating their areas at a suitable wavelength (e.g., 340 nm). The percentage of epimerization is calculated from the relative peak areas.

References
  • Suleman, D., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link][1][2][3][8][20]
  • ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis.
  • Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International journal of peptide and protein research, 53(3), 322–328. [Link][19]
  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Racemisation-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper (II) chloride simultaneously as additives.
  • Suleman, D., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link][2]
  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. AAPPTEC. [Link][16]
  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization.
  • Suleman, D., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link][8]
  • Julian, R. R., & Yudin, A. K. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(19), 9474–9481. [Link][10]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link][9]
  • Julian, R. R., & Yudin, A. K. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship, University of California. [Link][11][22]
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link][13]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link][15]
  • Gund, P., & Veber, D. F. (1979). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society, 101(7), 1885-1887. [Link][23]
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link][14]
  • Stindl, A., & Keller, U. (1994). Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. Biochemistry, 33(31), 9358–9364. [Link][24]
  • Zhang, Z., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 776–782. [Link][25]
  • Stindl, A., & Keller, U. (1994). Epimerization of the D-valine portion in the biosynthesis of actinomycin D. Biochemistry, 33(31), 9358–9364. [Link][26]
  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link][17]
  • Sureshbabu, V. V., & Gundu, K. N. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1120-1136. [Link][29]
  • Echner, H., & Voelter, W. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
  • ResearchGate. (n.d.). Routes for microbial preparation of d-valine from different starting materials.
  • Organic Chemistry II. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link][32]
  • Yepes, D., et al. (2018). Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective. Journal of computational chemistry, 39(23), 1917–1927. [Link][33]

Sources

challenges of coupling beta-branched amino acids like D-valine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Incomplete Couplings, Low Yields, and Side Reactions

This section addresses the most pressing issues encountered during the incorporation of sterically hindered amino acids like D-valine into peptide sequences.

Q1: My coupling reaction with D-valine is incomplete, as indicated by a positive Kaiser or bromophenol blue test. What is the primary cause and how can I fix it?

A1: The Root of the Problem: Steric Hindrance

The primary reason for incomplete coupling of D-valine and other β-branched amino acids (isoleucine, threonine) is steric hindrance. The bulky side chain at the β-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows down the reaction kinetics, often leading to incomplete reactions with standard protocols.[1][2]

Solutions: A Multi-faceted Approach

A systematic approach is recommended to overcome this challenge. Start with the simplest modifications and escalate to more advanced techniques if necessary.

Workflow for Overcoming Incomplete D-Valine Coupling

G start Positive Kaiser/Bromophenol Blue Test (Incomplete Coupling) double_coupling Strategy 1: Double Coupling Repeat coupling with fresh reagents. start->double_coupling check Monitor Completion (Kaiser/TNBS Test) double_coupling->check After 2nd coupling reagent Strategy 2: Use a More Potent Coupling Reagent Switch from standard (e.g., HBTU) to high-potency reagents (e.g., HATU, COMU, PyAOP). conditions Strategy 3: Optimize Reaction Conditions Increase coupling time and/or temperature. Consider microwave assistance. reagent->conditions conditions->check After optimization check->reagent Positive success Coupling Complete Proceed with Synthesis check->success Negative fail Coupling Still Incomplete Re-evaluate strategy or consider sequence modification. check->fail Still Positive

Caption: Decision workflow for troubleshooting incomplete D-valine coupling.

Detailed Protocols:

  • Protocol 1: Double Coupling This is often the first and most effective strategy.[1]

    • After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3x) to remove byproducts.

    • Prepare a fresh solution of activated D-valine using the same equivalents of amino acid, coupling reagent, and base.

    • Add the fresh solution to the resin and allow it to react for another 1-2 hours.

    • Perform a completion test (e.g., Kaiser test).

  • Protocol 2: Employing High-Potency Coupling Reagents If double coupling is insufficient, switching to a more powerful reagent is necessary. Standard carbodiimide reagents (DCC, DIC) and even HBTU can be inefficient for hindered couplings.[2][3] Uronium/aminium and phosphonium salt-based reagents are superior.[4][5]

    Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey Considerations
    HBTU/TBTUAminiumModerateGood for routine synthesis, but may be insufficient for D-valine. Can cause guanidinylation.[4]
    HCTUAminiumHighMore reactive than HBTU.[4]
    HATU AminiumVery High Excellent for hindered couplings. Rapid kinetics and low racemization risk.[2][6]
    COMU AminiumVery High Oxyma-based, non-explosive alternative to HATU with comparable or superior efficiency.[4][5]
    PyBOP PhosphoniumHighDoes not cause guanidinylation side reactions. Good for solution-phase and fragment coupling.[4]
    PyAOP PhosphoniumVery High Generates a more reactive active species than PyBOP; excellent for hindered couplings.[3][4]

    Activation Procedure (Example with HATU):

    • In a separate vessel, dissolve Fmoc-D-Valine-OH (3-5 eq.), HATU (2.9-4.9 eq.), and an additive like HOAt or Oxyma (3-5 eq.) in DMF.

    • Add a hindered base like DIPEA (6-10 eq.).

    • Allow the mixture to pre-activate for 1-2 minutes before adding it to the deprotected resin.[7]

  • Protocol 3: Optimizing Reaction Conditions

    • Time: Extend the coupling time to 4-6 hours or even overnight.[1]

    • Temperature: Slightly increasing the temperature (e.g., to 35-40°C) can improve kinetics. However, this also increases the risk of epimerization.[1][8]

    • Microwave-Assisted SPPS: This is a highly effective technique for driving difficult couplings to completion by using microwave irradiation to rapidly heat the reaction.[1][2]

Q2: I am observing low final peptide yields and deletion sequences in my mass spectrometry analysis. Could this be related to D-valine incorporation?

A2: Yes. This is a classic symptom of two interconnected problems: incomplete coupling and peptide aggregation.

Low yields and deletion sequences (peptides missing the D-valine residue) are direct consequences of failed coupling reactions.[1] Furthermore, sequences rich in hydrophobic, β-branched residues like valine are prone to forming secondary structures (β-sheets) on the solid support. This aggregation physically blocks reactive sites, preventing reagents from reaching the N-terminus for both coupling and deprotection steps.[1][9]

Solutions: Disrupting Aggregation and Improving Solubility

Workflow for Mitigating Aggregation

start Low Yield & Deletion Sequences (Suspected Aggregation) chaotropes Strategy 1: Use Chaotropic Salts Add LiCl or KSCN to coupling/ deprotection solutions. start->chaotropes solvents Strategy 2: Modify Solvent System Use 'magic mixtures' (e.g., DCM/DMF/NMP + Triton X100) or isopropanol washes. chaotropes->solvents disruptors Strategy 3: Incorporate Structure-Disrupting Elements Use Pseudoproline or Dmb/Hmb derivatives. solvents->disruptors result Improved Yield & Purity disruptors->result

Caption: Strategies to combat peptide aggregation during SPPS.

Detailed Protocols:

  • Protocol 1: Using Chaotropic Salts The addition of salts like LiCl (0.5-1.0 M) or KSCN to the coupling or deprotection solutions can help break up the hydrogen bonds that lead to aggregation.[1]

  • Protocol 2: Incorporating Structure-Disrupting Amino Acids For sequences known to be difficult, proactively incorporate backbone-modified amino acid derivatives that disrupt secondary structure formation.

    • Pseudoproline Dipeptides: Introduce these dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) at strategic points in the sequence. They force a "kink" in the peptide backbone, disrupting β-sheet formation.[10]

    • Dmb/Hmb Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a residue preceding the difficult sequence can prevent aggregation.

Q3: I am concerned about epimerization (racemization) of D-valine during coupling. How can I minimize this side reaction?

A3: Epimerization is a significant risk, especially under harsh conditions, but it can be controlled.

Epimerization is the conversion of one enantiomer (D-valine) into its mirror image (L-valine) at the α-carbon. This occurs when the activated amino acid forms an oxazolone intermediate, allowing for the abstraction and re-addition of the α-proton.[11] Factors that increase this risk include prolonged activation times, strong bases, and high temperatures.[7][12] Valine and isoleucine are particularly susceptible to epimerization in polar solvents.[8]

Solutions: Careful Control of Reaction Chemistry

  • Choose the Right Reagent and Additive:

    • Uronium/aminium (HATU, HCTU) and phosphonium (PyAOP, PyBOP) reagents are generally preferred over carbodiimides (DIC, DCC) for minimizing racemization.[7]

    • Always use an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure. These additives form active esters that are more reactive and less prone to racemization than those formed with HOBt.[5][7][12]

  • Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. A pre-activation time of 1-2 minutes is generally sufficient.[7]

  • Use a Weaker, Hindered Base: Use N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like DBU, which can more readily abstract the α-proton.[7]

  • Control the Temperature: Perform couplings at room temperature or below (e.g., 0°C) if epimerization is a major concern. Avoid elevated temperatures unless absolutely necessary to overcome steric hindrance, and if so, carefully analyze the product for diastereomeric impurities.[7][8]

Frequently Asked Questions (FAQs)

Q: Why is D-valine used in peptide drug development? A: Incorporating D-amino acids like D-valine into a peptide sequence is a common strategy to increase proteolytic stability.[13] Natural enzymes (proteases) are chiral and typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-residue disrupts this recognition, making the peptide more resistant to degradation and extending its half-life in biological systems.

Q: Can I use the same protocol for coupling L-valine and D-valine? A: Yes, the chemical challenges of steric hindrance are identical for both D- and L-valine. The strategies and protocols outlined in this guide apply equally to both enantiomers.

Q: Are there any specific resin considerations for synthesizing peptides with D-valine? A: The choice of resin is more dependent on the C-terminus of your peptide (acid vs. amide) and the overall synthesis strategy rather than the presence of D-valine itself. However, for sequences prone to aggregation, using a more sterically hindered resin like 2-chlorotrityl chloride resin can sometimes be beneficial, as it can help to space the growing peptide chains further apart.[11][14]

Q: My sequence contains multiple consecutive D-valine residues. What should I do? A: This represents a "worst-case scenario" for steric hindrance and aggregation.[1] You will likely need to employ a combination of the most aggressive strategies from the outset:

  • Use a high-potency coupling reagent like HATU or COMU with HOAt/Oxyma.

  • Perform a double coupling for each D-valine residue.

  • Utilize microwave-assisted synthesis if available.

  • Consider incorporating a pseudoproline dipeptide or other disruption element if the sequence allows.

  • Be prepared for extensive purification of the final product.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Epimerization of the D-valine portion in the biosynthesis of actinomycin D. PubMed. [Link]
  • Epimeriz
  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis. [Link]
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • SPPS Tips For Success Handout. Mesa Labs. [Link]
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF.
  • Peptide Synthesis Resins. AAPPTEC. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing peptide coupling reactions involving D-Valine benzyl ester p-toluenesulfonate salt (H-D-Val-OBzl.TosOH). This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered amino acid derivative. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What's going wrong?

Answer:

Low or no yield in a coupling reaction with this compound is a common issue, often stemming from a combination of factors related to its structure and the reaction setup.

Root Cause Analysis:

  • Incomplete Neutralization: The starting material is a p-toluenesulfonate (tosylate) salt. The amine nucleophile is protonated and thus non-reactive until a base is added to generate the free amine in situ.[1][2] Insufficient base will result in unreacted starting material.

  • Steric Hindrance: D-Valine possesses a bulky isopropyl side chain, which significantly slows down the rate of peptide bond formation compared to less hindered amino acids like Alanine or Glycine.[3][4] Your chosen coupling conditions may not be sufficiently robust to overcome this steric barrier.

  • Inefficient Coupling Reagent: Standard coupling reagents, especially carbodiimides used without additives, can be inefficient for sterically demanding couplings.[5] The reactive intermediate they form may undergo side reactions before the desired coupling occurs.

  • Peptide Aggregation: In later-stage couplings or on solid-phase, the growing peptide chain can aggregate, physically preventing reagents from reaching the reactive sites. This is a known issue, particularly with hydrophobic residues like Valine.[6]

Solutions & Protocols:

  • Ensure Complete Neutralization: Use at least 1.0-1.1 equivalents of a non-nucleophilic tertiary base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the tosylate salt before or during the coupling reaction.[1][7]

  • Upgrade Your Coupling Reagent: For hindered amino acids, onium salt-based reagents are generally more effective than carbodiimides.[3][8] Consider using HATU, HBTU, or PyBOP, which create more reactive activated esters and achieve higher coupling rates.[9][10]

  • Implement a "Double Coupling" Strategy: After the initial coupling reaction time has elapsed, filter the reaction mixture (if on solid phase) and add a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[5][11]

  • Optimize Reaction Conditions:

    • Increase Concentration: Higher concentrations of reagents can improve reaction kinetics.[11][12]

    • Change Solvent: If aggregation is suspected, switch from DMF to a more effective solvating agent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl).[6][12]

    • Increase Temperature: Cautiously increasing the temperature (e.g., to 40-50°C) can enhance coupling efficiency, but be aware this can also increase the risk of racemization.[5]

Troubleshooting Workflow for Low Yield```dot

LowYield_Workflow

Caption: The two-step mechanism of peptide bond formation.

References

  • BenchChem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. BenchChem.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Benchchem. (n.d.). Troubleshooting low yields in unnatural amino acid synthesis. Benchchem.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011).
  • Shankman, S., & Higa, S. (1962). Peptide studies. V. Synthesis and racemization of some optically active tripeptides of L- and D-valine. Journal of Pharmaceutical Sciences, 51, 137-40.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Carbodiimide. (n.d.). Wikipedia.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec Peptides.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Peptides Containing Multiple D-Valine Residues. Benchchem.
  • Epimerisation in Peptide Synthesis. (n.d.). MDPI.
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013).
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • Benchchem. (n.d.). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis. Benchchem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Benchchem. (n.d.). Application Notes and Protocols for Enzymatic Peptide Synthesis Utilizing H-Gly-OBzl.TosOH. Benchchem.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (n.d.). ACS Publications.
  • Benchchem. (n.d.). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis. Benchchem.
  • Benchchem. (n.d.). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. Benchchem.
  • Benchchem. (n.d.). Improving the solubility of H-Gly-OBzl.TosOH in organic solvents. Benchchem.
  • AAPPTec. (n.d.). H-D-Val-OBzl TosOH, CAS 17662-84-9, D-Valine benzyl ester tosylate salt. AAPPTec.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog.
  • Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). (n.d.).
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • How to Optimize Peptide Synthesis? (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Z-Glu(OBzl)-OH Coupling. Benchchem.
  • Ghosh, K., & Wil. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.

Sources

Technical Support Center: Troubleshooting H-D-Val-OBzl.TosOH Solubility in DMF and NMP

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced peptide synthesis reagents. This guide is designed for researchers, scientists, and drug development professionals who are working with H-D-Val-OBzl.TosOH and encountering solubility challenges in common polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your experimental workflow with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Core Problem

Q1: What exactly is this compound, and why does its structure influence its solubility?

A1: this compound is the p-toluenesulfonate (tosylate) salt of the D-enantiomer of valine, where the carboxylic acid group is protected as a benzyl ester (OBzl).[1][2] Let's break down the components:

  • D-Valine: A proteinogenic amino acid with a bulky, hydrophobic isobutyl side chain.

  • Benzyl Ester (-OBzl): A common protecting group for the C-terminus, which adds significant hydrophobicity.

  • p-Toluenesulfonate (Tosylate, .TosOH): This is a large, organic counter-ion. The primary amine of D-valine is protonated, forming an ammonium salt with the tosylate anion. This salt form renders the compound as a stable, crystalline solid, which is far easier to handle, purify, and weigh accurately compared to the corresponding free amine, which is often an oil.[3][4][5]

The solubility challenge arises from a combination of these features. While DMF and NMP are excellent polar solvents, the molecule is a salt, and energy is required to overcome the crystal lattice energy. Furthermore, the combined hydrophobicity of the valine side chain and the benzyl group can promote intermolecular interactions and aggregation, hindering dissolution.

Q2: I assumed a polar solvent like DMF would easily dissolve a salt. Why am I seeing a white suspension?

A2: This is a common and logical assumption. However, the key to understanding this issue lies in the distinction between the salt form and the free amine form of the amino acid ester. The material in your vial is a protonated ammonium tosylate salt. While polar, this form is often significantly less soluble in organic solvents than its neutral, deprotonated counterpart (the free amine).

The primary goal for its use in peptide synthesis is not to dissolve the salt itself, but to generate the nucleophilic free amine in situ for the subsequent coupling reaction.[6] A persistent suspension indicates that the salt has not been converted to the more soluble free amine.

Section 2: Step-by-Step Dissolution & Troubleshooting Protocols

The following workflow provides a systematic approach to achieving a clear, homogenous solution of this compound, ready for your coupling reaction.

G cluster_0 Troubleshooting Workflow A Start: Weigh this compound into reaction vessel B Add desired volume of anhydrous DMF or NMP A->B C Vortex or stir vigorously at room temperature B->C D Is the solution clear? C->D E Protocol 1: Apply gentle heat (30-40°C) and/or sonicate for 5-10 minutes D->E No I Solution should be clear and is ready for coupling reaction D->I Yes F Is the solution clear now? E->F G Protocol 2: Add 1.0-1.1 equivalents of a tertiary amine base (e.g., DIEA, NMM) F->G No F->I Yes J Issue persists. Consider: - Solvent quality (water content?) - Reagent purity - Lowering concentration F->J Still No H Stir at room temperature for 5-15 minutes G->H H->I

Fig 1. Troubleshooting workflow for dissolving this compound.

Q3: What are the initial, non-chemical steps I should try?

A3: Before altering the chemical composition, simple physical methods can sometimes be sufficient, especially for lower concentrations.

Protocol 1: Physical Dissolution Enhancement This protocol aims to increase the rate of solvation by providing kinetic energy.

  • Initial Suspension: Add the required volume of anhydrous DMF or NMP to your pre-weighed this compound.

  • Mechanical Agitation: Vortex or stir the suspension vigorously for 1-2 minutes at room temperature.

  • Gentle Warming: If solids persist, warm the vessel in a water bath to 30-40°C while stirring. Avoid excessive or prolonged heating, which could potentially degrade the reagent. Gentle warming increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the salt.[6]

  • Sonication: As an alternative or addition to warming, place the vessel in an ultrasonic bath for 5-15 minutes. Sonication is highly effective at breaking down particle agglomerates and increasing the surface area available for solvation.[6][7][8]

  • Observation: Check for a clear solution. If a fine suspension remains, it is highly likely that chemical intervention is required.

Q4: Physical methods failed. What is the definitive method to dissolve this compound for a peptide coupling reaction?

A4: The most reliable and scientifically sound method is to neutralize the tosylate salt in situ to form the free amine. This is not merely a "solubilization trick"; it is a required step for nearly all standard peptide coupling chemistries, as the deprotonated free amine is the active nucleophile that attacks the activated carboxylic acid.

Protocol 2: In Situ Neutralization for Complete Dissolution This protocol generates the highly soluble free amine, making the reagent ready for coupling.

  • Create Suspension: Suspend the this compound (1.0 equivalent) in the desired volume of anhydrous DMF or NMP in your reaction vessel.

  • Base Addition: While stirring, add a non-nucleophilic tertiary amine base. The two most common choices are N,N-diisopropylethylamine (DIEA, Hünig's base) or N-methylmorpholine (NMM). Add 1.0 to 1.1 equivalents relative to the amino acid salt.

  • Stir and Observe: Continue stirring at room temperature. You should observe the white suspension dissolving over 5-15 minutes, resulting in a perfectly clear solution. The solution now contains the D-valine benzyl ester free amine, which is highly soluble in DMF and NMP.[6][9]

  • Proceed to Coupling: The solution is now ready for the addition of your activated carboxylic acid component (e.g., your Fmoc-amino acid pre-activated with HATU, HBTU, etc.).

Mechanism of Action: The tertiary amine base abstracts the acidic proton from the ammonium group of the valine ester. This neutralizes the charge, breaking the ionic interaction with the tosylate anion and yielding the free amine, which is much more "organic-like" and thus more soluble in DMF/NMP.

Parameter DIEA (N,N-diisopropylethylamine) NMM (N-methylmorpholine) Significance in Experiment
Basicity (pKa of conjugate acid) ~10.75~7.4DIEA is a stronger base, ensuring rapid and complete deprotonation. NMM is a weaker base, which can be advantageous in minimizing base-catalyzed side reactions like racemization, though this is not a concern for the amine component.
Steric Hindrance High (two isopropyl groups)ModerateHigh steric hindrance makes DIEA a very poor nucleophile, preventing it from participating in unwanted side reactions. This is a key advantage.
Common Use Very common for both neutralization and carboxyl activation steps.[10]Also common, often favored when a milder base is sufficient or desired.[6][10]Both are standard and effective reagents for this purpose. Laboratory preference often dictates the choice.
Section 3: Advanced Considerations

Q5: Is there a functional difference between using DMF and NMP for this specific application?

A5: For the initial dissolution of this compound via neutralization, both DMF and NMP are excellent solvents and will perform almost identically. Both are highly polar aprotic solvents capable of solvating the resulting free amine and the tosylate salt of the base.[11]

The choice between DMF and NMP becomes more critical during the synthesis of long and hydrophobic peptides. NMP is slightly less polar than DMF, and some studies suggest it can be superior in preventing the aggregation and precipitation of the growing peptide chain on the solid support, leading to higher purity for difficult sequences.[12] However, for dissolving this single amino acid derivative, this difference is negligible.

Q6: Can I prepare a concentrated stock solution of this compound in DMF/NMP?

A6: It is strongly recommended to prepare solutions of this compound fresh for each reaction.

  • Stock solutions of the salt form (without base) are likely to be unstable and may crash out of solution upon standing or temperature changes.

  • Stock solutions of the neutralized free amine (after adding base) may have limited stability. The free amine is more reactive and potentially susceptible to degradation or side reactions over time.

For maximum reproducibility and efficacy, always perform the in situ neutralization immediately prior to the coupling step in your main reaction vessel.

References

  • Chemsrc. (2024). This compound | CAS#:17662-84-9.
  • Peptide Synthesis Knowledge Base. (n.d.). Peptide Solubility.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • Aapptec. (n.d.). H-D-Val-OBzl TosOH, CAS 17662-84-9, D-Valine benzyl ester tosylate salt.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents. Beilstein Journal of Organic Chemistry, 13, 1030-1036.
  • Chem-Impex International. (n.d.). L-Valine benzyl ester 4-toluenesulfonate salt.
  • ResearchGate. (n.d.). l-Amino acid benzyl esters salts prepared by Fischer–Speier esterification with benzyl alcohol.
  • Bolchi, C., Valoti, E., Fumagalli, L., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents. University of Milan Institutional Repository.

Sources

Technical Support Center: Strategies to Overcome Steric Hindrance of D-Valine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the steric hindrance of D-valine in their experimental workflows. D-valine, with its bulky isopropyl side chain, frequently presents significant hurdles in common laboratory procedures, most notably in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome these challenges effectively.

Section 1: Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with D-valine and other sterically hindered amino acids. The format is designed to help you quickly identify your issue and find a viable solution.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with Fmoc-D-Val-OH is incomplete. How can I confirm this?

A1: Incomplete coupling is the most common issue when incorporating D-valine. You can detect unreacted amines on the solid support using a qualitative test. The Kaiser test is standard for primary amines, but since you are likely coupling to a secondary amine (like proline) or another hindered residue, an isatin test or chloranil test is more appropriate for detecting unreacted N-terminal secondary amines.[1] Following cleavage, mass spectrometry (MS) analysis of the crude peptide is the definitive method. A significant peak corresponding to a deletion sequence (the target peptide minus D-valine) is a clear indicator of failed coupling.[1]

Q2: Are standard coupling reagents like DCC or DIC sufficient for D-valine?

A2: Generally, no. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by D-valine's side chain, leading to low coupling yields.[2][3] More powerful activating reagents are necessary for efficient incorporation.[3]

Q3: What are the most effective classes of coupling reagents for D-valine?

A3: For difficult couplings involving sterically hindered residues like D-valine, the most effective reagents are typically from the aminium/uronium or phosphonium salt classes.[3][4]

  • Aminium/Uronium Reagents: HATU, HCTU, and COMU are considered among the most powerful activators.[1][5][6] HATU, in particular, is frequently recommended for its high reactivity and ability to generate highly reactive OAt-esters.[1][4]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity for hindered couplings.[1][7]

  • Oxyma-Based Reagents: COMU incorporates the OxymaPure leaving group, offering coupling efficiencies comparable to HATU but with an improved safety profile, as it avoids the use of potentially explosive HOBt or HOAt derivatives.[1][6][8]

Q4: Besides changing the coupling reagent, what other reaction parameters can I modify?

A4: Optimizing reaction conditions is a critical and highly effective strategy:

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] Microwave-assisted peptide synthesis (MAPPS) is particularly effective, using microwave energy to rapidly and efficiently heat the reaction, which can dramatically reduce reaction times and improve purities for difficult couplings.[1][9][10][11][12][13]

  • Extended Reaction Time: For conventional (room temperature) synthesis, simply extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can help drive the slow reaction to completion.[1][14]

  • Solvent Choice: The solvent plays a crucial role in solvating the growing peptide chain. For sequences prone to aggregation, which exacerbates steric issues, N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its stronger solvating properties.[3][15] In some cases, solvent mixtures or the use of fluorinated alcohols like TFE or HFIP can disrupt aggregation.[15][16]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the straightforward technique of repeating the coupling step a second time on the same residue before proceeding to the next deprotection step.[17] This is a highly recommended strategy for incorporating D-valine or any sterically hindered amino acid.[3][17] After the first coupling reaction, you drain the reagents, wash the resin, and then add a fresh solution of activated amino acid to react with any remaining uncoupled amines.[3]

Troubleshooting Workflow for D-Valine Incorporation

This workflow provides a logical sequence of steps to address failing D-valine coupling reactions, starting with the simplest modifications.

G cluster_0 Problem Identification cluster_1 Level 1 Interventions cluster_2 Level 2 Interventions cluster_3 Level 3 Interventions cluster_4 Outcome Start Incomplete D-Valine Coupling (Confirmed by Isatin Test or MS) DoubleCouple Implement Double Coupling with Existing Reagent Start->DoubleCouple Common first step Extend_Time Extend Coupling Time (4+ hours at RT) Start->Extend_Time Simple modification UpgradeReagent Switch to High-Potency Coupling Reagent (e.g., HATU, HCTU, COMU) DoubleCouple->UpgradeReagent If still incomplete Success Successful Coupling DoubleCouple->Success If successful Extend_Time->UpgradeReagent If still incomplete Extend_Time->Success If successful ChangeSolvent Change Solvent to NMP UpgradeReagent->ChangeSolvent If aggregation is suspected Microwave Utilize Microwave-Assisted Synthesis (MAPPS) UpgradeReagent->Microwave For maximum efficiency UpgradeReagent->Success If successful ChangeSolvent->Microwave For maximum efficiency ChangeSolvent->Success If successful Microwave->Success G FmocValOH Fmoc-D-Val-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Ester Intermediate FmocValOH->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster CoupledProduct Fmoc-D-Val-NH-Peptide-Resin ActiveEster->CoupledProduct Acylation PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledProduct

Caption: Simplified mechanism for HATU-mediated amide bond formation.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for key strategies discussed in this guide. They are optimized for a standard 0.1 mmol synthesis scale but can be adapted.

Protocol 1: High-Efficiency D-Valine Coupling using HATU (Manual SPPS)

This protocol is recommended as a first-line approach for incorporating D-valine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the solvent. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, then add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete deprotection. [14]3. Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation (Pre-activation): In a separate vial, dissolve:

    • Fmoc-D-Val-OH (4 equivalents, 0.4 mmol)

    • HATU (3.9 equivalents, 0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) in ~2 mL of DMF or NMP. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid. [1][5]5. Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. [14]6. Monitoring & Washing: After the reaction, take a small sample of resin beads and perform an isatin test to check for completion. [1]If the test is negative (indicating complete reaction), drain the coupling solution and wash the resin thoroughly with DMF/NMP (5 times).

  • Optional Second Coupling: If the isatin test is positive (blue beads, indicating incomplete reaction), repeat steps 4 and 5 with fresh reagents to drive the reaction to completion.

Protocol 2: Microwave-Assisted Coupling of D-Valine

This protocol is for users with access to an automated microwave peptide synthesizer and offers the highest efficiency.

  • Reagent Preparation: Prepare stock solutions of Fmoc-D-Val-OH, an activator (e.g., DIC and Oxyma Pure), and a base (e.g., DIPEA) as per the instrument manufacturer's guidelines. [10]2. Instrument Programming: Program the synthesizer for a microwave-assisted coupling cycle for the D-valine residue.

    • Deprotection: Standard microwave deprotection (e.g., 2-3 minutes at 75-90°C).

    • Coupling: A typical microwave coupling program for a hindered amino acid is 10-20 minutes at 75°C. [5][13]3. Execution: Load the resin into the reaction vessel and start the automated synthesis protocol. The instrument will perform the deprotection, washing, and coupling steps automatically.

  • Verification: Upon completion of the synthesis, cleave a small sample of the peptide from the resin and analyze by LC-MS to confirm the successful incorporation of D-valine and the overall purity of the crude product. Microwave-enhanced SPPS can produce peptides containing hindered residues in high purity (often >85-95%) in a fraction of the time required for conventional synthesis. [10]

Protocol 3: Chiral Separation of D/L-Valine by HPLC

This protocol is for the analytical separation of valine enantiomers, often required for quality control. This typically requires derivatization followed by analysis on a chiral stationary phase (CSP).

  • Objective: To quantify D-valine as a chiral impurity in a sample of L-valine.

  • Instrumentation: Standard HPLC system with UV or fluorescence detection.

  • Column: A polysaccharide-based CSP, such as Chiralcel OD-3R (4.6 x 250 mm, 5 µm particle size), is a common choice. [18]4. Sample Preparation (Derivatization): React the valine sample with o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent, diastereomeric isoindole derivatives. This is a standard pre-column derivatization method.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.0). The exact gradient profile must be optimized to achieve baseline separation of the diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C. [18] * Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

  • Analysis: Inject the derivatized sample. The two peaks corresponding to the D- and L-valine derivatives will elute at different retention times, allowing for their quantification.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • Collins, J. M. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate.
  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1543-1554.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Ascensus Specialties. (2025). Reliable Reagents for Scalable Peptide Manufacturing.
  • Abdel-Moty, S. G., et al. (2019). Efficient peptide coupling involving sterically hindered amino acids. ResearchGate.
  • Zhu, L. L., et al. (2013). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate.
  • Aapptec. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Apostol, M. I., et al. (2000). Packing and hydrophobicity effects on protein folding and stability: Effects of β-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded α-helical coiled coils/leucine zippers. ResearchGate.
  • Berts, L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169.
  • Wuts, P. G. M., & Greene, T. W. (n.d.). Protecting Groups.
  • Norton, J. E., & Sokatch, J. R. (1966). Oxidation of d- and l-Valine by Enzymes of Pseudomonas aeruginosa. Journal of Bacteriology, 92(1), 116-120.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 60(12), 3701-3705.
  • Study.com. (n.d.). Video: Valine | Structure, Function & Significance.
  • Wikipedia. (n.d.). Protecting group.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Wuyts, B., et al. (2014). Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials. Analytical Methods, 6(19), 7859-7864.
  • Jude, A. R., et al. (1998). Steric interactions of valines 1, 5, and 7 in [valine 5, D-alanine 8] gramicidin A channels. Biophysical Journal, 74(4), 1934-1947.
  • Study.com. (n.d.). Valine | Structure, Function & Significance - Lesson.
  • Eisenstein, E. (1995). Allosteric regulation of biosynthetic threonine deaminase from Escherichia coli: effects of isoleucine and valine on active-site ligand binding and catalysis. Archives of Biochemistry and Biophysics, 316(1), 311-318.
  • Bryan, P., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8284-8303.
  • Davankov, V. A., et al. (1986). [Effect of the bonding amounts of chiral ligand exchange chromatographic stationary phases on the enantioseparation of amino acids]. ResearchGate.
  • Al-Absi, M., et al. (2020). Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. Materials, 13(21), 4889.
  • Wuyts, B., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. RSC Publishing.
  • Pal, D., & Chakrabarti, P. (2001). An electronic effect on protein structure. Proceedings of the National Academy of Sciences, 98(15), 8453-8458.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Vockley, J., & Ensenauer, R. (2006). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of Inherited Metabolic Disease, 29(2-3), 317-322.
  • Le, H. T., & Hyeon, C. (2019). Amino Acid Stabilization of Nucleic Acid Secondary Structure: Kinetic Insights from Single-Molecule Studies. Journal of the American Chemical Society, 141(46), 18452-18459.

Sources

Technical Support Center: Mitigation of Diketopiperazine Formation in Dipeptides Containing D-Valine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation, with a specific focus on dipeptides incorporating D-valine. As your Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical solutions to ensure the integrity and yield of your peptide synthesis.

Introduction to Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction in peptide synthesis, leading to the generation of a cyclic dipeptide impurity and truncation of the desired peptide chain.[1][2] This intramolecular cyclization occurs at the dipeptide stage, particularly when the peptide is attached to a solid support, and is catalyzed by both acidic and basic conditions.[3] The propensity for DKP formation is highly dependent on the amino acid sequence, with certain residues significantly increasing the rate of this unwanted reaction.[3] While proline is widely recognized for its high susceptibility to DKP formation, dipeptides containing a D-amino acid in the second position, such as D-valine, are also particularly prone to this cyclization. This guide will delve into the mechanisms behind DKP formation in the context of D-valine dipeptides and provide robust strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: Why are dipeptides with a D-amino acid in the second position, like D-Valine, particularly susceptible to DKP formation?

A1: The susceptibility of L,D-dipeptides to diketopiperazine formation is rooted in conformational preferences that favor the cyclization reaction. The peptide bond can exist in either a cis or trans conformation. For the intramolecular cyclization to occur, the peptide bond between the first and second amino acid must adopt a cis conformation to bring the N-terminal amine and the carbonyl group of the ester linkage to the resin into close proximity. In L,D-dipeptides, the side chains of the adjacent amino acids are on opposite sides of the peptide backbone, which reduces steric hindrance and makes the cis conformation more accessible compared to L,L or D,D dipeptides. This increased propensity for the cis conformation significantly accelerates the rate of intramolecular aminolysis, leading to DKP formation.

Q2: What are the primary experimental factors that promote DKP formation?

A2: Several factors during solid-phase peptide synthesis (SPPS) can significantly influence the rate of DKP formation:

  • Deprotection Conditions: The use of a strong base, such as 20% piperidine in DMF for Fmoc-deprotection, is a major catalyst for DKP formation by increasing the nucleophilicity of the N-terminal amine.[1][3]

  • Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to nucleophilic attack and subsequent cleavage of the dipeptide as a DKP.[1]

  • Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.[1][3]

  • Post-Coupling Hold Times: Extended hold times after the coupling of the second amino acid can provide more opportunity for the cyclization reaction to occur, especially if residual base is present.[3][4]

  • Amino Acid Sequence: Besides the L,D configuration, the steric bulk of the amino acid side chains can also play a role. While bulky side chains can sometimes hinder cyclization, the conformational effects often dominate.[5][6]

Q3: What is "traceless" DKP formation and why is it problematic?

A3: "Traceless" DKP formation refers to a scenario where the diketopiperazine is formed and cleaved from the resin support during the synthesis process and is subsequently washed away.[1] This is particularly common when using resins like 2-chlorotrityl chloride (2-CTC), where the cleaved DKP does not remain as an impurity in the final crude product.[7] The primary issue with traceless DKP formation is a significant and often unexpected decrease in the final peptide yield, which can be difficult to diagnose as there is no corresponding impurity peak in the HPLC analysis of the cleaved peptide.[1]

Troubleshooting Guides

Issue 1: Low final peptide yield when synthesizing a peptide with a D-Valine at the second position from the C-terminus.

Possible Cause: Traceless diketopiperazine formation has likely occurred, leading to the cleavage of the N-terminal dipeptide from the resin.

Troubleshooting Steps:

  • Resin Selection: The choice of resin is a critical first line of defense.

    • Recommended: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the intramolecular cyclization, significantly reducing the rate of DKP formation.[8]

    • To Avoid: Standard Wang or Rink Amide resins are more prone to DKP formation due to their less hindered linkers.

  • Coupling Strategy:

    • Dipeptide Coupling: The most effective strategy is to pre-synthesize the first two amino acids as a dipeptide unit in solution and then couple this dipeptide to the resin. This approach completely bypasses the vulnerable dipeptidyl-resin intermediate, thus eliminating the possibility of DKP formation at this step.[1][8]

  • Deprotection Protocol Modification:

    • Alternative Deprotection Reagents: If dipeptide coupling is not feasible, modify the Fmoc-deprotection conditions. A solution of 2% DBU and 5% piperazine in NMP has been shown to be effective in suppressing DKP formation while maintaining efficient Fmoc removal.[7][9]

    • Reduced Piperidine Concentration and Temperature: If sticking to a piperidine-based protocol, consider lowering the piperidine concentration and performing the deprotection at a reduced temperature to decrease the rate of the base-catalyzed cyclization.[3]

Issue 2: A significant impurity peak with the mass of a DKP is observed in the crude HPLC profile.

Possible Cause: Diketopiperazine formation has occurred, and the cyclic dipeptide has been cleaved from the resin along with the target peptide.

Troubleshooting Steps:

  • Confirm DKP Identity: First, confirm the identity of the impurity peak by mass spectrometry. The expected mass will correspond to the cyclic dipeptide of your N-terminal two amino acids.

  • Implement Preventative Strategies from Issue 1: All the strategies mentioned for traceless DKP formation are equally applicable here. The primary goal is to prevent the formation of the DKP in the first place.

  • Workflow Optimization:

    • Minimize Delays: Avoid any unnecessary delays between the coupling of the second amino acid, the subsequent washing steps, and the deprotection of the N-terminal Fmoc group.

    • Thorough Washing: Ensure thorough washing after the coupling step to remove any residual coupling reagents or base that could promote DKP formation.

Experimental Protocols

Protocol 1: Standard SPPS Protocol (Prone to DKP Formation)

This protocol serves as a baseline for comparison.

  • Resin Preparation: Swell Wang resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple Fmoc-D-Val-OH to the resin using a standard carbodiimide activation method (e.g., DIC/Oxyma) for 2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes.

  • Second Amino Acid Coupling: Couple the next Fmoc-protected amino acid using standard activation methods.

  • Continue Synthesis: Proceed with the standard SPPS cycles.

Protocol 2: Optimized SPPS Protocol to Avoid DKP Formation

This protocol incorporates modifications to suppress DKP formation.

  • Resin Selection: Start with 2-chlorotrityl chloride (2-CTC) resin.

  • First Two Amino Acids as a Dipeptide:

    • Synthesize the Fmoc-Xaa-D-Val-OH dipeptide in solution.

    • Couple the pre-formed dipeptide to the 2-CTC resin.

  • Alternative Deprotection (if not using dipeptide coupling):

    • After coupling the second amino acid, use a solution of 2% DBU and 5% piperazine in NMP for Fmoc removal.

  • Continue Synthesis: Proceed with the remaining synthesis cycles using your standard protocol.

Data Presentation

Table 1: Comparison of Strategies to Mitigate DKP Formation
StrategyPrincipleEfficacyReference
2-Chlorotrityl Chloride (2-CTC) Resin Steric hindrance of the bulky trityl group physically obstructs the intramolecular cyclization.High[8]
Dipeptide Coupling Bypasses the formation of the susceptible dipeptidyl-resin intermediate.Very High[1][8]
Alternative Deprotection (2% DBU, 5% Piperazine in NMP) Utilizes a less nucleophilic base and different solvent system to reduce the rate of base-catalyzed cyclization.High[7][9]
Reduced Piperidine Concentration and Temperature Slows the kinetics of the base-catalyzed intramolecular aminolysis.Moderate[3]

Visualizations

Mechanism of Diketopiperazine Formation

DKP_Formation cluster_resin Solid Support Resin Resin Dipeptidyl_Resin Dipeptidyl-Resin (L-Xaa-D-Val-Resin) Transition_State cis-Amide Conformation (Transition State) Dipeptidyl_Resin->Transition_State DKP Diketopiperazine (cyclo(L-Xaa-D-Val)) Transition_State->DKP  Cyclization & Cleavage Truncated_Peptide Truncated Peptide (Resin-OH) Transition_State->Truncated_Peptide

Caption: Mechanism of DKP formation from a resin-bound dipeptide.

Recommended Workflow to Avoid DKP Formation

DKP_Prevention_Workflow Start Start SPPS (D-Val at Pos. 2) Decision Is Dipeptide Coupling Feasible? Start->Decision Dipeptide_Coupling Couple Pre-formed Fmoc-Xaa-D-Val-OH Dipeptide Decision->Dipeptide_Coupling Yes Resin_Choice Use 2-CTC Resin Decision->Resin_Choice No Continue_Synth Continue Synthesis Dipeptide_Coupling->Continue_Synth Alternative_Deprotection Use 2% DBU / 5% Piperazine in NMP for Deprotection Resin_Choice->Alternative_Deprotection Alternative_Deprotection->Continue_Synth

Caption: Decision workflow for preventing DKP formation.

References

  • Wang, J., Berglund, M. R., Braden, T., Embry, M. C., Groskreutz, S. R., White, T. D., Jalan, A., & Seibert, K. D. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46945–46955. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wang, J., Berglund, M. R., Braden, T., Embry, M. C., Groskreutz, S. R., White, T. D., Jalan, A., & Seibert, K. D. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46945–46955. [Link]
  • Ye, G., Tan, X., & Chen, W. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12345–12352. [Link]
  • Ye, G., Tan, X., & Chen, W. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Scribd. [Link]
  • Wang, J., Berglund, M. R., Braden, T., Embry, M. C., Groskreutz, S. R., White, T. D., Jalan, A., & Seibert, K. D. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46945–46955. [Link]
  • Wang, J., Berglund, M. R., Braden, T., Embry, M. C., Groskreutz, S. R., White, T. D., Jalan, A., & Seibert, K. D. (2022).
  • Wikipedia. (2024). 2,5-Diketopiperazine. [Link]
  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]
  • Li, Y., & Clemmer, D. E. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(8), 1368–1376. [Link]
  • Li, Y., & Clemmer, D. E. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation.
  • Iannucci, A., & Ball, M. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. MDPI. [Link]
  • Li, Y., & Clemmer, D. E. (2022).

Sources

Technical Support Center: Troubleshooting the Removal of Benzyl Ester Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzyl Ester Challenge

The benzyl (Bn) ester is a cornerstone protecting group for carboxylic acids in multi-step organic synthesis, prized for its general stability and versatile cleavage methods. However, its removal is not always straightforward and can be a significant bottleneck for researchers and process chemists. This guide provides in-depth, field-tested insights into troubleshooting common issues encountered during the deprotection of benzyl esters. We will explore the causality behind experimental choices, offering logical workflows and validated protocols to overcome these challenges.

Part 1: Troubleshooting by Deprotection Method

The choice of deprotection method is dictated by the overall functionality of your molecule. Issues are often specific to the chosen method.

Catalytic Hydrogenolysis (H₂, Pd/C)

This is the most common and often cleanest method for benzyl ester cleavage, proceeding via hydrogenolysis to yield the carboxylic acid and toluene.[1][2][3] However, its success is highly dependent on catalyst activity and substrate purity.

Q1: My hydrogenolysis reaction is stalled or incomplete. What are the likely causes and solutions?

This is the most frequent issue. A stalled reaction is rarely solved by simply adding more catalyst without diagnosis. Follow this troubleshooting workflow:

Workflow: Diagnosing a Stalled Hydrogenolysis Reaction

Start Reaction Stalled? Check_Setup Verify Physical Setup Start->Check_Setup Check_Catalyst Assess Catalyst Start->Check_Catalyst Check_Substrate Suspect Poisoning? Start->Check_Substrate H2_Supply Check H₂ Supply (Balloon, Regulator) Check_Setup->H2_Supply Stirring Ensure Vigorous Stirring (Is catalyst suspended?) Check_Setup->Stirring Catalyst_Age Is Catalyst Old/Inactive? Check_Catalyst->Catalyst_Age Catalyst_Loading Is Loading Sufficient? Check_Catalyst->Catalyst_Loading Sulfur Sulfur Present? (thiols, thioethers, thioureas) Check_Substrate->Sulfur Nitrogen Basic N-Heterocycles? (Pyridine, Quinoline) Check_Substrate->Nitrogen Solution_Stirring Increase Stir Rate Improve Mass Transfer Stirring->Solution_Stirring Solution_Catalyst Use Fresh Catalyst Try Pearlman's (Pd(OH)₂/C) Increase Loading (10-20 mol%) Catalyst_Age->Solution_Catalyst Catalyst_Loading->Solution_Catalyst Solution_Poison Filter, Add Fresh Catalyst Add Stoichiometric Acetic Acid Switch to Acidic Cleavage Sulfur->Solution_Poison Nitrogen->Solution_Poison

Caption: Troubleshooting workflow for stalled hydrogenolysis.

In-Depth Analysis:

  • Catalyst Poisoning: This is the primary culprit. Low-valency sulfur compounds (thiols, thioethers) and some nitrogen heterocycles (e.g., pyridine) irreversibly bind to the palladium surface, blocking active sites.[1] Molecules containing thiourea or cysteine/methionine residues are particularly problematic.[4][5]

    • Solution: If poisoning is suspected, filter the reaction mixture through a pad of Celite® to remove the poisoned catalyst, and add a fresh batch. For substrates with basic nitrogen atoms, adding a stoichiometric equivalent of a mild acid like acetic acid can protonate the nitrogen, preventing it from binding to the catalyst.[6] If poisoning is inherent to the substrate, hydrogenation is likely not the best method.

  • Catalyst Activity & Quality: The activity of Pd/C can vary significantly between suppliers and even batches. An old, improperly stored catalyst may have reduced activity.

    • Solution: Always use a fresh, high-quality catalyst. If standard 10% Pd/C fails, Pearlman's catalyst (Pd(OH)₂/C) is often more active and robust, particularly for stubborn deprotections.[6]

  • Mass Transfer Limitations: This is a common issue in scaling up reactions. For the reaction to occur, hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface along with the substrate.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended.[7] Increasing the hydrogen pressure (from a balloon to 30-50 psi in a Parr shaker) increases the concentration of dissolved hydrogen and can significantly accelerate the reaction.[6][7]

Q2: My reaction is working, but I'm seeing reduction of other functional groups. How can I improve chemoselectivity?

Benzyl ester hydrogenolysis is generally chemoselective, but other groups are also susceptible to reduction, including alkenes, alkynes, nitro groups, azides, and some N-O bonds.[1][8]

  • Switch to Catalytic Transfer Hydrogenolysis (CTH): This is often a milder and more selective alternative to using hydrogen gas.[1][9][10] A hydrogen donor molecule transfers hydrogen to the catalyst, which then performs the hydrogenolysis. This method avoids the need for pressurized H₂ gas and can sometimes spare sensitive functional groups.[1][6]

Hydrogen DonorTypical ConditionsAdvantages/Disadvantages
Ammonium Formate 10% Pd/C, MeOH, RefluxVery common, effective. Byproducts are volatile.
1,4-Cyclohexadiene 10% Pd/C, EtOH, RT or RefluxVery effective, but produces benzene as a byproduct.[1]
Formic Acid 10% Pd/C, various solventsCan be selective, but introduces acidic conditions.
2-Propanol 10% Pd/C, RefluxLess reactive than other donors but can offer greater selectivity.[9][11]
Acidic Cleavage (TFA, HBr/AcOH)

Strong acids cleave benzyl esters via an SN1 or SN2 mechanism, generating a stable benzyl cation (or reacting with a nucleophile). This method is useful when the substrate is sensitive to reduction or contains catalyst poisons.[8]

Q3: I used Trifluoroacetic Acid (TFA) for deprotection, but the reaction is incomplete or I see side products. What went wrong?

  • Insufficiently Strong Acid: While neat TFA works for many substrates, highly stable or sterically hindered esters may require a stronger acid system.

    • Solution: Consider using HBr in acetic acid (HBr/AcOH), which is a classic and potent reagent for cleaving benzyl groups.[12] However, be aware that this is a very harsh condition.

  • Cationic Side Reactions: The generated benzyl cation is a reactive electrophile that can re-attach to electron-rich parts of your molecule (e.g., phenols, indoles) or polymerize.

    • Solution: This is a critical issue. Always include a cation scavenger. Common scavengers like anisole, thioanisole, or triethylsilane (TES) are added in excess (5-10% v/v) to trap the benzyl cation and prevent side reactions.[7][13]

Q4: Can I use Lewis acids for cleavage?

Yes, certain Lewis acids can selectively cleave benzyl esters, sometimes with better functional group tolerance than Brønsted acids.[14] For example, SnCl₄ has been shown to cleave benzyl esters in the presence of benzyl ethers, amines, and amides.[13][14] This can be an excellent option for complex molecules where other methods fail.

Basic Cleavage (Saponification)

Saponification using a strong base like NaOH or LiOH is a classic ester hydrolysis method.[15][16] For benzyl esters, it is generally less favored than hydrogenolysis or acidolysis due to potential side reactions.

Q5: I tried to saponify my benzyl ester, but the reaction is messy and yields are low. Why?

  • Epimerization: If your carboxylic acid has a chiral center at the α-position, treatment with a strong base can cause epimerization (loss of stereochemical integrity) via enolate formation. This is a major drawback of this method for chiral substrates.

  • Base-Sensitive Functional Groups: Many other functional groups (e.g., other esters, β-lactams, imides) are not stable to the harsh, basic conditions required for saponification.[17]

  • Irreversibility: The reaction is essentially irreversible because the final step is an acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid, driving the equilibrium forward.[15][18] This means any side reactions are also irreversible.

Recommendation: Saponification should generally be considered a method of last resort for benzyl ester deprotection, especially for complex, late-stage intermediates.

Part 2: FAQs and Quick Reference

Q: My compound contains sulfur. Which deprotection method should I choose? A: Avoid catalytic hydrogenation as sulfur will poison the palladium catalyst.[1][4] Acidic cleavage with TFA and a scavenger, or cleavage with a Lewis acid like SnCl₄, are the preferred methods.[5][14]

Q: How can I selectively remove a benzyl ester in the presence of a benzyl ether? A: This is a challenging but achievable transformation.

  • Catalytic Transfer Hydrogenolysis (CTH): CTH can sometimes show selectivity for benzyl esters over benzyl ethers, although this is substrate-dependent.

  • Lewis Acids: SnCl₄ has demonstrated good selectivity for cleaving benzyl esters over benzyl ethers.[13][14]

  • Nickel Boride: An alternative method using nickel boride (generated in situ from NiCl₂ and NaBH₄) has been reported to chemoselectively cleave benzyl esters in the presence of benzyl ethers and other ester types.[19][20]

Q: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common method. Co-spot the reaction mixture with your starting material. The disappearance of the starting material spot and the appearance of a more polar spot (the carboxylic acid) at the baseline indicates progress. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of starting material, product, and any side products.

Part 3: Key Protocols and Methodologies

Protocol 1: Standard Catalytic Hydrogenolysis
  • Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent (e.g., MeOH, EtOH, or EtOAc) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % by weight).

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus (e.g., Parr shaker) at 1-4 atm (15-60 psi).

  • Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is crucial for good mass transfer.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.

Protocol 2: Acidic Cleavage with TFA and Scavenger
  • Setup: Dissolve the benzyl ester (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • Scavenger Addition: Add a cation scavenger, such as anisole or triethylsilane (5-10% of the total volume).

  • TFA Addition: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA) (10-20 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture in vacuo to remove the excess TFA (this may require co-evaporation with a solvent like toluene).

  • Isolation: Purify the resulting crude acid by chromatography, trituration, or crystallization.

Decision Tree: Choosing a Deprotection Method

Start Start: Benzyl Ester Substrate Poison Sulfur or Catalyst Poisons Present? Start->Poison Reducible Other Reducible Groups Present? (alkenes, NO₂, etc.) Poison->Reducible No Acid_Sensitive Substrate Acid-Sensitive? Poison->Acid_Sensitive Yes Method_Hydro Method: Catalytic Hydrogenolysis (H₂, Pd/C) Reducible->Method_Hydro No Method_CTH Method: Transfer Hydrogenolysis (CTH) Reducible->Method_CTH Yes Base_Sensitive α-Chiral or Base-Sensitive? Acid_Sensitive->Base_Sensitive Yes Method_Acid Method: Acidic Cleavage (TFA + Scavenger) Acid_Sensitive->Method_Acid No Base_Sensitive->Method_Acid Yes (Re-evaluate options) Method_Base Method: Saponification (LiOH, NaOH) Base_Sensitive->Method_Base No

Caption: Decision tree for selecting a benzyl ester deprotection strategy.

References

  • Maji, R. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups.
  • Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. (n.d.).
  • Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. (n.d.). Thieme E-Books & E-Journals.
  • Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hydrogenolysis of Benzyl Ether. (n.d.). Ambeed.com.
  • Hydrogenolysis of benzyl‐protected esters. (n.d.). ResearchGate.
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (n.d.). Canadian Science Publishing.
  • Optimizing deprotection conditions for benzyl esters to avoid side products. (n.d.). BenchChem.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490. doi:10.1039/P19770000490
  • Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters. (n.d.). Benchchem.
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal.
  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017, March 21). ResearchGate.
  • Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. (n.d.). ResearchGate.
  • Benzyl ether cleavage in presence of thiourea? (2022, September 12). Reddit.
  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023, April 21). NIH.
  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
  • Synthesis of carboxylic acids by hydrolysis or saponification. (n.d.). Organic Chemistry Portal.
  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (n.d.). ResearchGate.
  • Organic Chem Lab: Ester Saponification. (n.d.). Scribd.
  • Saponification Reaction of Esters. (2025, January 11). YouTube.

Sources

Technical Support Center: Purification of Peptides Containing H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification challenges of peptides that incorporate the H-D-Val-OBzl.TosOH moiety. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate the complexities of your purification workflows.

Introduction: Understanding the Core Challenges

The purification of peptides containing this compound presents a unique set of challenges stemming from the physicochemical properties of its constituent parts: the D-Valine residue, the bulky and hydrophobic benzyl (OBzl) ester protecting group, and the tosylate (TosOH) counter-ion. These challenges often manifest as poor solubility, co-elution with impurities, and compromised peak shape during chromatographic purification. This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the purification of peptides containing this compound.

Q1: What makes the purification of peptides with this compound particularly challenging?

A1: The primary challenges are threefold:

  • Increased Hydrophobicity: The benzyl ester group significantly increases the hydrophobicity of the peptide, leading to strong retention on reversed-phase HPLC columns. This can necessitate high concentrations of organic solvent for elution, which may lead to precipitation of the peptide on the column.

  • Bulky Protecting Groups: The steric hindrance from the benzyl and tosylate groups can affect the peptide's interaction with the stationary phase, potentially leading to peak broadening.

  • The Tosylate Counter-ion: Unlike the more common trifluoroacetate (TFA) counter-ion used in peptide purification, the tosylate ion is larger, more hydrophobic, and can have different ion-pairing characteristics.[1] This can influence the peptide's retention behavior and solubility in standard HPLC mobile phases.

Q2: What are the likely impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common byproducts in peptide synthesis include:

  • Deletion Sequences: Peptides lacking one or more amino acid residues.

  • Truncated Sequences: Peptides that have prematurely terminated during synthesis.

  • Diastereomeric Impurities: If the synthesis involves coupling to the D-Valine, there is a risk of epimerization.

  • Hydrolysis Products: The benzyl ester can be susceptible to hydrolysis, leading to the corresponding free acid.

  • Byproducts from Protecting Group Removal: If the peptide has other protecting groups, their incomplete removal can result in a complex mixture of impurities.[2]

Q3: How does the tosylate salt affect my purification strategy compared to a TFA salt?

A3: The tosylate salt is generally more organic and less volatile than the TFA salt.[1] This has several implications:

  • Solubility: The solubility of the peptide tosylate salt in the aqueous mobile phase may be lower than its TFA counterpart, increasing the risk of precipitation.

  • Ion-Pairing: The tosylate anion can form different ion pairs with the protonated amine of the peptide compared to TFA. This can alter the retention time and selectivity on a reversed-phase column.

  • Salt Removal: Post-purification, removing the tosylate salt may require different strategies than for the more volatile TFA, such as ion-exchange chromatography or dialysis.

Q4: Can I use recrystallization to purify my this compound containing peptide?

A4: Recrystallization can be a viable method for purifying the this compound dipeptide itself, or very short and simple peptides containing it, provided a suitable solvent system can be found.[3] However, for longer or more complex peptides, recrystallization is often challenging due to the inherent conformational flexibility of peptides and the difficulty in finding a solvent system that provides good differential solubility between the target peptide and closely related impurities.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the purification of peptides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility in Aqueous Mobile Phase The high hydrophobicity of the benzyl group and the nature of the tosylate salt can lead to poor solubility in the initial, low organic content mobile phase.- Modify the initial mobile phase: Start with a higher initial percentage of organic solvent (e.g., 10-20% acetonitrile). - Use a different organic modifier: In some cases, isopropanol or ethanol can offer better solvating power for hydrophobic peptides. - Lower the sample concentration: Injecting a more dilute sample can prevent precipitation on the column.
Broad or Tailing Peaks in RP-HPLC - Secondary interactions: The free amine may be interacting with residual silanols on the silica-based stationary phase. - Slow kinetics: The bulky nature of the peptide may lead to slow mass transfer on the column. - Inappropriate ion-pairing: The tosylate counter-ion may not be effectively pairing with the peptide under the chosen mobile phase conditions.- Optimize the mobile phase pH: Ensure the pH is low enough (typically < 3) to fully protonate the amine and suppress silanol ionization.[4] - Increase column temperature: Operating at a higher temperature (e.g., 40-60°C) can improve peak shape by enhancing mass transfer. - Add a stronger ion-pairing agent: While TFA is standard, other agents like perfluorinated carboxylic acids could be explored, but this will require a subsequent salt exchange step.[5]
Co-elution of Impurities The impurities may have very similar hydrophobicity to the target peptide, making separation difficult.- Optimize the gradient: A shallower gradient will increase the resolution between closely eluting peaks.[6] - Change the stationary phase: A column with a different chemistry (e.g., C8, phenyl-hexyl) may offer different selectivity. - Use a different organic modifier: Acetonitrile, methanol, and isopropanol have different selectivities and can be used to resolve co-eluting peaks.
Low Recovery After Purification - Precipitation: The peptide may be precipitating on the column or in the collection tubes. - Irreversible adsorption: The hydrophobic peptide may be irreversibly binding to the stationary phase.- Ensure solubility in the collection fractions: If collecting into a buffer, ensure it has sufficient organic content to keep the peptide in solution. - Flush the column with a strong solvent: After the run, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile or isopropanol) to elute any strongly bound material.
Difficulty in Removing the Tosylate Salt The tosylate salt is not as volatile as TFA and will remain after lyophilization.- Ion-exchange chromatography: This is a common method for salt exchange. The peptide is bound to an ion-exchange resin, washed, and then eluted with a solution containing the desired counter-ion (e.g., acetate or chloride). - Size-exclusion chromatography (desalting): This can be effective for separating the peptide from the smaller salt molecules.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of a Peptide Containing this compound

This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific peptide sequence and purity of the crude material.

1. Materials:

  • Crude peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a solvent mixture that ensures complete dissolution (e.g., 50:50 water:acetonitrile with 0.1% TFA). The final concentration should be around 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Flow rate: 1.0 mL/min for an analytical column (4.6 mm ID); adjust for preparative columns.

    • Detection: 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-45 min: 10-70% B (linear gradient)

      • 45-50 min: 70-95% B (column wash)

      • 50-55 min: 95% B

      • 55-60 min: 95-10% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions with the desired purity and lyophilize.

Protocol 2: Tosylate to Acetate Salt Exchange using Anion-Exchange Chromatography

This protocol is for exchanging the tosylate counter-ion for the more biologically compatible acetate ion.

1. Materials:

  • Lyophilized peptide tosylate salt

  • Strong anion-exchange (SAX) resin

  • Sodium acetate

  • Acetic acid

  • HPLC-grade water

2. Procedure:

  • Resin Preparation:

    • Pack a column with the SAX resin.

    • Wash the column with 1 M sodium acetate solution.

    • Equilibrate the column with HPLC-grade water until the pH of the eluent is neutral.

  • Sample Loading and Elution:

    • Dissolve the peptide tosylate salt in a minimal amount of water.

    • Load the peptide solution onto the equilibrated SAX column.

    • Wash the column with water to remove the tosylate ions.

    • Elute the peptide with a dilute solution of acetic acid (e.g., 0.1 M).

  • Product Recovery:

    • Collect the fractions containing the peptide.

    • Lyophilize the pooled fractions to obtain the peptide acetate salt.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of a peptide containing this compound.

Purification_Workflow cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Crude_Peptide Crude Peptide (this compound) Solubilization Solubilization (e.g., 50% ACN/H2O, 0.1% TFA) Crude_Peptide->Solubilization Filtration Filtration (0.22 µm) Solubilization->Filtration RP_HPLC Reversed-Phase HPLC (C18, ACN/H2O/TFA gradient) Filtration->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Salt_Exchange Salt Exchange (Optional) (e.g., Anion-Exchange) Lyophilization->Salt_Exchange Final_Product Pure Peptide (Acetate or other desired salt) Lyophilization->Final_Product If Tosylate salt is acceptable Salt_Exchange->Final_Product

Caption: Purification workflow for peptides containing this compound.

References

  • APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. APC Ltd. [Link]
  • Moore, J. A., & Moore, J. A. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian Journal of Biochemistry, 58(8), 641–643. [Link]
  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 33(6), 3051-3056. [Link]
  • Protein Technologies, Inc. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Protein Technologies, Inc. [Link]
  • ResearchGate. (2014). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
  • Štefanić, S., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5763. [Link]
  • Technology Networks. (2024, March 12).
  • Vaskevich, A., et al. (2022).

Sources

Technical Support Center: Optimizing Peptide Synthesis with H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance your peptide synthesis yields when working with H-D-Val-OBzl.TosOH. The inherent challenges of this sterically hindered amino acid derivative can be overcome with a clear understanding of the underlying chemical principles and optimized protocols.

Introduction: The Role and Challenges of this compound

H-D-Valine benzyl ester p-toluenesulfonate (this compound) is a critical building block in medicinal chemistry. The incorporation of D-amino acids, such as D-Valine, is a widely employed strategy to increase the proteolytic stability of peptides, thereby enhancing their in vivo half-life and therapeutic potential.[1][2][3] The D-configuration can also induce specific secondary structures, like β-turns, which can be crucial for biological activity.[1]

However, the bulky isopropyl side chain of valine, being β-branched, presents significant steric hindrance.[1][4] This steric bulk can impede the approach of the activated carboxyl group during the coupling step, leading to incomplete reactions, lower yields, and the formation of deletion sequences.[4] This guide will address these challenges directly, providing both theoretical explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in low yield?

A1: Low coupling efficiency is the most common issue when using this compound and is primarily due to steric hindrance from the β-branched isopropyl side chain.[1][4] This bulkiness slows down the kinetics of the peptide bond formation. To overcome this, you need to employ more robust coupling strategies, including the use of more potent coupling reagents, optimizing reaction conditions, and potentially performing a double coupling.

Q2: What are the initial signs of a difficult coupling reaction involving this compound?

A2: In Solid-Phase Peptide Synthesis (SPPS), a positive color test (e.g., a blue or green color with a bromophenol blue or ninhydrin test) after the coupling step indicates the presence of unreacted free amines on the resin.[4] In solution-phase synthesis, thin-layer chromatography (TLC) analysis will show a significant amount of unreacted starting material. Ultimately, a low final peptide yield and the presence of deletion sequences in mass spectrometry analysis are definitive signs of poor coupling efficiency.[4]

Q3: How do I handle the tosylate (TosOH) salt before the coupling reaction?

A3: The p-toluenesulfonate (tosylate) salt must be neutralized in situ to liberate the free amine of the D-valine benzyl ester, which then acts as the nucleophile in the coupling reaction.[5] This is achieved by adding a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to the reaction mixture.[5][6] It is crucial to use the correct stoichiometry of the base to ensure complete neutralization without introducing excessive basicity, which could lead to side reactions.

Q4: Is there a risk of racemization when using this compound?

A4: While the D-configuration is stable, the activation of the incoming N-protected amino acid can be susceptible to racemization, especially with prolonged activation times or in the presence of a strong base.[7][8] Using coupling reagents in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, is highly recommended.[9] For particularly sensitive sequences, minimizing the pre-activation time of the incoming amino acid can also help preserve stereochemical integrity.[10]

Q5: What is the best way to deprotect the benzyl (OBzl) ester at the end of the synthesis?

A5: The benzyl ester is a robust protecting group that is typically removed by catalytic hydrogenolysis.[9][11] This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like methanol or acetic acid.[10][11] For peptides on a solid support, transfer hydrogenation using a hydrogen donor such as ammonium formate can be employed before cleaving the peptide from the resin.[10]

Troubleshooting Guide: Improving Yields Step-by-Step

This section provides a structured approach to troubleshooting and optimizing your peptide synthesis when encountering low yields with this compound.

Problem 1: Incomplete Coupling Reaction

Symptoms:

  • Positive ninhydrin or bromophenol blue test after coupling in SPPS.[4]

  • Significant amount of unreacted amine component observed by TLC or HPLC.

  • Mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence.[4]

Causality: The primary cause is the steric hindrance of the D-valine side chain, which slows down the rate of peptide bond formation.[1][4] Standard coupling conditions may not be sufficient to drive the reaction to completion.

Solutions:

  • Optimize Coupling Reagent and Additives: Standard carbodiimide reagents like DCC or DIC may be inefficient.[12] Switch to more potent aminium/uronium or phosphonium salt-based coupling reagents.

    Coupling Reagent ClassRecommended ReagentsKey Advantages & Considerations
    Aminium/Uronium Salts HATU, HCTU, HBTU, COMUHighly efficient and fast-acting. HATU and COMU are particularly effective for sterically hindered couplings.[4][13]
    Phosphonium Salts PyBOP, PyAOPAlso very effective, though solutions in DMF may have lower stability over time compared to uronium salts.
    • Protocol Enhancement: Always use a racemization-suppressing additive like HOBt or, preferably, HOAt or OxymaPure alongside your coupling reagent.[13]

  • Increase Reaction Time and Temperature:

    • Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for solution-phase synthesis.[10]

    • If your equipment allows, moderately increasing the reaction temperature (e.g., to 30-40°C) can significantly improve coupling efficiency.[10] Microwave-assisted peptide synthesis is a highly effective technique for driving difficult couplings to completion.[4]

  • Perform a Double Coupling:

    • After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[10][14] This ensures that any remaining unreacted sites are targeted.

Workflow for an Optimized Coupling Reaction (SPPS)

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Troubleshooting resin Resin with free amine coupling Add activated amino acid solution to resin. Agitate for 2-4 hours. resin->coupling aa_sol Prepare solution of: - N-protected Amino Acid (3 eq) - HATU (3 eq) - HOAt (3 eq) in DMF diea Add DIEA (6 eq) to pre-activate for 2-5 mins aa_sol->diea diea->coupling test Perform Kaiser/Ninhydrin Test coupling->test decision Test Positive? test->decision wash_repeat Wash resin with DMF. Repeat coupling step. decision->wash_repeat Yes wash_proceed Wash resin with DMF & DCM. Proceed to next step. decision->wash_proceed No wash_repeat->coupling

Caption: Optimized workflow for coupling onto a sterically hindered residue.

Problem 2: Poor Solubility of Reagents or Growing Peptide Chain

Symptoms:

  • This compound does not fully dissolve in the reaction solvent.

  • The resin beads clump together (aggregate) during synthesis in SPPS.[15]

  • Precipitation is observed during a solution-phase reaction.

Causality: this compound itself can have limited solubility in certain solvents before the tosylate salt is neutralized.[6] More commonly, as the peptide chain elongates, especially if the sequence is hydrophobic, it can fold into secondary structures and aggregate, blocking reactive sites.[16][17] Valine is a hydrophobic amino acid that contributes to this issue.

Solutions:

  • Ensure Complete Dissolution of this compound:

    • Protocol: First, suspend this compound in your solvent (e.g., DMF). Then, add 1-1.1 equivalents of a tertiary base like DIEA or NMM and stir.[6] The neutralization of the tosylate salt will form the more soluble free amine. Gentle warming or sonication can also aid dissolution.[6]

  • Disrupt Peptide Aggregation:

    • Change the Solvent: Use N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF, as it has better solvating properties.[10][15]

    • Use Chaotropic Salts: Adding salts like LiCl (at ~0.5 M) to the DMF can help break up the secondary structures that lead to aggregation.[10]

    • Choose an Appropriate Resin: For difficult sequences, using a PEG-based resin (e.g., ChemMatrix® or TentaGel) can improve solvation of the growing peptide chain and reduce aggregation.[15]

Troubleshooting Decision Tree for Low Yield

G start Low Yield with this compound check_coupling Was coupling incomplete? (e.g., positive Kaiser test) start->check_coupling check_solubility Were there solubility issues or resin aggregation? check_coupling->check_solubility No reagent Switch to potent coupling reagent (HATU, COMU, PyBOP) check_coupling->reagent Yes check_deprotection Was final deprotection (hydrogenolysis) incomplete? check_solubility->check_deprotection No neutralize Ensure full neutralization of TosOH salt with DIEA/NMM before coupling check_solubility->neutralize Yes catalyst Use fresh Pd/C catalyst or increase catalyst loading check_deprotection->catalyst Yes end Yield Improved check_deprotection->end No conditions Increase coupling time/temperature (Consider microwave) reagent->conditions double_couple Perform a double coupling conditions->double_couple double_couple->check_solubility solvent Use NMP or add chaotropic salts (LiCl) resin Use a PEG-based resin for future synthesis solvent->resin resin->check_deprotection neutralize->solvent h2 Ensure adequate hydrogen pressure and vigorous stirring catalyst->h2 h2->end

Sources

Technical Support Center: Managing Aggregation of Peptides with Hydrophobic D-Valine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the aggregation of synthetic peptides containing hydrophobic D-valine. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with these unique peptides.

The incorporation of D-amino acids, such as D-valine, into peptide sequences is a valuable strategy to enhance proteolytic stability and modulate biological activity.[1][2] However, the hydrophobic and sterically bulky nature of valine, combined with the structural perturbations introduced by the D-enantiomer, can significantly increase the propensity for peptide aggregation.[3][4] This guide offers practical solutions and explains the underlying principles to help you successfully manage these challenges in your research.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and behavior of peptides containing hydrophobic D-valine.

Q1: Why is my D-valine containing peptide aggregating so readily?

A1: Peptides with a high content of hydrophobic amino acids like valine are inherently prone to aggregation to minimize their interaction with aqueous environments.[3] The presence of D-valine can further exacerbate this by disrupting typical secondary structures like α-helices, potentially favoring the formation of intermolecular β-sheets, which are a hallmark of peptide aggregation.[5][6] Additionally, the steric bulk of the valine side chain can create "difficult sequences" that are challenging to synthesize and purify, leading to impurities that can seed aggregation.[4][7]

Q2: Can the position of D-valine in the sequence affect aggregation?

A2: Yes, the position is critical. D-amino acid substitutions in the middle of a sequence are more likely to disrupt secondary structures, which can lead to aggregation, whereas substitutions at the N- or C-termini may have a lesser effect on the overall conformation.[1][2] The surrounding amino acid sequence also plays a significant role; alternating hydrophobic and hydrophilic residues can sometimes mitigate aggregation compared to long stretches of hydrophobic residues.

Q3: What is the first step I should take when I observe peptide precipitation?

A3: The first step is to perform a small-scale solubility test.[8][9] Do not attempt to dissolve your entire batch of peptide without first determining the optimal solvent and conditions. This prevents the loss of valuable material. Centrifuge the sample to pellet any undissolved material before use.[8]

Q4: Are there any "quick fixes" to dissolve an aggregated D-valine peptide?

A4: For a quick initial attempt, you can try sonication or gentle warming to aid dissolution.[8][10] However, be cautious with temperature as it can potentially degrade the peptide.[8] If these methods fail, a more systematic approach involving different solvents and pH adjustments, as detailed in the troubleshooting guides, will be necessary.

Q5: How does pH influence the aggregation of my D-valine peptide?

A5: pH plays a crucial role by altering the net charge of the peptide. At the isoelectric point (pI), the pH at which the peptide has a net zero charge, solubility is at its minimum, and aggregation is most likely to occur.[11] Adjusting the pH away from the pI increases the net charge, leading to greater electrostatic repulsion between peptide molecules, which can enhance solubility.[11]

II. Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Guide 1: Poor Solubility of Lyophilized Peptide

Issue: The lyophilized D-valine containing peptide does not dissolve in standard aqueous buffers (e.g., PBS, Tris).

Cause: The high hydrophobicity of the peptide leads to strong intermolecular interactions, preventing effective solvation by water molecules. Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.[10]

Workflow for Resolving Poor Solubility

Caption: Workflow for solubilizing hydrophobic D-valine peptides.

Step-by-Step Protocol for Solubilization:
  • Characterize Your Peptide:

    • Calculate the net charge of your peptide at neutral pH.[12]

      • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.

      • Assign a value of -1 to each acidic residue (D, E) and the C-terminus.

    • Determine the percentage of hydrophobic amino acids (V, I, L, F, W, M, A, P, Y).[10]

  • Solvent Selection and Testing (based on net charge):

    • For Basic Peptides (net positive charge):

      • Attempt to dissolve a small amount in sterile, distilled water.[13]

      • If insoluble, try a dilute acidic solution, such as 10% acetic acid.[9][13]

      • Once dissolved, slowly dilute with your aqueous buffer of choice.

    • For Acidic Peptides (net negative charge):

      • Try dissolving in a small volume of a dilute basic solution, like 0.1 M ammonium bicarbonate.[14]

      • Slowly add this solution to your desired aqueous buffer.

    • For Neutral or Highly Hydrophobic Peptides (>50% hydrophobic residues):

      • Dissolve the peptide in a minimal amount of an organic solvent.[10][14] Dimethyl sulfoxide (DMSO) is a common choice, but dimethylformamide (DMF) should be used for peptides containing cysteine or methionine to avoid oxidation.[8][14]

      • Once fully dissolved, add the peptide solution dropwise to the vortexing aqueous buffer to the desired final concentration.[9]

  • Advanced Solubilization Techniques (if aggregation persists):

    • Chaotropic Agents: For severely aggregated peptides, dissolving in 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be effective.[13][14] These agents disrupt the hydrogen bonding network that stabilizes aggregates.[15][16] Note that these denaturants may interfere with downstream biological assays and may need to be removed by dialysis or buffer exchange.

Solvent/Additive Peptide Type Mechanism of Action Considerations
Dilute Acetic Acid BasicProtonates acidic residues, increasing net positive charge and repulsion.Can be used for peptides that are soluble at low pH.
Dilute Ammonium Bicarbonate AcidicDeprotonates basic residues, increasing net negative charge and repulsion.Can be used for peptides that are soluble at high pH.
DMSO, DMF Neutral/HydrophobicDisrupts hydrophobic interactions.[17]DMSO can oxidize Met and Cys residues.[8] May be toxic to cells at higher concentrations.
Guanidine HCl, Urea Severely AggregatedAct as chaotropic agents, disrupting hydrogen bonds.[15][16]Can denature proteins and interfere with biological assays.
Guide 2: Aggregation During Purification (RP-HPLC)

Issue: The D-valine peptide precipitates on the HPLC column or during fraction collection, leading to poor yield and purity.

Cause: The high concentration of the peptide during the purification process, combined with the organic solvents used in the mobile phase, can promote aggregation and precipitation. Highly hydrophobic peptides can also irreversibly adsorb to the stationary phase.[18]

Workflow for Optimizing RP-HPLC Purification

Caption: Workflow for troubleshooting D-valine peptide purification by RP-HPLC.

Step-by-Step Protocol for RP-HPLC Optimization:
  • Pre-Purification Solubility Assessment:

    • Before injecting your entire sample, test the solubility of the crude peptide in various ratios of your mobile phase A (aqueous) and mobile phase B (organic).[19] This will help you determine the optimal starting conditions for your gradient.

  • Mobile Phase and Column Selection:

    • For highly hydrophobic peptides, consider using n-propanol or isopropanol in your mobile phase B, as they have better solubilizing properties than acetonitrile.[19][20]

    • A diphenyl or C4 column may be more suitable than a C18 column for very hydrophobic peptides, as they offer different selectivity and can reduce strong hydrophobic interactions.

  • Gradient Optimization:

    • Start with a higher initial percentage of organic solvent to ensure the peptide remains soluble upon injection.

    • Employ a shallow gradient to improve the separation of closely eluting impurities and the main product.

  • Fraction Collection:

    • If you observe precipitation as the fractions are collected, try adding a small amount of an organic solvent (like acetonitrile) or an acid (like acetic acid) to the collection tubes beforehand to maintain solubility.

  • Alternative Purification Strategy:

    • For extremely problematic peptides, a non-chromatographic method may be necessary. This can involve precipitating the peptide in water, followed by washing with a non-polar solvent like diethyl ether to remove organic scavengers from the synthesis.[21]

Guide 3: Managing Aggregation During Peptide Synthesis

Issue: Low yield and difficult synthesis of D-valine containing peptides due to on-resin aggregation.

Cause: The growing peptide chain can fold and form intermolecular hydrogen bonds on the solid support, leading to aggregation.[22][23] This aggregation can block reactive sites, resulting in incomplete coupling and deprotection steps.[4]

Strategies to Mitigate On-Resin Aggregation

Strategy Description Mechanism
"Magic Mixture" Solvents Use a solvent mixture of DCM, DMF, and NMP (1:1:1).[17]The combination of polar aprotic solvents enhances the solvation of the growing peptide chain, disrupting aggregation.[17]
Chaotropic Salts Add salts like LiCl or KSCN to the coupling and deprotection solutions.[22][24]These salts disrupt hydrogen bonding networks that contribute to the formation of secondary structures.[15][22]
Elevated Temperature/Microwave Perform coupling reactions at a higher temperature or use microwave-assisted synthesis.[7][22]Increased kinetic energy helps to overcome the energy barrier for coupling to aggregated sequences.
Pseudoproline Dipeptides Incorporate pseudoproline dipeptides at strategic locations in the peptide sequence.These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of β-sheet structures.[7][17]
Backbone Protection Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[22]The Hmb group physically prevents the formation of interchain hydrogen bonds.[4]

III. Characterization of D-Valine Peptide Aggregates

Confirming and characterizing aggregation is crucial for understanding and troubleshooting.

Technique Information Provided
Dynamic Light Scattering (DLS) Provides information on the size distribution of particles in solution, allowing for the detection of aggregates.
Thioflavin T (ThT) Assay A fluorescent dye that binds to β-sheet-rich structures, characteristic of amyloid-like fibrils.[25] An increase in fluorescence indicates aggregation.[25][26]
Circular Dichroism (CD) Spectroscopy Can detect changes in the secondary structure of the peptide. A shift from random coil or α-helical structure to β-sheet conformation is indicative of aggregation.[1]
Transmission Electron Microscopy (TEM) Allows for direct visualization of the morphology of the aggregates (e.g., amorphous, fibrillar).

By systematically applying the strategies and protocols outlined in this technical support center, researchers can effectively manage the challenges associated with the aggregation of peptides containing hydrophobic D-valine, leading to more successful experimental outcomes.

IV. References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Hartmann, S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Retrieved from [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Al-Khafaji, M., & Al-Fahad, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7017. Retrieved from [Link]

  • Marrone, A., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(15), 1693-1703. Retrieved from [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Foderà, V., & van de Weert, M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Retrieved from [Link]

  • ResearchGate. (2021). Is there any effect of pH on the pattern of hydrophobicity of protein during physical treatment. Retrieved from [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • ResearchGate. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • The Nest Group, Inc. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Teplow, D. B., et al. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of visualized experiments : JoVE, (41), 2004. Retrieved from [Link]

  • ChemRxiv. (2025). Amino Acid Composition drives Peptide Aggregation. Retrieved from [Link]

  • The Nest Group, Inc. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Retrieved from [Link]

  • Harris, P. W., et al. (1998). Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels. Journal of Chromatography A, 816(1), 11-20. Retrieved from [Link]

  • Wei, Y., et al. (2021). Aggregation Rules of Short Peptides. ACS nano, 15(1), 63-74. Retrieved from [Link]

  • ResearchGate. (n.d.). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. Retrieved from [Link]

  • Foderà, V., & van de Weert, M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. Retrieved from [Link]

Sources

Technical Support Center: H-D-Val-OBzl.TosOH Compatibility with Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for peptide synthesis. This guide provides in-depth information, troubleshooting advice, and validated protocols for researchers working with H-D-Val-OBzl.TosOH. We understand the unique challenges presented by sterically hindered and D-amino acids, and this resource is designed to ensure the success of your synthesis campaigns.

Section 1: Foundational Concepts & FAQs

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What are the key structural features of this compound and their implications for synthesis?

A: this compound is a protected D-valine derivative with three critical features:

  • D-Configuration Amino Acid: The "D-" indicates it is the D-enantiomer of valine. Incorporating D-amino acids can increase the resulting peptide's resistance to proteolytic degradation[1].

  • Benzyl Ester (OBzl) Protection: The carboxyl group is protected as a benzyl ester. This is a robust protecting group, stable to the basic conditions of Fmoc-deprotection and the mildly acidic conditions of Boc-deprotection. It is typically removed during the final cleavage step from the resin using strong acids like HF or TFMSA[2].

  • Tosylate (TosOH) Salt: The N-terminal α-amino group is protonated and forms a salt with p-toluenesulfonic acid (tosic acid). This salt form enhances the compound's crystallinity, stability, and shelf-life, making it easier to handle and weigh accurately[2][3].

Q2: The amino group is a tosylate salt. What is the mandatory first step before it can participate in a coupling reaction?

A: The tosylate salt renders the α-amino group unreactive as a nucleophile. Before coupling, it must be neutralized in situ to generate the free amine. This is achieved by adding a non-nucleophilic organic base.

  • Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Mechanism: The base abstracts the proton from the amino group, liberating the free amine and forming a soluble ammonium tosylate salt byproduct, which is easily washed away.

  • Critical Note: This neutralization step is performed just before the coupling reaction. The free amine of this compound will act as the nucleophile, attacking the activated carboxyl group of the incoming N-protected amino acid.

cluster_0 Neutralization Step Val_Salt H₂N⁺(D-Val)-OBzl • TosO⁻ (Inactive Salt) Val_Free H₂N-(D-Val)-OBzl (Active Nucleophile) Val_Salt->Val_Free + Base Base DIPEA or NMM (Non-nucleophilic Base) Salt_Byproduct DIPEA-H⁺ • TosO⁻ (Soluble Byproduct)

Caption: In-situ neutralization of this compound.

Q3: What is the primary challenge when coupling an amino acid to the N-terminus of a valine residue?

A: The primary challenge is steric hindrance . Valine is a β-branched amino acid, meaning its side chain (an isopropyl group) is bulky and close to the α-amino group. This steric bulk can physically obstruct the approach of an activated carboxyl group, slowing down the reaction rate and potentially leading to incomplete coupling[4]. This issue is a major factor in selecting the appropriate coupling reagent.

Section 2: Coupling Reagent Compatibility & Selection Guide

Choosing the right coupling reagent is critical for overcoming the steric hindrance of valine. The effectiveness of a reagent is determined by its ability to rapidly generate a highly reactive activated intermediate.

Q4: Which classes of coupling reagents are most suitable for difficult couplings to this compound?

A: For sterically hindered couplings, high-reactivity reagents are strongly recommended. Uronium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides for this purpose. The table below provides a comparative summary.

Reagent ClassExamplesReactivityRacemization RiskKey Side ReactionsSuitability for Hindered Coupling
Carbodiimides DIC, EDCModerateHigh (without additives)N-acyl urea formationLow to Moderate
Uronium/Aminium HATU, HBTU, HCTUVery HighLow (especially HATU)Guanidinylation of N-terminusExcellent
Phosphonium PyBOP, PyAOPHigh to Very HighLowNone (BOP produces HMPA)Excellent
Q5: How do carbodiimide reagents (e.g., DIC) perform, and what are the critical considerations?

A: Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) can be used, but they are not the first choice for difficult couplings.

  • Mechanism: They form an O-acylisourea intermediate, which is susceptible to racemization.

  • Mandatory Additives: To mitigate racemization and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is essential[5][6][7]. The additive forms a more stable and reactive ester intermediate.

  • Side Reactions: A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which terminates the coupling reaction[6].

  • Verdict: While economical, DIC/additive combinations may require longer reaction times or double coupling cycles to achieve complete reaction with a sterically hindered residue like valine.

Q6: Are uronium/aminium reagents (HATU, HBTU) a good choice?

A: Yes, they are an excellent choice .

  • High Reactivity: These reagents rapidly convert the carboxylic acid into a highly reactive ester (OAt-ester for HATU, OBt-ester for HBTU), which readily reacts with the valine amine[8][9].

  • HATU Superiority: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally considered the most effective uronium reagent for hindered couplings due to the superior reactivity of the active ester it forms. It demonstrates rapid kinetics and a low tendency for racemization[8][9].

  • Potential Side Reaction: The primary drawback is the potential for guanidinylation, where the coupling reagent reacts directly with the free amine of valine, capping the chain[9][10]. This is more likely if the carboxyl activation is slow or if excess coupling reagent is used. To mitigate this, a "pre-activation" step (allowing the carboxylic acid, base, and HATU to react for a few minutes before adding the amine component) is often recommended[11].

Q7: When should I consider phosphonium reagents (PyBOP, PyAOP)?

A: Phosphonium reagents are also an excellent choice , often considered "cleaner" alternatives to uronium salts.

  • High Reactivity: Like uronium salts, reagents like PyBOP and PyAOP generate highly reactive intermediates ideal for overcoming steric hindrance[6][9]. PyAOP is noted for being exceptionally reactive[5][8].

  • No Guanidinylation: Phosphonium reagents do not have the guanidinylating structural element found in uronium salts. This eliminates the risk of this specific side reaction, leading to a cleaner crude product[9].

  • Byproduct Considerations: The original phosphonium reagent, BOP, produced a carcinogenic byproduct (HMPA). Modern reagents like PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) were developed as safer, effective alternatives[6][8].

  • Verdict: PyBOP and PyAOP are highly recommended for coupling to valine, especially in complex syntheses where minimizing side products is a primary concern.

Start Select Coupling Reagent for Coupling to this compound Q1 Is minimizing side reactions the highest priority? Start->Q1 Q2 Is maximum coupling speed and efficiency required? Q1->Q2 No Rec1 Use Phosphonium Reagent (PyBOP, PyAOP) • No guanidinylation risk • Excellent for hindered couplings Q1->Rec1 Yes Rec2 Use Uronium Reagent (HATU) • Extremely fast and effective • Mitigate side reactions with pre-activation Q2->Rec2 Yes Rec3 Use Carbodiimide + Additive (DIC/Oxyma) • Economical choice • May require double coupling or longer times Q2->Rec3 No

Caption: Decision tree for selecting a coupling reagent.

Section 3: Troubleshooting Guide

Even with the best reagents, challenges can arise. This section provides solutions to common problems.

Q8: My coupling reaction to this compound is incomplete, as shown by a positive Kaiser test or mass spectrometry. What are the likely causes and solutions?

A: Incomplete coupling is the most frequent issue and is almost always related to steric hindrance.

  • Cause 1: Insufficient Reagent Reactivity: Your chosen reagent (e.g., DIC/HOBt) may not be powerful enough.

    • Solution: Switch to a more potent reagent like HATU or PyAOP for the repeat synthesis[4].

  • Cause 2: Sub-optimal Reaction Conditions: Standard reaction times may not be sufficient.

    • Solution 1 (Double Coupling): After the first coupling and washing, repeat the entire coupling step with a fresh solution of activated amino acid. This is a very common and effective strategy[4].

    • Solution 2 (Increase Time/Temp): Extend the reaction time from 1-2 hours to 4 hours or even overnight. Alternatively, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency, though this should be done cautiously as it can increase the risk of racemization.

  • Cause 3: Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the solid support, preventing reagents from accessing the reactive N-terminus[1][4].

    • Solution: Change the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) , which has superior solvating properties and can disrupt aggregation[4].

Q9: I'm observing a significant side product with a mass of +42 Da on my N-terminus. What is it and how can I prevent it?

A: A mass increase of +42 Da on the N-terminal amine is the characteristic signature of guanidinylation .

  • Cause: This occurs when using uronium/aminium reagents (like HBTU or HATU). The reagent's activated core reacts directly with the free amine of your valine residue instead of the intended activated carboxyl group[9][10].

  • Prevention:

    • Method 1 (Switch Reagent): The most robust solution is to switch to a phosphonium salt reagent (PyBOP, PyAOP) , which cannot cause this side reaction[9].

    • Method 2 (Pre-activation): If you must use a uronium reagent, allow the N-protected amino acid, the base (DIPEA), and the coupling reagent (HATU) to mix and react for 2-5 minutes before adding the mixture to the resin-bound this compound. This ensures the formation of the active ester intermediate is complete, minimizing the amount of free, reactive coupling reagent available to react with the N-terminus[11].

Section 4: Validated Experimental Protocol

This section provides a reliable, step-by-step protocol for a standard coupling reaction to a resin-bound peptide whose N-terminus is this compound. This example uses HATU, a highly recommended reagent for this purpose.

Protocol 1: HATU-Mediated Coupling of Fmoc-L-Ala-OH to Resin-Bound D-Valine

This protocol assumes a solid-phase synthesis (SPPS) workflow on a 0.1 mmol scale.

Materials:

  • Resin-bound peptide with a free D-Valine N-terminus (0.1 mmol)

  • Fmoc-L-Ala-OH (4 eq., 0.4 mmol, 124.5 mg)

  • HATU (3.9 eq., 0.39 mmol, 148.3 mg)

  • DIPEA (8 eq., 0.8 mmol, 140 µL)

  • N,N-Dimethylformamide (DMF) or NMP, peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed and the resin has been thoroughly washed with DMF. The resin should be swollen in DMF in the reaction vessel.

  • Preparation of Coupling Solution (Pre-activation): a. In a separate, clean vial, dissolve Fmoc-L-Ala-OH and HATU in ~2 mL of DMF. b. Add the DIPEA to this solution. c. Gently agitate the vial at room temperature for 3 minutes . You may observe a slight color change as the active ester forms.

  • Coupling Reaction: a. Drain the DMF from the reaction vessel containing the resin. b. Immediately add the pre-activated coupling solution (from step 2c) to the resin. c. Agitate the reaction vessel via shaking or nitrogen bubbling for 2 hours at room temperature.

  • Washing: a. Drain the reaction solution from the vessel. b. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3x)
    • Dichloromethane (DCM) (3x)
    • DMF (3x)
  • Confirmation of Completion (Optional but Recommended): a. Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. b. A negative result (yellow beads) indicates the coupling is complete. If the beads are blue/purple, the coupling is incomplete and a second coupling (repeating steps 2-4) is required.

cluster_0 Activation Pathway (HATU) cluster_1 Coupling Pathway COOH Fmoc-AA-COOH (Carboxylic Acid) Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) COOH->Active_Ester + HATU/Base HATU HATU + DIPEA Byproduct1 HOAt + Urea byproduct Peptide_Bond Fmoc-AA-(CO-NH)-(D-Val)-Peptide (New Peptide Bond) Active_Ester->Peptide_Bond + Amine (Nucleophilic Attack) Amine H₂N-(D-Val)-Peptide (Free Amine) Amine->Peptide_Bond Byproduct2 HOAt

Caption: Mechanism of HATU-mediated peptide bond formation.

References
  • Vertex AI Search Result. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Vertex AI Search Result. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ResearchGate. (n.d.). What is coupling reagents in peptide synthesis?.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemsrc. (n.d.). This compound | CAS#:17662-84-9.
  • YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Wikipedia. (n.d.). Peptide synthesis.
  • A-Peptide. (n.d.). H-D-Val-OBzl TosOH, CAS 17662-84-9.
  • Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • Benchchem. (n.d.). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Peptide Synthesis: A Focus on H-D-Glu(Obzl).

Sources

Technical Support Center: Monitoring H-D-Val-OBzl.TosOH Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for monitoring H-D-Val-OBzl.TosOH coupling reactions. As Senior Application Scientists, we understand the critical importance of ensuring complete and efficient peptide bond formation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of monitoring your coupling reactions effectively. Our approach is grounded in scientific principles and extensive field experience to ensure the integrity and success of your peptide synthesis endeavors.

The Critical Role of Reaction Monitoring

In peptide synthesis, the formation of the amide bond is the fundamental step.[1][2] Incomplete coupling reactions lead to the formation of deletion sequences, which can be challenging to separate from the desired peptide, ultimately impacting yield and purity.[3][4] Therefore, robust and reliable monitoring techniques are not just a matter of procedural formality but a cornerstone of successful peptide synthesis.

This guide will focus on the most common and effective techniques for monitoring the coupling of this compound: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and highly effective method for qualitatively monitoring the progress of a reaction.[5][6] It allows for the simultaneous visualization of starting materials, products, and byproducts.

TLC Troubleshooting and FAQs

Q1: I'm not seeing any spots on my TLC plate after staining. What could be the issue?

A1: This is a common issue that can arise from several factors:

  • Insufficient Concentration: The concentration of your reaction mixture aliquot may be too low. Try concentrating the aliquot before spotting it on the TLC plate.

  • Inappropriate Staining Reagent: Amino acids and their derivatives are often not UV-active.[7] A ninhydrin stain is typically used for visualizing compounds with primary amine groups.[8][9] Since the N-terminus of this compound is a primary amine, it should stain well with ninhydrin. The coupled product, however, will have a secondary amide and will not react with ninhydrin. This differential staining is key to monitoring the reaction.

  • Improper Staining Technique: Ensure the TLC plate is thoroughly dried before staining. When using a ninhydrin solution, gentle heating is required to develop the colored spots.[8][9]

Q2: My spots are streaking or tailing on the TLC plate. How can I improve the resolution?

A2: Streaking can obscure the separation of spots, making interpretation difficult. Consider the following adjustments:

  • Mobile Phase Polarity: The tosylate salt of this compound is quite polar. If your mobile phase is not polar enough, the starting material will have a very low Rf value and may streak. A common mobile phase for amino acid derivatives is a mixture of n-butanol, acetic acid, and water.[6] You may need to adjust the ratios to achieve optimal separation.

  • Sample Application: Apply the sample in a small, concentrated spot. Overloading the plate can lead to significant streaking.

  • Stationary Phase: Standard silica gel plates are effective for many applications.[10] However, for highly polar compounds, reversed-phase TLC plates may offer better resolution.

Q3: How do I interpret the TLC results for my coupling reaction?

A3: A properly run TLC will show the progress of your reaction over time.

  • t=0 (Before adding coupling agent): You should see a distinct spot for your starting amine (this compound) and the carboxylic acid you are coupling it with.

  • During the reaction: A new spot corresponding to your coupled product should appear. Concurrently, the intensity of the starting material spots should decrease.

  • Reaction completion: The spot corresponding to the limiting reagent (in this case, likely this compound) should completely disappear.

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting:

    • Spot the starting amine (this compound) in the first lane.

    • Spot the carboxylic acid component in the second lane.

    • Co-spot both starting materials in the third lane.

    • Spot an aliquot of the reaction mixture in the fourth lane at different time points (e.g., 30 min, 1 hr, 2 hr).

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v).[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Dry the plate thoroughly with a heat gun.

    • Spray the plate with a ninhydrin solution and gently heat until purple spots appear.[8] The starting amine will appear as a purple spot, while the product will not react with ninhydrin.

Compound Expected Rf Value (Approximate) Visualization with Ninhydrin
This compoundLow to mediumPurple spot
Carboxylic AcidVariesNo color (unless it has a primary amine)
Coupled ProductHigher than starting amineNo color

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers a more quantitative and higher-resolution method for monitoring reaction progress compared to TLC.[11][12] It is particularly useful for complex reaction mixtures and for determining the purity of the final product.

HPLC Troubleshooting and FAQs

Q1: I'm seeing multiple peaks in my HPLC chromatogram even at the beginning of the reaction. What do they represent?

A1: It's not uncommon to see multiple peaks. These could be:

  • Starting Materials: You should see distinct peaks for this compound and your carboxylic acid.

  • Impurities: The starting materials themselves may contain impurities. It's always a good practice to run an HPLC of the individual starting materials before starting the reaction.

  • Coupling Reagent and Byproducts: The coupling reagent (e.g., DCC, HBTU) and its byproducts (e.g., DCU) will also appear in the chromatogram.[13][14]

Q2: The retention times of my peaks are shifting between runs. What is causing this instability?

A2: Retention time shifts can be frustrating. The most common causes are:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can affect retention times. Ensure your mobile phase is well-mixed and degassed.

  • Column Temperature: Fluctuations in ambient temperature can impact separation. Using a column oven will provide a stable temperature environment.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

Q3: How can I be sure that a new peak is my desired product?

A3: Identifying the product peak is crucial.

  • Monitor Peak Growth: The product peak should grow in area as the reaction progresses, while the starting material peaks decrease.

  • LC-MS Analysis: The most definitive way to identify the product peak is to use a mass spectrometer in line with the HPLC (LC-MS). This will allow you to confirm the mass of the compound eluting at that retention time.[3]

Experimental Protocol: HPLC Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Typical):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Gradient: A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 220 nm and 254 nm.

  • Analysis: Inject the prepared sample and monitor the chromatogram. Identify the peaks corresponding to the starting materials and the product. Quantify the peak areas to determine the extent of the reaction.

Compound Expected Retention Time Comments
This compoundLess hydrophobic, earlier elution
Carboxylic AcidVaries based on structure
Coupled ProductMore hydrophobic, later elution

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

NMR spectroscopy provides detailed structural information and can be a powerful tool for monitoring reactions, especially for identifying byproducts.[15][16] ¹H NMR is most commonly used for this purpose.[17]

NMR Troubleshooting and FAQs

Q1: The peaks in my ¹H NMR spectrum are very broad. What can I do to improve the resolution?

A1: Broad peaks can be caused by several factors:

  • Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.

  • Solvent: Ensure you are using a high-quality deuterated solvent.

  • Aggregation: Peptides, especially hydrophobic ones, can aggregate in solution, leading to broad signals.[18] Try diluting the sample or acquiring the spectrum at a higher temperature.

Q2: Which signals in the ¹H NMR spectrum should I monitor to follow the reaction?

A2: The key is to identify protons that undergo a significant change in their chemical environment upon peptide bond formation.

  • Alpha-Proton of Valine: The chemical shift of the α-proton of the valine residue will change upon formation of the amide bond.

  • Amine Protons: The protons of the primary amine in this compound will be exchangeable with deuterium from the solvent and may not be visible. After coupling, a new amide NH proton will appear, typically in the region of 6-9 ppm.

Q3: I see some unexpected peaks in my NMR. What could they be?

A3: Unexpected peaks could indicate the formation of side products.

  • Racemization: One of the most common side reactions in peptide coupling is racemization of the activated carboxylic acid.[19][20] This can be minimized by using additives like HOBt or HOAt.[21]

  • N-acylurea formation: If using a carbodiimide coupling reagent like DCC, the activated intermediate can rearrange to form a stable N-acylurea, which will not react further.[22]

Experimental Protocol: ¹H NMR Monitoring
  • Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for the starting materials.

    • Look for the appearance of new peaks corresponding to the product, particularly the amide NH proton and the shifted α-proton of the valine residue.

    • Integrate the peaks to determine the relative amounts of starting material and product.

Visualization of Workflows and Concepts

Reaction Monitoring Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analysis & Decision start Combine this compound, Carboxylic Acid, and Solvent add_base Add Base (e.g., DIPEA) start->add_base add_coupler Add Coupling Reagent (e.g., HATU, DIC) add_base->add_coupler take_aliquot Take Aliquot at Time Points add_coupler->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis take_aliquot->hplc nmr NMR Analysis take_aliquot->nmr complete Reaction Complete? tlc->complete hplc->complete nmr->complete workup Proceed to Work-up complete->workup Yes continue_rxn Continue Reaction & Re-monitor complete->continue_rxn No continue_rxn->take_aliquot troubleshoot Troubleshoot (e.g., add more reagent) continue_rxn->troubleshoot

Caption: Workflow for monitoring the this compound coupling reaction.

Troubleshooting Logic Diagram

G cluster_0 Potential Causes cluster_1 Solutions start Incomplete Reaction (Based on TLC/HPLC/NMR) cause1 Insufficient Reaction Time start->cause1 cause2 Suboptimal Coupling Reagent/Conditions start->cause2 cause3 Steric Hindrance start->cause3 cause4 Peptide Aggregation start->cause4 cause5 Reagent Degradation start->cause5 sol1 Extend Reaction Time cause1->sol1 sol2 Switch to a stronger coupling reagent (e.g., HATU, COMU) cause2->sol2 sol3 Increase Reaction Temperature cause3->sol3 sol4 Use structure-disrupting solvents (e.g., NMP, DMSO) cause4->sol4 sol5 Use fresh reagents cause5->sol5

Caption: Troubleshooting logic for incomplete coupling reactions.

References

  • Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Omizzolo, A. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Biomatik. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • University of Calgary. (n.d.). Ch27: Peptide synthesis.
  • BenchChem. (2025).
  • National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Rebek, J., Jr. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). dealing with incomplete coupling in solid-phase peptide synthesis.
  • Organic Chemistry. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube.
  • Pascal, R. (2025, August 10).
  • Wu, L.-F., Liu, Z., & Sutherland, J. D. (2020).
  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services.
  • Amrita University. (2011, January 14). Separation of Amino acids by TLC [Video]. YouTube.
  • Connolly, D., O'Keeffe, J., & El-Chab, F. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
  • UCI Department of Chemistry. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • National Center for Biotechnology Information. (2022, May 9). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
  • Christensen, T. (n.d.). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • REACH Devices. (n.d.). TLC of aminoacids and short peptides.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ResearchGate. (n.d.). (PDF)
  • Royal Society of Chemistry. (2020, November 20).
  • LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Indian Academy of Sciences. (n.d.).
  • PubMed. (n.d.). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review.
  • ResearchGate. (n.d.).
  • University of Bayreuth. (n.d.). peptide nmr.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • ResearchGate. (2016, March 26). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?.
  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • National Center for Biotechnology Information. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
  • ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube.
  • ResearchGate. (2025, August 6). (PDF) NMR of peptides.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of Peptides with D-Valine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids, such as D-valine, into peptide therapeutics is a key strategy for enhancing their stability, modulating their bioactivity, and improving their pharmacokinetic profiles. However, this introduces a new layer of complexity in their analysis: the need to control and verify their stereochemical purity. The presence of even small amounts of unwanted diastereomers can have significant implications for the safety and efficacy of a peptide drug. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the gold standard for the enantiomeric and diastereomeric analysis of peptides.[1]

This guide provides an in-depth comparison of the primary chiral HPLC strategies and technologies for the analysis of peptides containing D-valine. We will explore the underlying principles of different chiral stationary phases, present comparative data where available, and provide detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical methodology for their specific needs.

Strategies for Chiral Analysis of Peptides: Direct vs. Indirect Methods

There are two primary approaches to determining the chiral purity of a peptide containing a D-amino acid: direct analysis of the intact peptide and indirect analysis of the constituent amino acids after hydrolysis.

Direct Analysis of Diastereomeric Peptides

This approach involves the separation of the diastereomeric peptides (e.g., a peptide containing L-valine from one containing D-valine) on a chiral stationary phase. This is the preferred method when possible, as it provides information about the stereochemistry of the entire peptide molecule in its final form.

Indirect Analysis via Hydrolysis and Derivatization

In this method, the peptide is first hydrolyzed to break it down into its individual amino acid components. The resulting amino acid mixture is then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reversed-phase HPLC column.[2][3] This method is particularly useful for confirming the presence and quantifying the amount of a D-amino acid in a peptide, but it does not provide information about the stereochemistry of the intact peptide.

cluster_direct Direct Analysis cluster_indirect Indirect Analysis d_peptide Peptide with D-Valine (Diastereomeric Mixture) d_hplc Chiral HPLC Analysis d_peptide->d_hplc d_result Separated Diastereomers d_hplc->d_result i_peptide Peptide with D-Valine hydrolysis Acid Hydrolysis i_peptide->hydrolysis amino_acids Amino Acid Mixture (D/L-Valine) hydrolysis->amino_acids derivatization Chiral Derivatization (e.g., Marfey's Reagent) amino_acids->derivatization diastereomers Diastereomeric Derivatives derivatization->diastereomers rp_hplc Reversed-Phase HPLC diastereomers->rp_hplc i_result Separated Derivatives rp_hplc->i_result

Caption: Workflow comparison of direct and indirect chiral analysis of peptides.

Comparison of Chiral Stationary Phases for Direct Peptide Analysis

The choice of the chiral stationary phase is the most critical factor in the successful direct chiral separation of peptides. The three main classes of CSPs used for this purpose are macrocyclic glycopeptide-based, polysaccharide-based, and zwitterionic CSPs.

Macrocyclic Glycopeptide-Based CSPs (e.g., Astec CHIROBIOTIC® Series)

These CSPs utilize macrocyclic glycopeptides like teicoplanin and vancomycin covalently bonded to silica.[4] They are highly versatile and can operate in multiple mobile phase modes, including reversed-phase, normal phase, and polar ionic mode, making them compatible with LC-MS.[5]

  • Chiral Recognition Mechanism: The separation is based on a combination of interactions, including hydrogen bonding, π-π interactions, ionic interactions, and steric hindrance, which occur within the complex three-dimensional structure of the glycopeptide.[4]

cluster_csp Macrocyclic Glycopeptide CSP cluster_peptide D-Valine Peptide csp Teicoplanin 'Basket' peptide Peptide Backbone peptide->csp Multiple Interactions: - Hydrogen Bonding - π-π Stacking - Steric Fit d_val D-Valine Side Chain d_val->csp Inclusion

Caption: Chiral recognition on a macrocyclic glycopeptide CSP.

Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK®/CHIRALCEL®, Phenomenex Lux®)

These are some of the most widely used CSPs, consisting of derivatized cellulose or amylose coated or immobilized on a silica support.[6][7] They are particularly effective for a broad range of chiral compounds.

  • Chiral Recognition Mechanism: The helical structure of the polysaccharide derivatives creates chiral grooves. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate groups on the polysaccharide.[6]

cluster_csp Polysaccharide CSP cluster_peptide D-Valine Peptide csp Helical Groove of Derivatized Cellulose peptide Peptide with D-Valine peptide->csp Interactions: - Hydrogen Bonding - Dipole-Dipole - π-π Stacking

Caption: Chiral recognition on a polysaccharide-based CSP.

Zwitterionic CSPs (e.g., Daicel CHIRALPAK® ZWIX™ Series)

These CSPs are specifically designed for the separation of amphiprotic molecules like amino acids and peptides. They contain both acidic and basic functional groups.[8][9]

  • Chiral Recognition Mechanism: The primary separation mechanism is based on ion-exchange interactions between the charged groups on the CSP and the zwitterionic peptide. Additional selectivity is provided by hydrogen bonding and steric interactions.[8]

cluster_csp Zwitterionic CSP cluster_peptide D-Valine Peptide (Zwitterion) csp Cationic and Anionic Sites peptide NH3+ and COO- groups peptide->csp Primary Interaction: - Ion-Exchange Secondary: - Hydrogen Bonding - Steric Repulsion

Caption: Chiral recognition on a zwitterionic CSP.

Performance Comparison of Chiral Stationary Phases

Chiral Stationary Phase (CSP) Chiral Selector Primary Interaction Mechanisms Typical Mobile Phases Advantages Considerations
Macrocyclic Glycopeptide Teicoplanin, Vancomycin, etc.Hydrogen bonding, π-π stacking, ionic interactions, inclusionReversed-phase, Polar ionic, Normal phaseHighly versatile, excellent for underivatized amino acids and small peptides, LC-MS compatible.[4][5]Can have lower sample loading capacity compared to polysaccharide CSPs.
Polysaccharide-Based Derivatized Cellulose/AmyloseHydrogen bonding, dipole-dipole, π-π stacking, steric interactionsNormal phase, Reversed-phase, Polar organicBroad applicability, high loading capacity, robust and durable (immobilized versions).[6][7]Coated versions have limitations on solvent compatibility.
Zwitterionic Cinchona alkaloid derivativesIon-exchange, hydrogen bonding, steric interactionsPolar organic with additivesExcellent for underivatized amino acids and small peptides, complementary selectivity to other CSPs.[8][9]Mobile phase composition can be more complex to optimize.

Experimental Protocols

Method 1: Direct Diastereomeric Separation of a D-Valine Containing Dipeptide on a Zwitterionic CSP

This protocol is based on the demonstrated separation of DL-Leu-DL-Val on a CHIRALPAK® ZWIX(+) column and serves as an excellent starting point for the direct analysis of small peptides containing D-valine.[9]

Objective: To separate the diastereomers of a dipeptide containing D-valine.

Instrumentation: Standard HPLC system with UV detection.

  • Column: CHIRALPAK® ZWIX(+) 150 x 3.0 mm, 3 µm

  • Mobile Phase: Methanol / Acetonitrile / Trifluoroacetic Acid / Diethylamine (e.g., 50/50/0.1/0.05 v/v/v/v). The ratio of methanol to acetonitrile and the concentrations of the additives will need to be optimized.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of 1 mg/mL.

Step-by-Step Methodology:

  • Prepare the mobile phase by mixing the components in the desired ratio. Ensure thorough mixing and degassing.

  • Equilibrate the CHIRALPAK® ZWIX(+) column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the peptide sample by dissolving it in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Run the analysis and record the chromatogram.

  • Identify the peaks corresponding to the different diastereomers.

  • Optimize the separation by adjusting the mobile phase composition (e.g., the ratio of methanol to acetonitrile and the concentration of TFA and DEA) to achieve baseline resolution.

Method 2: Indirect Chiral Analysis of D-Valine in a Peptide after Hydrolysis and Derivatization

This protocol describes a general method for determining the presence and quantity of D-valine in a peptide by first hydrolyzing the peptide and then derivatizing the resulting amino acids with Marfey's reagent.[2]

Objective: To quantify the amount of D-valine in a peptide sample.

Instrumentation: Standard HPLC system with UV detection.

  • Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A typical gradient would be from 5% B to 60% B over 30 minutes. This will need to be optimized for the specific derivatives.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 340 nm (for Marfey's reagent derivatives)

Step-by-Step Methodology:

Part A: Peptide Hydrolysis

  • Place approximately 1 mg of the peptide sample into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Freeze the sample in liquid nitrogen and seal the tube under vacuum.

  • Heat the sample at 110°C for 24 hours.

  • After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Dissolve the resulting amino acid hydrolysate in 100 µL of deionized water.

Part B: Derivatization with Marfey's Reagent

  • To the amino acid hydrolysate, add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

  • Add 40 µL of 1 M sodium bicarbonate (NaHCO₃).

  • Incubate the reaction mixture at 40°C for 1 hour with gentle shaking.

  • Cool the reaction to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Evaporate the solvent to dryness.

  • Dissolve the residue in the mobile phase for HPLC analysis.

Part C: HPLC Analysis

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the derivatized sample.

  • Run the gradient program and record the chromatogram.

  • Compare the retention times of the peaks with those of derivatized D- and L-valine standards to identify and quantify the D-valine in the sample.

Conclusion and Recommendations

The choice of the optimal chiral HPLC method for the analysis of peptides containing D-valine depends on the specific analytical goal. For the confirmation of the stereochemical integrity of the final peptide product, direct analysis on a chiral stationary phase is the preferred approach.

  • Zwitterionic CSPs , such as the CHIRALPAK® ZWIX series, have shown excellent performance for the separation of small, underivatized diastereomeric peptides and represent a strong starting point for method development.[9]

  • Macrocyclic glycopeptide-based CSPs like the Astec CHIROBIOTIC® series offer great versatility in terms of mobile phase compatibility, including LC-MS friendly conditions, making them a powerful tool for both analytical and preparative separations.[4][5]

  • Polysaccharide-based CSPs are workhorses in chiral separations and should be considered, especially for N-protected peptides or when high sample loading is required.[6][7]

When direct separation of the intact peptide is not feasible or the goal is to quantify the total amount of a D-amino acid, the indirect method of hydrolysis followed by chiral derivatization is a robust and reliable alternative.[2][3]

Ultimately, a systematic method development approach, involving the screening of different CSPs and mobile phase conditions, is crucial for achieving optimal separation and ensuring the quality and safety of D-valine containing peptide therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to NMR Spectroscopy for Stereochemical Confirmation of D-Valine in Peptides. BenchChem.
  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.
  • Chiral Technologies. (n.d.).
  • BenchChem. (2025).
  • NIH. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.
  • MDPI. (2021).
  • Chiral Technologies Europe. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • ResearchGate. (2009). Macrocyclic Antibiotic Selectors in Direct HPLC Enantioseparations.
  • Phenomenex. (n.d.). Lux Cellulose-4 Chiral LC Columns. Phenomenex.
  • Chiral Technologies. (n.d.).
  • Phenomenex. (n.d.).
  • ResearchGate. (2020). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization.
  • PubMed. (2003). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. PubMed.
  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.
  • LCGC International. (n.d.). Application Notes: Chiral.
  • Phenomenex. (n.d.).
  • NIH. (2011). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. PMC.
  • Daicel Chiral Technologies. (n.d.).
  • MDPI. (2021).
  • MavMatrix. (2017). Developing methods for analysis of chiral small molecules and D-amino acid containing peptides.
  • PubMed. (2008). Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. PubMed.
  • Shimadzu. (2016). Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System. Shimadzu.
  • ResearchGate. (2001). Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of ??-amino acids.
  • PubMed. (2009).
  • LabX.com. (n.d.). Phenomenex Lux Cellulose For Sale. LabX.com.
  • Obrnuta faza. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Obrnuta faza.
  • Phenomenex. (n.d.). Lux Cellulose-1. Phenomenex.

Sources

Validating D-Valine Incorporation: A Comparative Guide to Advanced Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise confirmation of D-amino acid incorporation into a peptide backbone is a critical analytical challenge. The substitution of a canonical L-amino acid with its D-enantiomer, such as D-valine, is a key strategy for enhancing peptide stability against enzymatic degradation and modulating biological activity. However, because D- and L-valine are stereoisomers with identical masses, conventional mass spectrometry (MS) alone is insufficient for confirmation. This guide provides an in-depth comparison of advanced MS-based strategies designed to unambiguously identify and localize D-valine incorporation, grounded in the principles of scientific integrity and supported by field-proven insights.

The Fundamental Challenge: Distinguishing Isobaric Stereoisomers

The core analytical hurdle lies in the fact that D- and L-valine possess the same elemental composition and, therefore, the same monoisotopic mass. A standard mass spectrometer, which measures the mass-to-charge ratio (m/z) of ions, cannot differentiate between a peptide containing L-valine and its D-valine-incorporated counterpart.[1][2] To solve this, mass spectrometry must be coupled with a separation or differentiation technique that is sensitive to the three-dimensional structure (stereochemistry) of the peptide.

Comparative Analysis of Mass Spectrometric Strategies

The choice of analytical method depends on the specific requirements of the study, including the need for high throughput, precise localization of the D-amino acid, and the complexity of the sample matrix. We will compare three primary strategies: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ion Mobility-Mass Spectrometry (IM-MS), and methods relying on stereospecific fragmentation patterns.

Indirect Confirmation: Chiral Liquid Chromatography-MS/MS

This is the most established and widely adopted method for chiral amino acid analysis.[3] The principle is to physically separate the D-valine-containing peptide from its all-L-isomer counterpart before they enter the mass spectrometer.

Mechanism of Action: Separation is achieved using a chiral stationary phase (CSP) within the HPLC column.[4][5] The CSP creates a chiral environment where the isomeric peptides form transient diastereomeric complexes with differing interaction energies. This results in different retention times, allowing for their baseline separation. Following separation, the mass spectrometer serves as a highly sensitive and specific detector to confirm the mass of the eluting peptide.

Causality in Method Choice: This approach is chosen for its robustness and clear, interpretable results. When a synthetic peptide standard containing D-valine and another all-L standard are run, a definitive shift in retention time for the target peptide provides unambiguous evidence of incorporation.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Analysis cluster_3 Data Interpretation Sample Peptide Mixture (D-Val & L-Val isoforms) Chiral_LC Chiral HPLC Column (e.g., CROWNPAK CR-I) Sample->Chiral_LC Injection ESI Electrospray Ionization (ESI) Chiral_LC->ESI Elution at Different Times MS1 MS1 Scan (Confirm Precursor m/z) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Sequence Confirmation) CID->MS2 Result Separate Chromatograms for D- and L-Peptides with Identical m/z MS2->Result

Caption: Workflow for Chiral LC-MS/MS analysis of D-valine peptides.

Gas-Phase Separation: Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS adds another dimension of separation based on the shape and size of the ion in the gas phase.[6][7] This technique is particularly powerful as it can often distinguish isomers without the need for chiral chromatography.

Mechanism of Action: After ionization, peptide ions are guided into an ion mobility cell filled with an inert buffer gas. An electric field propels the ions through the cell. Ions with a larger, more extended structure (larger rotational collision cross-section, CCS) will experience more collisions with the buffer gas and travel slower than more compact ions of the same m/z.[8] The incorporation of a D-amino acid can alter the peptide's preferred three-dimensional conformation, leading to a different CCS and thus a different drift time compared to the all-L-isomer.[6][7]

Causality in Method Choice: IM-MS is selected for its speed and ability to provide structural information (CCS values). It is highly effective for analyzing complex mixtures and can sometimes pinpoint the location of the D-amino acid by analyzing the drift times of fragment ions.[6]

cluster_0 Ion Generation cluster_1 Gas-Phase Separation cluster_2 Mass Analysis cluster_3 Data Interpretation Sample Peptide Mixture (D-Val & L-Val isoforms) ESI Ionization (ESI) Sample->ESI IM_Cell Ion Mobility Cell (Separation by Shape/CCS) ESI->IM_Cell MS_Analyzer Mass Analyzer (Separation by m/z) IM_Cell->MS_Analyzer Result 2D Plot (Drift Time vs. m/z) Shows Separated Isomers MS_Analyzer->Result

Caption: High-level workflow for Ion Mobility-Mass Spectrometry (IM-MS).

Fragmentation Pattern Analysis

While less definitive than methods involving physical separation, analyzing the tandem mass (MS/MS) spectra can sometimes reveal the presence of a D-amino acid.[9]

Mechanism of Action: The stereochemistry of an amino acid residue can influence the stability of the peptide backbone and the likelihood of cleavage at adjacent sites during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[9] This can result in subtle but measurable differences in the relative intensities of certain fragment ions (e.g., b- and y-ions) between the D- and L-containing peptides.[9]

Causality in Method Choice: This approach is typically used as a secondary, confirmatory technique or in discovery proteomics where chromatographic separation of all isomers is not feasible. Its success is highly dependent on the peptide sequence and the specific position of the D-amino acid.[10][11] The use of synthetic standards is absolutely essential for validation, as the differences in fragmentation can be minor.[12]

Performance Comparison of Methodologies

The selection of the optimal technique requires a careful consideration of its strengths and limitations.

FeatureChiral LC-MS/MSIon Mobility-MS (IM-MS)Fragmentation Analysis
Principle Physical separation by chromatographyGas-phase separation by ion shape (CCS)Differences in fragment ion intensities
Chiral Discrimination Excellent, baseline separation is often achievable.[5]Very Good, depends on conformational difference.[7]Variable, sequence and position dependent.[9]
Positional Information Confirms D-amino acid is in the peptide, but not the exact position without standards for each possible isomer.Can provide positional information via fragmentation analysis of mobility-separated ions.[6]Can provide strong evidence for the specific location of the D-amino acid.[9]
Sample Prep Simple dissolution. Requires specialized (and often expensive) chiral columns.Simple dissolution. No special column needed.Simple dissolution.
Throughput Lower, limited by chromatographic run times.Higher, separation occurs on a millisecond timescale.High, no pre-separation required.
Trustworthiness High, when validated with synthetic D/L standards.High, provides an orthogonal property (CCS) for confirmation.Moderate to Low, requires rigorous validation with standards due to subtlety of differences.

Experimental Protocols

Protocol 1: Chiral LC-MS/MS for D-Valine Confirmation

This protocol outlines a self-validating system using synthetic standards to confirm D-valine incorporation.

  • Standard Preparation: Synthesize and purify three versions of the target peptide: (1) the all-L-amino acid version, (2) the expected D-valine incorporated version, and (3) the experimental, unknown sample. Dissolve all peptides in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to 1 µg/mL.

  • Chromatography:

    • Column: Use a crown ether-based chiral stationary phase column (e.g., CROWNPAK CR-I(+)) known for separating amino acid enantiomers.[5]

    • Mobile Phase: Employ a mobile phase optimized for the column, often an acidic aqueous solution with an organic modifier like methanol or acetonitrile.

    • Gradient: Run a shallow gradient to maximize the resolution of the isomeric peptides.

    • Validation Runs: First, inject the "all-L" standard to determine its retention time (RT₁). Second, inject the "D-valine" standard to determine its retention time (RT₂). A significant difference between RT₁ and RT₂ validates the method's separatory power.

  • Sample Analysis: Inject the experimental sample. The presence of a peak at RT₂ confirms the incorporation of D-valine.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan to confirm the m/z of the eluting peptide matches the theoretical mass.

    • MS2 Scan (Tandem MS): Perform fragmentation (CID or HCD) on the precursor ion from the peaks at RT₁ and RT₂ to confirm the peptide sequence.

Protocol 2: Peptide Hydrolysis and GC-MS for D/L Ratio

This method determines the overall percentage of D-valine but does not preserve positional information.

  • Peptide Hydrolysis: Hydrolyze the peptide sample to its constituent amino acids using 6M HCl at 110°C for 24 hours. To minimize racemization during hydrolysis, deuterated acid (DCl in D₂O) can be used.[4][13]

  • Derivatization: React the dried hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) and an appropriate organic solvent.[4] This creates diastereomers of the amino acids that can be separated on a standard (achiral) GC column.

  • GC-MS Analysis:

    • Column: Use a standard capillary column (e.g., DB-5ms).

    • Analysis: The derivatized D- and L-valine diastereomers will have different retention times.

    • Quantification: Integrate the peak areas for the D- and L-valine derivatives and compare them to a standard curve generated from known D/L ratios to determine the extent of incorporation.

Conclusion

Confirming the incorporation of D-valine into a peptide is a non-trivial task that requires moving beyond simple mass measurement. For unambiguous confirmation and localization, a multi-faceted approach is recommended. Chiral LC-MS/MS stands as the gold standard for its robust and clear separation of isomers, provided synthetic standards are available for validation.[14] Ion Mobility-MS offers a powerful, high-throughput alternative that provides an orthogonal dimension of separation based on molecular shape, adding a high degree of confidence to the identification.[6][7] Finally, while fragmentation pattern analysis can offer clues to the location of a D-amino acid, it should be used with caution and always be validated against a synthetic standard. The ultimate choice of method will be guided by the specific analytical question, available instrumentation, and the required level of certainty for the research or drug development program.

References

  • Abdulbagi, M., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Taylor & Francis Online.
  • Grigorean, G. & Lebrilla, C.B. Chiral analysis by MS. American Laboratory.
  • Poudel, R., et al. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press.
  • Abdulbagi, M., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. PubMed.
  • Abdulbagi, M., et al. (2024). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. ResearchGate.
  • Lio, J., et al. (2011). d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry.
  • Prevost, S., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids.
  • Armstrong, D.W. & Weatherly, C.A. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International.
  • Hida, Y., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed.
  • Simek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
  • Shimadzu Scientific Korea. LC/MS/MS Method Package for D/L Amino Acids.
  • Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central.
  • Skov, S., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI.
  • Guruceaga, E., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate.
  • Chaparro, E. & Fellers, R.T. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PubMed Central.
  • Santos, M.F., et al. (2012). Tandem Mass Spectrometry of Peptides. SciSpace.
  • Wang, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI.

Sources

A Senior Application Scientist's Guide to Analytical Methods for Determining Enantiomeric Purity of D-Valine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of peptides is a critical quality attribute in pharmaceutical development and fundamental research. The incorporation of D-amino acids, such as D-valine, into peptide sequences can significantly modulate their biological activity, proteolytic stability, and pharmacokinetic properties. Consequently, the accurate determination of enantiomeric purity is not merely a quality control checkpoint but a cornerstone of rational drug design and reliable scientific investigation.[1][2]

This guide provides a comparative overview of the principal analytical methodologies for assessing the enantiomeric purity of D-valine containing peptides. We will delve into the mechanistic underpinnings of each technique, provide actionable experimental protocols, and present a comparative analysis to inform your selection of the most appropriate method for your specific application.

The Foundational Step: Acid Hydrolysis

Prior to most chromatographic and electrophoretic analyses of amino acid enantiomers within a peptide, the peptide bonds must be cleaved through acid hydrolysis to liberate the constituent amino acids. This step, however, introduces the risk of racemization, potentially skewing the final enantiomeric purity results.

A robust and widely accepted method to correct for hydrolysis-induced racemization is the use of deuterated hydrochloric acid (DCl) in deuterated water (D₂O).[3][4] During hydrolysis, any α-proton of an amino acid that is epimerized will be replaced by a deuterium atom. This mass shift allows for the differentiation of the true enantiomeric impurity from the artifact of the sample preparation by mass spectrometry.[4]

Experimental Protocol: Acid Hydrolysis with Deuterium Labeling
  • Sample Preparation: Place the peptide sample (typically 10-100 µg) into a clean hydrolysis tube.

  • Reagent Addition: Add 6N DCl in D₂O to the sample.

  • Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Drying: After hydrolysis, remove the acid by evaporation under a stream of nitrogen or by lyophilization.

  • Reconstitution: Reconstitute the dried amino acid mixture in a suitable solvent for the subsequent analytical technique.

Chromatographic Approaches: The Workhorses of Chiral Separation

Chromatographic techniques are the most widely employed methods for the enantiomeric separation of amino acids due to their high resolution, robustness, and adaptability.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct enantioseparation on a chiral stationary phase is a powerful approach that avoids the need for derivatization of the amino acids after hydrolysis. The separation is based on the differential interaction of the D- and L-enantiomers with the chiral selector immobilized on the stationary phase.[5]

  • Causality of Experimental Choices: The choice of CSP is paramount and depends on the specific amino acid. For valine and other amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and cinchona alkaloid-derived zwitterionic CSPs have demonstrated broad applicability.[5][6] The mobile phase composition is optimized to enhance the stereoselectivity of the interactions, often involving a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer with additives to control pH and ionic strength.[6]

    HPLC_Workflow Peptide D-Valine Peptide Hydrolysis Acid Hydrolysis (6N DCl/D₂O) Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids HPLC Chiral HPLC System AminoAcids->HPLC CSP Chiral Stationary Phase HPLC->CSP Separation Detector UV or MS Detector CSP->Detector Elution Chromatogram Chromatogram (Separated D/L Peaks) Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

    Caption: Chiral HPLC workflow for enantiomeric purity analysis.

Gas Chromatography (GC) with Chiral Columns

GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). For amino acid analysis, a two-step derivatization is typically required to increase volatility: esterification of the carboxyl group followed by acylation of the amino group.

  • Causality of Experimental Choices: The derivatization reagents, such as N(O,S)-trifluoroacetyl isobutyl esters, are chosen to create volatile and thermally stable derivatives.[7] The chiral stationary phase, often based on a cyclodextrin or a chiral amino acid derivative (e.g., Chirasil-Val), provides the enantioselective interactions necessary for separation.[8] GC-MS allows for selected ion monitoring (SIM), which enhances sensitivity and allows for the differentiation of deuterated and non-deuterated species when using the DCl hydrolysis method.[7][8]

    GCMS_Workflow AminoAcids Amino Acid Mixture Derivatization Two-Step Derivatization AminoAcids->Derivatization VolatileDerivatives Volatile Amino Acid Derivatives Derivatization->VolatileDerivatives GC Gas Chromatograph VolatileDerivatives->GC ChiralColumn Chiral GC Column GC->ChiralColumn Separation MS Mass Spectrometer ChiralColumn->MS Detection Data Mass Spectrum & Chromatogram MS->Data Analysis Data Analysis Data->Analysis

    Caption: GC-MS workflow for amino acid enantiomer analysis.

Capillary Electrophoresis (CE): High Efficiency and Low Sample Consumption

Capillary electrophoresis separates molecules based on their differential migration in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.[9][10]

  • Causality of Experimental Choices: Cyclodextrins and their derivatives are the most common chiral selectors in CE for amino acids and peptides due to their ability to form transient diastereomeric inclusion complexes with the analytes.[9][11] The choice of a specific cyclodextrin and its concentration, along with the pH and composition of the buffer, are critical parameters that are optimized to achieve the best resolution.[9] CE is particularly advantageous for its high separation efficiency, short analysis times, and minimal sample consumption.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach

NMR spectroscopy can be used to determine enantiomeric purity without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.[12][13]

  • Causality of Experimental Choices: The CSA or CDA forms diastereomeric complexes with the enantiomers, leading to distinct NMR signals.[14] For amino acid derivatives, various chiral auxiliaries have been developed.[12][13] While ¹H NMR is commonly used, ¹³C and ¹⁹F NMR can also offer excellent resolution for certain derivatives.[12][15][16] The accuracy of quantification depends on achieving baseline resolution of the signals and ensuring proper experimental conditions to avoid artifacts.[12]

Mass Spectrometry (MS): High Sensitivity and Throughput

While often used as a detector for chromatography and CE, mass spectrometry can also be employed more directly for chiral analysis. One approach involves the formation of diastereomeric complexes in the gas phase and observing their differential fragmentation or reactivity.[17][18]

  • Causality of Experimental Choices: A common method involves reacting the amino acid mixture with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated by standard reversed-phase HPLC and detected by MS.[4][19] The combination of deuterated acid hydrolysis and LC-MS with Marfey's reagent provides a highly sensitive and accurate method for quantifying enantiomeric impurities.[4]

Comparative Analysis of Analytical Methods

Method Principle Advantages Limitations Typical Sensitivity
Chiral HPLC Differential interaction with a chiral stationary phase.Direct analysis, robust, widely applicable.CSPs can be expensive and have limited lifetimes.Low µg/mL
Chiral GC-MS Separation of volatile derivatives on a chiral column.High resolution, high sensitivity, allows for deuterium labeling correction.Requires derivatization, not suitable for non-volatile compounds.ng/mL to pg/mL
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selector.High efficiency, fast analysis, low sample consumption.Lower concentration sensitivity compared to GC-MS, reproducibility can be challenging.High µg/mL
NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary.Non-separative, provides structural information.Lower sensitivity, requires higher sample concentrations, potential for signal overlap.mg/mL
LC-MS with Chiral Derivatization Chromatographic separation of diastereomers.High sensitivity and selectivity, compatible with standard HPLC columns.Indirect method requiring derivatization.pg/mL

Conclusion

The selection of an analytical method for determining the enantiomeric purity of D-valine peptides depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control with high accuracy, GC-MS and LC-MS with chiral derivatization following deuterated acid hydrolysis are often the methods of choice. Chiral HPLC provides a robust and direct approach, while CE offers advantages in terms of speed and sample economy. NMR spectroscopy serves as a valuable non-separative tool for structural confirmation and purity assessment at higher concentrations. A thorough understanding of the principles and experimental nuances of each technique is essential for obtaining reliable and accurate data on the enantiomeric purity of D-valine peptides, thereby ensuring their quality, safety, and efficacy.

References

  • Šebek, F., & Gaš, B. (2005). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Bhushan, R., & Kumar, V. (2014).
  • Wang, C., et al. (2010). Enantioseparation of Peptides with Two Chiral Centers by Capillary Electrophoresis.
  • Smyth, M. R., & McMahon, G. P. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. [Link]
  • Patel, K., et al. (2021). Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed. [Link]
  • Patel, K., et al. (2021). Enantiomeric purity of synthetic therapeutic peptides: A review. Organic & Biomolecular Chemistry. [Link]
  • Patel, K., et al. (2021). Enantiomeric purity of synthetic therapeutic peptides: A review. Request PDF. [Link]
  • Gómez, J. E. D., & Cerdà, V. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
  • dos Santos, F. P., & Rittner, R. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
  • Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
  • Zhang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Request PDF. [Link]
  • Denton, J. R., et al. (2014).
  • Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. UNIPI. [Link]
  • Zhang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]
  • Denton, J. R., et al. (2014). Development of an enantiomeric separation of D & L valine as their corresponding isoindole adducts by RP-HPLC for utilization of the L-valine toward pharmaceutically relevant materials.
  • Smith, R. L., et al. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. [Link]
  • Denton, J. R., et al. (2014).
  • Thayer, J. R., et al. (1995).
  • Almac. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac. [Link]
  • Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. C.A.T. GmbH & Co. KG. [Link]
  • Jones, A. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
  • C.A.T. GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. C.A.T. GmbH & Co. KG. [Link]
  • Grigorean, G., & Lebrilla, C. B. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]
  • Grieu, C., et al. (1993). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. PubMed. [Link]

Sources

A Comparative Guide to H-D-Val-OBzl·TosOH and Other D-Valine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of building blocks is paramount to the success of assembling a target sequence with high fidelity and yield. D-valine, a non-proteinogenic amino acid, is a crucial component in the design of peptides with enhanced proteolytic stability and specific conformational properties. This guide provides an in-depth technical comparison of H-D-Val-OBzl·TosOH with other commonly used D-valine derivatives, offering experimental insights to inform your selection process.

The Strategic Importance of D-Valine Derivatives in Peptide Chemistry

The incorporation of D-amino acids, such as D-valine, into peptide chains is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based therapeutics.[1] Furthermore, the unique stereochemistry of D-valine can induce specific backbone conformations, influencing receptor binding affinity and biological activity. The selection of the appropriate D-valine derivative, with its specific protecting groups, is a critical decision that dictates the overall synthetic strategy, be it in solution or on a solid phase.

H-D-Val-OBzl·TosOH: A Cornerstone of the Boc/Bzl Strategy

H-D-Val-OBzl·TosOH, or D-Valine benzyl ester p-toluenesulfonate salt, is a key building block in the classical Boc/Bzl strategy of peptide synthesis.[2] In this approach, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while more permanent side-chain and C-terminal protection is often achieved with benzyl-based groups.

Chemical Structure and Properties:

  • Molecular Formula: C₁₉H₂₅NO₅S[3]

  • Molecular Weight: 379.47 g/mol [3]

  • Appearance: White to off-white crystalline powder.[4]

  • Key Features:

    • The benzyl ester (OBzl) protects the C-terminal carboxylic acid.

    • The tosylate (TosOH) salt enhances crystallinity and handling of the free amino group.

The primary application of H-D-Val-OBzl·TosOH is in the initiation of solid-phase peptide synthesis (SPPS), where it is anchored to a resin, or in solution-phase synthesis as the C-terminal residue.

A Comparative Analysis of D-Valine Derivatives

The choice of a D-valine derivative is intrinsically linked to the chosen peptide synthesis strategy. The two dominant orthogonal strategies are the Fmoc/tBu and the Boc/Bzl approaches.[5]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
α-Amino Deprotection Base-labile (e.g., 20% piperidine in DMF)[6]Acid-labile (e.g., TFA)[6]
Side-Chain & C-Terminus Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl, Tos)[5]
Final Cleavage Strong acid (e.g., TFA)[3]Very strong acid (e.g., HF)[3]
Orthogonality Fully orthogonal[5]Quasi-orthogonal[7]
Advantages Milder deprotection conditions, suitable for acid-sensitive peptides.Effective for synthesizing long or hydrophobic peptides prone to aggregation.[5]
Disadvantages Aggregation can be an issue for long or hydrophobic sequences.Harsh final cleavage conditions can degrade sensitive residues.[5]

Commonly Used D-Valine Derivatives:

DerivativeStructurePrimary ApplicationSynthesis StrategyKey Characteristics
H-D-Val-OBzl·TosOH D-Valine with C-terminal benzyl ester and tosylate salt of the amino group.C-terminal residue in SPPS or solution phase.Boc/BzlStable C-terminal protection, requires strong acid for final cleavage.
Boc-D-Val-OH N-α-Boc protected D-valine.Building block for chain elongation.Boc/BzlAcid-labile N-terminal protection.
Fmoc-D-Val-OH N-α-Fmoc protected D-valine.Building block for chain elongation.Fmoc/tBuBase-labile N-terminal protection.
Z-D-Val-OH N-α-Benzyloxycarbonyl protected D-valine.Building block for chain elongation, primarily in solution phase.Z/tBu or Z/BzlRemoved by catalytic hydrogenolysis or strong acid.
H-D-Val-OMe·HCl D-Valine with C-terminal methyl ester and hydrochloride salt of the amino group.C-terminal residue, primarily in solution phase.VariousMethyl ester is more labile than benzyl ester.

Experimental Data and Performance Comparison

While direct head-to-head comparative studies of all D-valine derivatives under identical conditions are scarce in the literature, performance can be inferred from the extensive body of research on peptide synthesis. Valine, being a sterically hindered amino acid, presents challenges in coupling reactions.[8]

Coupling Efficiency:

The efficiency of incorporating a D-valine derivative is highly dependent on the coupling reagent used. For sterically hindered amino acids, more potent activating agents are generally required.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization Risk
HATU/HOAt Aminium/Uronium SaltHighLow
HBTU/HOBt Aminium/Uronium SaltHighLow
DIC/HOBt Carbodiimide/AdditiveModerateModerate

Data adapted from studies on difficult peptide sequences.[9]

Purity and Yield:

The final purity and overall yield of a peptide are influenced by the efficiency of each coupling and deprotection step, as well as the final cleavage conditions. A standard amino acid coupling cycle in SPPS should be >99% efficient. For a 20-amino acid peptide, this would theoretically result in a crude purity of >82%.[10]

Racemization:

Racemization of the chiral center is a critical concern in peptide synthesis, particularly for sterically hindered amino acids during the activation step. The choice of coupling reagent and the reaction conditions play a significant role in minimizing this side reaction. Studies on tripeptides of L- and D-valine have been conducted to understand racemization phenomena.[11]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) using H-D-Val-OBzl·TosOH (Boc Strategy)

This protocol outlines the initial loading of H-D-Val-OBzl·TosOH onto a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • H-D-Val-OBzl·TosOH

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • Preparation of Valine Solution: In a separate flask, dissolve H-D-Val-OBzl·TosOH (1.5 eq. relative to resin substitution) in DMF.

  • In-situ Neutralization: Add DIPEA (1.5 eq.) to the valine solution and stir for 10 minutes at room temperature.

  • Formation of Cesium Salt: Add Cesium Carbonate (0.5 eq.) to the neutralized glycine solution and stir for 30 minutes.

  • Coupling to Resin: Add the resulting mixture to the swollen resin.

  • Reaction: Shake the reaction mixture at 50°C for 24-48 hours.[2]

  • Washing: Wash the resin with DMF, DMF/water, DMF, and DCM.

  • Drying: Dry the resin under vacuum.

Subsequent Elongation (Boc-SPPS Cycle):

Boc_SPPS_Cycle

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Val-OH (Fmoc Strategy)

This protocol outlines a typical coupling cycle for incorporating Fmoc-D-Val-OH.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-D-Val-OH

  • HBTU

  • DIPEA

  • DMF

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, pre-activate Fmoc-D-Val-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours.[12]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.[12]

  • Washing: Wash the resin with DMF.

Final Cleavage and Deprotection (Fmoc Strategy):

Fmoc_Cleavage

Choosing the Right D-Valine Derivative: A Decision Framework

The selection of the optimal D-valine derivative is a multi-faceted decision that depends on the specific requirements of the target peptide and the available synthetic infrastructure.

Decision_Framework

Conclusion

H-D-Val-OBzl·TosOH remains a valuable and widely used derivative for the incorporation of D-valine, particularly within the robust Boc/Bzl solid-phase peptide synthesis strategy. Its stability and well-characterized reactivity make it a reliable choice for the synthesis of a broad range of peptides. However, for peptides containing acid-sensitive functionalities, the milder conditions of the Fmoc/tBu strategy, utilizing Fmoc-D-Val-OH, present a clear advantage. The ultimate selection of a D-valine derivative should be guided by a thorough consideration of the target peptide's chemical nature, the desired synthesis scale, and the specific experimental conditions to be employed. Careful optimization of coupling and deprotection steps is crucial to maximize yield and purity, especially when dealing with the sterically hindered nature of the valine residue.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups.
  • Chemsrc. (n.d.). H-D-Val-Obzl.TosOH | CAS#:17662-84-9.
  • Shankman, S., & Higa, S. (1962). Peptide studies. V. Synthesis and racemization of some optically active tripeptides of L- and D-valine. Journal of Pharmaceutical Sciences, 51, 137–140.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
  • Moore, G. J., & Kwok, Y. C. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian journal of biochemistry, 58(8), 641–643.
  • ResearchGate. (2025).
  • UCI Department of Chemistry. (n.d.).
  • MDPI. (n.d.).
  • AltaBioscience. (n.d.).
  • ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?.
  • ResearchGate. (2025). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • Semantic Scholar. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
  • Semantic Scholar. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PubMed Central. (n.d.).
  • ACS Combinatorial Science. (2020).
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • PubMed Central. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Almac. (n.d.).
  • AK BIOTECH. (n.d.). H D Val OBzl Tos Special Amino Acids CAS No 17662-84-9 White Powder 98%.
  • CHIMIA. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.
  • RSC Publishing. (2014).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (n.d.). Stability of the crystal structure of L‐valine under high pressure.

Sources

A Senior Application Scientist's Guide to D-Valine Derivatives in Solid-Phase Peptide Synthesis: H-D-Val-OBzl.TosOH vs. Boc-D-Val-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of D-Valine in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and low toxicity are compelling, but their susceptibility to proteolytic degradation remains a significant hurdle. The incorporation of non-natural amino acids, such as D-isomers, is a cornerstone strategy to confer metabolic stability. D-Valine, with its sterically hindered side chain, is particularly effective in this role. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) requires a nuanced understanding of the available building blocks.

This guide provides an in-depth comparison of two workhorse D-valine derivatives used in the classic tert-butyloxycarbonyl (Boc) protection strategy: H-D-Val-OBzl.TosOH (D-Valine benzyl ester tosylate salt) and Boc-D-Val-OH (N-α-Boc-D-valine). Rather than viewing them as direct competitors, we will explore their distinct and complementary roles in the synthetic workflow, dictated by their unique protecting group schemes. This analysis is designed for researchers, chemists, and drug development professionals seeking to optimize their peptide synthesis protocols and make informed decisions on reagent selection.

Understanding the Building Blocks: Chemical Nature and Purpose

A successful SPPS campaign hinges on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions.[1][] In the context of Boc-SPPS, this involves a temporary Nα-protecting group (Boc) and more permanent side-chain or C-terminal protecting groups (often benzyl-based).[1][3]

Boc-D-Val-OH: The Elongation Workhorse

Boc-D-Val-OH is the standard building block for introducing a D-valine residue into a growing peptide chain after the initial C-terminal amino acid has been anchored to the solid support.[4]

  • Nα-Protection (Boc group): The tert-butyloxycarbonyl group prevents the amine from reacting out of turn. It is labile to moderately strong acids, typically trifluoroacetic acid (TFA), allowing for its removal at the start of each coupling cycle.[1][5][6]

  • Free Carboxyl Group: The unprotected carboxylic acid is the reactive site, which is activated in situ using coupling reagents (e.g., HBTU, HATU) to form a peptide bond with the free N-terminus of the resin-bound peptide.[]

Caption: Chemical structure of Boc-D-Val-OH.

This compound: The Initiation Specialist

This compound is primarily used for the initial step of SPPS: anchoring the C-terminal D-valine to the resin (e.g., Merrifield resin).[8][9] It is a salt, composed of the D-valine benzyl ester cation and a tosylate anion.

  • C-Terminal Protection (Benzyl Ester): The carboxylic acid is protected as a benzyl (Bzl) ester. This group is stable to the repetitive TFA treatments used for Boc deprotection but can be cleaved with strong acids like hydrofluoric acid (HF) during the final cleavage step.[1][6][10]

  • Free Amino Group (as Tosylate Salt): The Nα-amino group is unprotected but protonated, forming a stable, crystalline salt with p-toluenesulfonic acid (TosOH).[11] This enhances the compound's stability and handling properties.[12] The amine must be neutralized with a non-nucleophilic base (e.g., DIEA) just before the coupling of the second amino acid.[1][3]

Caption: Chemical structure of this compound.

Head-to-Head Comparison: Application and Workflow

The fundamental difference between these two reagents dictates their use at opposite ends of the peptide synthesis workflow: initiation versus elongation.

FeatureThis compoundBoc-D-Val-OHSignificance in SPPS
Primary Application Initiation: Anchoring the C-terminal D-Val residue to the resin (e.g., Merrifield).Elongation: Incorporating a D-Val residue within the peptide sequence.These reagents are not interchangeable; they are designed for different, specific steps in the Boc-SPPS process.
Nα-Protection None (Amine is protonated as a tosylate salt).Boc Group: Temporary, acid-labile protection.Boc-D-Val-OH fits the standard deprotection-coupling cycle. This compound requires a neutralization step before the next coupling.[13]
C-Terminal Protection Benzyl Ester: "Permanent" protection, stable to TFA.None (Free carboxylic acid for activation).The benzyl ester ensures the C-terminus remains protected throughout the synthesis until final cleavage.[8][10]
Deprotection Step Final Cleavage: Benzyl ester is removed by strong acid (e.g., HF, TFMSA).[1]Cyclical Deprotection: Boc group is removed with ~50% TFA in DCM at each cycle.[6]This highlights the core "Boc/Bzl" orthogonal strategy, where different acid strengths provide selectivity.[1][3]
Solubility Generally high in organic solvents due to the tosylate counter-ion.[12]Good solubility in standard SPPS solvents like DMF and DCM.Good solubility is crucial for efficient reaction kinetics. The tosylate salt form often prevents handling issues with the free amino acid ester.
Potential Side Reactions Risk of racemization during initial resin loading (esterification).Risk of racemization during activation/coupling, especially with hindered residues.[14]Racemization is a critical parameter to control for peptide purity. Using cesium salts for loading can minimize this risk.[6]

Experimental Workflows: A Practical Perspective

To fully appreciate the distinct roles of these reagents, we must visualize their integration into the SPPS workflow. The following diagram illustrates the two separate pathways.

SPPS_Workflow Comparative SPPS Workflows cluster_initiation Pathway A: Synthesis Initiation with this compound cluster_elongation Pathway B: Chain Elongation with Boc-D-Val-OH Resin Merrifield Resin (Chloromethylated) Loading Loading Step: This compound, Base (e.g., DIEA), DCM/DMF Resin->Loading 1. Esterification LoadedResin Resin-O-CO-Val(D)-NH3+.Tos- Loading->LoadedResin Neutralization Neutralization: 10% DIEA in DCM LoadedResin->Neutralization 2. Prepare for next cycle Ready Resin-O-CO-Val(D)-NH2 (Ready for 2nd AA) Neutralization->Ready StartPeptide Resin-Peptide-NH-Boc Deprotection Boc Deprotection: 50% TFA in DCM StartPeptide->Deprotection 1. Expose Amine DeprotectedPeptide Resin-Peptide-NH3+.TFA- Deprotection->DeprotectedPeptide Neutralization2 Neutralization: 10% DIEA in DCM DeprotectedPeptide->Neutralization2 2. Neutralize FreeAmine Resin-Peptide-NH2 Neutralization2->FreeAmine Coupling Coupling: Activated Boc-D-Val-OH, Coupling Reagents (HBTU/DIEA) FreeAmine->Coupling 3. Add D-Val NewPeptide Resin-Peptide-Val(D)-NH-Boc Coupling->NewPeptide

Caption: SPPS workflows for synthesis initiation vs. chain elongation.

Protocol 1: Loading this compound onto Merrifield Resin (Initiation)

This protocol describes the esterification of chloromethylated polystyrene resin with this compound. The use of the cesium salt of the corresponding Boc-amino acid is a common alternative to minimize racemization.[6] However, direct coupling of the pre-formed benzyl ester is also a valid strategy.

  • Resin Swelling: Swell 1.0 g of Merrifield resin (1.0 meq/g substitution) in 10 mL of Dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (2.0 mmol) in 10 mL of Dimethylformamide (DMF). Add Diisopropylethylamine (DIEA) (2.0 mmol) to neutralize the tosylate salt.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the DMF solution of the neutralized H-D-Val-OBzl to the resin.

  • Reaction Conditions: Gently agitate the mixture at 50°C for 18-24 hours. The elevated temperature is often required to drive the esterification to completion.

  • Washing: After the reaction, drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of 10% DIEA and 10% Acetic Anhydride in DCM for 30 minutes.

  • Final Wash and Drying: Wash the resin again as in step 5 and dry under high vacuum. The loading efficiency can be determined via methods like the picric acid test or by cleaving a small sample.

Protocol 2: Incorporating Boc-D-Val-OH into a Peptide Chain (Elongation)

This protocol outlines a standard coupling cycle for adding Boc-D-Val-OH to a resin-bound peptide with a free N-terminal amine.

  • Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in DCM. Perform a 2-minute pre-wash, drain, and then add fresh deprotection solution for 20-30 minutes.[6] Add a scavenger like 0.5% dithioethane (DTE) if Met or Cys are present.[1]

  • Washing: Wash the resin thoroughly to remove TFA and byproducts: DCM (3 x 10 mL), Isopropanol (1 x 10 mL), DCM (3 x 10 mL).

  • Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 2 minutes, twice. This converts the terminal ammonium trifluoroacetate salt to a free amine.[13] Wash again with DCM (3 x 10 mL).

  • Amino Acid Activation: In a separate vessel, pre-activate Boc-D-Val-OH (3-4 equivalents relative to resin loading) with a coupling reagent like HBTU (0.95 eq. to the amino acid) and DIEA (2 eq. to the amino acid) in DMF for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 1-2 hours. Due to the steric hindrance of valine, a longer coupling time or a double coupling may be necessary to achieve high efficiency (>99.5%).[15]

  • Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[16] Once complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection cycle.

Conclusion and Expert Recommendations

The choice between This compound and Boc-D-Val-OH is not a matter of preference but of strategic application dictated by the principles of solid-phase peptide synthesis. They are not interchangeable reagents but rather specialized tools for distinct phases of the process.

  • Choose this compound when: You are beginning a synthesis using the Boc/Bzl strategy on a resin like Merrifield and your target peptide has D-valine at its C-terminus. Its pre-protected carboxyl group and stable salt form make it ideal for the initial anchoring step.

  • Choose Boc-D-Val-OH when: You need to incorporate a D-valine residue at any position other than the C-terminus. It is the standard, cyclically used building block for chain elongation.

For the practicing peptide chemist, understanding this functional distinction is critical for planning a successful synthesis. Misapplication of these reagents will lead to failed syntheses. By selecting the correct derivative for each specific step—initiation with this compound and elongation with Boc-D-Val-OH—researchers can leverage the full potential of the robust and well-established Boc-SPPS methodology to create complex, D-amino acid-containing peptides for therapeutic and research applications.

References

  • Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Benchchem. (2025). Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Boc-D-Val-OH Novabiochem.
  • Chem-Impex. (n.d.). Boc-D-valine.
  • Benchchem. (n.d.). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis.
  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
  • Chemsrc. (n.d.). This compound | CAS#:17662-84-9.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Wikipedia. (n.d.). p-Toluenesulfonic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Boc-D-Val-OH Novabiochem 22838-58-0.
  • Benchchem. (n.d.). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.

Sources

A Senior Application Scientist's Guide to Selecting C-Terminal Protection for D-Valine: H-D-Val-OBzl·TosOH vs. H-D-Val-OtBu·HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of peptide synthesis, the choice of protecting groups is a foundational decision that dictates the entire synthetic strategy. This guide offers an in-depth comparison of two common C-terminally protected D-valine derivatives: the benzyl ester tosylate salt (H-D-Val-OBzl·TosOH) and the tert-butyl ester hydrochloride salt (H-D-Val-OtBu·HCl). We will move beyond a simple cataloging of features to explore the causal chemistry, strategic implications, and field-proven protocols that empower rational selection for your specific application.

At a Glance: Physicochemical Properties

A molecule's physical characteristics are the first determinant of its handling and application in the lab. Both derivatives are supplied as stable, crystalline solids, ensuring ease of weighing and storage. However, subtle differences in their properties can influence solvent choice and reaction setup.

PropertyH-D-Val-OBzl·TosOHH-D-Val-OtBu·HCl
Molecular Formula C₁₉H₂₅NO₅SC₉H₂₀ClNO₂
Molecular Weight 379.47 g/mol [1]209.71 g/mol [2]
Appearance White to off-white crystalline powder[3]White to off-white crystalline powder[4]
Melting Point ~162 °C[1]~144-146 °C[5]
Typical Solubility Soluble in methanol, chloroform, DCM, ethyl acetate, DMSO, acetone.[6]Slightly soluble in water, methanol, and chloroform.[4]
Optical Rotation -4° (c=3.2, MeOH)[1]-5° to -7° (c=2, H₂O)[7]

The tosylate (TosOH) salt form of the benzyl ester often enhances solubility in common organic solvents used for peptide coupling, such as DMF, a key practical advantage.[6]

The Core Strategic Choice: Orthogonality in Peptide Synthesis

The fundamental difference between these two reagents lies in the cleavage chemistry of their respective ester protecting groups. This choice is inextricably linked to the N-terminal protecting group strategy employed for the entire peptide synthesis, a concept known as orthogonality .[8] Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other.[8]

  • H-D-Val-OtBu·HCl (The Fmoc/tBu Strategy): The tert-butyl (tBu) ester is the cornerstone of the most prevalent modern strategy: Fmoc/tBu solid-phase peptide synthesis (SPPS).[9] The tBu group is highly stable to basic and nucleophilic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[9][10] This makes it perfectly orthogonal to the base-labile N-terminal Fmoc group, which is removed at each cycle with a piperidine solution.

  • H-D-Val-OBzl·TosOH (The Boc/Bzl Strategy): The benzyl (Bzl) ester is characteristic of the classical Boc/Bzl strategy.[11] The Bzl group is stable to the moderate acid conditions used for N-terminal Boc group removal (e.g., 50% TFA in DCM).[12] Its removal requires much harsher conditions, typically catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or very strong acids like hydrofluoric acid (HF).[13][14] This "quasi-orthogonal" approach relies on different strengths of acid for selective deprotection.[8]

The choice is therefore strategic:

  • Select H-D-Val-OtBu·HCl for Fmoc-based SPPS .

  • Select H-D-Val-OBzl·TosOH for Boc-based SPPS or for solution-phase synthesis where its robust stability is an asset.

Deprotection Chemistry: Mechanisms and Workflows

Understanding the deprotection mechanism is critical to anticipating and mitigating side reactions.

Tert-Butyl (OtBu) Ester Deprotection: An Acid-Mediated Cationic Pathway

Cleavage of the tBu ester proceeds via an acid-catalyzed mechanism that generates a highly stable tert-butyl carbocation.

G cluster_0 TFA-Mediated Deprotection of tert-Butyl Ester Start Peptide-Val-OtBu Protonation Protonation of Ester Carbonyl Start->Protonation + TFA TFA Trifluoroacetic Acid (TFA) TFA->Protonation Intermediate Formation of tert-Butyl Cation Protonation->Intermediate Elimination FinalPeptide Deprotected Peptide-Val-OH Intermediate->FinalPeptide SideProducts Alkylated Side Products (e.g., tBu-Trp) Intermediate->SideProducts Attack on nucleophilic side chains (Trp, Met, Cys) QuenchedCation Quenched Cation (e.g., t-butanol, isobutylene) Intermediate->QuenchedCation Trapping Scavengers Scavengers (TIS, H₂O, EDT) Scavengers->QuenchedCation

Caption: Workflow for the acid-catalyzed deprotection of a tert-butyl ester.

Causality & Field Insights: The liberated tert-butyl cation is a potent electrophile. In the absence of "scavengers," it can irreversibly alkylate nucleophilic side chains, particularly the indole ring of tryptophan and the thioether of methionine.[12] Therefore, a scavenger cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) is mandatory during the final cleavage step to trap the cation and prevent peptide damage.[15]

Benzyl (OBzl) Ester Deprotection: Two Distinct Pathways

The benzyl ester offers two primary deprotection routes, chosen based on the peptide's composition.

  • Catalytic Hydrogenolysis: This is a mild and clean method that proceeds by reductive cleavage of the C-O bond on the surface of a palladium catalyst.

G cluster_1 Deprotection of Benzyl Ester via Hydrogenolysis Start Peptide-Val-OBzl Adsorption Adsorption to Catalyst Surface Start->Adsorption Catalyst H₂ Gas Pd/C Catalyst Catalyst->Adsorption Cleavage Reductive Cleavage of Benzyl C-O Bond Adsorption->Cleavage FinalPeptide Deprotected Peptide-Val-OH Cleavage->FinalPeptide Byproduct Toluene Cleavage->Byproduct Poisoning Catalyst Poisoning (Sulfur-containing residues) Poisoning->Adsorption Inhibits

Sources

A Senior Application Scientist's Guide to Coupling Reagent Performance with H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in peptide synthesis and drug development, the choice of a coupling reagent is a pivotal decision that dictates the efficiency, purity, and ultimate success of a synthetic route. This is particularly true when dealing with sterically hindered amino acids, such as D-valine derivatives, which present unique challenges to peptide bond formation. This guide offers an in-depth comparison of common coupling reagents when reacting with H-D-Val-OBzl.TosOH (D-Valine benzyl ester p-toluenesulfonate salt), providing the technical insights and experimental data necessary to make an informed selection.

The bulky isopropyl side chain of valine physically obstructs the approach of the reacting amino and carboxyl groups, slowing down reaction kinetics and increasing the risk of side reactions, most notably epimerization.[1][2] The tosylate salt of the D-valine benzyl ester must also be neutralized in situ with a non-nucleophilic base to liberate the free amine required for the nucleophilic attack.[3][4] Therefore, the ideal coupling reagent must be highly reactive to overcome the steric barrier while being selective enough to minimize the loss of stereochemical integrity.

Mechanism of Action: The Core of Peptide Coupling

All chemical coupling reagents function by activating the carboxylic acid of the incoming N-protected amino acid. This activation converts the carboxyl's hydroxyl group into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of this compound.[5][6] The primary classes of reagents—Uronium/Aminium salts, Phosphonium salts, and Carbodiimides—achieve this activation through distinct pathways, which directly influences their performance.[7][8]

G Carboxylic_Acid R-COOH (N-Protected Amino Acid) Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP, EDC) Active_Intermediate Active Intermediate (e.g., OAt-ester, OBt-ester, O-acylisourea) Carboxylic_Acid->Active_Intermediate Amine H-D-Val-OBzl (from TosOH salt + Base) Peptide_Bond Dipeptide (R-CO-D-Val-OBzl) Active_Intermediate->Peptide_Bond + Amine Byproduct Reagent Byproduct (e.g., Tetramethylurea, TPPO, DCU) Peptide_Bond->Byproduct releases

Caption: General mechanism of peptide bond formation.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent for a sterically hindered residue like D-Valine is a balance between reactivity, cost, and the potential for side reactions. Modern uronium and phosphonium reagents are generally preferred over carbodiimides for such "difficult couplings" due to their higher efficiency and lower risk of racemization.[1][9]

Coupling ReagentClassTypical YieldRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium/AminiumExcellent (>95%)Very LowForms highly reactive OAt-ester, fast reaction kinetics, ideal for hindered couplings.[10][11]High cost, potential for guanidinylation side reaction if used in large excess.[12]
HBTU / TBTU Uronium/AminiumVery Good (90-98%)LowCost-effective, reliable for standard couplings, soluble byproducts.[8]Forms less reactive OBt-ester than HATU, can be less effective for highly hindered residues.[11]
PyBOP PhosphoniumVery Good (90-98%)LowNo risk of guanidinylation, byproducts are generally non-problematic.[7]More expensive than HBTU, can be less stable in solution.[7]
EDC / HOBt CarbodiimideGood (80-90%)ModerateWater-soluble byproducts (urea) are easily removed via aqueous workup.[13][14]Risk of N-acylurea formation, higher racemization potential, less efficient for hindered couplings.[8][15]
DCC / HOBt CarbodiimideGood (80-90%)ModerateInexpensive and effective for many standard couplings.Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove; not suitable for solid-phase.[13]

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions, including solvent, base, temperature, and stoichiometry.

In-Depth Discussion

  • Uronium/Aminium Reagents (HATU, HBTU): These are often the go-to choice for difficult couplings. HATU stands out as arguably the most efficient reagent for sterically hindered amino acids.[1][10] It forms a highly reactive OAt-ester intermediate, a reaction facilitated by the neighboring pyridine nitrogen in the HOAt moiety, leading to faster and more complete couplings.[11] This enhanced reactivity is crucial for overcoming the steric bulk of the valine side chain. While highly effective, the higher cost of HATU is a consideration. HBTU is a more economical alternative that performs exceptionally well in most cases but may require longer reaction times or double coupling for particularly challenging sequences.[10][11] A potential side reaction for all uronium reagents is the guanidinylation of the free N-terminal amine, which terminates the peptide chain; however, this is typically only an issue when a large excess of the reagent is used or when activation is slow.[7]

  • Phosphonium Reagents (PyBOP): Phosphonium salts like PyBOP are lauded for their "clean" reactions.[7] They do not pose the risk of the guanidinylation side reaction, which can be an advantage in fragment condensation or when driving a difficult reaction to completion with excess reagent.[16] While PyBOP is highly effective, some studies suggest that HATU offers superior performance in terms of speed and purity for the most challenging couplings.[10]

  • Carbodiimides (EDC, DCC): While carbodiimides are workhorses in peptide synthesis due to their low cost, they are generally less suitable for sterically hindered couplings.[6][9] The primary reactive intermediate, an O-acylisourea, is prone to rearrangement into a stable N-acylurea, a reaction-terminating side product.[8][15] Furthermore, carbodiimide activation can lead to higher levels of racemization, especially without additives like 1-hydroxybenzotriazole (HOBt).[13][17] For solution-phase synthesis where cost is a major driver and purification is straightforward, EDC is preferred over DCC because its urea byproduct is water-soluble and easily removed.[13][14]

Experimental Protocols

The following protocols are designed for a solution-phase coupling of an N-Fmoc protected amino acid (e.g., Fmoc-Ala-OH) to this compound.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for maximizing yield and purity, especially when dealing with a valuable or complex N-terminal amino acid.

  • Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) and stir at room temperature for 15-20 minutes to generate the free amine.

  • Carboxylic Acid Activation: In a separate flask, dissolve the N-Fmoc-amino acid (1.05 equivalents) and HATU (1.0 equivalent) in anhydrous DMF.

  • Coupling Reaction: Add the activated amino acid solution to the flask containing the free D-valine benzyl ester. The reaction is typically rapid; stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This protocol is a more economical alternative, suitable for larger-scale syntheses where potential yield losses and more rigorous purification are acceptable.

  • Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.2 equivalents) and stir at room temperature for 15-20 minutes.

  • Activation & Coupling: To the same flask, add the N-Fmoc-amino acid (1.1 equivalents), HOBt (1.2 equivalents), and finally EDC·HCl (1.2 equivalents). It is crucial to add the EDC last.

  • Reaction: Stir the reaction mixture at room temperature. This reaction is slower than with HATU and may require 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The water-soluble ethyl-dimethylaminopropyl urea byproduct will be removed during the aqueous washes.

Caption: Experimental workflow for solution-phase peptide coupling.

Conclusion and Recommendations

For the coupling of any N-protected amino acid to this compound, the choice of reagent significantly impacts the outcome.

  • For maximum efficiency, highest purity, and minimal racemization , especially in complex or valuable syntheses, HATU is the superior choice despite its higher cost. Its ability to rapidly form a highly reactive intermediate is ideal for overcoming the steric hindrance of the D-valine residue.

  • For routine or large-scale synthesis where cost is a primary concern , HBTU offers a robust and reliable alternative to HATU, providing excellent yields with minimal side reactions.

  • Phosphonium reagents like PyBOP are excellent choices when the risk of guanidinylation must be completely avoided, for instance, in fragment coupling scenarios.

  • While economical, carbodiimide-based reagents like EDC/HOBt should be used with caution for this specific coupling. They are likely to require longer reaction times and may result in lower yields and a higher risk of epimerization, necessitating more demanding purification.

Ultimately, the optimal choice depends on a project's specific priorities, balancing the need for chemical efficiency against economic constraints.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. BenchChem Technical Guides. URL: https://www.benchchem.com/technical-center/peptide-synthesis/phosphonium-vs-uronium-coupling-reagents-comparison
  • Aapptec Peptides. Coupling Reagents. Aapptec Technical Library. URL: https://www.aapptec.com/coupling-reagents-synthesis-peptides
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support. URL: https://www.benchchem.com/technical-center/peptide-synthesis/optimizing-coupling-reactions-for-sterically-hindered-amino-acids
  • Teva Pharmaceutical Ingredients. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Resources. URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
  • Wikipedia. Carbodiimide. URL: https://en.wikipedia.org/wiki/Carbodiimide
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. MilliporeSigma Technical Resources. URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. URL: https://pubmed.ncbi.nlm.nih.gov/17579438/
  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim Technical Resources. URL: https://www.interchim.fr/ft/C/CI351a.pdf
  • BenchChem. (2025). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. BenchChem Technical Guides. URL: https://www.benchchem.
  • DR. Raghu Prasad. (2025). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. URL: https://www.youtube.
  • BenchChem. (2025). Technical Support Center: Synthesis of Peptides Containing Multiple D-Valine Residues. BenchChem Technical Support. URL: https://www.benchchem.com/technical-center/peptide-synthesis/synthesis-of-peptides-containing-multiple-d-valine-residues
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. URL: https://doi.org/10.1016/j.tet.2004.01.020
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. URL: https://www.researchgate.net/publication/6314389_Efficient_Peptide_Coupling_Involving_Sterically_Hindered_Amino_Acids
  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761–774. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00155
  • Shankman, S., & Higa, S. (1962). Peptide studies. V. Synthesis and racemization of some optically active tripeptides of L- and D-valine. Journal of Pharmaceutical Sciences, 51, 137–140. URL: https://pubmed.ncbi.nlm.nih.gov/13911234/
  • BenchChem. (2025). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis. BenchChem Technical Support. URL: https://www.benchchem.com/technical-center/product-application-notes/h-gly-obzl-tosoh-solid-phase-peptide-synthesis-protocols
  • Creative Peptides. Optimizing Peptide Coupling: Key Techniques. URL: https://www.creative-peptides.com/blog/optimizing-peptide-coupling-key-techniques/
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem Technical Guides. URL: https://www.benchchem.
  • Sci-Hub. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. URL: https://sci-hub.se/10.1021/jo0704255
  • Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 14(7), 13411–13428. URL: https://www.mdpi.com/1422-0067/14/7/13411
  • Bocsci. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. URL: https://www.bocsci.com/blog/a-brief-introduction-to-the-racemization-of-amino-acids-in-polypeptide-synthesis/
  • BenchChem. (2025). Application Notes and Protocols for Enzymatic Peptide Synthesis Utilizing H-Gly-OBzl.TosOH. BenchChem Technical Support. URL: https://www.benchchem.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200. URL: https://pubmed.ncbi.nlm.nih.gov/2134063/
  • BenchChem. (2025). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. BenchChem Technical Guides. URL: https://www.benchchem.com/technical-center/product-comparison/h-gly-obzl-tosoh-vs-h-gly-obzl-hcl
  • BenchChem. (2025). H-Gly-OBzl.TosOH: A Technical Guide for Researchers. BenchChem Technical Guides. URL: https://www.benchchem.com/technical-center/product-technical-guides/h-gly-obzl-tosoh-technical-guide
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL: https://pubs.acs.org/doi/10.1021/cr100048w

Sources

A Senior Application Scientist's Guide to the Validation of Peptides Containing H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of a peptide is only the beginning of its journey. For any peptide destined for research or therapeutic use, rigorous validation of its primary structure is not just a quality control step; it is a fundamental requirement for reproducible and reliable results. This guide provides an in-depth comparison of analytical techniques for the validation of a peptide containing H-D-Val-OBzl.TosOH, a structure with unique features that present specific analytical challenges.

The presence of a D-amino acid (D-Valine), a C-terminal benzyl ester protecting group (-OBzl), and a p-toluenesulfonic acid (TosOH) counterion necessitates a multi-pronged analytical approach. No single technique can provide a complete picture of purity, identity, and stereochemical integrity. Here, we compare the core methodologies, explain the rationale behind their application, and provide actionable protocols to ensure the unequivocal validation of your peptide.

Part 1: Comparative Analysis of Core Validation Techniques

A comprehensive validation strategy relies on orthogonal methods—distinct techniques that measure different physicochemical properties of the molecule. For a modified peptide like this compound, this approach is critical to address its unique complexities:

  • Purity: How much of the desired peptide is in the sample?

  • Identity: Is the molecule's mass and sequence correct?

  • Stereochemistry: Is the valine residue in the D-configuration as intended?

  • Integrity of Modifications: Are the -OBzl and .TosOH components correctly associated with the peptide?

The following table summarizes the primary techniques used to answer these questions.

Technique Primary Purpose for this compound Validation Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) Purity assessment and quantification.[1][2][3]Excellent for separating the target peptide from synthesis-related impurities (e.g., truncated or protected sequences).[4] Established as the gold standard for purity analysis.[5]Cannot confirm molecular weight or sequence.[6] May not resolve isomers (e.g., D- vs. L-amino acid containing peptides) without a chiral stationary phase.
Mass Spectrometry (MS) Molecular weight confirmation.[6][7]Highly accurate and sensitive for determining the mass of the intact peptide, confirming the presence of all components (D-Val, -OBzl).[6]Provides no information on purity or stereochemistry. Cannot distinguish between isomers with the same mass.[8]
Tandem MS (MS/MS) Definitive amino acid sequence confirmation.[9][10][11]Fragments the peptide to generate a spectral fingerprint that confirms the amino acid sequence and can help locate modifications.[12]Does not typically differentiate between stereoisomers like D- and L-Valine.[13]
Chiral Amino Acid Analysis (AAA) Confirmation of D-Valine stereochemistry.[14][15]The most direct method to confirm the presence and ratio of D- and L-amino acids after peptide hydrolysis.[14][16]Destructive to the peptide sample. Provides compositional data, not sequence or purity of the intact peptide.
NMR Spectroscopy Structural elucidation and confirmation of modifications.[17][18]Can provide detailed information about the 3D structure, confirm the presence of the benzyl group, and potentially differentiate D- from L-amino acids.[18][19]Requires a larger amount of pure sample and complex data interpretation.[19] Not ideal for routine purity checks.

Part 2: The Logic of the Workflow: An Integrated Approach

Effective validation is a systematic process. Each step builds upon the last, creating a self-validating workflow that moves from general characteristics (purity) to highly specific attributes (sequence and stereochemistry).

ValidationWorkflow cluster_0 Step 1: Purity Assessment cluster_1 Step 2: Identity Confirmation cluster_2 Step 3: Stereochemistry Validation cluster_3 Outcome Purity Synthesized Peptide (this compound) HPLC RP-HPLC Analysis Purity->HPLC PurityCheck Is Purity ≥ 95%? HPLC->PurityCheck Purify Purification Required PurityCheck->Purify No MassSpec LC-MS Analysis PurityCheck->MassSpec Yes Purify->Purity MassCheck Correct Molecular Weight? MassSpec->MassCheck MSMS Tandem MS (MS/MS) for Sequencing MassCheck->MSMS Yes Failed Validation Failed (Resynthesize/Re-evaluate) MassCheck->Failed No SeqCheck Correct Sequence? MSMS->SeqCheck Chiral Chiral Amino Acid Analysis SeqCheck->Chiral Yes SeqCheck->Failed No StereoCheck Is D-Val Confirmed? Chiral->StereoCheck Validated Peptide Validated StereoCheck->Validated Yes StereoCheck->Failed No

Caption: Integrated workflow for peptide validation.

Part 3: Experimental Protocols

Protocol for Purity Assessment by RP-HPLC

Rationale: Reversed-phase HPLC is the industry standard for assessing peptide purity.[2][5] It separates the target peptide from impurities based on hydrophobicity. A C18 column is a good starting point for most peptides.[3][4] A gradient of acetonitrile in water with trifluoroacetic acid (TFA) as an ion-pairing agent is typically used to achieve sharp peaks and good resolution.[4][5]

Methodology:

  • System Preparation:

    • HPLC System: A standard system with a UV detector, binary pump, and autosampler.[5]

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[3]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5]

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 214 nm (for the peptide bond).[4]

    • Injection Volume: 20 µL.

    • Gradient: 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol for Molecular Weight and Sequence Confirmation by LC-MS/MS

Rationale: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the confirmation of both purity and molecular weight in a single run.[9] Tandem MS (MS/MS) is then used to fragment the peptide ion of interest, providing definitive sequence information.[7][10]

Methodology:

  • System Preparation:

    • LC-MS System: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use the same column and mobile phases as the HPLC purity analysis.

  • MS Conditions (Positive Ion Mode):

    • Acquisition Mode: Full scan MS from m/z 200-2000.

    • Data-Dependent Acquisition (DDA): Trigger MS/MS fragmentation for the most intense ion(s) detected in the MS1 scan.

    • Collision Energy: Use a stepped or optimized collision energy (e.g., 20-40 eV) to induce fragmentation.

  • Data Analysis:

    • Molecular Weight: In the full scan MS spectrum, identify the ion corresponding to the protonated peptide, [M+H]⁺. The observed mass should match the theoretical mass of H-D-Val-OBzl (note: the TosOH counterion is typically not observed as it dissociates).

    • Sequencing: Analyze the MS/MS spectrum. Identify the b- and y-ion series produced by fragmentation along the peptide backbone. The mass differences between consecutive ions in a series should correspond to the mass of the amino acid residues, confirming the sequence.

Protocol for Stereochemical Confirmation by Chiral Amino Acid Analysis

Rationale: Since MS/MS cannot typically distinguish between D and L isomers, a separate analysis is required to confirm the stereochemistry of the valine residue.[8][13] This involves hydrolyzing the peptide back to its constituent amino acids and then analyzing them using a chiral chromatographic method.[14]

Methodology:

  • Peptide Hydrolysis:

    • Place a known amount of peptide (approx. 100 µg) in a hydrolysis tube.

    • Add 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • Dry the hydrolysate completely to remove HCl.

  • Derivatization:

    • Reconstitute the dried amino acids in a suitable buffer.

    • Derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) that allows for the separation of D and L enantiomers on a standard C18 column.[16]

  • LC-MS Analysis:

    • Analyze the derivatized sample using LC-MS.

    • Compare the retention time of the valine peak from the hydrolysate to the retention times of derivatized D-Valine and L-Valine standards.

  • Data Analysis:

    • Confirm that the valine from the sample co-elutes with the D-Valine standard.

    • Quantify the peak areas to ensure a high percentage of the D-isomer and minimal contamination from L-Valine.

Part 4: Troubleshooting and Interpretation

Even with robust protocols, unexpected results can occur. A logical approach to troubleshooting is essential for efficient problem-solving.

Troubleshooting cluster_0 Problem Identification cluster_1 Purity Issues cluster_2 Mass Issues cluster_3 Sequence/Stereochemistry Issues Start Inconsistent Validation Result Problem What is the issue? Start->Problem PurityPath Low Purity by HPLC Problem->PurityPath Purity MassPath Incorrect Mass by MS Problem->MassPath Mass SeqPath Incorrect Sequence (MS/MS) or Stereochemistry (Chiral AAA) Problem->SeqPath Sequence/ Stereochem PuritySol • Re-purify peptide • Check for aggregation • Optimize synthesis/cleavage PurityPath->PuritySol MassSol • Check for incomplete deprotection • Verify starting material masses • Look for unexpected modifications MassPath->MassSol SeqSol • Verify synthesis coupling steps • Check for racemization • Confirm raw material identity SeqPath->SeqSol

Caption: Troubleshooting logic for peptide validation.

Conclusion

References

  • Gaudin, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
  • ResolveMass Laboratories Inc.
  • Zhang, Z., et al. (2013). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. [Link]
  • Williamson, M.P. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology. [Link]
  • MetwareBio. Peptide and Protein De Novo Sequencing by Mass Spectrometry. [Link]
  • Le, T. T., et al. (2018).
  • MtoZ Biolabs. Amino Acid Chirality Analysis of Peptide Drugs (LC-MS). [Link]
  • MtoZ Biolabs. Mechanism of Peptide Sequencing by Mass Spectrometry. [Link]
  • PekCura Labs. Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. [Link]
  • Biovera.
  • Al-Salami, H., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
  • MtoZ Biolabs. Principle of Peptide Purity Analysis Using HPLC. [Link]
  • P.S.S.V., R. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management. [Link]
  • Chromatography Today.
  • Intertek. Peptide Characterisation Supporting Peptide Drug Development. [Link]
  • Zerbe, O., & Bader, G. Peptide/Protein NMR. [Link]
  • Al-Salami, H., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • JPT Peptide Technologies.
  • Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
  • Oxford Global. (2023). Trends and Challenges in Peptide Bioanalysis and Production. [Link]
  • Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]
  • Alcaide, D., et al. (2024).
  • Al-Salami, H., et al. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Pirox Journal of Pharmaceutical Research. [Link]
  • Moshkovskii, S.A., et al. (2022). Validating amino acid variants in proteogenomics using sequence coverage by multiple reads. bioRxiv. [Link]
  • Nielson, S.O. (2017). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
  • Liu, Z., et al. (2024). NS-Pep: De novo Peptide Design with Non-Standard Amino Acids.
  • Searle, B.C., et al. (2020). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of Proteome Research. [Link]
  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
  • Orlowicz, S. (2024). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists.
  • Reddy, T.S., et al. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]
  • Kumar, A., et al. (2021). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry. [Link]
  • Arghavani-Roudsari, A., et al. (2010). Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. ChemInform. [Link]
  • Saravanan, K., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. Molecules. [Link]

Sources

A Guide for the Rational Integration of D-Valine in Therapeutic Peptide Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often challenged by their rapid degradation in the body.[1][2] Nature almost exclusively uses L-amino acids, and the body's enzymatic machinery is finely tuned to recognize and break down these structures.[3] This guide explores a powerful strategy to overcome this limitation: the substitution of a standard L-valine with its mirror-image counterpart, D-valine. As a Senior Application Scientist, my goal is to provide not just the "what," but the critical "why" and "how"—offering a robust framework for assessing the true impact of this stereochemical switch on your peptide's bioactivity.

Section 1: The Stereochemical Shield: Mechanistic Basis of D-Valine's Impact

L- vs. D-Valine: A Primer on Chirality

Amino acids (except for glycine) are chiral, existing as two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[3] While chemically identical in isolation, their three-dimensional arrangement is distinct. This structural difference is the cornerstone of D-valine's utility in drug design. Biological systems, from enzymes to receptors, are highly stereospecific and are evolved to primarily interact with L-forms.[3]

How D-Valine Confers Proteolytic Resistance

The primary and most profound advantage of incorporating D-valine is the dramatic increase in peptide stability against enzymatic breakdown.[3] Proteases, the enzymes responsible for peptide degradation, have active sites with a specific 3D geometry tailored to bind and cleave peptide bonds flanked by L-amino acids.[4]

When a D-valine is introduced, it creates a stereochemical barrier. The enzyme's active site cannot achieve the proper orientation to bind the peptide substrate effectively at or near the D-amino acid residue. This "stereochemical shield" renders the peptide bond resistant to cleavage, significantly extending the peptide's half-life in biological fluids like blood plasma.[5][3][4]

DOT Script for Proteolytic Resistance Mechanism

G cluster_0 Scenario 1: L-Valine Peptide (Vulnerable) cluster_1 Scenario 2: D-Valine Peptide (Resistant) L_Peptide ...-Ala-Gly- L-Val -His-Leu-... Protease_L Protease Active Site (Recognizes L-Configuration) L_Peptide:port->Protease_L Binding & Recognition Cleavage Peptide Bond CLEAVED Protease_L->Cleavage Enzymatic Action D_Peptide ...-Ala-Gly- D-Val -His-Leu-... Protease_D Protease Active Site (Stereospecific for L-) D_Peptide:port->Protease_D Steric Hindrance (Binding Prevented) NoCleavage Peptide Bond INTACT Protease_D->NoCleavage No Cleavage Occurs

G cluster_0 Scenario 1: L-Valine Peptide (Vulnerable) cluster_1 Scenario 2: D-Valine Peptide (Resistant) L_Peptide ...-Ala-Gly- L-Val -His-Leu-... Protease_L Protease Active Site (Recognizes L-Configuration) L_Peptide:port->Protease_L Binding & Recognition Cleavage Peptide Bond CLEAVED Protease_L->Cleavage Enzymatic Action D_Peptide ...-Ala-Gly- D-Val -His-Leu-... Protease_D Protease Active Site (Stereospecific for L-) D_Peptide:port->Protease_D Steric Hindrance (Binding Prevented) NoCleavage Peptide Bond INTACT Protease_D->NoCleavage No Cleavage Occurs

Caption: Mechanism of protease resistance by D-valine substitution.

Consequences for Receptor Interaction

While enhancing stability, substituting L- for D-valine can also alter the peptide's 3D structure, which is critical for its interaction with a biological target.[3] This can lead to three potential outcomes:

  • Maintained or Enhanced Activity: In some cases, the new conformation may preserve or even improve the binding affinity to the target receptor.[3]

  • Reduced Activity: The conformational change might disrupt key binding interactions, leading to a partial or total loss of biological activity.[3][6]

  • No Significant Change: For some peptides, especially if the valine residue is not in a critical binding region, the substitution may have a negligible impact on affinity.[3]

Therefore, a comprehensive experimental assessment is not just recommended; it is essential.

Section 2: From Theory to Bench: A Validated Workflow for Comparative Assessment

A rigorous evaluation requires a systematic, multi-step approach. The following workflow provides a self-validating system to objectively compare your L-valine peptide (hereafter "Peptide-L") with its D-valine analog ("Peptide-D").

DOT Script for Experimental Workflow

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_stability Phase 2: Stability Assessment cluster_activity Phase 3: Bioactivity Assessment Synthesis 1. Solid-Phase Peptide Synthesis (Peptide-L & Peptide-D) Purification 2. Cleavage & RP-HPLC Purification Synthesis->Purification QC 3. Quality Control (Mass Spectrometry) Purification->QC StabilityAssay 4. In Vitro Proteolytic Stability Assay (Human Serum Incubation) QC->StabilityAssay BindingAssay 6. Receptor Binding Assay (Determine Ki / IC50) QC->BindingAssay LCMS_Stability 5. LC-MS Analysis (Quantify Intact Peptide) StabilityAssay->LCMS_Stability FunctionalAssay 7. Cell-Based Functional Assay (Determine EC50) BindingAssay->FunctionalAssay DataAnalysis 8. Comparative Data Analysis & Decision Making FunctionalAssay->DataAnalysis

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_stability Phase 2: Stability Assessment cluster_activity Phase 3: Bioactivity Assessment Synthesis 1. Solid-Phase Peptide Synthesis (Peptide-L & Peptide-D) Purification 2. Cleavage & RP-HPLC Purification Synthesis->Purification QC 3. Quality Control (Mass Spectrometry) Purification->QC StabilityAssay 4. In Vitro Proteolytic Stability Assay (Human Serum Incubation) QC->StabilityAssay BindingAssay 6. Receptor Binding Assay (Determine Ki / IC50) QC->BindingAssay LCMS_Stability 5. LC-MS Analysis (Quantify Intact Peptide) StabilityAssay->LCMS_Stability FunctionalAssay 7. Cell-Based Functional Assay (Determine EC50) BindingAssay->FunctionalAssay DataAnalysis 8. Comparative Data Analysis & Decision Making FunctionalAssay->DataAnalysis

Sources

A Comparative Guide to the Spectroscopic Characterization of H-D-Val-OBzl·TosOH: The Unambiguous Power of NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of synthetic peptides and their intermediates is not merely a procedural step but the foundation of chemical integrity and therapeutic efficacy. H-D-Val-OBzl·TosOH, or D-Valine benzyl ester p-toluenesulfonate, is a common building block in peptide synthesis.[1] Its structure, comprising a chiral amino acid core, a benzyl ester protecting group, and a tosylate counter-ion, presents a quintessential analytical challenge that demands a multi-faceted approach.[1][2]

This guide provides a senior application scientist's perspective on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the in-depth structural elucidation of H-D-Val-OBzl·TosOH. We will explore the causality behind experimental choices in NMR and objectively compare its performance against two other workhorse techniques in peptide analysis: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Part 1: Unambiguous Structural Elucidation with NMR Spectroscopy

NMR spectroscopy stands as the gold standard for determining the three-dimensional structure of molecules in solution.[3] Unlike techniques that provide information on purity or mass alone, NMR offers a detailed atomic-level map, confirming not only the presence of expected functional groups but also their precise connectivity and spatial arrangement.

The Rationale Behind Experimental Design

The quality of NMR data is fundamentally dependent on the initial experimental design, particularly the choice of solvent.

  • Solvent Selection: The Critical First Step: The ideal NMR solvent must fully dissolve the analyte to a suitable concentration (typically 0.1-5 mM) without interfering with its signals.[4] For a salt like H-D-Val-OBzl·TosOH, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an exemplary choice.

    • Causality: DMSO-d₆ is a highly polar aprotic solvent, making it excellent for dissolving ionic compounds.[5][6] Crucially, its aprotic nature slows down the chemical exchange of the amine (-NH₂) protons with solvent deuterons. This allows for the direct observation of these important protons, which would otherwise be broadened or absent in protic solvents like D₂O or CD₃OD. The residual proton signal of DMSO-d₆ appears around 2.50 ppm, a region that typically has minimal overlap with peptide signals.[5]

Interpreting the NMR Signature of H-D-Val-OBzl·TosOH

A full structural confirmation relies on a suite of NMR experiments, each providing a unique layer of information.

  • ¹H NMR (Proton NMR): The Primary Fingerprint: This is the most fundamental NMR experiment, providing information on the chemical environment and connectivity of every proton in the molecule. The spectrum is a unique fingerprint.

  • ¹³C NMR (Carbon NMR): The Carbon Skeleton Map: While less sensitive than ¹H NMR, the proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom, confirming the complete carbon framework of the molecule.[7]

  • 2D COSY (Correlation Spectroscopy): Mapping Proton Connections: A COSY spectrum visualizes which protons are coupled to each other through chemical bonds (typically over two or three bonds).[8] This is indispensable for assigning the protons of the valine side chain, confirming the -CH(α)-CH(β)-(CH₃)₂ spin system.[9]

The table below summarizes the expected chemical shifts for H-D-Val-OBzl·TosOH dissolved in DMSO-d₆.

Assignment Moiety ¹H Chemical Shift (ppm, Predicted) Multiplicity ¹³C Chemical Shift (ppm, Predicted)
D-Valine~4.0d~57-59
D-Valine~2.2m~30-32
γ-CH₃D-Valine~1.0d~18-20
-NH₂D-Valine~8.3 (broad)sN/A
-CH₂-Benzyl Ester~5.2s~66-68
Aromatic C-HBenzyl Ester~7.4m~128-136
Aromatic C-HTosylate~7.1 (d), ~7.5 (d)d~125-145
-CH₃Tosylate~2.3s~21
C=OEsterN/AN/A~169-172

Note: Chemical shifts are predictive and can vary based on concentration, temperature, and the specific NMR instrument. Multiplicity: s=singlet, d=doublet, m=multiplet.

Experimental Protocol: NMR Analysis of H-D-Val-OBzl·TosOH

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of H-D-Val-OBzl·TosOH.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity and peak shape.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (may require a longer acquisition time).

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra using the residual DMSO-d₆ peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the ¹H signals to determine proton ratios.

Part 2: A Comparative Framework: NMR vs. HPLC and MS

While NMR provides the definitive structural proof, a comprehensive characterization for regulatory or quality control purposes necessitates orthogonal techniques that assess purity and confirm molecular mass.[10][11][12]

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for determining peptide purity.[13][14]

  • Principle of Operation: For peptides, Reversed-Phase HPLC (RP-HPLC) is most common.[15][16] The sample is passed through a column with a non-polar stationary phase (e.g., C18). A gradient of increasing organic solvent (the mobile phase) is used to elute compounds based on their hydrophobicity; less polar compounds are retained longer.[16]

  • Self-Validation: A pure sample of H-D-Val-OBzl·TosOH should yield a single major peak at a specific retention time under defined conditions. The presence of other peaks indicates impurities, such as unreacted starting materials or side-products from synthesis.[17]

Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector.[14]

  • Column: C18, 4.6 x 250 mm.[15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[14]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[14]

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (for the peptide bond) and 254 nm (for the aromatic rings).

  • Procedure: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile). Inject 10 µL and monitor the chromatogram. Purity is calculated based on the relative area of the main peak.

Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry is an exceptionally sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[18][19]

  • Principle of Operation: Electrospray Ionization (ESI) is typically used for peptides. The sample is sprayed into the mass spectrometer, creating charged droplets from which protonated molecular ions [M+H]⁺ are generated. The analyzer then measures the m/z of these ions with high precision.

  • Self-Validation: The technique provides direct confirmation of the molecular formula.[20] For H-D-Val-OBzl·TosOH (formula C₁₉H₂₅NO₅S, exact mass 379.145), the MS will detect the cation part, H-D-Val-OBzl (formula C₁₂H₁₇NO₂, exact mass 207.126). The ESI-MS in positive ion mode should show a prominent peak at m/z ≈ 208.133 for the [M+H]⁺ ion.

Quantitative & Qualitative Performance Comparison

The choice of analytical technique depends on the question being asked. This table provides an objective comparison.[10]

Parameter NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)
Primary Information Unambiguous 3D structure, connectivity, conformation, quantitation of components.[11][18]Purity, separation of impurities, relative quantitation.[13]Exact molecular weight, elemental composition confirmation.[18][20]
Sensitivity Low (mg range required).[21]High (µg to ng range).[10]Very High (ng to pg range).[10]
Quantitation Intrinsically quantitative (qNMR); signal area is directly proportional to molar concentration.[22]Quantitative with calibration standards.Quantitative with internal standards (e.g., isotope-labeled).
Sample State Solution.Solution.Solution or solid (MALDI).[23]
Analysis Nature Non-destructive; sample can be fully recovered.[22]Generally non-destructive (analytes can be collected).Destructive.
Key Strength Definitive structural elucidation; distinguishes isomers.[11][22]Robust and reproducible purity determination.[24]Unmatched sensitivity and mass accuracy.[23]
Limitation Low sensitivity, complex spectra for large molecules.[21]Cannot definitively identify unknown peaks without MS coupling; co-elution is possible.[17]Does not distinguish between isomers; provides no connectivity information.[22]

Part 3: Visualizing the Analytical Workflow

Diagrams help clarify the relationship between experimental steps and analytical strategies.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of H-D-Val-OBzl·TosOH dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve nmr_tube Transfer to NMR Tube spectrometer Insert into Spectrometer nmr_tube->spectrometer lock_shim Lock & Shim spectrometer->lock_shim acquire_1d Acquire 1D Spectra (¹H, ¹³C) lock_shim->acquire_1d acquire_2d Acquire 2D Spectrum (COSY) acquire_1d->acquire_2d process Process Spectra (FT, Phase, Reference) acquire_2d->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: NMR experimental workflow for H-D-Val-OBzl·TosOH.

G cluster_techniques Orthogonal Analytical Techniques cluster_info Complementary Information compound H-D-Val-OBzl·TosOH (Sample) nmr NMR Spectroscopy compound->nmr hplc HPLC compound->hplc ms Mass Spectrometry compound->ms structure Definitive Structure & Connectivity nmr->structure Provides purity Purity & Impurity Profile hplc->purity Determines mass Molecular Weight & Formula ms->mass Confirms final Complete Characterization Profile structure->final purity->final mass->final

Caption: Orthogonal approach for complete peptide characterization.

Conclusion

The characterization of a seemingly simple dipeptide derivative like H-D-Val-OBzl·TosOH highlights a critical principle in modern pharmaceutical and chemical sciences: no single technique tells the whole story. While HPLC is indispensable for assessing purity and MS provides rapid confirmation of molecular weight, only NMR spectroscopy delivers the unambiguous, high-resolution structural data required to definitively confirm chemical identity, including stereochemistry and the subtle interplay of its constituent parts.[10][11] For researchers and drug developers, integrating these three powerful, orthogonal techniques is the most robust and scientifically sound strategy, ensuring a complete and trustworthy characterization profile that stands up to the highest standards of scrutiny.

References

  • Mtoz Biolabs. How to Identify Small Molecule Peptides?. [Link]
  • Li, Y., McIver, R. T., & Hunter, R. L. (1992). High-resolution laser desorption mass spectrometry of peptides and small proteins. PNAS. [Link]
  • Chemsrc. H-D-Val-Obzl.TosOH | CAS#:17662-84-9. [Link]
  • Bowman, M. D., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.
  • MetwareBio. Peptide and Protein De Novo Sequencing by Mass Spectrometry. [Link]
  • Strope, P. K., et al. (2021). A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. Journal of Bacteriology. [Link]
  • Chemistry For Everyone. What Are Common NMR Solvents?. YouTube. [Link]
  • YMC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. [Link]
  • ResearchGate.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
  • Zhang, J., et al. (2020). Targeted Quantification of Peptides Using Miniature Mass Spectrometry. Journal of Proteome Research. [Link]
  • ResolveMass Laboratories Inc.
  • Biovera.
  • ResearchGate.
  • Zerbe, O., & Bader, B. Peptide/Protein NMR. [Link]
  • Intertek. Peptide Characterisation Supporting Peptide Drug Development. [Link]
  • Jaroniec, C. D., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
  • Adaligil, E., & Fairbrother, W. J. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. ACS Omega. [Link]
  • Mtoz Biolabs.
  • Wolfender, J. L., et al. (2015). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Current Opinion in Chemical Biology. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Apex Peptide. HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]
  • Paradigm Peptides. HPLC vs.
  • Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. [Link]

Sources

A Researcher's Guide to D-Valine Derivatives: A Cost-Benefit Analysis of H-D-Val-OBzl.TosOH in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of complex synthetic campaigns. The incorporation of non-natural amino acids like D-valine is a critical strategy in modern drug design to enhance peptide stability, receptor affinity, and pharmacokinetic profiles. This guide provides an in-depth cost-benefit analysis of using D-valine benzyl ester p-toluenesulfonate (H-D-Val-OBzl.TosOH), a widely utilized protected amino acid, in comparison to its common alternatives. We will delve into the practical considerations of cost, reaction efficiency, and deprotection strategies, supported by experimental data and protocols to inform your synthetic choices.

The Strategic Importance of D-Valine in Drug Development

D-valine, the enantiomer of the naturally occurring L-valine, offers a steric shield against enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[1][2] Its incorporation can also induce specific conformational constraints that are crucial for optimizing binding to target proteins. The synthesis of peptides and other chiral molecules containing D-valine necessitates the use of protecting groups to prevent unwanted side reactions and ensure regioselective bond formation.

In Focus: this compound

This compound is a salt of D-valine where the carboxylic acid is protected as a benzyl ester (OBzl) and the amino group is protonated by p-toluenesulfonic acid (TosOH).[3] This particular combination of protecting and counter-ion groups offers a distinct set of advantages and disadvantages that influence its utility in different synthetic contexts.

Key Attributes:

  • Carboxyl Protection: The benzyl ester is a robust protecting group, stable to the mildly acidic conditions often used for the removal of N-terminal protecting groups like Boc (tert-butyloxycarbonyl).[4]

  • Amino Group Activation: The tosylate salt form renders the amino group unreactive until neutralized in situ, typically with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5]

  • Solubility: The tosylate counter-ion often enhances solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF), compared to its hydrochloride counterpart.[5]

Comparative Analysis with Key Alternatives

The choice of a protected D-valine derivative is a trade-off between cost, ease of use, and compatibility with the overall synthetic strategy. Here, we compare this compound with two of the most common alternatives: Boc-D-Val-OH and Fmoc-D-Val-OH.

ParameterThis compoundBoc-D-Val-OHFmoc-D-Val-OH
Primary Application C-terminal residue in Boc-based SPPS & solution-phase synthesisN-terminal protection in Boc-based SPPS & solution-phase synthesisN-terminal protection in Fmoc-based SPPS
Deprotection (Carboxyl) Catalytic Hydrogenolysis (H₂/Pd/C) or strong acid (HF)[4][6][7]Not applicable (free acid)Not applicable (free acid)
Deprotection (Amino) In situ neutralizationMild acid (e.g., TFA in DCM)[8]Base (e.g., piperidine in DMF)[8][9]
Approximate Relative Cost ModerateLowHigh
Key Advantage Stable C-terminal protection; good solubility[5]Cost-effective; orthogonal to benzyl ester deprotectionOrthogonal to acid-labile side-chain protecting groups
Key Disadvantage Harsh deprotection conditions for benzyl ester; requires neutralization stepAcid-labile, not compatible with acid-sensitive resins or side-chainsBase-labile, potential for side reactions with sensitive residues

Cost-Benefit in Practice: A Deeper Dive

When to Choose this compound:

This reagent is particularly advantageous in Boc-based solid-phase peptide synthesis (SPPS) when D-valine is the C-terminal residue. The benzyl ester provides stable anchoring to the resin throughout the synthesis, withstanding repeated treatments with trifluoroacetic acid (TFA) for N-terminal Boc group removal.[10] Its utility also extends to solution-phase synthesis , where its crystallinity and solubility can facilitate purification of intermediates.[4]

The primary "cost" of using this compound is the final deprotection step. Catalytic hydrogenolysis, while clean, requires specialized equipment (hydrogenator) and careful handling of the pyrophoric palladium on carbon catalyst. The alternative, strong acid cleavage with hydrogen fluoride (HF), is highly effective but requires a dedicated, corrosion-resistant apparatus and stringent safety protocols.[10][11]

The Boc-D-Val-OH Alternative:

For internal incorporation of D-valine, Boc-D-Val-OH is a more direct and cost-effective choice.[12][13] Its use is straightforward in standard Boc-SPPS protocols. However, if the synthesis involves acid-sensitive moieties elsewhere in the molecule, the repeated TFA treatments for Boc deprotection can be a significant drawback.

The Fmoc-D-Val-OH Alternative:

Fmoc-D-Val-OH is the standard choice for Fmoc-based SPPS .[9] The key advantage of the Fmoc strategy is its orthogonality to the acid-labile protecting groups commonly used for amino acid side chains. The Fmoc group is removed under mild basic conditions, preserving the integrity of these acid-sensitive groups. The higher cost of Fmoc-protected amino acids is often justified by the cleaner deprotection and broader compatibility with complex target molecules.

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol details the coupling of Boc-L-Alanine with this compound.

Materials:

  • Boc-L-Ala-OH

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add DIPEA (1.1 eq) to neutralize the tosylate salt and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) in anhydrous DCM.

  • Add the Boc-L-Ala-OH solution to the H-D-Val-OBzl solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIC (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove diisopropylurea.

  • Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Ala-D-Val-OBzl.

Protocol 2: Deprotection of the Benzyl Ester

Procedure:

  • Dissolve the Boc-L-Ala-D-Val-OBzl (1.0 eq) in methanol.

  • Carefully add Palladium on carbon (10% w/w, ~5 mol%) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (balloon or hydrogenator).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected Boc-L-Ala-D-Val-OH.

Visualizing the Workflow

Synthesis_Workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection Boc-AA-OH Boc-AA-OH Coupling_Reagents DIC, HOBt, DIPEA Boc-AA-OH->Coupling_Reagents This compound This compound This compound->Coupling_Reagents Boc-AA-D-Val-OBzl Boc-AA-D-Val-OBzl Coupling_Reagents->Boc-AA-D-Val-OBzl Deprotection_Reagents H2, Pd/C Boc-AA-D-Val-OBzl->Deprotection_Reagents Boc-AA-D-Val-OH Boc-AA-D-Val-OH Deprotection_Reagents->Boc-AA-D-Val-OH

Caption: Workflow for dipeptide synthesis and deprotection.

Conclusion

The selection of a protected D-valine derivative is a critical decision in the design of a synthetic route. This compound offers a robust and moderately priced option for incorporating D-valine, particularly at the C-terminus in Boc-based strategies. Its primary drawback lies in the harsh conditions required for the final deprotection of the benzyl ester. In contrast, Boc-D-Val-OH provides a more economical path for internal incorporation, while Fmoc-D-Val-OH is the premium choice for Fmoc-based synthesis, offering mild deprotection conditions and broad compatibility. By carefully weighing the factors of cost, synthetic strategy, and the chemical nature of the target molecule, researchers can make an informed decision that optimizes the efficiency and success of their work.

References

  • Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
  • BenchChem. Application Notes and Protocols for H-Gly-OBzl.TosOH in Solid-Phase Peptide Synthesis.
  • University of Calgary. Ch27 : Peptide synthesis.
  • Química Organica.org. Peptide synthesis - Acid group protection.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis.
  • Common Organic Chemistry. Benzyl Protection.
  • BenchChem. Application Notes and Protocols for Enzymatic Peptide Synthesis Utilizing H-Gly-OBzl.TosOH.
  • BenchChem. Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis.
  • Aapptec.
  • BenchChem. Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with H-DL.
  • BenchChem. A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem.
  • Sigma-Aldrich. Boc-D-Val-OH Novabiochem 22838-58-0.
  • Aapptec Peptides. H-Val-OBzl TosOH [16652-76-9].
  • Google Patents. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.
  • Sigma-Aldrich. Boc-D-Val-OH Novabiochem 22838-58-0.
  • MedchemExpress.com. D-Valine ((R)-Valine) | Enantiomer of L-Valine.
  • Biosynth. Fmoc-D-Val-OH | 84624-17-9 | FF37758.
  • RSC Publishing.
  • Advanced ChemTech.
  • Google Patents. CN102070473B - Method for synthesizing D-valine.

Sources

A Comparative Guide to the Synthesis of H-D-Val-OBzl.TosOH: Enzymatic versus Chemical Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral pharmaceutical intermediates, the choice of synthetic methodology is paramount, directly impacting efficiency, purity, cost, and environmental footprint. This guide provides an in-depth, objective comparison of enzymatic and traditional chemical synthesis routes for H-D-Val-OBzl.TosOH (D-Valine benzyl ester p-toluenesulfonate salt), a key building block in the development of various pharmaceuticals. By presenting supporting experimental data and explaining the rationale behind procedural choices, this document aims to empower researchers to make informed decisions for their specific synthetic needs.

Introduction to this compound

This compound is the p-toluenesulfonate salt of the benzyl ester of D-valine, an unnatural amino acid. Its chirality and protected functional groups make it a valuable intermediate in the synthesis of complex molecules, including peptide-based therapeutics and other chiral drugs. The efficiency and stereochemical integrity of its synthesis are therefore critical considerations.

At a Glance: Enzymatic vs. Chemical Synthesis

The following table summarizes the key performance indicators for the enzymatic and chemical synthesis of this compound, based on established literature for similar compounds.

Performance MetricEnzymatic Synthesis (Lipase-Catalyzed)Chemical Synthesis (Fischer-Speier Esterification)
Typical Yield 85-97%70-85%
Stereochemical Purity High (typically >99% ee)Variable (risk of racemization at elevated temperatures)
Reaction Conditions Mild (e.g., 40-60°C, atmospheric pressure)Harsh (e.g., reflux temperatures of 80-140°C)
Reaction Time 24-72 hours4-12 hours
Byproducts Minimal (primarily water)Water, potential side-products from dehydration
Catalyst Reusable immobilized enzyme (e.g., Novozym 435)Stoichiometric or catalytic strong acid (e.g., p-TsOH)
Solvent Organic solvents (e.g., toluene, cyclohexane)Aprotic solvents for azeotropic water removal (e.g., toluene, benzene - now largely avoided)
Environmental Impact Generally lower, biodegradable catalyst, milder conditionsHigher, use of strong acids, potentially hazardous solvents, and higher energy consumption
Cost-Effectiveness Higher initial catalyst cost, but reusable. Potential for lower overall cost at scale.Lower initial catalyst cost, but catalyst is consumed. Higher energy and waste disposal costs.

In-Depth Analysis of Synthetic Routes

The Chemical Approach: Fischer-Speier Esterification

The traditional and widely documented method for synthesizing amino acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the amino acid with an excess of the alcohol in the presence of a strong acid catalyst, with continuous removal of the water byproduct to drive the equilibrium towards the ester product.

Causality Behind Experimental Choices:

  • p-Toluenesulfonic Acid (p-TsOH): This strong acid serves a dual purpose. It protonates the carboxylic acid of D-valine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol. Secondly, it acts as the counter-ion to form the stable, crystalline tosylate salt of the product, which facilitates its isolation and purification.

  • Azeotropic Water Removal: The esterification is a reversible reaction. To achieve high yields, the water formed during the reaction must be removed. This is typically accomplished by using a solvent (e.g., toluene) that forms an azeotrope with water. The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and can be collected in a Dean-Stark trap, while the solvent is returned to the reaction mixture.

  • Temperature: Elevated temperatures are required to overcome the activation energy of the reaction and to facilitate the azeotropic removal of water. However, high temperatures can lead to side reactions and, critically, racemization of the chiral center of the amino acid, compromising the stereochemical purity of the final product.

Experimental Protocol: Chemical Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add D-valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (3.0 eq).

  • Solvent Addition: Add a suitable solvent for azeotropic distillation, such as toluene (approximately 3-4 mL per gram of D-valine).

  • Heating and Reflux: Heat the reaction mixture to reflux (typically 110-120°C for toluene). The water-toluene azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux for 4-8 hours, or until no more water is collected in the trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often crystallize out of the solution. The crystallization can be further induced by cooling in an ice bath and/or by the addition of an anti-solvent like diethyl ether or hexane.

  • Purification: Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., cold toluene or diethyl ether) to remove excess benzyl alcohol and other impurities, and dry under vacuum. The purity can be assessed by melting point determination and HPLC analysis.

Diagram of Chemical Synthesis Workflow

cluster_0 Chemical Synthesis: Fischer-Speier Esterification Reactants D-Valine Benzyl Alcohol p-Toluenesulfonic Acid Reaction Azeotropic Reflux in Toluene (110-120°C, 4-8h) Reactants->Reaction Heating Workup Cooling & Crystallization Reaction->Workup Completion Purification Filtration & Washing Workup->Purification Isolation Product This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

The Enzymatic Approach: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a green and highly selective alternative to classical chemical methods.[1] Lipases, particularly immobilized preparations like Novozym 435 (Candida antarctica lipase B), are robust biocatalysts that can efficiently catalyze esterification reactions in organic solvents.[2][3]

Causality Behind Experimental Choices:

  • Immobilized Lipase (e.g., Novozym 435): Immobilization of the enzyme on a solid support enhances its stability in organic solvents, simplifies its recovery and reuse, and often improves its activity. Novozym 435 is a commercially available and widely used lipase known for its broad substrate specificity and high efficiency in ester synthesis.[3][4]

  • Organic Solvent: While enzymes are biological catalysts, many, especially lipases, exhibit excellent activity in non-aqueous environments. The use of an organic solvent like toluene or cyclohexane is necessary to solubilize the substrates and facilitate the reaction. Critically, the low water content in the organic solvent shifts the reaction equilibrium towards ester synthesis rather than hydrolysis.

  • Mild Reaction Conditions: Enzymes operate under significantly milder conditions (typically 40-60°C) compared to chemical catalysis.[5] This reduces energy consumption and minimizes the risk of side reactions, including the racemization of the chiral D-valine, leading to a product with high enantiomeric purity.

  • Molecular Sieves: To further drive the reaction towards completion, molecular sieves can be added to the reaction mixture to sequester the water produced during esterification.

Experimental Protocol: Enzymatic Synthesis of this compound

  • Substrate Preparation: In a sealable flask, dissolve D-valine (1.0 eq) and p-toluenesulfonic acid monohydrate (1.0 eq) in a minimal amount of a suitable polar co-solvent if necessary, then add the main organic solvent (e.g., toluene, approximately 10-20 mL per gram of D-valine). Add benzyl alcohol (1.5-3.0 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the limiting substrate) and molecular sieves (e.g., 4 Å, activated) to the reaction mixture.

  • Incubation: Seal the flask and place it in an incubator shaker at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) for 24-72 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC to determine the conversion of D-valine.

  • Enzyme Recovery: Once the reaction has reached the desired conversion, stop the agitation and allow the immobilized enzyme and molecular sieves to settle. Decant or filter the reaction solution to separate the biocatalyst. The recovered enzyme can be washed with fresh solvent and reused.

  • Product Isolation and Purification: Evaporate the solvent from the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Diagram of Enzymatic Synthesis Workflow

cluster_1 Enzymatic Synthesis: Lipase-Catalyzed Esterification Substrates D-Valine Benzyl Alcohol p-TsOH Enzymatic_Reaction Incubation with Immobilized Lipase & Molecular Sieves (50°C, 24-72h) Substrates->Enzymatic_Reaction Enzyme_Recovery Filtration Enzymatic_Reaction->Enzyme_Recovery Reaction Completion Purification Solvent Evaporation & Recrystallization Enzyme_Recovery->Purification Product Solution Reusable_Enzyme Recovered Lipase Enzyme_Recovery->Reusable_Enzyme Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion and Future Outlook

Both chemical and enzymatic methods provide viable pathways for the synthesis of this compound. The choice between them depends on the specific priorities of the researcher or production manager.

The chemical synthesis via Fischer-Speier esterification is a well-established, relatively fast, and cost-effective method for small-scale synthesis, provided that racemization can be carefully controlled.

The enzymatic synthesis , on the other hand, represents a more modern, sustainable, and highly selective approach.[1] While the initial investment in the biocatalyst may be higher, its reusability, coupled with the milder reaction conditions, reduced energy consumption, and superior stereoselectivity, makes it an attractive option, particularly for large-scale production where process efficiency and product quality are paramount. The high enantiomeric purity of the product obtained through enzymatic synthesis can also simplify downstream purification processes, leading to further cost savings.

As the demand for enantiomerically pure pharmaceuticals continues to grow, and with an increasing emphasis on green chemistry principles, the adoption of enzymatic routes for the synthesis of chiral building blocks like this compound is expected to become more widespread.

References

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI.
  • This compound | CAS#:17662-84-9 | Chemsrc. (2025-08-23).
  • Lipase-Catalyzed Enantioselective Hydrolysis of N-Protected Racemic Amino Acid Esters. J-Stage.
  • Lipase Catalyzed Ester Synthesis for Food Processing Industries. SciELO. (2006-04-12).
  • Novozym 435 lipase-catalyzed esterification (a) and transesterification (b). ResearchGate.
  • Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters. PubMed.
  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI.
  • A Comparison of Lipase-Catalysed Ester and Lactone Synthesis in Low-Water Systems: Analysis of Optimum Water Activity. PubMed.
  • Esterification Process. Google Patents.
  • Lipase catalyzed ester synthesis for food processing industries. SciELO.
  • Novozym 435: The "perfect" lipase immobilized biocatalyst? ResearchGate.
  • H-D-Val-OBzl TosOH, CAS 17662-84-9, D-Valine benzyl ester tosylate salt. Aapptec.
  • H-D-Ala-OBzl·TosOH | RayBiotech. RayBiotech.
  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central. (2024-03-27).

Sources

A Senior Application Scientist's Guide to H-D-Val-OBzl.TosOH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing biological stability and modulating pharmacological activity. Among these, D-amino acids play a pivotal role in conferring resistance to enzymatic degradation. H-D-Val-OBzl.TosOH, a benzyl ester of D-valine with a p-toluenesulfonate counter-ion, is a key building block for introducing this sterically hindered residue. This guide provides an in-depth comparison of this compound with its alternatives, supported by experimental insights and data from analogous systems, to inform strategic decisions in peptide synthesis.

The Strategic Importance of D-Valine Incorporation

The substitution of L-valine with its D-enantiomer is a widely employed tactic in medicinal chemistry to prolong the in-vivo half-life of peptide-based drug candidates. Natural proteases are stereospecific for L-amino acids, and the presence of a D-residue at a cleavage site can significantly hinder enzymatic degradation.[1] This enhanced stability is crucial for developing peptides with improved pharmacokinetic profiles. However, the bulky isopropyl side chain of valine, particularly the D-isomer, presents unique challenges in peptide synthesis, namely steric hindrance that can lead to incomplete coupling reactions and reduced yields.[2]

Comparative Analysis of this compound and its Alternatives

The choice of a D-valine derivative for peptide synthesis is a critical decision that impacts solubility, coupling efficiency, risk of racemization, and the final deprotection strategy. Here, we compare this compound with two primary alternatives: H-D-Val-OBzl.HCl and D-valine derivatives with different C-terminal protecting groups, such as tert-butyl (OtBu) and methyl (OMe) esters.

The Influence of the Counter-Ion: Tosylate vs. Hydrochloride

While direct comparative studies on this compound versus H-D-Val-OBzl.HCl are not extensively documented, a comprehensive analysis of their glycine counterparts (H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl) provides valuable insights.[2][3]

FeatureThis compound (inferred)H-D-Val-OBzl.HCl (inferred)Significance in Peptide Synthesis
Molecular Weight 379.47 g/mol [4]LowerAffects stoichiometric calculations; more mass of the tosylate salt is required per mole.
Solubility Generally higher in organic solvents (e.g., DCM, DMF)[2][3]Lower in less polar organic solventsHigher solubility of the tosylate salt can lead to more homogeneous reaction mixtures, potentially improving coupling efficiency and reducing side reactions.[2][3]
Racemization Potentially higher risk in polar solvents like DMFLower risk in DMFStudies have shown that amine hydrochlorides may cause less racemization than p-toluenesulfonates in DMF during carbodiimide-mediated coupling.
Byproducts Diisopropylethylammonium tosylateDiisopropylethylammonium chlorideThe nature of the salt byproduct can influence the purification strategy due to differences in solubility.

Expert Insight: The superior solubility of the tosylate salt is a significant practical advantage, especially in automated synthesis where ensuring complete dissolution of reagents is crucial. However, for manual synthesis or when working with sequences particularly prone to racemization, the hydrochloride salt might be a more prudent choice, provided that solubility is not a limiting factor.

The Role of the C-Terminal Protecting Group: Benzyl vs. Alkyl Esters

The benzyl ester (OBzl) of this compound is a key feature that dictates its compatibility with different peptide synthesis strategies. It is most commonly employed in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[5][6]

Protecting GroupThis compoundH-D-Val-OtBu.HClH-D-Val-OMe.HCl
Deprotection Method Catalytic hydrogenolysis or strong acids (e.g., HF, TFMSA)[7]Acidolysis (e.g., TFA)Saponification (e.g., NaOH, LiOH)
Orthogonality Orthogonal to Fmoc; compatible with Boc/Bzl strategy.[7]Orthogonal to Boc; compatible with Fmoc/tBu strategy.Not orthogonal to many side-chain protecting groups; limited use in SPPS.
Risk of Racemization during Deprotection LowLowHigh, due to harsh basic conditions.
Side Reactions during Deprotection Requires scavengers for strong acid cleavage to prevent side reactions with sensitive residues.[6]Formation of tert-butyl cations requires scavengers.Potential for hydrolysis of other esters and base-catalyzed side reactions.

Expert Insight: this compound is the logical choice for Boc/Bzl solid-phase peptide synthesis (SPPS) or for the synthesis of protected peptide fragments in solution that will be deprotected globally at the final step. For Fmoc/tBu SPPS, H-D-Val-OtBu.HCl is the preferred building block due to the compatibility of the tert-butyl ester with the final TFA cleavage. H-D-Val-OMe.HCl is generally avoided for complex peptide synthesis due to the high risk of racemization and side reactions during the harsh saponification conditions required for its removal.

Experimental Protocols and Workflows

Solution-Phase Peptide Coupling using this compound

This protocol describes the coupling of an N-Boc protected amino acid to this compound.

Materials:

  • This compound

  • N-Boc-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add DIEA (1.1 eq) to neutralize the tosylate salt and stir for 15-20 minutes at room temperature to generate the free amine.

  • In a separate vessel, dissolve the N-Boc-protected amino acid (1.0 eq) and the coupling agent (0.98 eq) in the anhydrous solvent.

  • Add DIEA (2.0 eq) to the mixture from step 3 and allow it to pre-activate for 5-10 minutes.

  • Add the activated N-Boc-amino acid solution to the free D-valine benzyl ester solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, perform a standard aqueous workup and purify the crude product by silica gel column chromatography.

Workflow for Solution-Phase Dipeptide Synthesis:

G cluster_activation Activation cluster_neutralization Neutralization cluster_coupling Coupling Boc_AA Boc-AA-OH Activated_Ester Activated Ester Boc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_Ester Base_Act Base (DIEA) Base_Act->Activated_Ester Dipeptide Boc-AA-D-Val-OBzl Activated_Ester->Dipeptide Couple DVal_Salt This compound Free_Amine Free D-Val-OBzl DVal_Salt->Free_Amine Base_Neut Base (DIEA) Base_Neut->Free_Amine Free_Amine->Dipeptide Workup Aqueous Workup & Purification Dipeptide->Workup

Caption: Solution-phase dipeptide synthesis workflow.

Deprotection of the Benzyl Ester

The benzyl protecting group is typically removed by catalytic hydrogenolysis or strong acid cleavage.

Catalytic Hydrogenolysis:

  • Dissolve the protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Strong Acid Cleavage (e.g., HF): This procedure requires specialized equipment and should only be performed by trained personnel in a well-ventilated fume hood.

  • Place the protected peptide-resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole, p-cresol) to trap the carbocations generated during cleavage.

  • Cool the apparatus to -78°C and condense anhydrous hydrogen fluoride into the vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Remove the HF under a stream of nitrogen or by vacuum.

  • Precipitate the crude peptide in cold diethyl ether.

Workflow for Benzyl Ester Deprotection:

G cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Strong Acid Cleavage Protected_Peptide Peptide-D-Val-OBzl H2_PdC H₂, Pd/C Protected_Peptide->H2_PdC HF Anhydrous HF + Scavengers Protected_Peptide->HF Deprotected_H2 Peptide-D-Val-OH H2_PdC->Deprotected_H2 Deprotected_HF Peptide-D-Val-OH HF->Deprotected_HF

Caption: Deprotection strategies for the C-terminal benzyl ester.

Conclusion and Recommendations

This compound is a valuable and versatile building block for the incorporation of D-valine into peptides, particularly within the framework of Boc/Bzl synthesis strategies. Its high solubility in organic solvents is a notable advantage for achieving homogeneous reaction conditions.

Key Recommendations:

  • For Boc/Bzl SPPS and solution-phase synthesis of protected fragments: this compound is a highly suitable choice due to its compatibility and good solubility.

  • For Fmoc/tBu SPPS: H-D-Val-OtBu.HCl is the recommended alternative to ensure compatibility with the final TFA cleavage step.

  • Minimizing Racemization: When racemization is a significant concern, especially in solution-phase coupling, consider using the hydrochloride salt (H-D-Val-OBzl.HCl) if solubility permits, or employ racemization-suppressing additives like HOBt or Oxyma Pure with your coupling reagent.

  • Steric Hindrance: For coupling the sterically demanding D-valine residue, the use of potent coupling reagents such as HATU or HCTU is often necessary to achieve high yields, and a double coupling protocol may be required.

Ultimately, the optimal choice of D-valine derivative will depend on the specific synthetic strategy, the desired final product, and the resources available. A thorough understanding of the properties of each alternative will empower researchers to make informed decisions that lead to the successful synthesis of high-quality, D-valine-containing peptides for drug discovery and development.

References

  • Chemsrc. (2023). This compound | CAS#:17662-84-9. [Link]
  • AAPPTec. (n.d.).
  • Moodle@Units. (n.d.). solid phase peptide. [Link]
  • Moore, G. J., & Kwok, Y. C. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian journal of biochemistry, 58(8), 641–643. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]
  • Bodanszky, M., & Martinez, J. (1983). 4 Synthesis of Peptides. In The Peptides (Vol. 5, pp. 111-216). Academic Press. [Link]
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
  • Albericio, F., & Carpino, L. A. (2002). 2.2 Carboxy Group. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. [Link]
  • Ohta, N., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • AAPPTec. (n.d.).
  • Lauer, I., et al. (2008). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 62(4), 281-286. [Link]
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
  • Kumar, R., & Singh, R. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 34(3), 1547-1552. [Link]
  • Scala, M. C., et al. (2021). Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. Molecules, 26(11), 3236. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
  • Ram, R. N., & Pandey, H. N. (2000). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (1), 1253-1256. [Link]

Sources

A Comparative Guide to Peptide Synthesis Using H-D-Val-OBzl.TosOH: Navigating Strategy, Performance, and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of building blocks is a critical determinant of success, influencing everything from reaction efficiency to the biological activity of the final product. H-D-Val-OBzl.TosOH, or D-Valine benzyl ester p-toluenesulfonate, represents a key reagent for introducing a C-terminal D-valine residue, particularly within the framework of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This guide provides an in-depth technical comparison of peptide synthesis utilizing this compound against the more prevalent Fmoc-based methodologies, supported by experimental insights and protocols to inform your synthetic strategy.

The Strategic Value of D-Amino Acids and Benzyl Ester Protection

The incorporation of D-amino acids, such as D-valine, is a well-established strategy to enhance the proteolytic stability of therapeutic peptides.[1] Native peptides composed of L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. By introducing a D-amino acid at or near a cleavage site, the peptide's resistance to enzymatic degradation is significantly increased, leading to a longer circulatory half-life.

The choice of this compound as the starting building block is intrinsically linked to the Boc/Bzl protection strategy in SPPS. In this approach, the temporary Nα-Boc (tert-butyloxycarbonyl) protecting group is removed with a mild acid like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the C-terminal benzyl ester are cleaved simultaneously at the end of the synthesis with a strong acid, such as hydrofluoric acid (HF).[2][3]

Comparative Analysis: Boc/Bzl vs. Fmoc Strategies for D-Valine Incorporation

While Fmoc/tBu chemistry has become the dominant strategy in SPPS due to its milder deprotection conditions, the Boc/Bzl approach, and by extension the use of this compound, offers distinct advantages in specific contexts.[4][5][][7]

FeatureBoc/Bzl Strategy (using this compound)Fmoc/tBu Strategy (using Fmoc-D-Val-OH)Rationale & Field Insights
Nα-Deprotection Acidolysis (e.g., 50% TFA in DCM)[8]Bas-mediated (e.g., 20% piperidine in DMF)[8]The repeated acidolysis in Boc chemistry can help to disrupt on-resin aggregation, a significant challenge in hydrophobic or long peptide sequences.[4][5]
Final Cleavage Strong acid (e.g., HF, TFMSA)[2][8]Moderate acid (e.g., high-percentage TFA)[7][8]The harsh final cleavage in the Boc/Bzl strategy requires specialized equipment, a key reason for the broader adoption of the Fmoc approach.[7]
Orthogonality Not fully orthogonal; based on differential acid lability.[3]Fully orthogonal; base-labile Nα-protection and acid-labile side-chain/linker cleavage.[]The true orthogonality of the Fmoc strategy simplifies the synthesis of peptides with sensitive modifications.
Side Reactions Minimal aspartimide formation. Can cause t-butylation of sensitive residues.Prone to aspartimide formation and diketopiperazine formation at the dipeptide stage.The choice of strategy can be dictated by the peptide sequence and the presence of residues prone to specific side reactions.
Handling Steric Hindrance D-Valine is sterically hindered, potentially leading to incomplete coupling.[9]Similar challenges with steric hindrance.For sterically hindered residues like D-Valine, double coupling or the use of more potent coupling reagents (e.g., HATU, PyBOP) is often necessary regardless of the overall strategy.[9]
Racemization Risk Racemization can occur during activation, influenced by the coupling reagent and base.[10][11]Similar risk of racemization during the coupling step.[12]The use of additives like HOBt or Oxyma Pure is crucial to suppress racemization during the activation of the incoming amino acid.[10][11]

Causality Behind Experimental Choices: Why this compound?

The selection of this compound is a deliberate choice rooted in the principles of the Boc/Bzl strategy.

  • Benzyl Ester for C-Terminal Protection: The benzyl ester provides robust protection for the C-terminal carboxylic acid throughout the synthesis. It is stable to the repeated TFA treatments used for Boc deprotection and is cleaved under the strong acidic conditions of the final step.[2] This ensures the integrity of the C-terminus until the peptide is fully assembled. The benzyl ester can also be cleaved by catalytic hydrogenolysis in solution-phase synthesis, offering an alternative deprotection pathway.[13]

  • Tosylate Salt for N-Terminal Activation: The p-toluenesulfonate (tosylate) salt form of the amino acid ester improves its handling and stability as a crystalline solid. In the first step of SPPS, the tosylate salt is neutralized in situ using a non-nucleophilic base like diisopropylethylamine (DIPEA) to liberate the free amine for coupling to the resin or the growing peptide chain.[2]

Experimental Protocols

The following protocols are representative of the use of this compound in both solid-phase and solution-phase peptide synthesis. These are generalized procedures and may require optimization based on the specific peptide sequence and available instrumentation.

Protocol 1: Solid-Phase Synthesis of a Peptide with C-Terminal D-Valine (Boc/Bzl Strategy)

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Phe-D-Val) on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Boc-Phe-OH

  • Boc-Ala-OH

  • Cesium carbonate (Cs₂CO₃)

  • Diisopropylethylamine (DIPEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Hydrofluoric Acid (HF) and appropriate cleavage apparatus

  • Anisole (scavenger)

Workflow Diagram:

SPPS_Workflow cluster_loading Step 1: Resin Loading cluster_cycle Step 2-4: Elongation Cycle (repeated) cluster_cleavage Step 5: Cleavage Resin Merrifield Resin Neutralize Neutralize this compound with DIPEA Cesium_Salt Form Cesium Salt with Cs₂CO₃ Neutralize->Cesium_Salt Couple_Resin Couple to Resin in DMF at 50°C Cesium_Salt->Couple_Resin Deprotection Boc Deprotection (50% TFA in DCM) Couple_Resin->Deprotection Neutralization Neutralization (5% DIPEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, DCC/HOBt in DMF) Neutralization->Coupling Coupling->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (Anhydrous HF, Anisole) Coupling->Cleavage

Caption: Workflow for Boc-SPPS using this compound.

Procedure:

  • Resin Loading (Attachment of the first amino acid): a. Swell Merrifield resin (1 g, 1.0 meq/g) in DCM for 1 hour, then wash with DMF. b. In a separate flask, dissolve this compound (1.5 eq) in DMF. Add DIPEA (1.5 eq) and stir for 10 minutes.[2] c. Add Cs₂CO₃ (0.5 eq) to the neutralized D-Valine solution and stir for 30 minutes to form the cesium salt.[2] d. Add the D-Valine cesium salt solution to the resin and shake at 50°C for 24-48 hours.[2] e. Wash the resin with DMF, DMF/water, DMF, DCM, and methanol, then dry under vacuum.

  • Peptide Chain Elongation (Example for Boc-Phe-OH): a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.[2] b. Neutralization: Wash the resin with 5% DIPEA in DCM, followed by DCM washes.[2] c. Coupling: i. In a separate flask, dissolve Boc-Phe-OH (3 eq) and HOBt (3 eq) in DMF. ii. Add DCC (3 eq) and stir at 0°C for 10 minutes.[2] iii. Add the activated amino acid solution to the resin and shake for 2-4 hours. iv. Monitor coupling completion with a ninhydrin test. d. Washing: Wash the resin with DMF and DCM.[2]

  • Repeat Step 2 for the next amino acid (Boc-Ala-OH).

  • Final Cleavage and Deprotection: a. In a specialized HF cleavage apparatus, cool the vessel containing the dried peptide-resin to -78°C. b. Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel containing the resin and anisole scavenger. c. Allow the mixture to warm to 0°C and stir for 1 hour.[2] d. Remove the HF under a stream of nitrogen or vacuum. e. Wash the resin with cold diethyl ether to precipitate the crude peptide. f. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-D-Val-OBzl)

This protocol describes the coupling of Boc-L-Alanine with this compound in solution.

Materials:

  • This compound

  • Boc-Ala-OH

  • Water-Soluble Carbodiimide (WSC, e.g., EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl Acetate

  • 1N HCl

  • 5% NaHCO₃ solution

Workflow Diagram:

Solution_Phase_Workflow cluster_coupling Step 1: Coupling Reaction cluster_workup Step 2: Work-up and Purification Reactants Dissolve Boc-Ala-OH, this compound, HOBt, and Base in THF Activation Add WSC at low temperature (-5°C to 0°C) Reactants->Activation Reaction Stir overnight, warming to room temperature Activation->Reaction Concentrate Concentrate Reaction Mixture Reaction->Concentrate Extract Dissolve in Ethyl Acetate and perform aqueous washes (Acid, Base, Brine) Concentrate->Extract Purify Dry organic layer and crystallize product Extract->Purify

Caption: Workflow for solution-phase dipeptide synthesis.

Procedure:

  • Coupling Reaction: a. Dissolve Boc-Ala-OH (1 eq), this compound (1 eq), HOBt (1.1 eq), and NMM (1 eq) in THF. b. Cool the solution to 0°C. c. Add WSC (1.1 eq) to the cooled solution.[13] d. Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir overnight.[13]

  • Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in ethyl acetate. c. Wash the ethyl acetate layer successively with 1N HCl, 5% NaHCO₃ solution, and brine.[13] d. Dry the organic layer over anhydrous magnesium sulfate. e. Concentrate the dried solution and crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane).

Conclusion and Future Perspectives

This compound remains a valuable and relevant building block for peptide synthesis, particularly for researchers utilizing the Boc/Bzl SPPS strategy or engaging in solution-phase synthesis. While the Fmoc/tBu strategy is more common for routine synthesis due to its milder conditions, the Boc/Bzl approach offers compelling advantages for overcoming challenges like on-resin aggregation in hydrophobic sequences.

The choice between using this compound within a Boc/Bzl framework versus an Fmoc-protected D-valine derivative is not merely a matter of preference but a strategic decision based on the peptide's sequence, length, and desired purity. Understanding the underlying chemical principles and potential pitfalls of each approach, as outlined in this guide, empowers researchers to make informed decisions, troubleshoot effectively, and ultimately achieve a successful synthesis of their target peptide.

References

  • Shankman, S., & Higa, S. (1962). Peptide studies. V. Synthesis and racemization of some optically active tripeptides of L- and D-valine. Journal of Pharmaceutical Sciences, 51, 137-140.
  • Md. Saiful Islam, et al. (2022).
  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. ResearchGate.
  • Liu, L., et al. (n.d.).
  • National Institutes of Health. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. H-D-Val-OBzl.TosOH (D-Valine benzyl ester p-toluenesulfonate salt), a key building block in peptide synthesis, requires meticulous handling from receipt through to its ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a salt composed of the D-valine benzyl ester cation and the p-toluenesulfonate (tosylate) anion. A comprehensive risk assessment necessitates an understanding of the hazards associated with each component, as a specific, detailed safety data sheet for the combined salt is not always available.

  • p-Toluenesulfonic Acid (TosOH moiety): This is a strong organic acid known to cause serious skin and eye irritation and may cause respiratory irritation.[1]

  • Benzyl Ester Moiety: Related benzyl esters, such as benzyl benzoate, can be harmful if swallowed and are recognized as being toxic to aquatic life with long-lasting effects.[2]

  • Amino Acid Derivatives: Similar compounds, like H-Gly-OBzl.TosOH, are classified as harmful under the Globally Harmonized System (GHS).[3]

Therefore, this compound must be treated as a hazardous substance. Discharge into the environment, particularly sewer and water systems, must be strictly avoided.[4]

Table 1: Summary of Hazard Profile and Safety Information

Hazard ConsiderationDescriptionPrimary Sources
GHS Classification (Anticipated) Skin Irritant, Eye Irritant, Potential Respiratory Irritant, Harmful if Swallowed, Potential Aquatic Toxicity.[1][3]
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact, ingestion.[3][5]
Personal Protective Equipment Safety goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat.[6][7]
Engineering Controls Use in a well-ventilated area. A chemical fume hood is required when handling quantities that may generate dust.[1][3]
Incompatibilities Strong oxidizing agents, strong bases, strong acids.[5][8]

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination. The response strategy depends on the scale of the spill.

Experimental Protocol: Small Spill Cleanup
  • Restrict Access: Immediately alert colleagues in the vicinity and restrict access to the affected area.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Prevent Dust Formation: If appropriate, gently moisten the spilled powder with a fine water mist to prevent it from becoming airborne.[1]

  • Contain and Collect: Carefully sweep the spilled solid into a designated, sealable waste container using non-sparking tools.[3][4]

  • Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.

  • Label and Segregate: Securely close the container and label it clearly as "this compound Waste" with the appropriate hazard symbols.

Experimental Protocol: Large Spill Response
  • Evacuate and Alert: Evacuate the immediate area. Alert your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Isolate: Prevent the spill from spreading and entering drains.[3][9]

  • Professional Cleanup: Do not attempt to clean up a large spill without specific training and equipment. Await the arrival of trained EHS personnel.

Core Disposal Protocol: A Step-by-Step Workflow

The guiding principle for the disposal of this compound is that it must be managed as regulated chemical waste. Under no circumstances should this chemical be disposed of down the drain or in general trash. [4][9]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Create a Designated Waste Container: Use a chemically resistant, sealable container. It must be clearly labeled "Hazardous Waste: this compound, CAS: 17662-84-9".

  • Solid Waste: Place all unused or expired this compound, along with any contaminated consumables (e.g., weighing papers, gloves, wipes), directly into this container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container. The label must list all chemical components and their approximate concentrations. Do not mix incompatible waste streams.

Step 2: Container Management
  • Keep Containers Closed: Waste containers must be kept securely sealed when not in use to prevent the release of dust or vapors.[1][4]

  • Store Safely: Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

Step 3: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or water).

  • Collect Rinsate: The rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[4]

  • Container Disposal: Once decontaminated, the container can be managed according to institutional policy, which may include recycling or disposal as non-hazardous waste.[4]

Step 4: Final Disposal Arrangement
  • Consult EHS: All chemical waste must be disposed of through your institution's EHS office or a licensed chemical waste disposal contractor.[6][7]

  • Documentation: Ensure all required paperwork is completed accurately, detailing the contents of the waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Spill Response cluster_2 Waste Segregation & Collection cluster_3 Final Disposal start This compound Waste Generated spill Accidental Spill? start->spill routine Routine Waste (Solid/Liquid) start->routine spill->routine No small_spill Small Spill (Follow Protocol 2) spill->small_spill  Yes, Minor large_spill Large Spill (Evacuate & Call EHS) spill->large_spill  Yes, Major solid_waste Solid Waste Container (Labeled) routine->solid_waste liquid_waste Liquid Waste Container (Labeled) routine->liquid_waste decon Decontaminate Empty Containers (Triple Rinse, Collect Rinsate) routine->decon ehs Store in Satellite Accumulation Area solid_waste->ehs liquid_waste->ehs decon->liquid_waste Collect Rinsate pickup Arrange Pickup by EHS / Licensed Waste Contractor ehs->pickup

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a professional responsibility. By understanding the compound's inherent hazards, implementing rigorous segregation and handling protocols, and partnering with certified disposal services, researchers can ensure the safety of their colleagues, protect the environment, and maintain the highest standards of scientific integrity. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for compliance with local, state, and federal regulations.

References

  • Chemsrc. This compound | CAS#:17662-84-9. (2025).
  • PubChem. p-Toluenesulfonic acid. National Institutes of Health.
  • ScienceLab.com. Material Safety Data Sheet - p-Toluenesulfonic Acid TS MSDS. (2005).
  • Cole-Parmer. Material Safety Data Sheet - Benzyl Benzoate, 99+%.
  • Loba Chemie. p-TOLUENE SULFONIC ACID SODIUM SALT FOR SYNTHESIS MSDS. (2019).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling H-D-Val-OBzl.TosOH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling H-D-Val-OBzl.TosOH (D-Valine benzyl ester p-toluenesulfonate salt), a key reagent in peptide synthesis. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach to safety, treating it with the precautions appropriate for similar amino acid derivatives, is paramount. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of the research environment.

Hazard Assessment and Rationale for Precaution

While some supplier information suggests no known hazards, other sources indicate a potential for irritation. Given this ambiguity and the common characteristics of similar chemical structures, it is prudent to handle this compound as a compound that could be an irritant to the skin, eyes, and respiratory tract. The primary routes of potential exposure in a laboratory setting are inhalation of the powder, dermal contact, and eye contact. Therefore, the selection of PPE is based on mitigating these risks.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound. This equipment should be worn at all times when there is a potential for exposure.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or holes before use. For incidental contact, disposable nitrile gloves are suitable but must be changed immediately upon contamination.[1][2]
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles.[3][4]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as when handling bulk quantities or solutions.[3][4]
Body Laboratory coatA standard, fully buttoned lab coat is required to protect the skin and personal clothing from contamination.[1]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.
Feet Closed-toe shoesShoes must fully cover the feet to offer protection from spills.[4]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

3.1. Preparation

  • Work Area Preparation: Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid to minimize dust inhalation.[1]

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are accessible and unobstructed.

3.2. Donning PPE The following sequence should be followed when putting on PPE:

  • Put on the laboratory coat and ensure it is fully buttoned.

  • Don safety glasses or goggles. If a splash risk exists, add a face shield.

  • Put on chemical-resistant gloves, ensuring they fit properly and have no visible defects.

3.3. Handling the Compound

  • When weighing and transferring the solid material, use spatulas and other appropriate tools to minimize dust formation.[3]

  • Keep the container tightly closed when not in use.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

3.4. Doffing PPE To prevent cross-contamination, remove PPE in the following order before leaving the work area:

  • Remove gloves first, peeling them off without touching the outside with bare skin.

  • Remove the face shield (if used), followed by goggles.

  • Remove the laboratory coat.

  • Wash hands thoroughly with soap and water after removing all PPE.[1][3]

The logical flow for PPE selection and handling procedures is illustrated in the diagram below.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling & Disposal prep Assess Risks: - Inhalation (dust) - Dermal Contact - Eye Contact hood Work in Fume Hood? prep->hood ppe_core Core PPE: - Lab Coat - Gloves (Nitrile) - Safety Goggles hood->ppe_core Always respirator Add NIOSH-Approved Respirator hood->respirator If 'No' or Dust is Likely face_shield Add Face Shield ppe_core->face_shield If Splash Risk handle Handle Compound (Minimize Dust) ppe_core->handle respirator->handle face_shield->handle dispose Dispose of Waste in Labeled Container handle->dispose

Caption: Decision workflow for PPE selection and handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection

  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, gloves, wipes) in a designated, clearly labeled hazardous waste container.[5] The label should include the full chemical name: "this compound".

  • Liquid Waste: Any solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Empty Containers: Rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste.

4.2. Spill Management

  • Small Spills: For minor spills of the solid, carefully sweep or scoop the material into the designated solid waste container, avoiding dust generation.[6]

  • Large Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures. Contact your Environmental Health and Safety (EHS) department.

4.3. Final Disposal

  • All waste containing this compound must be disposed of through your institution's licensed professional waste disposal service.[5]

By adhering to these guidelines, researchers can handle this compound safely and responsibly, ensuring a secure laboratory environment.

References

  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
  • MSDS - Safety Data Sheet for H-D-Val-OBzl TosOH. AAPPTec, LLC.
  • An In-depth Technical Guide to the Safe Handling of H-Gly-OBzl.TosOH. Benchchem.
  • Comprehensive Safety Protocol for Handling Aminoadipic Acid. Benchchem.
  • This compound | CAS#:17662-84-9. Chemsrc.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.
  • Proper Disposal Procedures for H-Thr-Obzl.HCl: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of Z-Glu(OBzl)-OH: A Comprehensive Guide for Laboratory Professionals. Benchchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.